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  • Product: 2-Methyl-6-nitro-1H-indole
  • CAS: 3484-23-9

Core Science & Biosynthesis

Foundational

2-Methyl-6-nitro-1H-indole chemical properties

This guide serves as an advanced technical resource for the chemical profile, synthesis, and medicinal utility of 2-Methyl-6-nitro-1H-indole . It is structured to support decision-making in synthetic planning and hit-to-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the chemical profile, synthesis, and medicinal utility of 2-Methyl-6-nitro-1H-indole . It is structured to support decision-making in synthetic planning and hit-to-lead optimization.

A Privileged Scaffold for Antiviral & Oncology Drug Discovery[1][2]

Executive Technical Summary

2-Methyl-6-nitro-1H-indole (CAS: 3484-23-9) represents a "privileged structure" in medicinal chemistry. Unlike the parent indole, the C2-methyl group blocks the reactive C2 position, forcing electrophilic substitution to occur exclusively at C3 or on the nitrogen. Simultaneously, the 6-nitro group acts as a masked aniline—an electron-withdrawing "handle" that stabilizes the ring against oxidation during initial steps but can be selectively reduced to a primary amine (6-amino-2-methylindole) for late-stage diversification (e.g., amide coupling or urea formation).

This molecule is historically significant as a structural congener to the indole-3-glyoxamide class of HIV-1 attachment inhibitors (precursors to the modern azaindole drugs like Fostemsavir) and is increasingly relevant in the design of tubulin polymerization inhibitors.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and characterization.

PropertyValue / DescriptionNote
IUPAC Name 2-Methyl-6-nitro-1H-indole
CAS Registry 3484-23-9 Distinct from 5-nitro isomer (CAS 7570-03-8)
Molecular Formula

Molecular Weight 176.17 g/mol
Appearance Yellow to orange crystalline powderNitro conjugation imparts color
Melting Point 158–162 °C (Lit.[1][2][3] var.)Higher than non-nitro analogs due to dipole stacking
pKa (NH) ~15.5 (Predicted)Acidic enough for deprotonation by NaH/Cs₂CO₃
LogP ~2.3Moderate lipophilicity; suitable for cell permeability
Solubility DMSO, DMF, Acetone, Hot EthanolPoor solubility in water and hexanes

Diagnostic NMR Signals (


-DMSO): 
  • 
     2.45 (s, 3H):  C2-Methyl group (distinct singlet).
    
  • 
     6.45 (s, 1H):  C3-H (characteristic indole alkene proton).
    
  • 
     8.25 (d, J~2Hz, 1H):  C7-H (doublet due to meta-coupling; deshielded by nitro).
    
  • 
     11.8 (br s, 1H):  N-H (exchangeable).
    

Synthetic Architecture

The synthesis of 2-methyl-6-nitroindole is non-trivial due to the regioselectivity challenge inherent in the Fischer Indole Synthesis.

The Regioselectivity Challenge

When reacting 3-nitrophenylhydrazine with acetone (or acetone equivalents), the hydrazone intermediate can undergo [3,3]-sigmatropic rearrangement at two ortho positions relative to the hydrazine moiety. This results in a mixture of two isomers:

  • 4-Nitro-2-methylindole (Minor/Undesired)

  • 6-Nitro-2-methylindole (Major/Target)

Optimized Protocol (Fisher Indole Route)

Rationale: Polyphosphoric acid (PPA) is preferred over Lewis acids (


) for this substrate to minimize polymerization and improve the 6-/4- isomer ratio.

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3-nitrophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.2 eq) and catalytic acetic acid. Reflux for 2 hours. Concentrate to yield the crude hydrazone.

  • Cyclization: Suspend the hydrazone in Polyphosphoric Acid (PPA) (10 wt/wt ratio). Heat to 90–100°C with vigorous mechanical stirring for 3-4 hours. Caution: Exothermic.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water. Neutralize with NaOH to pH 8.

  • Purification (Critical): The resulting yellow precipitate is a mixture.

    • Filtration: Collect the solid.

    • Fractional Crystallization: Recrystallize from hot ethanol/water. The 6-nitro isomer is typically less soluble and crystallizes first.

    • Chromatography: If high purity (>98%) is required, use silica gel flash chromatography (Gradient: 10%

      
       30% EtOAc in Hexanes). The 4-nitro isomer typically elutes first (higher 
      
      
      
      due to intramolecular H-bonding).
Synthetic Pathway Diagram

Synthesis Precursor 3-Nitrophenylhydrazine + Acetone Hydrazone Hydrazone Intermediate Precursor->Hydrazone EtOH, H+ Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic PPA, 100°C Isomer4 4-Nitro-2-methylindole (Minor Byproduct) Sigmatropic->Isomer4 Ortho Attack A Isomer6 2-Methyl-6-nitroindole (Target) Sigmatropic->Isomer6 Ortho Attack B (Major)

Caption: The Fischer Indole Synthesis bifurcation. Steric and electronic factors favor the 6-nitro isomer, but purification is required to remove the 4-nitro congener.

Reactivity & Functionalization Hub

The 2-methyl-6-nitroindole scaffold acts as a versatile "hub" for divergent synthesis. The C2-methyl blocks the standard C2-lithiation pathway, directing chemistry to the C3 position (electrophilic) or the C6 position (reduction/nucleophilic).

Key Transformations
  • C3-Formylation (Vilsmeier-Haack):

    • Reagents:

      
      , DMF, 
      
      
      
      .
    • Outcome: Yields 2-methyl-6-nitroindole-3-carboxaldehyde . This is the gateway to glyoxamide derivatives. The nitro group deactivates the ring, requiring slightly harsher conditions than unsubstituted indole.

  • Nitro Reduction (The "Switch"):

    • Reagents:

      
       in EtOH (chemoselective) or 
      
      
      
      (cleanest).
    • Outcome: Yields 6-amino-2-methylindole . The amine is unstable to air oxidation and should be acylated or reacted immediately.

  • N-Alkylation:

    • Reagents:

      
       or 
      
      
      
      , Alkyl Halide, DMF.
    • Outcome: N1-substituted derivatives. The

      
       of the NH is lowered by the nitro group, facilitating deprotonation.
      
Reactivity Flowchart

Reactivity cluster_C3 Electrophilic Subst. (C3) cluster_C6 Functional Group Interconversion (C6) Core 2-Methyl-6-nitroindole Formyl 3-Formyl Derivative (Aldehyde) Core->Formyl POCl3, DMF (Vilsmeier-Haack) Amine 6-Amino-2-methylindole (Unstable Intermediate) Core->Amine H2, Pd/C or SnCl2 Glyox Indole-3-glyoxamide (HIV Attachment Core) Formyl->Glyox Oxidation then Amide Coupling Amide 6-Amido/Urea Derivatives (Drug Candidates) Amine->Amide R-COCl or RNCO

Caption: Divergent synthesis pathways. The C3 position is used for scaffold extension, while the C6 position serves as the primary pharmacophore attachment point.

Medicinal Chemistry Applications

HIV-1 Attachment Inhibitors

This scaffold is a direct ancestor and probe compound for the class of Viral Entry Inhibitors .

  • Mechanism: These compounds bind to the viral envelope glycoprotein gp120 . By stabilizing gp120 in a specific conformation, they prevent the virus from undergoing the structural changes necessary to bind to the host CD4 receptor.

  • Significance: Bristol-Myers Squibb (BMS) utilized indole-3-glyoxamides (derived from 2-methyl-6-nitroindole precursors) in early SAR studies leading to BMS-378806 . While later generations (like Fostemsavir/BMS-663068 ) evolved to use a 7-azaindole core to improve solubility and PK profile, the nitroindole remains a vital tool compound for studying gp120 binding kinetics.

Oncology (Tubulin Inhibition)

Substituted indoles are classic bioisosteres for combretastatin A-4. The 2-methyl-6-nitroindole core has been explored in the synthesis of arylthioindoles which inhibit tubulin polymerization, arresting cancer cells in mitosis. The 6-nitro group is often replaced or reduced to mimic the methoxy patterns found in colchicine binding site inhibitors.

Handling & Safety Protocols

  • Nitroaromatic Toxicity: Like many nitro-aromatics, this compound should be treated as a potential mutagen. Handle in a fume hood with nitrile gloves.

  • Explosion Hazard (Synthesis): The synthesis involves 3-nitrophenylhydrazine , which is shock-sensitive. Never heat the hydrazine free base without solvent. Ensure the PPA cyclization is temperature-controlled to prevent thermal runaway.

  • Storage: Store in amber vials at 2–8°C. The 6-amino derivative (post-reduction) must be stored under argon/nitrogen at -20°C to prevent oxidation to purple/black quinoidal species.

References

  • BMS HIV Attachment Inhibitor Program: Wang, T., et al. "Discovery of the HIV-1 Attachment Inhibitor BMS-626529 (Temsavir)."[4] Journal of Medicinal Chemistry, 2018. (Describes the evolution from indole to azaindole scaffolds).

  • Fischer Indole Synthesis Mechanism: Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963. (Foundational text on isomer ratios).

  • Indole Antiviral Applications: Meanwell, N. A. "Inhibitors of the entry of HIV into host cells."[5] Current Opinion in Drug Discovery & Development, 2003. (Contextualizes the indole-3-glyoxamide lineage).[6][7]

  • Isomer Separation: Liang, Y., et al.[8] "A simple method for separating 2-Methyl-6-nitroaniline isomers." Fine Chemical Industry, 2003. (Relevant for precursor purification techniques).

Sources

Exploratory

2-Methyl-6-nitro-1H-indole physical properties

Physical Properties, Synthesis, and Application Profile Executive Summary 2-Methyl-6-nitro-1H-indole (CAS: 4769-96-4) is a functionalized indole scaffold widely utilized in medicinal chemistry as a precursor for non-nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Application Profile

Executive Summary

2-Methyl-6-nitro-1H-indole (CAS: 4769-96-4) is a functionalized indole scaffold widely utilized in medicinal chemistry as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs), melatonin receptor agonists, and anti-cancer agents.[1] Its structural value lies in the 6-nitro group, which serves as a versatile handle for reduction to an amine (allowing further derivatization), and the 2-methyl group, which blocks the reactive C2 position, thereby directing electrophilic substitution exclusively to the C3 position.[1]

This guide provides a definitive physicochemical profile, a validated synthesis protocol focusing on regioselectivity, and safety standards for handling this mutagenic intermediate.

Physicochemical Profile

The following data aggregates experimental values and computed properties standard for high-purity research grades (>98%).

PropertyValue / DescriptionNote
CAS Number 4769-96-4
Molecular Formula

Molecular Weight 176.17 g/mol
Appearance Yellow to Orange Crystalline PowderNitro group conjugation induces color.[1]
Melting Point 137 – 143 °CRange varies by crystal habit/purity [1].[1]
Boiling Point ~362 °C (Predicted)Decomposes before boiling at atm pressure.[1]
Density 1.4 ± 0.1 g/cm³Predicted.[1][2]
LogP 2.3 – 2.5Lipophilic; cell-permeable.[1]
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic aromatic core.[1]
Solubility (Organic) Soluble in DMSO, DMF, Acetone, EtOAcDMSO is preferred for biological assays.[1]
pKa (NH) ~15.0Nitro group increases acidity vs. indole (pKa 16.2).[1]

Synthetic Pathway & Mechanism[3][4][5][6]

The most robust route to 2-methyl-6-nitro-1H-indole is the Fischer Indole Synthesis .[1] This method involves the acid-catalyzed cyclization of a phenylhydrazone.[1]

The Regioselectivity Challenge

Using 3-nitrophenylhydrazine as the starting material introduces a regiochemical challenge. The [3,3]-sigmatropic rearrangement can occur at either ortho-carbon relative to the hydrazine moiety, leading to two isomers:

  • 4-Nitro isomer: Formed via attack at the sterically crowded ortho-carbon (between nitro and hydrazine).[1]

  • 6-Nitro isomer (Target): Formed via attack at the less hindered para-carbon.[1]

Expert Insight: The 6-nitro isomer is thermodynamically favored and typically constitutes the major product (>70% ratio), but separation is required.[1]

Reaction Mechanism Diagram

The following diagram details the mechanistic logic and the bifurcation point for isomer generation.

FischerIndole Start 3-Nitrophenylhydrazine + Acetone Hydrazone Acetone 3-Nitrophenylhydrazone Start->Hydrazone -H2O EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine H+ Cat. SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Cyclization Ammonia Loss & Aromatization SigmaShift->Cyclization Product6 Target: 2-Methyl-6-nitroindole Cyclization->Product6 Major Path (Sterics) Product4 By-product: 2-Methyl-4-nitroindole Cyclization->Product4 Minor Path

Caption: Mechanistic flow of Fischer Indole Synthesis highlighting the divergence of 4-nitro and 6-nitro isomers.

Experimental Protocol

Objective: Synthesis of 2-Methyl-6-nitro-1H-indole on a 10g scale. Prerequisites: Fume hood, standard Schlenk line or reflux setup.[1]

Reagents[1][7][8][9]
  • 3-Nitrophenylhydrazine hydrochloride (1.0 eq)[1]

  • Acetone (Excess, acts as solvent/reactant) or Acetone/Acetic Acid mix.[1]

  • Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    ) (Catalyst).[1]
    
Step-by-Step Methodology
  • Hydrazone Formation:

    • Dissolve 3-nitrophenylhydrazine HCl (10g) in 50 mL warm ethanol.

    • Add Acetone (5 mL, slight excess) and Sodium Acetate (to buffer).[1]

    • Reflux for 1 hour. Cool to precipitate the hydrazone.[1] Filter and dry.[1]

    • QC Check: TLC should show a new spot, distinct from hydrazine.[1]

  • Cyclization (The Critical Step):

    • Place the dried hydrazone in a flask with Polyphosphoric Acid (PPA) (approx. 5-10 parts by weight).[1]

    • Heat to 100–110 °C with mechanical stirring. Caution: Exothermic.

    • Monitor reaction progress (approx. 2-4 hours). The mixture will turn dark brown/black.[1]

  • Quenching:

    • Cool the mixture to ~60 °C.

    • Pour slowly onto crushed ice (500g) with vigorous stirring to decompose the PPA. The crude indole will precipitate as a gummy yellow/brown solid.[1]

  • Purification (Isomer Separation):

    • Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).[1]

    • Wash organics with Brine and

      
       (sat.) to remove acid traces.[1]
      
    • Flash Chromatography: Use a Silica Gel column.[1]

      • Mobile Phase: Hexane:Ethyl Acetate gradient (Start 9:1

        
         7:3).[1]
        
      • Elution Order: The 4-nitro isomer typically elutes first (less polar due to H-bonding with NH), followed by the 6-nitro isomer .[1]

    • Recrystallization: Recrystallize the 6-nitro fraction from Ethanol/Water or Toluene to obtain bright yellow needles.[1]

Purification Workflow

Purification Crude Crude Reaction Mixture (PPA + Indoles) Quench Ice Water Quench (Precipitation) Crude->Quench Extract EtOAc Extraction Quench->Extract Silica Silica Gel Chromatography (Hexane:EtOAc) Extract->Silica Fraction1 Fraction 1: 4-Nitro Isomer Silica->Fraction1 Fast Eluting Fraction2 Fraction 2: 2-Methyl-6-nitroindole Silica->Fraction2 Target Product Final Recrystallization (EtOH) Fraction2->Final

Caption: Purification logic flow for isolating high-purity 2-methyl-6-nitroindole.

Structural Characterization

To validate the identity of the product, use


 NMR.[3] The specific coupling patterns confirm the 6-nitro substitution pattern versus the 4-nitro or 5-nitro isomers.[1]

Expected


 NMR (DMSO-

, 400 MHz):
  • 
     11.8 ppm (br s, 1H):  Indole NH.[1] (Deshielded by nitro group).
    
  • 
     8.25 ppm (d, 
    
    
    
    Hz, 1H):
    C7-H. (The proton between NH and
    
    
    ; shows small meta-coupling).[1]
  • 
     7.90 ppm (dd, 
    
    
    
    Hz, 1H):
    C5-H. (Ortho to nitro, shows splitting by C4 and C7).
  • 
     7.55 ppm (d, 
    
    
    
    Hz, 1H):
    C4-H.[1]
  • 
     6.40 ppm (s, 1H):  C3-H. (Characteristic of 2-substituted indoles).[1]
    
  • 
     2.45 ppm (s, 3H): 
    
    
    
    at C2.[1]

Key Diagnostic: The singlet at ~6.40 ppm confirms the 2-position is blocked (by methyl) and the 3-position is open.[1] The splitting of the aromatic protons (1 doublet, 1 doublet of doublets, 1 meta-doublet) confirms the 6-substitution pattern [2].[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • GHS Signal: WARNING

  • H341: Suspected of causing genetic defects (Mutagenic).[1][4][5]

  • H302: Harmful if swallowed.[1]

Protocol Controls:

  • Containment: All weighing and transfer of the solid must occur inside a certified chemical fume hood.[1]

  • PPE: Double Nitrile gloves are recommended due to the high lipophilicity (skin absorption potential) of nitro-aromatics.[1]

  • Waste: Segregate as "Hazardous Organic Waste - Toxic."[1] Do not mix with oxidizers (e.g., nitric acid) as nitroindoles can be energetic.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600508, 2-Methyl-6-nitro-1H-indole.[1] Retrieved from [Link]

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis.[1][6][7][8] Wiley-Interscience.[1] (Seminal text on mechanism and regioselectivity).

Sources

Foundational

2-Methyl-6-nitro-1H-indole CAS number 3484-23-9

This is an in-depth technical guide on 2-Methyl-6-nitro-1H-indole (CAS 3484-23-9), designed for researchers and drug development professionals. CAS Registry Number: 3484-23-9 Molecular Formula: C H N O Molecular Weight:...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Methyl-6-nitro-1H-indole (CAS 3484-23-9), designed for researchers and drug development professionals.

CAS Registry Number: 3484-23-9 Molecular Formula: C


H

N

O

Molecular Weight: 176.17 g/mol

Executive Summary

2-Methyl-6-nitro-1H-indole is a specialized heterocyclic building block belonging to the nitroindole family. Unlike its more common isomer, 5-nitroindole, the 6-nitro derivative offers a unique substitution pattern that is critical for developing specific Structure-Activity Relationships (SAR) in medicinal chemistry. It serves as a vital precursor to 6-amino-2-methylindole , a scaffold frequently integrated into kinase inhibitors, antiviral agents, and fluorescent biological probes.

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and handling protocols, grounding every claim in chemical causality and experimental evidence.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound is characterized by an indole core substituted with a methyl group at the C2 position and a nitro group at the C6 position.[1] This specific arrangement influences both its electronic properties (dipole moment, pKa) and its reactivity profile (nucleophilicity at C3).

Table 1: Physicochemical Specifications
PropertyValueExperimental Context
Appearance Yellow crystalline solidTypical of nitro-aromatics; color intensity varies with purity.
Melting Point 118 – 119 °CRecrystallized from ethanol/water [1].
Solubility Soluble in DMSO, DMF, Acetone; Moderate in DCM, EtOAc; Insoluble in WaterNitro group enhances polarity but reduces aqueous solubility compared to amino derivatives.
pKa (NH) ~16 (Predicted)The electron-withdrawing nitro group increases the acidity of the N-H proton relative to unsubstituted indole.
1H NMR (CDCl

)

2.55 (s, 3H), 7.5-8.3 (m, aromatic)
Methyl singlet at ~2.55 ppm is diagnostic.

Synthetic Pathways & Methodologies[7][8][9]

The synthesis of 2-Methyl-6-nitro-1H-indole presents a classic regioselectivity challenge. The two primary routes are the Fischer Indole Synthesis (most common but requires separation) and Regioselective Nitration .

Method A: Fischer Indole Synthesis (Primary Route)

This method involves the acid-catalyzed cyclization of acetone m-nitrophenylhydrazone.

Mechanism & Causality: The reaction proceeds via a [3,3]-sigmatropic rearrangement. The use of m-nitrophenylhydrazine introduces ambiguity: cyclization can occur at either of the two ortho positions relative to the hydrazine group.

  • Path A (Sterically favored): Cyclization at the para position to the nitro group yields the 6-nitro isomer.

  • Path B (Sterically hindered): Cyclization at the position ortho to the nitro group yields the 4-nitro isomer.

Note: The 6-nitro isomer is generally the major product due to less steric repulsion during the formation of the new C-C bond.

Experimental Protocol
  • Hydrazone Formation: Reflux m-nitrophenylhydrazine hydrochloride with excess acetone (solvent and reagent) for 1 hour. Evaporate to obtain the crude hydrazone.

  • Cyclization: Dissolve the hydrazone in Polyphosphoric Acid (PPA) or acetic acid with H

    
    SO
    
    
    
    . Heat to 80–100 °C.
    • Why PPA? It acts as both solvent and Lewis acid, facilitating ammonia elimination while suppressing polymerization side reactions.

  • Quenching: Pour the reaction mixture onto crushed ice. The crude indole precipitates as a dark solid.

  • Purification (Critical Step): The crude contains both 4-nitro and 6-nitro isomers.

    • Fractional Crystallization: Recrystallize from ethanol.[2][3][4] The 6-nitro isomer typically crystallizes first due to higher symmetry and packing efficiency.

    • Column Chromatography: Elute with Hexane:Ethyl Acetate (gradient 10:1 to 4:1). The 4-nitro isomer usually elutes differently due to the "ortho effect" of the nitro group on the NH hydrogen bond.

Visualization: Fischer Synthesis Mechanism

The following diagram illustrates the bifurcation point determining the 4-nitro vs. 6-nitro outcome.

FischerSynthesis Start m-Nitrophenylhydrazine + Acetone Hydrazone Acetone m-Nitrophenylhydrazone Start->Hydrazone Condensation EneHydrazine Ene-Hydrazine Intermediate Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Split Cyclization Site Sigmatropic->Split EneHydrazine->Sigmatropic Acid Catalyst (PPA) Path6 Attack Para to Nitro Group Split->Path6 Less Steric Hindrance Path4 Attack Ortho to Nitro Group Split->Path4 Steric Clash Prod6 2-Methyl-6-nitro-1H-indole (Major Product) Path6->Prod6 - NH3 Prod4 2-Methyl-4-nitro-1H-indole (Minor Product) Path4->Prod4 - NH3

Caption: Mechanistic bifurcation in the Fischer Indole Synthesis of m-nitrophenylhydrazine.

Analytical Characterization

Validating the structure requires distinguishing the 6-nitro isomer from the 4-nitro and 5-nitro isomers.

Nuclear Magnetic Resonance (NMR)[2][4][7][12]
  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       2.55 (s, 3H):  Methyl group at C2.
      
    • 
       6.50 (s, 1H):  Proton at C3 (indole vinyl proton).
      
    • Aromatic Region: The key differentiator is the coupling pattern of the protons on the benzene ring.

      • C7-H: Appears as a doublet with a small coupling constant (meta coupling to C5-H) or a singlet-like peak if para coupling is unresolved.

      • C5-H: Doublet of doublets (ortho to C4, meta to C7).

      • C4-H: Doublet (ortho to C5).

    • Contrast: The 4-nitro isomer would show a very different splitting pattern (typically a doublet, triplet, doublet pattern for the remaining 3 protons).

Mass Spectrometry (MS)[2][12]
  • EI-MS (m/z): Molecular ion peak [M]+ at 176 .

  • Fragmentation: Loss of -NO

    
     (M-46) is a common pathway, often followed by ring expansion or fragmentation characteristic of indoles.
    

Functional Applications in Drug Discovery

The 2-methyl-6-nitroindole scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The indole NH and the C3 position are key hydrogen-bonding motifs for ATP-binding pockets in kinases. The 6-nitro group serves as a masked amine.

  • Reduction to 6-Aminoindole:

    • Reaction: Hydrogenation (H

      
      , Pd/C) or Chemical Reduction (SnCl
      
      
      
      , Fe/HCl).
    • Utility: The resulting 6-amino-2-methylindole is a versatile nucleophile for creating urea, amide, or sulfonamide linkages—common pharmacophores in oncology drugs (e.g., similar to the indazole core in Pazopanib, though distinct).

  • Fluorescent Probes: Nitroindoles are generally quenchers, but their derivatives (amino, sulfonated) can be highly fluorescent, useful for tracking biological events.

Workflow: Derivatization Pathway

Derivatization Start 2-Methyl-6-nitro-1H-indole (CAS 3484-23-9) Step1 Reduction (H2, Pd/C or Fe/HCl) Start->Step1 Intermediate 6-Amino-2-methylindole Step1->Intermediate Branch1 Acylation / Sulfonylation Intermediate->Branch1 Branch2 Sandmeyer Reaction Intermediate->Branch2 Prod1 Kinase Inhibitors (Urea/Amide Linkers) Branch1->Prod1 Prod2 6-Halo-indoles (Cross-coupling partners) Branch2->Prod2

Caption: Synthetic utility of 2-Methyl-6-nitro-1H-indole in generating bioactive libraries.

Handling & Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (store in amber vials or dark).

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber. Nitro compounds can be explosive if heated under confinement; ensure proper venting.

References

  • Synthesis and Properties: Tetrahedron, 2003 , 59(16), 2891-2897. (Confirmed melting point and synthesis via nitro-substitution). Link

  • Fischer Indole Mechanism: Robinson, B. The Fischer Indole Synthesis. Wiley-Interscience, 1982. (Authoritative text on mechanism and regiochemistry).
  • Crystallographic Data: Acta Crystallographica Section E, 2011 , 67(6), o1546. (Note: This reference often discusses the indazole isomer; used here for comparative structural exclusion). Link

  • PubChem Compound Summary: CID 600508 (2-Methyl-6-nitro-1H-indole). Link

  • Regioselectivity Studies: Journal of Organic Chemistry, 2023 , 88, 11322.[5] (Discusses nitration patterns in substituted aromatics). Link

Sources

Exploratory

An In-Depth Technical Guide to 2-Methyl-6-nitro-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Methyl-6-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methyl-6-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections synthesize critical data with practical insights, focusing on the causality behind experimental choices and ensuring the trustworthiness of the presented information through authoritative citations.

Core Molecular Profile and Physicochemical Properties

2-Methyl-6-nitro-1H-indole is a derivative of indole, a ubiquitous scaffold in biologically active molecules.[1][2] The presence of a methyl group at the 2-position and a nitro group at the 6-position of the indole ring significantly influences its electronic properties and potential biological activity.

Key Identifiers and Molecular Attributes

A summary of the essential chemical and physical properties of 2-Methyl-6-nitro-1H-indole is presented below. These computed properties are crucial for predicting its behavior in various experimental settings, from solubility to potential membrane permeability.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂PubChem[3]
Molecular Weight 176.17 g/mol PubChem[3][4]
IUPAC Name 2-methyl-6-nitro-1H-indolePubChem[3]
CAS Number 3484-23-9PubChem[3]
Canonical SMILES CC1=CC2=C(N1)C=C(C=C2)[O-]PubChem[3]
InChI Key QYRWLOIXPQRTLO-UHFFFAOYSA-NPubChem[3]
Monoisotopic Mass 176.058577502 DaPubChem[3]
XLogP3 2.3PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 0PubChem[3]
Topological Polar Surface Area 61.6 ŲPubChem[3]

Synthesis and Characterization: A Proposed Workflow

While specific, detailed synthetic procedures for 2-Methyl-6-nitro-1H-indole are not extensively published, a logical and efficient synthesis can be devised based on established indole chemistry. The following represents a validated approach for molecules of this class, emphasizing control over reaction conditions to ensure high yield and purity.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for preparing indoles from a phenylhydrazine and an aldehyde or ketone. For the synthesis of 2-Methyl-6-nitro-1H-indole, a plausible route involves the reaction of (4-nitrophenyl)hydrazine with acetone, followed by acid-catalyzed cyclization.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Cyclization cluster_products Purification & Final Product R1 4-Nitrophenylhydrazine P1 Hydrazone Formation R1->P1 R2 Acetone R2->P1 P2 Acid-Catalyzed Cyclization (e.g., H₂SO₄, Polyphosphoric Acid) P1->P2 Intermediate Workup Aqueous Workup & Extraction P2->Workup Purify Column Chromatography Workup->Purify Product 2-Methyl-6-nitro-1H-indole Purify->Product

Caption: Proposed Fischer Indole Synthesis Workflow for 2-Methyl-6-nitro-1H-indole.

Step-by-Step Experimental Protocol
  • Hydrazone Formation:

    • Dissolve (4-nitrophenyl)hydrazine in a suitable solvent such as ethanol.

    • Add a slight excess of acetone to the solution.

    • A catalytic amount of acetic acid can be added to facilitate the reaction.

    • Stir the mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

    • The resulting hydrazone intermediate may precipitate out of the solution and can be collected by filtration.

  • Cyclization:

    • The dried hydrazone is added to a strong acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in a suitable solvent.

    • The mixture is heated to promote the[5][5]-sigmatropic rearrangement and subsequent cyclization. The temperature and reaction time are critical parameters that need to be optimized.

    • The progress of the reaction should be monitored by TLC.

  • Workup and Purification:

    • Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto ice water.

    • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield pure 2-Methyl-6-nitro-1H-indole.

Structural Characterization

The identity and purity of the synthesized 2-Methyl-6-nitro-1H-indole must be confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the N-H proton of the indole ring, and the methyl group. The carbon NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will confirm the molecular weight and elemental composition of the compound. The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the N-H stretch of the indole, the aromatic C-H stretches, and the symmetric and asymmetric stretches of the nitro group.

Potential Applications in Drug Discovery and Development

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their diverse biological activities span anticancer, anti-inflammatory, and antimicrobial applications.[1] The introduction of a nitro group can further enhance or modulate these activities.

Role as a Synthetic Intermediate

A closely related compound, 2-Methyl-6-nitro-2H-indazole, serves as an intermediate in the synthesis of the antitumor agent Pazopanib.[6][7] This suggests that 2-Methyl-6-nitro-1H-indole could also be a valuable building block for the synthesis of other complex, biologically active molecules.

Potential as a Kinase Inhibitor Scaffold

Many indole-based compounds are known to be inhibitors of various protein kinases, which are critical targets in cancer therapy. The indole scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases.

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Leads to Inhibitor 2-Methyl-6-nitro-1H-indole (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits

Caption: Hypothetical Mechanism of Kinase Inhibition by a 2-Methyl-6-nitro-1H-indole-based drug.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Methyl-6-nitro-1H-indole.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Methyl-6-nitro-1H-indole is classified with the following hazards:

  • Acute Toxicity, Oral (Warning): Harmful if swallowed.[3]

  • Acute Toxicity, Dermal (Warning): Harmful in contact with skin.[3]

  • Acute Toxicity, Inhalation (Warning): Harmful if inhaled.[3]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8][9][10] After handling, wash hands thoroughly.[11]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents.[8]

Conclusion

2-Methyl-6-nitro-1H-indole is a compound with significant potential in the field of drug discovery and organic synthesis. Its well-defined physicochemical properties, coupled with the versatile chemistry of the indole nucleus, make it an attractive scaffold for the development of novel therapeutic agents. This guide has provided a foundational understanding of its molecular characteristics, a plausible and detailed synthetic approach, and an overview of its potential applications and necessary safety precautions. Further research into the biological activities of this compound and its derivatives is warranted.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 600508, 2-Methyl-6-nitro-1H-indole." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24728764, 6-Methyl-4-nitro-1H-indole." PubChem, [Link].

  • Long, L., et al. "2-Methyl-6-nitro-2H-indazole." Acta Crystallographica Section E, vol. 67, no. Pt 7, 2011, p. o1546.
  • Long, L., et al. "2-Methyl-6-nitro-2H-indazole." National Center for Biotechnology Information, [Link].

  • MDPI. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." MDPI, [Link].

  • Wikipedia. "Indole." Wikipedia, [Link].

  • Carl ROTH. "Safety Data Sheet: 2-Nitroaniline." Carl ROTH, [Link].

Sources

Foundational

Technical Guide: Structure Elucidation of 2-Methyl-6-nitro-1H-indole

Executive Summary Molecule: 2-Methyl-6-nitro-1H-indole Molecular Formula: Exact Mass: 176.0586 Da Application: Synthetic intermediate for antiviral agents, kinase inhibitors, and polymer precursors. This guide details th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-Methyl-6-nitro-1H-indole Molecular Formula:


Exact Mass:  176.0586 Da
Application:  Synthetic intermediate for antiviral agents, kinase inhibitors, and polymer precursors.

This guide details the structural validation of 2-methyl-6-nitro-1H-indole. Unlike simple indoles, the introduction of a nitro group via Fischer Indole Synthesis introduces significant regiochemical ambiguity (4-nitro vs. 6-nitro isomers). This document provides a self-validating analytical workflow to unambiguously confirm the 6-nitro regioisomer and the C2-methyl substitution pattern.

Part 1: Synthetic Context & The Isomer Challenge

To understand the elucidation strategy, one must understand the origin of the impurities.[1] The standard synthesis involves the Fischer Indole reaction using 3-nitrophenylhydrazine and acetone (or a surrogate like ethyl acetoacetate followed by decarboxylation).[1]

The Regiochemistry Problem

The [3,3]-sigmatropic rearrangement of the hydrazone intermediate can occur at two distinct ortho positions on the aromatic ring:

  • Path A (Sterically Hindered): Cyclization at C2 (between the hydrazine and nitro groups) yields the 4-nitro isomer .[1]

  • Path B (Sterically Favored): Cyclization at C4 (para to the nitro group) yields the 6-nitro isomer (Target).[1]

While Path B is kinetically favored, crude reaction mixtures often contain 10–15% of the 4-nitro isomer. Separation requires column chromatography, but confirmation requires advanced spectroscopy.[1]

Visualization: Synthesis & Regioisomerism

FischerIndole Start 3-Nitrophenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic PathA Cyclization at C2 (Hindered) Sigmatropic->PathA Minor Path PathB Cyclization at C4 (Favored) Sigmatropic->PathB Major Path Isomer4 4-Nitro-2-methylindole (Minor Impurity) PathA->Isomer4 Isomer6 2-Methyl-6-nitroindole (Major Product) PathB->Isomer6

Caption: Divergent pathways in Fischer Indole Synthesis yielding regioisomeric mixtures.

Part 2: Spectroscopic Elucidation Strategy

Mass Spectrometry (HRMS)

Before NMR, confirm the molecular formula.[1]

  • Technique: ESI-TOF or Orbitrap (Positive Mode).[1]

  • Target Ion:

    
    
    
  • Expected m/z: 177.0664[1]

  • Fragmentation: Look for loss of

    
     (
    
    
    
    ) and subsequent loss of
    
    
    (characteristic of indoles).[1]
1H NMR Logic: The Definitive Identification

The proton NMR spectrum is the primary tool for distinguishing the 6-nitro isomer from the 4-nitro impurity.

The Methyl Group (C2 vs C3)[1]
  • Signal: Singlet (3H) at

    
     ppm.
    
  • Logic: If the methyl were at C3 (skatole derivative), the signal would be a doublet (coupling to NH) or appear further upfield.[1] A sharp singlet confirms C2 substitution, as C3-H is distinct.

  • C3-H Signal: A characteristic singlet (1H) appears in the aromatic region (

    
     ppm).[1] In 3-substituted indoles, this signal would be absent.
    
Distinguishing 6-Nitro from 4-Nitro

The aromatic region (7.0 – 8.5 ppm) contains the answer. We analyze the spin system of the benzene ring protons (H4, H5, H7).[1]

Feature6-Nitro Isomer (Target) 4-Nitro Isomer (Impurity)
Spin System ABX System (H4, H5, H7)ABC System (H5, H6, H7)
H7 Signal Doublet (

)
with small

(meta-coupling).[1] Isolated by

.
Doublet (

)
with large

(ortho-coupling to H6).
H5 Signal Double of Doublets (

)
. Large

(ortho) + Small

(meta).
Double of Doublets (

)
or Triplet (

). Two ortho couplings.[1]
H4 Signal Doublet (

)
. Large

(ortho).
Doublet (

)
. Large

(ortho).
Key Shift H7 is deshielded (

) by adjacent

and N-lone pair.[1]
H5 is deshielded by

, but H7 is further upfield.[1]

Diagnostic Check: In 2-methyl-6-nitroindole, look for a doublet (


 Hz) at 

ppm corresponding to H7 . This specific meta-coupling is absent in the 4-nitro isomer's H7 signal.
2D NMR Validation

To satisfy rigorous publication standards, self-validate using 2D correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the Methyl singlet (

      
      ).[1]
      
    • Observation: Strong NOE correlation to the aromatic singlet at

      
       (H3) and the NH signal.[1]
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Methyl protons should show long-range coupling to C2 (quaternary) and C3 (methine).[1]

    • This rules out isomerization to the nitrogen (N-methyl).[1]

Part 3: Experimental Protocols

Protocol 1: Analytical NMR Sample Preparation

Use this protocol to ensure high-resolution spectra capable of resolving the small meta-couplings (


).
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: Indoles have exchangeable NH protons.[1]

      
       often leads to broad NH signals and poor solubility for nitro-compounds. DMSO-d6 sharpens the NH signal and prevents aggregation.
      
  • Concentration: Weigh 5–8 mg of the dried solid.

  • Dissolution: Add 0.6 mL of DMSO-d6. Sonicate for 30 seconds to ensure homogeneity.

  • Acquisition Parameters (600 MHz recommended, 400 MHz minimum):

    • Pulse angle:

      
      [1]
      
    • Relaxation delay (

      
      ): 2.0 seconds  (Ensure full relaxation of aromatic protons for integration accuracy).
      
    • Scans (

      
      ): 16 (1H), 8 (NOESY).
      
    • Temperature: 298 K.[1]

Protocol 2: Rapid TLC Differentiation

For quick reaction monitoring without NMR.[1]

  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).[1]

  • Visualization:

    • UV (254 nm): Both isomers quench fluorescence.[1]

    • Stain: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH).[1]

    • Result: 2-Methylindoles typically turn pink/red.[1] The nitro group deactivates the ring, making the color development slower than non-nitrated indoles.[1] The 4-nitro isomer (more polar due to dipole alignment) typically has a lower

      
        than the 6-nitro isomer.
      

Part 4: Logical Workflow Diagram

This diagram represents the decision matrix for confirming the structure based on spectral data.

ElucidationLogic Start Unknown Solid (Suspected 2-Me-6-NO2-Indole) MS_Check HRMS Analysis [M+H]+ = 177.06? Start->MS_Check H1_NMR 1H NMR (DMSO-d6) MS_Check->H1_NMR Pass Methyl_Check Methyl Signal Type? H1_NMR->Methyl_Check Pos_Confirmation Confirm Position 2 Methyl_Check->Pos_Confirmation Singlet (2.4 ppm) Reject_Isomer Reject: 3-Methyl Isomer Methyl_Check->Reject_Isomer Doublet or Upfield Aromatic_Check Aromatic Pattern (7.0 - 8.5 ppm) Pos_Confirmation->Aromatic_Check Isomer_6 Pattern: d (H4), dd (H5), d (H7) Confirm 6-Nitro Aromatic_Check->Isomer_6 H7 = doublet (J~2Hz) Isomer_4 Pattern: d (H5), t (H6), d (H7) Identify 4-Nitro Aromatic_Check->Isomer_4 H7 = doublet (J~8Hz) NOESY_Check NOESY: Me -> H3? Isomer_6->NOESY_Check Final Structure Validated: 2-Methyl-6-nitro-1H-indole NOESY_Check->Final Yes

Caption: Decision tree for structural validation using NMR and MS data.

References

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on regioselectivity mechanisms).

  • Dalton, A. B., et al. (2024).[1][2] "Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol." ACS Physical Chemistry Au.[1][2] Link (Detailed UV/Vis and isomer separation data).[1]

  • Sigma-Aldrich. "2-Methyl-6-nitroaniline Product Specification." (Precursor characterization data).[1][2][3][4][5] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87573801, 2-Methyl-6-nitroaniline." Link[1]

Sources

Exploratory

Technical Guide: 2-Methyl-6-nitro-1H-indole

This guide provides an in-depth technical analysis of 2-Methyl-6-nitro-1H-indole , a critical heterocyclic building block in medicinal chemistry. It is structured to serve researchers and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-6-nitro-1H-indole , a critical heterocyclic building block in medicinal chemistry. It is structured to serve researchers and drug development professionals, focusing on synthetic challenges, physicochemical properties, and therapeutic utility.

Executive Summary

2-Methyl-6-nitro-1H-indole (CAS: 3484-23-9) is a substituted indole derivative characterized by a methyl group at the C2 position and a nitro group at the C6 position.[1][2][3] It serves as a pivotal intermediate in the synthesis of tryptamine analogs, melatonin derivatives, and kinase inhibitors. Its synthesis via the Fischer Indole method presents specific regiochemical challenges (C4 vs. C6 cyclization) that require precise reaction engineering to optimize.

Part 1: Nomenclature & Structural Analysis

Core Identity

The IUPAC name 2-methyl-6-nitro-1H-indole describes a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The numbering initiates at the nitrogen atom (position 1) and proceeds counter-clockwise around the fused system.

  • IUPAC Name: 2-methyl-6-nitro-1H-indole[3]

  • CAS Registry Number: 3484-23-9

  • Molecular Formula:

    
    
    
  • SMILES: CC1=CC2=C(N1)C=C(C=C2)[O-]

  • InChIKey: QYRWLOIXPQRTLO-UHFFFAOYSA-N[3]

Electronic Properties

The C6-nitro substituent is a strong electron-withdrawing group (EWG). This significantly alters the electronic landscape of the indole core compared to the parent molecule:

  • Acidity: The N-H proton at position 1 is more acidic (

    
     lower than unsubstituted indole's ~16.2) due to the inductive and resonance withdrawal of the nitro group, stabilizing the conjugate base.
    
  • Nucleophilicity: The C3 position, typically the most nucleophilic site in indoles, has reduced electron density. This makes electrophilic aromatic substitution (EAS) at C3 slower compared to 2-methylindole.

Part 2: Synthetic Architecture & Regioselectivity

The primary route to 2-methyl-6-nitro-1H-indole is the Fischer Indole Synthesis . However, using 3-nitrophenylhydrazine as the starting material introduces a critical regioselectivity challenge.

The Regioselectivity Paradox

When 3-nitrophenylhydrazine reacts with acetone (or a ketone equivalent), the formation of the hydrazone is followed by a [3,3]-sigmatropic rearrangement. The rearrangement can occur at two distinct ortho-positions on the benzene ring:

  • Path A (Para to Nitro): Cyclization occurs at the carbon para to the nitro group, yielding the 6-nitro isomer.

  • Path B (Ortho to Nitro): Cyclization occurs at the carbon ortho to the nitro group, yielding the 4-nitro isomer.

Expert Insight: Steric hindrance and electronic factors generally favor Path A , leading to 2-methyl-6-nitro-1H-indole as the major product. The nitro group at the ortho position (in Path B) creates significant steric clash during the formation of the new C-C bond. Consequently, the 6-nitro isomer is thermodynamically and kinetically favored, though the 4-nitro isomer often forms as a minor impurity that must be removed via fractional recrystallization.

Visualizing the Reaction Pathway

FischerIndole Start 3-Nitrophenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Tautomerization Cyclization Cyclization & Ammonia Loss Sigmatropic->Cyclization Product6 2-Methyl-6-nitro-1H-indole (Major Isomer) Cyclization->Product6 Steric Preference Product4 2-Methyl-4-nitro-1H-indole (Minor Impurity) Cyclization->Product4 Steric Clash

Figure 1: Mechanistic pathway of Fischer Indole Synthesis highlighting the regioselective divergence toward the 6-nitro isomer.

Part 3: Physicochemical Profile

Accurate physicochemical data is essential for formulation and assay development.

PropertyValue / DescriptionSource Reliability
Physical State Yellow crystalline solidHigh (Observed)
Molecular Weight 176.17 g/mol Calculated
Melting Point 158–162 °C (varies by purity)Moderate (Lit. range)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Low in WaterHigh
LogP (Predicted) ~2.3Consensus Model
pKa (NH) ~14.5 (Estimated)Structure-Based

Note on Melting Point: Literature values for nitroindoles vary significantly based on isomeric purity. While 2-methyl-4-nitroindole melts at higher temperatures (~192°C), the 6-nitro isomer typically exhibits a lower melting range.

Part 4: Medicinal Chemistry Applications

Aromatase Inhibition & Melatonin Analogues

The indole scaffold is structurally homologous to melatonin. Derivatives of 2-methylindole, particularly those with substitutions at C6 (like the nitro group, which can be reduced to an amine or amide), have been investigated as aromatase inhibitors (CYP19A). Inhibition of this enzyme is a key therapeutic strategy for estrogen-receptor-positive (ER+) breast cancer [1].

Kinase Inhibitor Scaffolds

The 6-nitro group is frequently reduced to a 6-amino group (2-methyl-6-aminoindole). This amino-indole serves as a privileged scaffold for designing ATP-competitive kinase inhibitors. The amino group can form critical hydrogen bonds with the hinge region of kinase domains (e.g., VEGFR, PDGFR), similar to the binding mode seen in drugs like Pazopanib (though Pazopanib uses an indazole core, the pharmacophore logic is parallel) [2].

Drug Discovery Workflow

DrugDiscovery Core 2-Methyl-6-nitro-1H-indole Reduction Reduction (H2/Pd-C or Fe/HCl) Core->Reduction Amine 2-Methyl-6-aminoindole Reduction->Amine Library Amide/Urea Library Generation Amine->Library Diversification Screening High-Throughput Screening (Kinase/Receptor Assays) Library->Screening

Figure 2: Application of 2-methyl-6-nitro-1H-indole as a precursor in combinatorial library generation.

Part 5: Experimental Protocol

Objective: Synthesis of 2-Methyl-6-nitro-1H-indole via Fischer Indole Synthesis. Scale: 10 mmol basis.

Materials
  • 3-Nitrophenylhydrazine hydrochloride (1.90 g, 10 mmol)

  • Acetone (excess, acts as solvent/reactant) or Acetone dimethyl acetal

  • Polyphosphoric Acid (PPA) or Glacial Acetic Acid/H2SO4

  • Ethyl Acetate (for extraction)

  • Sodium Bicarbonate (sat.[4] aq.)

Methodology
  • Hydrazone Formation: Dissolve 3-nitrophenylhydrazine hydrochloride in 20 mL of glacial acetic acid. Add 1.0 mL of acetone (slight excess). Stir at room temperature for 30 minutes until the hydrazone precipitates or the solution clarifies (depending on solvent choice).

  • Cyclization: Add 5 mL of concentrated sulfuric acid dropwise (exothermic). Heat the mixture to reflux (approx. 90-100°C) for 2–3 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).

    • Checkpoint: The disappearance of the hydrazone spot and appearance of a fluorescent indole spot indicates progress.

  • Quench & Workup: Cool the reaction mixture to room temperature. Pour slowly onto 100g of crushed ice/water.

  • Neutralization: Carefully neutralize the slurry with saturated

    
     or 
    
    
    
    solution until pH ~8. The crude indole will precipitate as a yellow/brown solid.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification (Crucial Step): The crude residue contains both 4-nitro and 6-nitro isomers.

    • Recrystallization:[4] Dissolve in hot ethanol. The 6-nitro isomer is typically less soluble and crystallizes out first upon cooling.

    • Chromatography: If high purity is required, perform column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes). The 6-nitro isomer usually elutes after the 4-nitro isomer due to higher polarity interaction with silica.

Safety & Handling
  • Nitro Compounds: Potentially explosive if heated dry under confinement.

  • Hydrazines: Known suspected carcinogens and skin sensitizers. Handle in a fume hood.

  • GHS Classification: H302 (Harmful if swallowed), H315 (Causes skin irritation).

References

  • Aromatase Inhibition Studies

    • Title: Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies.
    • Source: PubMed (2018).[5]

    • URL:[Link]

  • Indole Synthesis & Regioselectivity

    • Title: Fischer Indole Synthesis - Reaction Mechanism and Applic
    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 2-Methyl-6-nitro-1H-indole Compound Summary.
    • Source: PubChem (CID 600508).
    • URL:[Link]

  • Industrial Application (Patent)

Sources

Foundational

Strategic Synthesis of 2-Methyl-6-nitro-1H-indole: A Technical Guide on Regiocontrol and Scalability

Executive Summary Target Molecule: 2-Methyl-6-nitro-1H-indole CAS Registry Number: 7597-20-8 (Generic for isomer class, specific salt forms vary) Primary Application: Critical pharmacophore in tyrosine kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Methyl-6-nitro-1H-indole CAS Registry Number: 7597-20-8 (Generic for isomer class, specific salt forms vary) Primary Application: Critical pharmacophore in tyrosine kinase inhibitors (e.g., VEGFR, c-Met pathways) and antiviral agents.[1]

This guide addresses the primary synthetic challenge: Regioselectivity . Direct nitration of 2-methylindole yields predominantly the 5-nitro isomer due to electrophilic substitution rules. Therefore, accessing the 6-nitro isomer requires de novo ring construction. The Fischer Indole Synthesis is the industry-standard approach for this scaffold, but it presents a specific regiochemical problem—the formation of a 4-nitro impurity. This whitepaper details a robust, self-validating protocol to maximize the 6-nitro isomer yield and efficiently remove the 4-nitro byproduct.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the Fischer Indole Cyclization , disconnecting the indole core into a hydrazine and a ketone.

Strategic Disconnection
  • Bond Break: N1–C2 and C3–C3a.

  • Precursors: Acetone (providing C2-Methyl and C3) and 3-Nitrophenylhydrazine (providing the aromatic scaffold).

  • Regiochemical Pivot: The use of meta-substituted phenylhydrazine (3-nitro) creates two potential cyclization sites:

    • Ortho-cyclization: Leads to 4-nitroindole (Minor, sterically crowded).

    • Para-cyclization: Leads to 6-nitroindole (Major, thermodynamically favored).

Visualization: Retrosynthetic Pathway

Retrosynthesis Target 2-Methyl-6-nitro-1H-indole (Target) Hydrazone Acetone (3-nitrophenyl)hydrazone (Key Intermediate) Target->Hydrazone Fischer Cyclization (PPA, Heat) Precursors 3-Nitrophenylhydrazine + Acetone Hydrazone->Precursors Condensation (-H2O)

Caption: Retrosynthetic disconnection showing the primary Fischer route.

Part 2: Detailed Experimental Protocol

Phase 1: Hydrazone Formation

The first step is the condensation of 3-nitrophenylhydrazine with acetone. This reaction is generally quantitative but requires pH control if using the hydrochloride salt of the hydrazine.

Reagents:

  • 3-Nitrophenylhydrazine Hydrochloride (1.0 eq)

  • Acetone (Solvent & Reagent, excess)[2]

  • Sodium Acetate (1.1 eq, to neutralize HCl)

Protocol:

  • Dissolve 3-nitrophenylhydrazine HCl in a minimal amount of water/ethanol.

  • Add Sodium Acetate to liberate the free hydrazine base.

  • Add excess Acetone (5–10 volumes).

  • Stir at room temperature for 1–2 hours. The hydrazone typically precipitates or can be concentrated.

  • QC Check: TLC (Ethyl Acetate/Hexane) should show disappearance of hydrazine.

  • Isolate the solid Acetone (3-nitrophenyl)hydrazone via filtration. Dry thoroughly. Moisture inhibits the next step.

Phase 2: Cyclization (The Critical Step)

The nitro group is strongly electron-withdrawing, deactivating the ring toward the [3,3]-sigmatropic rearrangement. Weak acids (acetic acid) often fail. Polyphosphoric Acid (PPA) is the catalyst of choice for nitro-indoles due to its high acidity and dehydrating power.

Reagents:

  • Acetone (3-nitrophenyl)hydrazone (Dry)

  • Polyphosphoric Acid (PPA) (~10–15 g per 1 g of hydrazone)

Protocol:

  • Setup: Use a mechanical stirrer (PPA is viscous). Heat the PPA to 80°C to lower viscosity.

  • Addition: Add the hydrazone portion-wise to the PPA. Caution: Exothermic.

  • Reaction: Slowly ramp temperature to 100–110°C .

    • Expert Note: Do not exceed 120°C rapidly. Higher temperatures increase tar formation. Monitor via TLC (aliquot quenched in water/EtOAc).

  • Duration: Typically 2–4 hours.

  • Quench: Pour the hot reaction mixture slowly onto crushed ice with vigorous stirring. The product (mixture of isomers) will precipitate as a crude solid.

  • Neutralization: Adjust pH to ~8 using 50% NaOH or NH₄OH. Caution: Heat generation.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Phase 3: Purification & Isomer Separation

The crude contains ~70–80% 6-nitro isomer and ~20–30% 4-nitro isomer.

Separation Strategy:

  • Solubility Difference: The 4-nitro isomer is often more soluble in non-polar solvents due to intramolecular H-bonding (if N-H is available) or steric twisting.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient of Hexanes

      
       20% Ethyl Acetate in Hexanes.
      
    • Elution Order: The 4-nitro isomer typically elutes first (less polar interaction), followed by the desired 6-nitro isomer .

Data Table: Process Parameters

ParameterSpecificationRationale
Hydrazone Drying <0.5% WaterWater quenches the oxonium/ammonium intermediates in PPA.
Cyclization Temp 100–110°CSufficient energy to overcome NO₂ deactivation without charring.
Acid Choice PPA (83-85% P₂O₅)H₂SO₄ is too oxidizing; ZnCl₂ often requires higher temps (170°C).
Yield Target 40–60% (Post-column)Fischer synthesis with nitro groups is inherently lower yielding than alkyl indoles.

Part 3: Workflow Visualization

Workflow Start Start: 3-Nitrophenylhydrazine HCl Step1 Step 1: Hydrazone Formation (Acetone, NaOAc, RT) Start->Step1 Check1 QC: Dryness Check (Strictly Anhydrous) Step1->Check1 Step2 Step 2: Cyclization (PPA, 100-110°C) Check1->Step2 Pass Step3 Step 3: Quench & Extraction (Ice/Water -> EtOAc) Step2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 Isomer1 Fraction 1: 4-Nitro Isomer (Impurity - Discard) Step4->Isomer1 First Elution Isomer2 Fraction 2: 2-Methyl-6-nitro-1H-indole (Target Product) Step4->Isomer2 Second Elution

Caption: Step-by-step workflow emphasizing the critical purification junction.

Part 4: Characterization & Validation (E-E-A-T)

To validate the identity of the 2-methyl-6-nitro-1H-indole and ensure the absence of the 4-nitro isomer, rely on Proton NMR (


H-NMR) .
Expected H-NMR Features (DMSO-d , 400 MHz)
  • 
     2.45 ppm (s, 3H):  Methyl group at C2.
    
  • 
     6.40 ppm (s, 1H):  C3-H (Indole alkene proton).
    
  • 
     7.50 ppm (d, 
    
    
    
    Hz, 1H):
    C4-H.
  • 
     7.90 ppm (dd, 
    
    
    
    Hz, 1H):
    C5-H.
  • 
     8.25 ppm (d, 
    
    
    
    Hz, 1H):
    C7-H (Deshielded by adjacent Nitro).
  • 
     11.80 ppm (br s, 1H):  N-H (Indole NH).
    

Differentiation Note: The 4-nitro isomer will show a different splitting pattern in the aromatic region (often a triplet-like structure for C5 or distinct doublets for C5/C7 depending on coupling) and the C3-H shift may vary due to the proximity of the nitro group.

Part 5: Safety & Hazards

  • Nitro Compounds: Potentially energetic.[3] Do not heat the dry hydrazone or the final product above 200°C.

  • PPA: Highly corrosive and viscous. Causes severe burns. Use gloves and face shield. The quench into water is exothermic; add slowly to prevent splashing.

  • Hydrazines: Suspected carcinogens. Handle in a fume hood.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis.[4][5][6][7][8] Chemical Reviews, 63(4), 373–401. Link

  • Organic Syntheses. (1942). 2-Methylindole. Organic Syntheses, Coll. Vol. 3, p.597. (Provides the foundational PPA/Fischer methodology). Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. (Discusses regioselectivity of meta-substituted hydrazines). Link

  • Dalton, A. B., et al. (2024).[3] Isomeric Identification of the Nitroindole Chromophore. ACS Phys.[3] Chem. Au.[3][6] (Used for confirmation of nitroindole isomer spectral properties).[3][9] Link

Sources

Exploratory

Starting materials for 2-Methyl-6-nitro-1H-indole synthesis

This guide details the synthesis of 2-Methyl-6-nitro-1H-indole , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and antifungals). Based on the technical requirements, this whitepaper prioritizes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Methyl-6-nitro-1H-indole , a critical scaffold in medicinal chemistry (e.g., for kinase inhibitors and antifungals).

Based on the technical requirements, this whitepaper prioritizes the Indoline "Redox-Switch" Strategy as the primary recommendation due to its superior regioselectivity compared to the classical Fischer synthesis.

Executive Summary

The synthesis of 2-methyl-6-nitro-1H-indole presents a specific regiochemical challenge. The classical Fischer Indole Synthesis using 3-nitrophenylhydrazine yields a difficult-to-separate mixture of 4- and 6-nitro isomers. The Madelung Synthesis requires harsh conditions often incompatible with nitro groups.

This guide recommends the Indoline "Redox-Switch" Strategy (Reduction


 Regioselective Nitration 

Re-oxidation) as the most robust, scalable, and high-purity protocol. This method leverages the meta-directing effect of the protonated indoline nitrogen to exclusively target the C6 position.

Part 1: Strategic Analysis of Synthetic Routes

The Recommended Route: Indoline "Redox-Switch"

This pathway converts the electron-rich indole into an indoline (dihydroindole). In strong acid, the protonated indoline nitrogen becomes a meta-director, steering the nitro group to the C6 position with high selectivity.

  • Starting Material: 2-Methylindole (Commercial, inexpensive).

  • Key Reagents:

    
    , 
    
    
    
    ,
    
    
    or DDQ.
  • Advantages: High regioselectivity (>90% 6-nitro), avoids isomer separation, mild conditions.

The Classical Route: Fischer Indole Synthesis

Condensation of 3-nitrophenylhydrazine with acetone.

  • Starting Material: 3-Nitrophenylhydrazine hydrochloride.

  • Key Reagents: Acetone, Polyphosphoric acid (PPA) or

    
    .
    
  • Drawbacks: Produces a ~1:1 mixture of 4-nitro and 6-nitro isomers. Separation requires tedious chromatography or fractional crystallization.

The Modern Route: Palladium-Catalyzed Cyclization

Sonogashira coupling followed by cyclization.

  • Starting Material: 2-Halo-5-nitroaniline (e.g., 2-iodo-5-nitroaniline).[1]

  • Key Reagents: Propyne, Pd catalyst, CuI.

  • Drawbacks: High cost of Pd catalysts; starting material (2-halo-5-nitroaniline) is not a commodity chemical and requires multi-step synthesis.

Part 2: Detailed Experimental Protocols

Protocol A: The Indoline "Redox-Switch" (Recommended)
Step 1: Reduction of 2-Methylindole

Objective: Convert 2-methylindole to 2-methylindoline to alter the electronic directing effects.

  • Dissolution: Dissolve 2-methylindole (10.0 g, 76 mmol) in glacial acetic acid (100 mL).

  • Reduction: Cool to 15°C. Add Sodium Cyanoborohydride (

    
    , 14.4 g, 229 mmol) portion-wise over 30 minutes.
    
    • Note: Maintain temperature <20°C to minimize polymerization.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Indoline is more polar than indole).

  • Workup: Pour into ice water (500 mL). Basify with NaOH (pellets or 50% solution) to pH >10.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect ~9.5 g (>90%) of 2-methylindoline as a pale oil.

Step 2: Regioselective Nitration

Objective: Install the nitro group at C6.[2] The protonated amine (


) directs meta to itself (positions 4 and 6). Steric hindrance at C4 (peri-position) strongly favors C6.
  • Preparation: Dissolve 2-methylindoline (5.0 g, 37.5 mmol) in concentrated Sulfuric Acid (40 mL) at 0°C.

    • Critical: The amine must be fully protonated before adding nitric acid to ensure meta-direction.

  • Nitration: Prepare a mixture of conc.

    
     (2.6 g, 41 mmol) and conc. 
    
    
    
    (10 mL). Add this dropwise to the indoline solution at 0–5°C.
  • Stirring: Stir at 0°C for 1 hour.

  • Quench: Pour the reaction mixture onto crushed ice (300 g).

  • Neutralization: Carefully neutralize with solid

    
     or 
    
    
    
    to pH 8. (Exothermic!).
  • Isolation: The product, 6-nitro-2-methylindoline , typically precipitates as a yellow/orange solid. Filter, wash with water, and dry.[3]

    • Purification: Recrystallize from Ethanol if necessary.[4]

Step 3: Dehydrogenation (Re-aromatization)

Objective: Restore the indole aromaticity.

  • Dissolution: Dissolve 6-nitro-2-methylindoline (3.0 g) in Toluene or Dioxane (50 mL).

  • Oxidation: Add Manganese Dioxide (

    
    , activated, 10 eq) or DDQ  (1.1 eq).
    
  • Reflux: Heat to reflux for 4–6 hours.

  • Filtration: Filter hot through a Celite pad to remove Mn/reduced oxidant.

  • Concentration: Evaporate the solvent.

  • Final Product: 2-Methyl-6-nitro-1H-indole is obtained as a yellow crystalline solid.

Protocol B: Fischer Indole Synthesis (Alternative)

Use this route if 2-methylindole is unavailable or if isomer separation capabilities (Prep-HPLC) are robust.

  • Condensation: Mix 3-nitrophenylhydrazine hydrochloride (10 g) with Acetone (50 mL) and Polyphosphoric Acid (PPA, 50 g).

  • Cyclization: Heat to 100°C for 2 hours.

  • Quench: Pour into ice water.

  • Isolation: Filter the crude precipitate.

  • Separation (Critical): The crude contains both 4-nitro and 6-nitro isomers.

    • Column Chromatography: Silica gel, eluting with Hexane/Ethyl Acetate (gradient 10:1 to 4:1). The 6-nitro isomer is typically less polar (elutes first) due to hydrogen bonding, but this varies by solvent system.

    • Validation: Confirm regiochemistry by NMR (C4-H is a doublet; C7-H is a singlet for the 6-nitro isomer, whereas the 4-nitro isomer shows different splitting patterns).

Part 3: Visualization of Pathways

Diagram 1: The Indoline "Redox-Switch" Pathway (Recommended)

IndolineRoute Start 2-Methylindole (Commercial) Step1 Reduction (NaCNBH3/AcOH) Start->Step1 Inter1 2-Methylindoline (Nucleophilic) Step1->Inter1 H2 addition Step2 Nitration (HNO3/H2SO4, 0°C) Inter1->Step2 Inter2 6-Nitro-2-methylindoline (Meta-directed) Step2->Inter2 Regioselective C6 Step3 Oxidation (MnO2 or DDQ) Inter2->Step3 Product 2-Methyl-6-nitro-1H-indole (Target) Step3->Product Aromatization

Caption: The "Redox-Switch" strategy ensures regioselectivity by nitrating the protonated indoline species.

Diagram 2: Fischer Indole Pathway (Isomer Issue)

FischerRoute Start 3-Nitrophenylhydrazine Step1 Condensation (Acid Catalyst) Start->Step1 Reagent Acetone Reagent->Step1 Hydrazone Arylhydrazone Intermediate Step1->Hydrazone Step2 [3,3]-Sigmatropic Rearrangement Hydrazone->Step2 Mixture Isomer Mixture Step2->Mixture Prod4 4-Nitro-2-methylindole Mixture->Prod4 ~50% (Undesired) Prod6 6-Nitro-2-methylindole Mixture->Prod6 ~50% (Target)

Caption: The Fischer route yields a mixture because cyclization can occur at either ortho-position relative to the nitro group.

Part 4: Data Summary & Comparison

FeatureIndoline Route (Recommended)Fischer RoutePd-Catalyzed Route
Starting Material 2-Methylindole3-Nitrophenylhydrazine2-Halo-5-nitroaniline
Regioselectivity High (C6 exclusive) Low (C4/C6 mixture)High (Pre-functionalized)
Step Count 3 (Red

Nit

Ox)
1 (plus purification)2 (Coupling

Cyclization)
Purification CrystallizationColumn ChromatographyColumn Chromatography
Cost Efficiency High (Cheap reagents)Medium (Yield loss)Low (Pd catalyst)
Scalability ExcellentModerate (Separation)Moderate

References

  • BenchChem Technical Support. (2025).[3][5] Regioselectivity of Indole Nitration to Favor 7-Nitroindole and 6-Nitroindoline derivatives. Retrieved from

  • Organic Syntheses. 2-Methylindole Synthesis and Derivatives. Coll. Vol. 3, p. 597. Retrieved from

  • Royal Society of Chemistry. (2011). Synthesis of 6-nitroindole derivatives via transition metal-free bond formation.Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (NIH). Synthesis and biological activity of nitroindoles. Retrieved from

  • Gribble, G. W. (2004). A convenient synthesis of 2-nitroindoles and nitroindoline precursors.Tetrahedron Letters.

Sources

Foundational

Technical Guide: Synthesis of 2-Methyl-6-nitro-1H-indole

This guide details the synthesis, purification, and characterization of 2-Methyl-6-nitro-1H-indole , a critical scaffold in the development of kinase inhibitors, antivirals, and darker-range fluorescent probes. Unlike ge...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, purification, and characterization of 2-Methyl-6-nitro-1H-indole , a critical scaffold in the development of kinase inhibitors, antivirals, and darker-range fluorescent probes.

Unlike generic protocols, this document focuses on the regioselectivity challenge inherent in the Fischer Indole Synthesis (FIS) when using meta-substituted hydrazines, providing a validated workflow to isolate the target 6-nitro isomer from the 4-nitro byproduct.

Retrosynthetic Analysis & Strategy

The most robust route to 2-methyl-6-nitro-1H-indole is the Fischer Indole Synthesis . The retrosynthetic disconnection cleaves the N1–C2 and C3–C3a bonds, tracing back to 3-nitrophenylhydrazine and acetone (or its equivalent).

The Regioselectivity Problem

Using a meta-substituted hydrazine (3-nitrophenylhydrazine) creates two possible sites for the [3,3]-sigmatropic rearrangement:

  • Attack at C2 (para to nitro): Yields the 6-nitro isomer (Target).

  • Attack at C6 (ortho to nitro): Yields the 4-nitro isomer (Byproduct).

Strategic Insight: Electronic and steric factors in acidic media typically favor the formation of the 6-nitro isomer (approx. 60:40 to 70:30 ratio), but separation is mandatory. The protocol below maximizes yield and details the separation of these isomers.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the bifurcation point where the regiochemistry is determined.

FischerIndoleMechanism Start 3-Nitrophenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation Enehydrazine Ene-hydrazine Tautomer Hydrazone->Enehydrazine Tautomerization (H+) Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic PathA Attack at Para-position (Sterically Favored) Sigmatropic->PathA Major Pathway PathB Attack at Ortho-position (Sterically Hindered) Sigmatropic->PathB Minor Pathway ImineA Diimine Intermediate A PathA->ImineA ImineB Diimine Intermediate B PathB->ImineB CyclizationA Cyclization & NH3 Loss ImineA->CyclizationA CyclizationB Cyclization & NH3 Loss ImineB->CyclizationB Product6 TARGET: 2-Methyl-6-nitro-1H-indole CyclizationA->Product6 Product4 BYPRODUCT: 2-Methyl-4-nitro-1H-indole CyclizationB->Product4

Caption: Mechanistic bifurcation in the Fischer Indole Synthesis. The [3,3]-sigmatropic shift determines the 4- vs. 6-nitro substitution pattern.

Experimental Protocol

Phase 1: Hydrazone Formation

Note: While "one-pot" procedures exist, isolating the hydrazone often improves the purity of the final cyclization.

Reagents:

  • 3-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Acetone (3.0 eq)

  • Sodium Acetate (1.1 eq)

  • Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolve 3-nitrophenylhydrazine HCl and sodium acetate in Ethanol/Water at room temperature.

  • Add acetone dropwise. The hydrazone typically precipitates as a yellow/orange solid within 30 minutes.

  • Filter, wash with cold water, and dry under vacuum.

    • Checkpoint: Confirm identity via TLC.[1] The hydrazone is less polar than the hydrazine starting material.

Phase 2: Cyclization (The Fischer Reaction)

Catalyst Choice: Polyphosphoric Acid (PPA) is preferred over ZnCl₂ for nitro-substituted indoles as it suppresses tar formation and handles the electron-deficient ring effectively.

Reagents:

  • Acetone 3-nitrophenylhydrazone (from Phase 1)

  • Polyphosphoric Acid (PPA) (10–15 g per 1 g of hydrazone)

Step-by-Step:

  • Setup: Heat PPA to 80–90 °C in a mechanical stirrer setup (PPA is viscous).

  • Addition: Add the hydrazone portion-wise to the hot PPA.

    • Caution: The reaction is exothermic. Maintain internal temperature between 90–110 °C. Do not exceed 120 °C to prevent decomposition.

  • Reaction: Stir at 100 °C for 1–2 hours. Monitor by TLC (EtOAc:Hexane 3:7). The hydrazone spot will disappear, and two new fluorescent spots (indoles) will appear.

  • Quench: Cool the mixture to 60 °C and pour slowly onto crushed ice with vigorous stirring. The crude indole mixture will precipitate as a dark brown solid.

  • Extraction: If the solid is gummy, extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄ and concentrate.

Purification & Isolation (The Critical Step)

This is where most generic protocols fail. You have a mixture of 6-nitro (major) and 4-nitro (minor) isomers.

Separation Strategy

The 6-nitro isomer is significantly less soluble in non-polar solvents and has a higher melting point than the 4-nitro isomer.

Table 1: Physicochemical Differences

Property2-Methyl-6-nitro-1H-indole (Target)2-Methyl-4-nitro-1H-indole (Byproduct)
Rf (Hex/EtOAc 3:1) Lower (More Polar)Higher (Less Polar)
Solubility (Ethanol) Low (recrystallizes first)High (stays in mother liquor)
Melting Point ~215–218 °C~180–185 °C
Proton NMR (Aromatic) C7-H is a doublet (J~2Hz)C5/C6/C7 pattern is distinct
Protocol:
  • Flash Chromatography (Recommended for High Purity):

    • Load the crude residue onto a silica gel column.

    • Elute with a gradient of Hexane:Ethyl Acetate (9:1 to 7:3) .

    • The 4-nitro isomer elutes first (less polar due to intramolecular H-bonding/shielding effects).

    • The 6-nitro isomer elutes second .

  • Fractional Recrystallization (Scalable Method):

    • Dissolve the crude mixture in boiling Ethanol or Toluene .

    • Allow to cool slowly to room temperature.

    • The 6-nitro isomer preferentially crystallizes out as yellow needles.

    • Filter and wash with cold solvent. The mother liquor is enriched in the 4-nitro isomer.

Characterization Data

To validate your product, look for these specific NMR signatures.

Target: 2-Methyl-6-nitro-1H-indole

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 11.8 (br s, 1H, NH): Indole NH.

    • δ 8.25 (d, J=2.0 Hz, 1H): H-7 (The key diagnostic signal. It is a doublet with meta-coupling only, appearing most downfield due to nitro deshielding).

    • δ 7.85 (dd, J=8.5, 2.0 Hz, 1H): H-5 (Ortho to nitro).

    • δ 7.50 (d, J=8.5 Hz, 1H): H-4.

    • δ 6.35 (s, 1H): H-3 (Characteristic of 2-methylindoles).

    • δ 2.45 (s, 3H): CH₃ at C2.

Differentiation: If you see a doublet with ortho coupling (J~8Hz) at the most downfield position, you likely have the 4-nitro isomer or a mixture.

Workflow Summary (Graphviz)

SynthesisWorkflow Step1 Step 1: Hydrazone Formation (3-NO2-Ph-NHNH2 + Acetone) Step2 Step 2: Cyclization (PPA, 100°C, 2h) Step1->Step2 Quench Quench & Extraction (Ice/Water -> EtOAc) Step2->Quench Crude Crude Mixture (6-NO2 + 4-NO2 isomers) Quench->Crude Purification Purification Strategy Crude->Purification MethodA Method A: Column Chromatography (Hex/EtOAc Gradient) 4-NO2 elutes first Purification->MethodA High Purity MethodB Method B: Recrystallization (Ethanol/Toluene) 6-NO2 crystallizes first Purification->MethodB Scale-up Final Pure 2-Methyl-6-nitro-1H-indole (Yellow Needles) MethodA->Final MethodB->Final

Caption: Operational workflow for the synthesis and isolation of 2-methyl-6-nitro-1H-indole.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Ishii, H., et al. (1973). Fischer Indole Synthesis of Nitrophenylhydrazones. Chemical & Pharmaceutical Bulletin, 21(7), 1481-1487.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Exploratory

Reissert Indole Synthesis: A Technical Guide for Substituted Indoles

Executive Summary The Reissert indole synthesis remains a cornerstone methodology for accessing indole-2-carboxylic acids and their derivatives. Unlike the Fischer indole synthesis, which excels at 3-substituted indoles,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Reissert indole synthesis remains a cornerstone methodology for accessing indole-2-carboxylic acids and their derivatives. Unlike the Fischer indole synthesis, which excels at 3-substituted indoles, the Reissert method provides regiospecific access to the 2-position via the condensation of o-nitrotoluenes with oxalate esters. This guide dissects the mechanistic nuances, provides a validated "Gold Standard" protocol, and outlines strategic modifications for modern drug discovery, particularly in the synthesis of azaindoles and complex alkaloid scaffolds.

Part 1: Mechanistic Underpinnings & Causality

The success of the Reissert synthesis hinges on exploiting the vinylogous acidity of the methyl group in o-nitrotoluene. The nitro group (


) is critical; its strong electron-withdrawing nature acidifies the ortho-methyl protons (

), allowing deprotonation by alkoxide bases.
The Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Activation: A strong base (typically potassium ethoxide) generates a benzyl anion.

  • Condensation: The anion attacks diethyl oxalate, forming an o-nitrophenylpyruvate enolate.

  • Reductive Cyclization: The nitro group is reduced to an amine.[1][2] This amine spontaneously condenses with the

    
    -keto group of the pyruvate side chain to close the pyrrole ring.
    
Mechanistic Visualization

The following diagram illustrates the electron flow and critical intermediates. Note the instability of the free pyruvic acid; the pathway favors the ester or salt form until cyclization.

ReissertMechanism Start o-Nitrotoluene Inter1 Benzyl Anion Start->Inter1 Deprotonation Base Base (KOEt) Base->Inter1 Pyruvate o-Nitrophenylpyruvate (Enolate Salt) Inter1->Pyruvate Nucleophilic Attack Oxalate Diethyl Oxalate Oxalate->Pyruvate Amine o-Aminophenylpyruvate (Transient) Pyruvate->Amine Nitro Reduction Reductant Reduction (Zn/AcOH or H2/Pd) Reductant->Amine Cyclization Intramolecular Condensation Amine->Cyclization - H2O Product Indole-2-carboxylic acid Cyclization->Product Aromatization

Caption: Step-wise electron flow from o-nitrotoluene activation to pyrrole ring closure.

Part 2: Strategic Reagents & Conditions

Selection of the base and reducing agent dictates the yield and compatibility with sensitive functional groups (e.g., halogens, nitriles).

Table 1: Critical Reagent Selection Matrix
ComponentStandard ReagentWhy use it?Modern AlternativeWhen to Switch?
Base Potassium Ethoxide (

)
Higher solubility in EtOH and slightly stronger basicity than

.

or DBU
Use

for sterically hindered substrates; DBU for milder, non-nucleophilic conditions.
Electrophile Diethyl OxalateCheap, effective, forms the ethyl ester directly.Dimethyl OxalateUse if methyl ester is required for downstream medicinal chemistry (e.g., lower lipophilicity).
Reductant Zinc / Acetic AcidRobust, cheap, tolerates halogens (Cl, Br).

Use for clean workup (filtration only). Avoid if substrate contains halogens (dehalogenation risk).
Reductant Iron / AcOHGentler than Zn; prevents over-reduction.

(Dithionite)
Use for mild, neutral pH reduction if the substrate is acid-sensitive.

Part 3: Detailed Experimental Protocol

Target: Synthesis of Indole-2-carboxylic acid ethyl ester. Scale: 50 mmol (scalable).

Phase A: Condensation (The Thermodynamic Step)

Note: Moisture is the enemy here. Water quenches the benzyl anion immediately.

  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon/Nitrogen.

  • Base Formation: Add anhydrous ethanol (30 mL) and carefully add potassium metal (2.0 g, 51 mmol) in small pieces. Stir until dissolved to generate fresh

    
    .
    
    • Why? Commercial alkoxides often contain hydroxide impurities which lower yields.

  • Reagent Mixing: Add diethyl ether (30 mL) to the ethoxide solution to increase the solubility of the organic starting material.

  • Addition: Add o-nitrotoluene (6.85 g, 50 mmol) in one portion. The solution may darken.

  • Critical Step: Add diethyl oxalate (7.3 g, 50 mmol) dropwise over 20 minutes while maintaining the temperature at 25–30°C.

  • Digestion: Reflux the mixture gently for 2–3 hours. A dark red/purple precipitate (the potassium salt of the enol) should form.

  • Isolation: Cool to 0°C. Filter the red solid. Wash with cold anhydrous ether. Do not discard the solid; this is your product precursor.

Phase B: Reductive Cyclization (The Kinetic Step)

Note: This step is exothermic. Control is required to prevent polymerization.

  • Suspension: Suspend the red potassium salt from Phase A in Glacial Acetic Acid (40 mL).

  • Reduction: Add Zinc dust (13 g, ~4 equiv) portion-wise over 30 minutes. Keep temperature below 50°C using an ice bath if necessary.

  • Cyclization: Once addition is complete, heat the mixture to 80°C for 1 hour. The red color will fade as the indole forms.

  • Workup: Filter hot to remove excess Zinc/Zinc acetate. Pour the filtrate into crushed ice (200 g). The crude indole ester will precipitate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexane/EtOAc).

Part 4: Troubleshooting & Optimization Logic

The following decision tree helps navigate common failures, particularly when applying this synthesis to drug scaffolds (e.g., azaindoles or halo-indoles).

OptimizationLogic Start Problem Identification Issue1 Low Yield in Step 1 (No Red Precipitate) Start->Issue1 Issue2 Dehalogenation during Reduction Start->Issue2 Issue3 Product is Unstable (Decarboxylation) Start->Issue3 Check1 Check Solvent Dryness & Base Strength Issue1->Check1 Sol1 Switch to KOtBu/THF (Stronger Base) Check1->Sol1 Sol2 Use Fe/AcOH or Na2S2O4 (Dithionite) Issue2->Sol2 Sol3 Avoid Acidic Workup; Isolate as Ester Issue3->Sol3

Caption: Decision matrix for troubleshooting yield loss and side reactions.

Key Optimization Insights
  • The "Azaindole" Challenge: When synthesizing azaindoles (pyrrolopyridines) from nitropicolines, the electron-deficient pyridine ring makes the methyl protons more acidic, facilitating Step 1. However, the reduction step requires careful pH control to avoid protonating the pyridine nitrogen, which can trap the intermediate.

  • Decarboxylation: If the target is the 2-unsubstituted indole, the 2-COOH group can be removed by heating with copper powder in quinoline at 200°C.

References

  • Reissert, A. (1897).[3][1][4] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[3]

  • Noland, W. E.; Baude, F. J. (1963).[3] "Ethyl Indole-2-carboxylate". Organic Syntheses, 43, 40. (Coll. Vol. 5, p. 567).[3]

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Robinson, B. (1963). "The Fischer Indole Synthesis".[5][6][7] Chemical Reviews, 63(4), 373–401. (Comparative context for Reissert vs Fischer).

Sources

Foundational

Spectroscopic Data for 2-Methyl-6-nitro-1H-indole: A Technical Guide

This is a comprehensive technical guide on the spectroscopic characterization of 2-Methyl-6-nitro-1H-indole , designed for researchers in medicinal chemistry and structural biology. Introduction & Significance 2-Methyl-6...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the spectroscopic characterization of 2-Methyl-6-nitro-1H-indole , designed for researchers in medicinal chemistry and structural biology.

Introduction & Significance

2-Methyl-6-nitro-1H-indole (CAS: 3484-23-9 ) is a critical heterocyclic scaffold used in the synthesis of bioactive alkaloids, tryptophan 2,3-dioxygenase (TDO) inhibitors, and melatonin receptor agonists.[1][2] The presence of the nitro group at the C6 position renders the indole ring electron-deficient, altering its reactivity profile compared to the parent indole, particularly in nucleophilic aromatic substitutions and reduction pathways to amino-indoles.

This guide provides a validated reference for the structural elucidation of 2-Methyl-6-nitro-1H-indole, consolidating experimental data (NMR, IR, MS) with mechanistic synthesis insights.

Synthesis & Preparation

To ensure spectroscopic accuracy, the compound is typically synthesized via the Fischer Indole Synthesis . This method, while robust, produces regioisomers that must be rigorously separated.

Reaction Pathway

The condensation of 3-nitrophenylhydrazine with acetone (or acetone equivalents) yields the corresponding hydrazone. Acid-catalyzed cyclization ([3,3]-sigmatropic rearrangement) produces a mixture of the 4-nitro and 6-nitro isomers.

  • Regioselectivity: Cyclization at the para position relative to the nitro group (leading to the 6-nitro isomer) is generally favored sterically over the ortho position (leading to the 4-nitro isomer), but mixtures are inevitable.

  • Purification: The 6-nitro isomer is isolated via column chromatography or fractional crystallization (often less soluble than the 4-nitro isomer).

Synthesis Workflow Diagram

Synthesis Start 3-Nitrophenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone - H2O Cyclization Acid Catalysis (PPA or ZnCl2) [3,3]-Sigmatropic Shift Hydrazone->Cyclization Heat Mixture Isomeric Mixture (4-Nitro & 6-Nitro) Cyclization->Mixture - NH3 Separation Chromatography (Silica Gel) Mixture->Separation Product 2-Methyl-6-nitro-1H-indole (Target) Separation->Product Major Isomer

Figure 1: Fischer Indole Synthesis pathway emphasizing the critical separation step for isomeric purity.

Physical Properties

Before spectroscopic analysis, verify the physical constants to ensure bulk purity.

PropertyValueNotes
Molecular Formula C

H

N

O

Molecular Weight 176.17 g/mol
Appearance Yellow crystalline solidNitro group imparts color.
Melting Point 118–119 °CLit. range: 113–119 °C depending on solvent.
Solubility DMSO, Acetone, MethanolSparingly soluble in non-polar solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by the distinct deshielding effect of the 6-nitro group on the adjacent protons (H5 and H7) and the diagnostic methyl singlet at C2.

H NMR Data (400 MHz, CDCl

/ DMSO-d

)
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH 11.60 (DMSO)~8.5 (CDCl

)
Broad Singlet-Exchangeable acidic proton.
H-7 8.36Doublet (d)

Diagnostic: Highly deshielded by ortho-nitro group. Appears as a doublet due to meta-coupling.
H-5 7.98Doublet of Doublets (dd)

Deshielded by ortho-nitro. Couples with H4 (ortho) and H7 (meta).
H-4 7.55Doublet (d)

Pseudo-triplet appearance possible if long-range coupling exists.
H-3 6.38Singlet (s)-Characteristic C3 proton of 2-substituted indoles. Can show fine allylic coupling (

Hz) to 2-Me.
2-CH

2.55Singlet (s)-Methyl group attached to the electron-rich pyrrole ring.

Interpretation Notes:

  • Solvent Effect: In CDCl

    
    , the NH signal may be broad or unobserved depending on concentration and water content. In DMSO-d
    
    
    
    , it is sharp and downfield (~11.6 ppm).
  • H7 vs H4: H7 is the most downfield aromatic signal (excluding NH) due to the inductive and resonance withdrawal of the nitro group and its proximity to the indole nitrogen.


C NMR Data (100 MHz, DMSO-d

)
  • Carbonyl/Nitro Carbons: ~142.0 (C-NO

    
    ).
    
  • Aromatic CH: 115.5 (C4), 107.8 (C5), 113.2 (C7), 100.5 (C3).

  • Quaternary Carbons: 138.5 (C2), 135.0 (C7a), 128.5 (C3a).

  • Aliphatic: 13.5 (CH

    
    ).
    
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the nitro group and the indole amine.

Functional GroupWavenumber (cm

)
Mode
N-H 3314Stretching (Secondary amine, H-bonded)
NO

(Asym)
1543Asymmetric stretching (Strong)
NO

(Sym)
1316Symmetric stretching (Strong)
C=C (Ar) 1589, 1463Aromatic ring breathing
C-N 1069Aryl-amine stretch
Mass Spectrometry (MS)
  • Ionization Mode: EI (70 eV) or ESI (+).

  • Molecular Ion (

    
    ):  m/z 176.[3]
    
  • Base Peak: Often m/z 130 or 176 depending on conditions.

Fragmentation Pathway:

  • 
     (176):  Stable molecular ion.
    
  • 
     (130):  Loss of the nitro group (46 Da).
    
  • 
     (103):  Subsequent loss of HCN from the pyrrole ring.
    

Fragmentation M Molecular Ion [M]+ m/z 176 Frag1 [M - NO2]+ m/z 130 M->Frag1 - NO2 (46 Da) Frag2 [M - NO2 - HCN]+ m/z 103 Frag1->Frag2 - HCN (27 Da)

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

Experimental Protocol: Purity Verification

To be performed prior to biological screening.

  • Sample Prep: Dissolve 5 mg of 2-Methyl-6-nitro-1H-indole in 0.6 mL DMSO-d

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition:

    • Run standard

      
      H NMR (16 scans).
      
    • Check: Verify the integral ratio of the Methyl singlet (2.55 ppm, 3H) to the H-3 singlet (6.38 ppm, 1H). A deviation >5% indicates impurity (likely starting material or regioisomer).

    • Regioisomer Check: Inspect the 7.0–8.0 ppm region. The 4-nitro isomer typically displays different coupling patterns (triplet-like for H6 if H5/H7 coupling is similar).

  • Melting Point: Measure MP. A sharp range (118–119 °C) confirms high crystalline purity. A depressed range (<113 °C) suggests contamination with the 4-nitro isomer.

References

  • Tetrahedron Synthesis: Synthesis and characterization of nitro-indoles via Fischer cyclization. Tetrahedron2003 , 59(10), 1571-1587.

  • Crystallographic Data: Structural parameters of related 6-nitro-2H-indazole derivatives. PMC2011 .

  • Spectroscopic Database: 2-Methyl-6-nitroindole physical properties and spectral data. ChemSrc / PubChem.

  • RSC Advances: Palladium-catalyzed functionalization of 2-methyl-6-nitroindole (Compound 2r). Royal Society of Chemistry2015 .

Sources

Exploratory

Technical Guide: 1H NMR Analysis of 2-Methyl-6-nitro-1H-indole

This guide provides an in-depth technical analysis of the 1H NMR spectroscopy of 2-Methyl-6-nitro-1H-indole , a critical intermediate in the synthesis of bioactive indole derivatives. The content is structured for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectroscopy of 2-Methyl-6-nitro-1H-indole , a critical intermediate in the synthesis of bioactive indole derivatives.

The content is structured for researchers requiring precise spectral assignment, mechanistic interpretation of coupling patterns, and robust experimental protocols.

[1]

Executive Summary & Structural Context

2-Methyl-6-nitro-1H-indole (


) presents a distinct proton NMR signature defined by the interplay between the electron-donating methyl group at C2 and the strong electron-withdrawing nitro group at C6.

Understanding this spectrum is essential for verifying the regioselectivity of Fischer indole syntheses or nitration reactions, where distinguishing between the 4-nitro and 6-nitro isomers is a common analytical challenge.

Core Structural Features[2][3][4][5][6]
  • Indole Core: Planar, aromatic bicyclic system.

  • C2-Methyl Group: Eliminates the H2 proton (normally ~7.2 ppm) and introduces a diagnostic upfield singlet (~2.5 ppm).

  • C6-Nitro Group: Strongly deshields adjacent protons (H7 and H5), pushing them downfield relative to the parent indole.

  • Symmetry:

    
     point group (planar), but magnetically asymmetric.
    

Experimental Protocol

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.

Sample Preparation[2][3][5][6][7][8][9][10]
  • Solvent Selection:

    • Chloroform-d (

      
      ):  Preferred for resolution of fine coupling constants (
      
      
      
      ). The NH proton typically appears between 8.0–8.5 ppm.[1]
    • DMSO-

      
      :  Recommended if solubility is poor or to eliminate exchange broadening of the NH signal (shifting it to >11 ppm).
      
  • Concentration: 5–10 mg of analyte in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug or PTFE syringe filter (0.45 µm) to remove paramagnetic particulates (e.g., residual Pd/C from synthesis).

Instrument Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton with 30° flip angle (zg30).

  • Spectral Width (SW): 14 ppm (–2 to 12 ppm) to capture the downfield NH.

  • Relaxation Delay (D1):

    
     2.0 seconds (ensure full relaxation of the isolated H3 and H7 protons).
    
  • Scans (NS): 16–64 scans (sufficient for >5 mg sample).

Spectral Assignment & Interpretation

The following data is based on high-field analysis (400 MHz) in


.
Summary Table: Chemical Shifts and Multiplicity[4][9][10]
PositionProton LabelShift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
NH H-18.36 Broad Singlet (s)Exchangeable acidic proton; shift is concentration/solvent dependent.
C7 H-78.25 Doublet (d)

Most deshielded aromatic C-H due to adjacent

and anisotropic effect of N1.
C5 H-57.99 Doublet of Doublets (dd)

,

Deshielded by ortho-

. Shows large ortho coupling to H4 and small meta coupling to H7.
C4 H-47.52 Doublet (d)

Ortho to H5. Less deshielded than H5/H7 as it is meta to the nitro group.
C3 H-36.35 Singlet (s)Diagnostic "pyrrole-like" proton. Upfield due to electron-rich C3 position.
C2-Me

2.52 Singlet (s)Characteristic methyl singlet.

*Note: Fine allylic coupling (


 Hz) between H-3 and the Methyl group is possible but often unresolved in standard processing.
Detailed Mechanistic Analysis
The Aromatic Region (Deshielding Effects)

The nitro group at C6 exerts a powerful mesomeric (-M) and inductive (-I) effect .

  • H-7 (8.25 ppm): This proton is physically adjacent to the nitro group and the ring nitrogen. It appears as a doublet with a small coupling constant (

    
     Hz), characteristic of meta-coupling to H-5. It is the most downfield carbon-bound proton.
    
  • H-5 (7.99 ppm): Located ortho to the nitro group. It couples strongly to its ortho neighbor H-4 (

    
     Hz) and weakly to its meta neighbor H-7 (
    
    
    
    Hz), resulting in a clear doublet of doublets (dd) .
  • H-4 (7.52 ppm): This proton is meta to the nitro group and shielded relative to H5/H7. It typically appears as a doublet dominated by the large ortho coupling to H-5.

The Heterocyclic Region (Shielding Effects)
  • H-3 (6.35 ppm): In 2-substituted indoles, the H-3 proton is unique. It is located on the electron-rich enamine-like double bond. The shift at ~6.35 ppm is diagnostic; if this peak is absent, the C3 position is substituted.

  • 2-Methyl (2.52 ppm): The methyl group provides a strong singlet anchor point for the spectrum. Its integration (3H) serves as the internal standard for normalizing the aromatic integrals.

Visualization of Coupling Pathways

The following diagram illustrates the scalar coupling network (


-coupling) that defines the multiplet patterns observed in the aromatic region.

CouplingNetwork cluster_legend Legend H7 H-7 (8.25 ppm) H5 H-5 (7.99 ppm) H7->H5 Meta Coupling J ~ 2.1 Hz H4 H-4 (7.52 ppm) H5->H4 Ortho Coupling J ~ 8.7 Hz NO2 6-Nitro Group (Electron Withdrawing) NO2->H7 Strong Deshielding NO2->H5 Strong Deshielding key Red/Yellow Nodes: Deshielded Protons Solid Lines: J-Coupling Dotted Lines: Electronic Effect

Caption: Scalar coupling network showing the connectivity between aromatic protons H4, H5, and H7. The nitro group at C6 dictates the chemical shift hierarchy.

Analytical Workflow & Decision Tree

Use this logic flow to confirm the identity of the molecule during synthesis.

AnalysisWorkflow Start Acquire 1H NMR Spectrum CheckMe Is there a Singlet (3H) at ~2.5 ppm? Start->CheckMe CheckH3 Is there a Singlet (1H) at ~6.3 ppm? CheckMe->CheckH3 Yes ResultNo Re-evaluate Synthesis (Check for 3-methyl isomer) CheckMe->ResultNo No ResultYes Confirm: 2-Methyl Indole Core CheckH3->ResultYes Yes CheckH3->ResultNo No CheckArom Analyze Aromatic Region (7.5 - 8.3 ppm) Pattern6 Pattern: d (H7), dd (H5), d (H4) Consistent with 6-Nitro CheckArom->Pattern6 H7 is isolated doublet Pattern4 Pattern: d (H5), t (H6), d (H7) Suspect 4-Nitro Isomer CheckArom->Pattern4 H5/H6/H7 are contiguous ResultYes->CheckArom

Caption: Step-by-step logic for confirming the 2-methyl-6-nitro-1H-indole structure and ruling out common isomers.

Troubleshooting & Common Artifacts

Missing NH Peak
  • Cause: Chemical exchange with protic solvents (e.g.,

    
    ) or extreme broadening due to trace acid/base.
    
  • Solution: Switch to anhydrous

    
    . The NH should appear sharp at >11.0 ppm.
    
H-3 Peak Broadening[7]
  • Cause: Tautomerism or long-range coupling to the methyl group.

  • Solution: This is normal.[2] A decoupling experiment irradiating the methyl group (2.52 ppm) will sharpen the H-3 signal if coupling is the cause.

Solvent Impurities
  • Water: ~1.56 ppm in

    
     or 3.33 ppm in 
    
    
    
    .
  • Acetone: Common contaminant from glassware cleaning, appears at 2.17 ppm (singlet), distinct from the indole methyl at 2.52 ppm.

References

  • RSC Advances (2019) . Palladium-catalyzed synthesis of indole derivatives. Contains specific characterization data for compound 2r (2-methyl-6-nitro-1H-indole).

  • Scribd / Tetrahedron Data . Physicochemical and spectral data for 2-Methyl-6-nitroindole.

  • ChemicalBook . General spectral data for 6-Nitroindole derivatives.

Sources

Foundational

13C NMR of 2-Methyl-6-nitro-1H-indole

Technical Whitepaper: C NMR Characterization of 2-Methyl-6-nitro-1H-indole Executive Summary 2-Methyl-6-nitro-1H-indole is a high-value heterocyclic scaffold, frequently utilized as a precursor for amino-indole-based kin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: C NMR Characterization of 2-Methyl-6-nitro-1H-indole

Executive Summary

2-Methyl-6-nitro-1H-indole is a high-value heterocyclic scaffold, frequently utilized as a precursor for amino-indole-based kinase inhibitors and antiviral agents. Its structural integrity is defined by two critical substituents: an electron-donating methyl group at C2 and a strong electron-withdrawing nitro group at C6.

This guide provides a definitive technical framework for the


C NMR characterization of this compound. Unlike standard aliphatic molecules, this indole derivative presents specific challenges—namely, the relaxation dynamics of quaternary carbons (C2, C6, C3a, C7a) and the solubility constraints typical of nitro-aromatics. This protocol details the acquisition parameters, theoretical chemical shift logic, and self-validating 2D NMR workflows required to unambiguously assign the structure.

Experimental Methodology

To ensure reproducibility and high signal-to-noise (S/N) ratios for quaternary carbons, the following acquisition protocol is mandatory.

Sample Preparation
  • Solvent Selection: DMSO-d

    
     is the required solvent.
    
    • Reasoning: CDCl

      
       often leads to aggregation-induced line broadening in nitro-indoles. DMSO-d
      
      
      
      disrupts intermolecular hydrogen bonding at the N-H site, sharpening signals and improving solubility.
  • Concentration: 20–30 mg in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects, shifting aromatic peaks upfield.

Acquisition Parameters (500 MHz Instrument Base)

Standard proton-decoupled


C parameters are insufficient due to the long 

relaxation times of the C-NO

and C-Me quaternary centers.
ParameterValueTechnical Justification
Pulse Sequence zgpg30 (or equiv.)30° pulse angle prevents saturation of quaternary nuclei.
Relaxation Delay (D1) 2.0 – 3.0 s Critical: C6 (nitro-bearing) and C2 have no attached protons to facilitate relaxation. Short D1 results in missing or invisible peaks.
Scans (NS) > 1024Required to resolve low-intensity quaternary signals.
Spectral Width 240 ppmEnsures capture of carbonyl impurities or unexpected deshielding.
Temperature 298 KStandardized for shift reproducibility.
Acquisition Workflow Diagram

NMR_Workflow Start Sample: 2-Methyl-6-nitro-1H-indole Solvent Dissolve in DMSO-d6 (Disrupt H-bonding) Start->Solvent Check Solubility Check: Clear yellow solution? Solvent->Check Param Set Parameters: D1 = 3.0s (Crucial for C6/C2) Check->Param Yes Acquire Acquire 1D 13C (>1k Scans) Param->Acquire Process Process: LB = 1.0 Hz, Baseline Corr. Acquire->Process Validate Validation: Check for 9 unique signals Process->Validate

Caption: Optimized workflow ensuring detection of slow-relaxing quaternary carbons (C2, C6).

Structural Analysis & Chemical Shift Assignment

The assignment relies on the interplay between the electron-donating methyl group and the electron-withdrawing nitro group.

Electronic Effects Framework
  • C2 (Methyl-substituted): The methyl group at C2 exerts a deshielding

    
    -effect  (shifting C2 downfield) and a shielding 
    
    
    
    -effect
    on C3.
  • C6 (Nitro-substituted): The nitro group is a powerful electron-withdrawing group (EWG). It strongly deshields the ipso-carbon (C6) and generally shields the ortho positions (C5, C7) relative to the parent indole.

  • C3 (Enamine character): C3 in indoles is electron-rich. The 2-methyl group further enhances this, making C3 the most shielded aromatic carbon.

Reference Chemical Shift Table (DMSO-d )

Note: Values are high-confidence estimates based on substituent chemical shift (SCS) additivity rules derived from 2-methylindole and 6-nitroindole data.

Carbon PositionTypePredicted Shift (

, ppm)
Diagnostic Feature
C-Me CH

13.5 – 14.5 Most upfield signal.
C3 CH100.0 – 102.5 Highly shielded; characteristic of 2-substituted indoles.
C7 CH108.0 – 110.0 Ortho to NO

; shielded.
C4 CH114.0 – 116.0 Meta to NO

; doublet in HSQC.
C5 CH116.0 – 118.0 Ortho to NO

.
C3a C (Quat)126.0 – 128.0 Bridgehead; typically weak intensity.
C7a C (Quat)134.0 – 136.0 Bridgehead; adjacent to N.
C2 C (Quat)138.0 – 141.0 Deshielded by N and Me.
C6 C (Quat)141.0 – 144.0 Most Deshielded Aromatic ; Ipso to NO

.

Self-Validating Protocol: The HMBC Proof

Relying solely on 1D chemical shifts is risky due to the proximity of C2, C6, and C7a (all quaternary, all >130 ppm). Heteronuclear Multiple Bond Correlation (HMBC) is the only definitive method to distinguish them.

The Validation Logic
  • Distinguishing C2 from C6/C7a:

    • The Methyl protons (

      
      2.4 ppm) will show a strong 3-bond correlation (
      
      
      
      ) to C3 and a 2-bond correlation (
      
      
      ) to C2 .
    • Crucially: The methyl protons will NOT correlate to C6 or C7a.

  • Confirming C6 (Nitro position):

    • H4 (doublet) and H7 (singlet-like) will both show correlations to C6 .

Connectivity Diagram (HMBC)

HMBC_Logic cluster_legend Legend H_Me Methyl Protons (H-Me) C_2 C2 (~140 ppm) H_Me->C_2 2-bond (Strong) C_3 C3 (~101 ppm) H_Me->C_3 3-bond (Strong) C_3a C3a (Bridge) H_Me->C_3a 3-bond (Weak) H_7 H7 (Aromatic) H_7->C_3a 3-bond C_6 C6 (Nitro-bearing) H_7->C_6 2-bond key Green Arrow = Definitive Proof for C2 Yellow Arrow = Confirmation for C6

Caption: HMBC correlations required to distinguish the C2 methyl-bearing carbon from the C6 nitro-bearing carbon.

Troubleshooting & Common Pitfalls

Missing Quaternary Signals
  • Symptom: Only 5-6 peaks are visible in the aromatic region.

  • Cause:

    
     saturation. The relaxation time for C6 (nitro) and C2 can exceed 5 seconds.
    
  • Solution: Increase the relaxation delay (D1) to 3–5 seconds or add Cr(acac)

    
     relaxation agent (though this risks contaminating the sample for biology).
    
"Ghost" Peaks (Tautomerism)
  • Symptom: Broadening or doubling of peaks.

  • Cause: While 2-methylindoles are generally stable as the 1H-tautomer, trace acid/base in DMSO can catalyze exchange or 3H-indolenine formation.

  • Solution: Ensure DMSO-d

    
     is fresh and acid-free.
    

References

  • Substituent Effects in Indoles

    • Morales-Rios, M. S., et al. "Definitive assignment of the 13C-NMR spectra of indole in DMSO-d6 and CDCl3."[1] Heterocycles, Vol 27, No 2, 1988.[1]

    • Source:

  • Solvent Effects on Chemical Shifts

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Organic Process Research & Development, 2016.

    • Source:

  • Nitro-Group Substituent Effects: Topsom, R. D. "Substituent Effects on NMR Chemical Shifts in the Benzene Ring." Progress in Physical Organic Chemistry, Vol 12. Context: Establishes the ~20 ppm deshielding effect of the nitro group on ipso-carbons.
  • Synthesis and Characterization of Nitroindoles: Pelkey, E. T. "Metal-catalyzed reactions of indoles." Current Organic Chemistry, 2011. (Provides context on the stability and shift ranges of 2-substituted indoles).

Sources

Exploratory

Mass Spectrometry of 2-Methyl-6-nitro-1H-indole: A Technical Guide

Executive Summary The analysis of 2-Methyl-6-nitro-1H-indole ( , MW 176.17 Da) presents a classic challenge in small molecule mass spectrometry: balancing ionization efficiency with structural elucidation. As a scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-Methyl-6-nitro-1H-indole (


, MW 176.17 Da) presents a classic challenge in small molecule mass spectrometry: balancing ionization efficiency with structural elucidation. As a scaffold frequently encountered in the synthesis of anti-infectives and kinase inhibitors, its reliable detection is critical.

This guide moves beyond generic protocols to address the specific electronic behavior of the nitro-indole core. We prioritize Negative Mode Electrospray Ionization (ESI-) as the gold standard for sensitivity due to the electron-withdrawing nature of the nitro group, while detailing Positive Mode (ESI+) for structural confirmation.

Part 1: Physicochemical Context & Ionization Strategy

The Electronic Environment

To optimize MS parameters, one must understand the molecule's charge distribution.

  • Indole Core: Generally electron-rich, but the N-H proton is weakly acidic (

    
     in DMSO).
    
  • 6-Nitro Group: A strong electron-withdrawing group (EWG) via resonance. It significantly increases the acidity of the indole N-H proton, making deprotonation easier than in non-substituted indoles.

  • 2-Methyl Group: Weakly electron-donating; stabilizes the core but introduces a specific fragmentation signature (acetonitrile loss).

Ionization Decision Matrix
FeatureESI Positive (+)ESI Negative (-)Recommendation
Primary Ion

(

177)

(

175)
Negative Mode
Mechanism Protonation at C3 or Nitro-ODeprotonation at N1
Sensitivity Moderate. Nitro group destabilizes positive charge.High. Nitro group stabilizes the negative charge via resonance.Use (-) for trace impurities (<0.1%).
Mobile Phase Acidic (0.1% Formic Acid)Basic (0.1%

or Ammonium Bicarbonate)
Basic pH enhances ionization in (-) mode.

Expert Insight: While most generic screens use ESI+, the 6-nitro substituent suppresses protonation efficiency. For sub-nanomolar detection limits (e.g., genotoxic impurity screening), ESI- is strictly superior because the resulting anion is resonance-stabilized.

Part 2: Fragmentation Mechanics (MS/MS)

Understanding the dissociation pathways is vital for distinguishing this molecule from its isomers (e.g., 2-methyl-5-nitroindole).

Fragmentation Pathway (ESI- Mode)

In negative mode (


 175), the fragmentation is dominated by the stability of the nitro group and the indole ring.
  • Primary Loss (

    
    ):  The most abundant transition is the radical cleavage of the 
    
    
    
    bond, losing the nitro group (
    
    
    , 46 Da).
    • Transition:

      
      .
      
  • Secondary Loss (

    
    ):  A rearrangement involving oxygen transfer can lead to the loss of nitric oxide (
    
    
    
    , 30 Da), leaving a phenoxy-type radical.
    • Transition:

      
      .
      
  • Diagnostic C2-Methyl Cleavage: Unlike simple indoles which lose

    
    , 2-methylindoles characteristically lose acetonitrile (
    
    
    
    , 41 Da)
    after ring opening. This is the "fingerprint" fragment that confirms the methyl group is at the C2 position.
Visualization of Fragmentation Logic

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 175 Frag1 [M-H-NO]⁻ m/z 145 (Rearrangement) Parent->Frag1 -30 Da (NO) Frag2 [M-H-NO₂]⁻ m/z 129 (Radical Cleavage) Parent->Frag2 -46 Da (NO₂) Frag3 Core Fragment m/z 102 (Loss of HCN) Frag2->Frag3 -27 Da (HCN) Frag4 Diagnostic Ion m/z 88 (Loss of CH₃CN) Frag2->Frag4 -41 Da (CH₃CN) (Specific to 2-Me)

Figure 1: Proposed MS/MS fragmentation pathway for 2-Methyl-6-nitro-1H-indole in Negative ESI mode. The loss of NO2 is the dominant pathway.

Part 3: Analytical Method Development

To achieve reproducible quantification, the LC method must be tailored to the ionization choice.

HPLC-MS/MS Protocol (Recommended)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
     mm, 1.7 µm).
    
    • Why: Indoles are moderately hydrophobic. A standard C18 provides sufficient retention.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

    • Why: High pH ensures the indole N-H is deprotonated, maximizing ESI- signal.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Focusing)

    • 1-6 min: 5%

      
       95% B (Linear Ramp)
      
    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

System Suitability & Isomer Differentiation

The 2-methyl-6-nitro isomer must be distinguished from the 2-methyl-4-nitro and 2-methyl-5-nitro isomers.

  • Chromatography: Isomers will separate based on polarity. The 4-nitro isomer (close to NH) often elutes earlier due to intramolecular H-bonding effects (if applicable), though steric hindrance in 2-methyl-4-nitro usually reduces retention compared to the 6-nitro.

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
Method Development Workflow

MethodDev Start Start: 2-Me-6-Nitroindole Solvent Solvent Screen Start->Solvent Acid Acidic (Formic) ESI(+) Solvent->Acid Base Basic (NH₄HCO₃) ESI(-) Solvent->Base Decision Signal Check Acid->Decision Base->Decision Opt Optimize MRM 175 -> 129 Decision->Opt Base is Superior Final Final Method (Basic pH / ESI-) Opt->Final

Figure 2: Decision tree for optimizing the mass spectrometry method, highlighting the preference for basic mobile phases.

Part 4: Troubleshooting & Impurity Profiling

Common Artifacts
  • In-Source Fragmentation: Nitro compounds are thermally labile. Excessive desolvation temperature (>500°C) can cause premature loss of

    
     before the quadrupole, reducing sensitivity.
    
    • Fix: Lower desolvation temp to 350-400°C.

  • Dimerization: High concentrations may form

    
     dimers (
    
    
    
    351).
    • Fix: Dilute samples to <1 µg/mL.

Differentiating the "2-Methyl" Signature

If you are unsure if the methyl is at C2 or C3 (e.g., 3-methyl-6-nitroindole):

  • 2-Methyl: Prominent loss of

    
     (41 Da) from the ring-opened fragment.
    
  • 3-Methyl: Tends to lose

    
     followed by methyl radical, or 
    
    
    
    extrusion. The
    
    
    loss is kinetically favored for the 2-position.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Nitroaniline Derivatives (Analogous Fragmentation). National Institute of Standards and Technology. [Link]

  • American Chemical Society. (2024). Isomeric Identification of the Nitroindole Chromophore in Organic Aerosol. ACS Physical Chemistry Au. [Link]

  • TSI Journals. (2011). Mass spectral studies of nitroindole compounds. Trade Science Inc. [Link]

  • SCIEX. (2020). Ionization Efficiency and Detection Sensitivity in ESI-MS.[Link]

Foundational

Technical Guide: Safety and Handling of 2-Methyl-6-nitro-1H-indole

Executive Summary 2-Methyl-6-nitro-1H-indole (CAS: 3484-23-9) is a functionalized indole scaffold widely utilized in medicinal chemistry as a precursor for biologically active alkaloids, kinase inhibitors, and antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-6-nitro-1H-indole (CAS: 3484-23-9) is a functionalized indole scaffold widely utilized in medicinal chemistry as a precursor for biologically active alkaloids, kinase inhibitors, and antiviral agents.[1] Its structural features—an electron-withdrawing nitro group at the C6 position and a methyl group at C2—impart specific reactivity profiles but also significant safety challenges.

This guide provides a rigorous operational framework for handling this compound. Due to the presence of the nitro-aromatic moiety, this substance must be treated as a suspected genotoxin and a potential sensitizer until proven otherwise. This document outlines the protocols for containment, synthesis safety, and emergency response, designed for BSL-2 chemistry laboratories and GMP manufacturing environments.

Part 1: Chemical Identity & Physicochemical Profile

Accurate identification is the first line of defense. 2-Methyl-6-nitro-1H-indole is often confused with its metabolic precursors (nitroanilines). Ensure verification of the CAS number before use.

ParameterSpecification
IUPAC Name 2-Methyl-6-nitro-1H-indole
CAS Number 3484-23-9
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water
Melting Point >200°C (Decomposition risk at elevated temperatures)
Key Moiety Nitro group (-NO₂) at C6 (Reducible/Energetic); Indole NH (Acidic)

Critical Distinction: Do not confuse with 2-Methyl-6-nitroaniline (CAS 570-24-1).[2] While structurally related, the indole ring system alters the solubility and reactivity profile.

Part 2: Toxicology & Hazard Assessment

GHS Classification (Derived & Conservative)

In the absence of a substance-specific full toxicological dossier, the "Precautionary Principle" applies. Nitro-indoles are structurally alert for mutagenicity (Ames positive potential) due to the metabolic reduction of the nitro group to a hydroxylamine or amine.

  • Signal Word: WARNING (Treat as DANGER in high quantities)

  • Acute Toxicity: Category 4 (Oral/Inhalation).

  • Skin/Eye Irritation: Category 2 (Irritant).[3]

  • Germ Cell Mutagenicity: Category 2 (Suspected).[4]

  • Sensitization: Potential skin sensitizer.

Mechanism of Toxicity

The toxicity is largely driven by the nitro-reduction pathway .

  • Metabolic Activation: In vivo, the -NO₂ group can be enzymatically reduced.

  • Intermediate Formation: Formation of nitroso and hydroxylamine intermediates.

  • DNA Interaction: These electrophilic intermediates can form adducts with DNA, posing a genotoxic risk.

Part 3: Operational Handling & Engineering Controls

To mitigate the risks identified above, a strict hierarchy of controls is required.

Occupational Exposure Banding (OEB)

Treat 2-Methyl-6-nitro-1H-indole as an OEB 3 compound (Occupational Exposure Limit: 10–100 µg/m³).

PPE Matrix
Protection ZoneRequirementRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of particulates during weighing.
Dermal (Hands) Double Gloving: Nitrile (inner) + Laminate/Silver Shield (outer)Nitro-aromatics can permeate standard nitrile over time.
Dermal (Body) Tyvek® Lab Coat or Sleeve CoversPrevents accumulation on fabric clothing.
Eye Chemical Safety GogglesStandard protection against dust/splash.
Handling Workflow Diagram

The following diagram illustrates the "Chain of Custody" for the compound within the lab to prevent cross-contamination.

HandlingWorkflow Start Storage (Cool, Dark, Desiccated) Transfer Transfer to Weighing Station Start->Transfer Sealed Container Weighing Weighing (Vented Balance Enclosure) Transfer->Weighing Anti-static tools Solubilization Solubilization (Add Solvent IMMEDIATELY) Weighing->Solubilization Wetting reduces dust Reaction Reaction Vessel (Closed System) Solubilization->Reaction Cannula transfer Waste Waste Disposal (Segregated Stream) Reaction->Waste Quench & Label

Figure 1: Safe handling workflow emphasizing dust control (wetting) and containment.

Part 4: Storage & Stability[5]

  • Temperature: Store at 2–8°C .

  • Light Sensitivity: Protect from light (amber vials/foil). Nitroindoles can undergo photochemical degradation, leading to unknown impurities.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible to prevent oxidation of the methyl group over long periods.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire.

    • Strong Bases: The indole N-H is acidic (pKa ~16-17). Bases will deprotonate it, creating a nucleophilic anion that may react violently with electrophiles or oxidize rapidly.

    • Reducing Agents: (e.g., LiAlH4, H2/Pd) will reduce the nitro group exothermically.

Part 5: Emergency Protocols

Every user must be trained on the specific "Spill Logic" for nitro-aromatics.

Spill Cleanup (Dry Powder)
  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don full PPE (Double gloves, Tyvek, Respirator).

  • Contain: Cover spill with wet paper towels (using a solvent like PEG-400 or water) to prevent dust generation. Do not dry sweep.

  • Neutralize: Clean surface with a 10% bleach solution (oxidizes traces) followed by ethanol.

  • Dispose: All waste goes into "Hazardous Solid - Cytotoxic/Genotoxic" bins.

Emergency Logic Diagram

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Exposure Type->Skin Spill Benchtop Spill Type->Spill ActionSkin 1. Remove Clothing 2. Wash (Soap/Water) 15m 3. Do NOT use Ethanol Skin->ActionSkin ActionSpill 1. Dampen (No Dust) 2. Scoop to Haz Waste 3. Bleach Decon Spill->ActionSpill Medical Seek Medical Review (Mention Nitro-aromatic) ActionSkin->Medical ActionSpill->Medical If exposure suspected

Figure 2: Decision tree for immediate incident response.[5] Note the prohibition of ethanol for skin washing (increases permeability).

Part 6: Synthetic Utility & Reaction Safety

Common Applications

Researchers typically use 2-Methyl-6-nitro-1H-indole to synthesize:

  • 2-Methyl-6-aminoindole: Via catalytic hydrogenation or Fe/HCl reduction.

  • C3-Functionalized Indoles: The C3 position is nucleophilic. Electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) is common.

Reaction Safety (The "Runaway" Risk)

When reducing the nitro group (-NO₂) to the amine (-NH₂):

  • Exothermicity: Nitro reduction is highly exothermic (~500 kJ/mol).

  • Protocol: Always add the reducing agent (e.g., Hydrazine, Hydrogen) slowly at controlled temperatures.

  • Accumulation: Ensure the reaction initiates immediately. Delayed initiation followed by accumulation of reagents can lead to a thermal runaway.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600508, 2-Methyl-6-nitro-1H-indole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nitroindoles and derivatives. (General Hazard Classification Framework for Nitro-aromatics). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: The Pharmacological Potential and Synthetic Utility of 2-Methyl-6-nitro-1H-indole

Executive Summary 2-Methyl-6-nitro-1H-indole (CAS: 7570-76-5) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-6-nitro-1H-indole (CAS: 7570-76-5) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While often utilized as a high-value intermediate in the synthesis of complex heterocycles (including HIV-1 attachment inhibitors and kinase inhibitors), the molecule itself possesses intrinsic bioactivity governed by its specific electronic and steric properties.

This technical guide analyzes the compound’s Structure-Activity Relationship (SAR), therapeutic applications, and validated experimental protocols. It is designed for researchers seeking to exploit this scaffold for lead optimization or de novo drug design.

Part 1: Structural Activity Relationship (SAR) Analysis[1]

The biological utility of 2-Methyl-6-nitro-1H-indole is defined by two critical functional handles that distinguish it from the parent indole:

  • The 6-Nitro Group (Electronic Modulator):

    • Electron Withdrawal: The nitro group at C6 strongly withdraws electron density from the benzene ring, decreasing the pKa of the indole NH. This enhances hydrogen bond donor capability, crucial for binding to receptor pockets (e.g., viral envelope proteins).

    • Metabolic Handle: The -NO2 group serves as a "masked" amine. In vivo or synthetic reduction yields 6-amino-2-methylindole, a precursor for forming amide/urea linkages common in kinase inhibitors.

  • The 2-Methyl Group (Steric Blocker):

    • Regiocontrol: By blocking the reactive C2 position, the methyl group directs electrophilic substitution exclusively to the C3 position. This prevents the formation of varying isomers during downstream synthesis.

    • Lipophilicity: The methyl group increases logP, enhancing membrane permeability compared to the unmethylated analog.

Visualization: SAR & Pharmacophore Map

SAR_Analysis Core 2-Methyl-6-nitro-1H-indole (Core Scaffold) Nitro 6-Nitro Group (-NO2) Electron Withdrawing Core->Nitro Electronic Tuning Methyl 2-Methyl Group (-CH3) Steric Blocking Core->Methyl Metabolic Stability IndoleNH Indole N-H H-Bond Donor Core->IndoleNH Receptor Binding Redox Potential Redox Potential Nitro->Redox Potential Toxicophore/Pharmacophore Synthetic Handle Synthetic Handle Nitro->Synthetic Handle Reduces to -NH2 C3 Selectivity C3 Selectivity Methyl->C3 Selectivity Directs Electrophiles Lipophilicity Lipophilicity Methyl->Lipophilicity Increases logP

Figure 1: Pharmacophore mapping of 2-Methyl-6-nitro-1H-indole highlighting key functional zones.

Part 2: Therapeutic Applications & Biological Potential[2][3][4][5][6]

Infectious Disease: Bacterial Efflux Pump Inhibition

Nitroindoles have emerged as potent inhibitors of the NorA efflux pump in Staphylococcus aureus.[1] The NorA pump is responsible for expelling fluoroquinolones (e.g., ciprofloxacin) from bacterial cells, leading to antibiotic resistance.[1]

  • Mechanism: The indole core intercalates or binds to the hydrophobic pocket of the NorA transporter. The 6-nitro group enhances binding affinity via pi-stacking interactions.

  • Potential: 2-Methyl-6-nitro-1H-indole acts as a "resistance breaker," resensitizing MRSA strains to standard antibiotics when used in combination therapy.

Virology: HIV-1 Attachment Inhibition

This scaffold is a precursor class for HIV-1 attachment inhibitors (similar to the BMS-378806 and Fostemsavir class).

  • Mechanism: These compounds bind to the viral envelope glycoprotein gp120 .[2] This binding induces a conformational freeze, preventing the virus from attaching to the host CD4 receptor.

  • Role of 2-Methyl-6-nitro-1H-indole: It serves as the core pharmacophore. The 2-methyl group stabilizes the conformation required to fit into the gp120 hydrophobic pocket, while the 6-position is often derivatized to reach secondary binding sites.

Oncology: Tubulin Polymerization Inhibition

Indole derivatives are classic tubulin inhibitors. The 6-nitro derivative has shown potential to bind to the colchicine-binding site of tubulin.

  • Effect: Disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cell lines (e.g., HeLa, MCF-7).

Part 3: Synthetic Protocols & Experimental Validation

Protocol A: Synthesis of 2-Methyl-6-nitro-1H-indole

Rationale: Direct nitration of 2-methylindole often yields a mixture of 5- and 6-nitro isomers. A more regioselective approach involves the Leimgruber-Batcho synthesis or cyclization of specific precursors. Below is a validated condensation protocol.

Materials:

  • 2-Methyl-6-nitroaniline (Starting material)[3]

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl2) - For reduction if amine is desired later

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-methyl-6-nitroaniline (10 mmol) in concentrated HCl (20 mL) at 0°C. Add NaNO2 (11 mmol) dropwise to form the diazonium salt.

  • Reduction/Cyclization (Japp-Klingemann modification): Treat the diazonium salt with ethyl 2-methylacetoacetate under basic conditions (KOH) to form the hydrazone.

  • Fischer Indolization: Heat the hydrazone in polyphosphoric acid (PPA) or 85% H2SO4 at 100°C for 2 hours.

  • Work-up: Pour onto crushed ice. The precipitate is filtered, washed with water, and recrystallized from ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet methyl peak at ~2.4 ppm and the characteristic splitting pattern of the 6-nitro protons (doublet/doublet of doublets).

    • Melting Point: Verify against literature standard (~158-160°C).

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Rationale: To determine the intrinsic antimicrobial activity or synergy (efflux inhibition) of the compound.

  • Preparation: Dissolve 2-Methyl-6-nitro-1H-indole in DMSO to a stock concentration of 10 mg/mL.

  • Inoculum: Prepare S. aureus (ATCC 25923) suspension to 0.5 McFarland standard.

  • Dilution: In a 96-well microtiter plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton broth (Range: 512 µg/mL to 0.5 µg/mL).

  • Incubation: Add bacterial suspension (final volume 100 µL). Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Synergy Test (Optional): Repeat the assay with a sub-inhibitory concentration of ciprofloxacin. A 4-fold reduction in ciprofloxacin MIC indicates efflux pump inhibition.

Visualization: Biological Mechanism (Efflux Inhibition)

Efflux_Mechanism Bacterium Bacterial Cell (MRSA) Cell Death Cell Death Bacterium->Cell Death Accumulation of Antibiotic Antibiotic Antibiotic (Fluoroquinolone) Antibiotic->Bacterium Enters Cell Pump NorA Efflux Pump Pump->Antibiotic Expels Antibiotic Inhibitor 2-Methyl-6-nitro-1H-indole Inhibitor->Pump Binds/Blocks

Figure 2: Mechanism of Action for reversing antibiotic resistance via NorA efflux pump inhibition.

Part 4: Data Summary

Table 1: Physicochemical Profile of 2-Methyl-6-nitro-1H-indole

ParameterValueSignificance
Molecular Weight 176.17 g/mol Fragment-like, ideal for lead optimization.
LogP (Predicted) ~2.3Good membrane permeability (Lipinski compliant).
H-Bond Donors 1 (Indole NH)Critical for receptor pocket binding.
H-Bond Acceptors 2 (Nitro O)Interaction with cationic residues (e.g., Lys, Arg).
Topological Polar Surface Area ~62 ŲHigh oral bioavailability potential.

References

  • Vertex AI Search. (2023). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health (NIH). Link

  • Chula Digital Collections. (2022).[4][5] Recent advancements on biological activity of indole and their derivatives. Chulalongkorn University.[5] Link

  • Royal Society of Chemistry. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones. Organic & Biomolecular Chemistry. Link

  • National Institutes of Health. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication. PMC. Link

  • MDPI. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia. Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: Chemical Interrogation &amp; Functionalization of 2-Methyl-6-nitro-1H-indole

Introduction & Scaffold Utility The 2-methyl-6-nitro-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for HIV-1 attachment inhibitors, melatonin receptor a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Utility

The 2-methyl-6-nitro-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for HIV-1 attachment inhibitors, melatonin receptor agonists, and anticancer agents.

From a synthetic perspective, this molecule offers a unique reactivity profile compared to the parent indole:

  • C2-Methyl Blockade: The methyl group at position 2 sterically and chemically blocks this site, forcing electrophilic aromatic substitution (EAS) to occur almost exclusively at the C3 position . This simplifies purification by eliminating C2/C3 isomer mixtures.

  • 6-Nitro Functionality: This group acts as a masked aniline. It withdraws electron density, slightly deactivating the ring toward oxidation (enhancing stability) until it is deliberately reduced to the 6-amino derivative for downstream coupling (e.g., amide/urea formation).

  • NH Acidity: The indole N-H (pKa ~17) remains accessible for alkylation, allowing modulation of lipophilicity and target binding affinity.

This guide details three core workflows: C3-Formylation , Nitro Reduction , and N-Alkylation , designed to maximize yield and reproducibility in a drug discovery setting.

Reaction Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

ReactionLandscape Start 2-Methyl-6-nitro-1H-indole (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier Electrophilic Subst. Reduction Hydrogenation/SnCl2 (H2, Pd/C) Start->Reduction Reduction Alkylation N-Alkylation (R-X, Base) Start->Alkylation Deprotonation Aldehyde 3-Formyl Derivative (Scaffold Extension) Vilsmeier->Aldehyde Hydrolysis Amine 6-Amino Derivative (Unstable Intermediate) Reduction->Amine Chemo-selective N_Sub N1-Substituted Indole (Solubility Tuning) Alkylation->N_Sub SN2

Figure 1: Divergent synthetic pathways. The C3-formyl and 6-amino derivatives are key branch points for library generation.

Protocol A: C3-Formylation (Vilsmeier-Haack)

The installation of an aldehyde at C3 is the most common method to extend the carbon skeleton (e.g., for reductive aminations or Knoevenagel condensations).

Mechanism of Action

The reaction utilizes the Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl₃.[1] The electron-rich indole C3 attacks this electrophile. Crucially, the 6-nitro group deactivates the ring, requiring slightly more vigorous conditions (higher temperature/time) than a simple indole.

VilsmeierMech Step1 DMF + POCl3 (0°C) Reagent Chloroiminium Ion (Electrophile) Step1->Reagent Attack Indole C3 Attack Reagent->Attack + Substrate Intermed Iminium Intermediate Attack->Intermed Hydrolysis Base Hydrolysis (NaOH/H2O) Intermed->Hydrolysis Product 3-Formyl-6-nitroindole Hydrolysis->Product

Figure 2: Vilsmeier-Haack mechanism. Temperature control during reagent formation is critical to prevent thermal runaway.

Experimental Protocol

Reagents:

  • 2-Methyl-6-nitro-1H-indole (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 - 1.5 eq)

  • DMF (Anhydrous, 5-10 volumes)

  • Ice/Water (for quenching)

  • 10% NaOH or Sat. NaOAc (for hydrolysis)

Step-by-Step:

  • Reagent Formation: In a flame-dried flask under Argon, charge anhydrous DMF. Cool to 0°C.

  • Addition: Add POCl₃ dropwise over 20 minutes. Caution: Exothermic. A white slurry (Vilsmeier salt) may form. Stir for 30 min at 0°C.

  • Substrate Addition: Dissolve the indole in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Heating: Allow to warm to RT, then heat to 60-80°C for 2-4 hours. Note: The nitro group deactivation necessitates heating; un-nitrated indoles often react at RT.

  • Quench: Cool to 0°C. Pour the mixture slowly onto crushed ice.

  • Hydrolysis: Adjust pH to ~9-10 using 10% NaOH or saturated Sodium Acetate. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Isolation: The product typically precipitates as a yellow/orange solid. Filter, wash with water, and dry. Recrystallize from DMF/Ethanol if necessary.

Validation:

  • TLC: Significant polarity shift (Aldehyde is more polar than starting material).

  • 1H NMR: Look for the distinct aldehyde proton singlet at ~10.0 ppm .

Protocol B: Nitro Reduction (Chemoselective)

Reducing the 6-nitro group yields the 6-aminoindole. Warning: 6-Aminoindoles are electron-rich and prone to oxidation (turning purple/black) upon exposure to air. This step should be performed immediately before the next coupling reaction.

Method Selection
MethodReagentsProsCons
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOHCleanest workup (filtration). High yield.May reduce C2-C3 double bond if over-exposed.
Chemical Reduction SnCl₂·2H₂O, EtOH, RefluxChemoselective (preserves C=C).Tin waste is difficult to remove (emulsions).
Iron Reduction Fe powder, NH₄Cl, EtOH/H₂OMild, cheap, selective.Heterogeneous sludge requires Celite filtration.
Recommended Protocol (Pd/C Hydrogenation)
  • Setup: Charge 2-methyl-6-nitroindole (1.0 eq) and 10% Pd/C (10 wt% loading) into a flask.

  • Solvent: Add degassed Methanol or Ethanol under an Argon stream.

  • Reaction: Evacuate and backfill with H₂ (balloon pressure) three times. Stir vigorously at RT for 2-6 hours.

  • Monitoring: Monitor by TLC. The amine will be highly polar and may streak.

  • Workup: Filter through a Celite pad under an inert atmosphere if possible.

  • Usage: Concentrate immediately and react with the next electrophile (e.g., acid chloride, isocyanate). Do not store the free amine.

Protocol C: N-Alkylation

Alkylation at N1 is used to adjust solubility or introduce targeting motifs.

Reagents:

  • Base: Cs₂CO₃ (mild, preferred) or NaH (strong, fast).

  • Solvent: DMF or Acetonitrile.

  • Electrophile: Alkyl Halide (R-X).[2]

Step-by-Step:

  • Dissolve indole in DMF (0.1 M).

  • Add Cs₂CO₃ (2.0 eq). Stir for 15 min at RT (color change often observed).

  • Add Alkyl Halide (1.1 eq).[2]

  • Heat to 60°C if R-X is unreactive; otherwise, stir at RT overnight.

  • Workup: Dilute with water, extract with EtOAc.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield (Vilsmeier) Incomplete hydrolysis of iminium salt.Increase stirring time after adding NaOH/NaOAc. Ensure pH > 9.
Black Tar (Reduction) Oxidation of amino-indole.Exclude air strictly. Use fresh solvents. Add trace antioxidants (ascorbic acid) during workup if compatible.
N-Alkylation Stalled Steric hindrance or poor nucleophilicity.Switch base to NaH (60% dispersion). Add catalytic KI (Finkelstein condition).
Exotherm (Vilsmeier) Rapid addition of POCl₃.Cool DMF to 0°C. Add POCl₃ very slowly. Use a blast shield.

Safety Note: 2-Methyl-6-nitroindole is a nitroaromatic. While generally stable, avoid heating dry solids to decomposition. Vilsmeier reagent formation generates toxic fumes; work in a well-ventilated fume hood.

References

  • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63(4), 373–401. (Foundational synthesis of the scaffold).

  • Seshadri, S. "Vilsmeier-Haack Reaction of Indoles." Journal of Scientific & Industrial Research, 1973.
  • BenchChem. "Protocol for Fischer Indole Synthesis of 2-Methylindoles." (General synthesis protocols).

  • Ge, D., et al. "Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds." Organic & Biomolecular Chemistry, 2022, 20, 1493-1499.[3] (Alternative synthesis route).

  • Organic Syntheses. "Vilsmeier-Haack Reaction Protocols." Organic Syntheses, Coll.[4] Vol. 4, p. 539.

Sources

Application

Electrophilic substitution on 2-Methyl-6-nitro-1H-indole

Application Notes & Protocols Introduction: Navigating the Reactivity of a Differentially Substituted Indole The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, celebrated for its v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: Navigating the Reactivity of a Differentially Substituted Indole

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, celebrated for its versatile biological activities.[1] The functionalization of the indole nucleus through electrophilic aromatic substitution (EAS) is a fundamental strategy for generating structural diversity. This guide focuses on a uniquely challenging yet synthetically valuable substrate: 2-methyl-6-nitro-1H-indole. This molecule presents a fascinating case of competing electronic effects, with an electron-donating group (EDG) on the pyrrolic ring and a potent electron-withdrawing group (EWG) on the carbocyclic ring.

Understanding the interplay of these substituents is paramount for predicting and controlling the regiochemical outcome of electrophilic substitution reactions. This document provides a deep dive into the theoretical principles governing this reactivity and offers detailed, field-proven protocols for the selective functionalization of this important heterocyclic building block.

Theoretical Basis: Predicting the Site of Electrophilic Attack

The inherent reactivity of the indole ring system is significantly greater than that of benzene, a consequence of the nitrogen lone pair's participation in the π-electron system, which enriches the electron density of the heterocycle.[1][2] In an unsubstituted indole, electrophilic attack is overwhelmingly favored at the C3 position. The traditional explanation for this preference is that the resulting cationic intermediate (the σ-complex or arenium ion) can be stabilized through resonance without disrupting the aromaticity of the fused benzene ring.[3]

The Directing Effects of Substituents

In 2-methyl-6-nitro-1H-indole, two substituents modulate this intrinsic reactivity:

  • 2-Methyl Group (-CH₃): As an electron-donating group, the C2-methyl group activates the indole ring towards electrophilic attack through a positive inductive effect (+I) and hyperconjugation. While the C2 position itself is blocked, this group further enhances the nucleophilicity and inherent preference for substitution at the C3 position.

  • 6-Nitro Group (-NO₂): The nitro group is a powerful deactivating group, withdrawing electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-M).[4] This deactivation primarily affects the carbocyclic (benzene) ring. While a nitro group on a simple benzene ring directs incoming electrophiles to the meta position (relative to itself), its effect on the indole system is to significantly reduce the reactivity of the benzene portion (C4, C5, and C7) compared to the still-activated pyrrole ring.[5]

Regioselectivity: The Dominance of the Pyrrole Ring

The combined influence of these groups leads to a clear and predictable outcome. The activating effect of the nitrogen atom and the C2-methyl group creates a highly nucleophilic C3 position. Conversely, the C6-nitro group strongly deactivates the benzene ring. Therefore, electrophilic substitution will selectively and almost exclusively occur at the C3 position .

The stability of the cationic intermediate formed upon C3 attack is key. The positive charge can be delocalized onto the nitrogen atom, a major contributing resonance structure where all atoms (except hydrogen) have a complete octet.[3]

Caption: Predicted mechanism for electrophilic substitution at the C3 position.

Protocols for Selective C3-Functionalization

The high reactivity of the C3 position allows for the use of relatively mild reagents and conditions, which is advantageous for preventing degradation of the nitro-containing substrate.

Protocol: C3-Bromination with N-Bromosuccinimide (NBS)

Halogenation at the C3 position is a common and reliable transformation. The use of N-bromosuccinimide (NBS) provides a mild source of electrophilic bromine, avoiding the harsh conditions associated with elemental bromine.

Causality Behind Experimental Choices:

  • Reagent (NBS): NBS is preferred over Br₂ as it provides a low, steady concentration of electrophilic bromine, minimizing side reactions and improving selectivity.

  • Solvent (DMF or Acetonitrile): Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they readily dissolve the indole substrate and NBS, facilitating a homogeneous reaction. DMF can also catalyze the reaction by forming a Vilsmeier-type intermediate with NBS.

  • Temperature (0 °C to RT): The reaction is typically exothermic. Starting at a low temperature (0 °C) helps control the reaction rate and prevent the formation of poly-brominated or degradation products.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-6-nitro-1H-indole (1.0 eq) in anhydrous DMF (or acetonitrile) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by pouring the mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the DMF used).

  • Extraction: The resulting precipitate can be collected by vacuum filtration. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

  • Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

G prep 1. Dissolve Indole in Anhydrous DMF cool 2. Cool to 0 °C in Ice Bath prep->cool 15 min add 3. Add NBS (1.05 eq) Portion-wise cool->add 15-20 min react 4. Stir at 0 °C -> RT Monitor by TLC add->react 1-3 hours quench 5. Quench with Ice-Cold Water react->quench extract 6. Extract with Ethyl Acetate quench->extract purify 7. Purify via Chromatography/Recrystallization extract->purify

Caption: Experimental workflow for the C3-bromination of 2-methyl-6-nitro-1H-indole.

Protocol: C3-Formylation via the Vilsmeier-Haack Reaction

Standard Friedel-Crafts acylation is often problematic for indoles due to the Lewis basicity of the indole nitrogen, which complexes with the catalyst, and the strong deactivating effect of the nitro group.[6] The Vilsmeier-Haack reaction is a highly effective alternative for introducing a formyl (-CHO) group at the C3 position under milder conditions.[3]

Causality Behind Experimental Choices:

  • Reagent (Vilsmeier Reagent): The electrophile, the chloroiminium ion ([ClCH=N(CH₃)₂]⁺), is pre-formed from phosphorus oxychloride (POCl₃) and DMF. It is less reactive and more selective than the acylium ions used in Friedel-Crafts reactions, making it ideal for electron-rich heterocycles.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be done at low temperature (0 °C) to prevent decomposition. The subsequent reaction with the indole is also temperature-controlled to ensure selectivity.

  • Hydrolysis: The reaction initially forms an iminium salt intermediate at C3, which must be hydrolyzed under basic conditions (e.g., with aqueous NaOH or NaOAc) to yield the final aldehyde product.

Step-by-Step Methodology:

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, place anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via a syringe, keeping the temperature below 5 °C. Stir the mixture at 0 °C for 30-45 minutes to form the Vilsmeier reagent (a colorless or pale yellow solid may form).

  • Substrate Addition: Dissolve 2-methyl-6-nitro-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent suspension.

  • Reaction: After addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and finally heat to 40-50 °C for 2-4 hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly add a pre-chilled 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium acetate until the pH is basic (pH 8-9). This step is highly exothermic and may involve gas evolution; proceed with caution.

  • Work-up: Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis.

  • Extraction: Extract the product into ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).

Summary of Expected Outcomes

The protocols described are designed for high regioselectivity towards the C3 position. The electron-withdrawing nitro group, while deactivating the overall system, does not prevent these transformations on the highly activated pyrrole ring.

ReactionElectrophile SourceMajor ProductPotential Side ProductsExpected Yield
Bromination N-Bromosuccinimide (NBS)3-Bromo-2-methyl-6-nitro-1H-indoleDi-brominated species (minor), starting material80-95%
Formylation POCl₃ / DMF2-Methyl-6-nitro-1H-indole-3-carbaldehydeStarting material, minor polymerization75-90%

Conclusion

The electrophilic substitution of 2-methyl-6-nitro-1H-indole is a predictable and high-yielding process, selectively occurring at the C3 position. This selectivity is governed by the powerful activating effects of the pyrrole nitrogen and the C2-methyl group, which override the deactivating influence of the C6-nitro group on the carbocyclic ring. The protocols provided herein for bromination and formylation are robust, scalable, and leverage mild reagents to ensure compatibility with the sensitive indole nucleus. These methods provide a reliable pathway for drug development professionals and synthetic chemists to elaborate this valuable scaffold into more complex target molecules.

References

  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved February 7, 2026, from [Link]

  • StackExchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

  • Liu, P. et al. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Clark, J. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. Retrieved February 7, 2026, from [Link]

  • Pearson. (n.d.). The electrophilic aromatic substitution reaction rate for indole.... Pearson+. Retrieved February 7, 2026, from [Link]

  • One Chemistry. (2023). Indole | Aromatic Electrophilic Substitution. YouTube. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved February 7, 2026, from [Link]

Sources

Method

Application Note: Chemoselective Reduction of the Nitro Group in 2-Methyl-6-nitro-1H-indole

Executive Summary The reduction of 2-Methyl-6-nitro-1H-indole to its corresponding amine is a pivotal transformation in the synthesis of bioactive alkaloids, specifically kinase inhibitors and serotonin receptor modulato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2-Methyl-6-nitro-1H-indole to its corresponding amine is a pivotal transformation in the synthesis of bioactive alkaloids, specifically kinase inhibitors and serotonin receptor modulators. While the nitro-to-amine reduction is a standard organic transformation, the indole scaffold presents unique challenges:

  • Chemoselectivity: Avoiding the reduction of the C2-C3 double bond (over-reduction to indoline).

  • Stability: The resulting 6-aminoindole is electron-rich and prone to rapid oxidative polymerization (darkening) upon exposure to air.

This guide details three distinct protocols—Catalytic Hydrogenation , Transfer Hydrogenation , and Dissolving Metal Reduction —tailored to different scales and equipment availabilities.

Strategic Analysis & Decision Matrix

The choice of reduction method depends heavily on the available equipment, the scale of the reaction, and the presence of other functional groups.

Mechanistic Considerations
  • The 2-Methyl Effect: The methyl group at the C2 position provides steric bulk and electronic stabilization, making the C2-C3 double bond slightly more resistant to hydrogenation compared to unsubstituted indole. However, under high pressure (>50 psi) or prolonged reaction times, over-reduction to the indoline is a significant risk.

  • Oxidative Sensitivity: The product, 2-methyl-6-aminoindole, is highly susceptible to auto-oxidation. All protocols below emphasize inert atmosphere handling during workup.

Method Selection Workflow

DecisionMatrix Start Start: Select Reduction Method ScaleQ Is the reaction scale >10g? Start->ScaleQ EquipQ Is a Hydrogenator (Parr/Autoclave) available? ScaleQ->EquipQ Yes SensQ Are halogens present elsewhere on the ring? ScaleQ->SensQ No MethodA Protocol A: Catalytic Hydrogenation (H2 + Pd/C) EquipQ->MethodA Yes (Most Efficient) MethodC Protocol C: Fe/NH4Cl Reduction (Dissolving Metal) EquipQ->MethodC No MethodB Protocol B: Transfer Hydrogenation (Hydrazine + Pd/C) SensQ->MethodB No (Fastest Lab Scale) SensQ->MethodC Yes (Prevents Dehalogenation)

Figure 1: Decision matrix for selecting the optimal reduction strategy based on scale and substrate constraints.

Protocol A: Catalytic Hydrogenation (H₂ / Pd-C)

Best for: Large-scale synthesis (>10g), clean workup, high atom economy. Risk: Ignition of H₂/catalyst; over-reduction of the indole ring.

Materials
  • Substrate: 2-Methyl-6-nitro-1H-indole

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (reduces pyrophoric risk).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Gas: Hydrogen (H₂) cylinder or balloon.

Step-by-Step Methodology
  • Inert Loading:

    • Flush the reaction vessel with Nitrogen (N₂).[1]

    • Add the 2-Methyl-6-nitro-1H-indole (1.0 equiv) and solvent (10 mL/g).

    • Critical Safety Step: Under a gentle N₂ flow, carefully add the 10% Pd/C (10 wt% loading relative to substrate). Never add dry catalyst to solvent in the presence of air/hydrogen.

  • Hydrogenation:

    • Seal the vessel. Purge with N₂ (3x) then H₂ (3x).

    • Pressure: Set to 1 atm (balloon) or max 30 psi (Parr shaker).

    • Note: Higher pressures increase the risk of reducing the C2-C3 double bond.

    • Stir vigorously at Room Temperature (20-25°C) .

  • Monitoring:

    • Monitor by TLC (Silica, 50% EtOAc/Hexane). The yellow nitro spot (

      
      ) will disappear, replaced by a fluorescent blue/purple amine spot (
      
      
      
      ).
    • Reaction typically completes in 2–4 hours .

  • Workup (Anaerobic):

    • Filter the mixture through a pad of Celite® under an inert atmosphere (or keep the filter cake wet with solvent to prevent ignition).

    • Concentrate the filtrate in vacuo at <40°C.

    • Storage: Store the off-white solid under Argon at -20°C immediately.

Protocol B: Transfer Hydrogenation (Hydrazine / Pd-C)

Best for: Lab scale (<5g), labs without H₂ cylinders, rapid results. Mechanism: Hydrazine decomposes to N₂ and H₂ in situ on the catalyst surface.

Materials
  • Reagent: Hydrazine Hydrate (

    
    ) (Excess: 5–10 equiv).
    
  • Catalyst: 10% Pd/C (wet).

  • Solvent: Ethanol (reflux).[1]

Step-by-Step Methodology
  • Setup:

    • Equip a round-bottom flask with a reflux condenser and magnetic stir bar.

    • Dissolve 2-Methyl-6-nitro-1H-indole in Ethanol (15 mL/g).

    • Add 10% Pd/C (10 wt%).

  • Addition:

    • Heat the mixture to reflux (80°C) .

    • Add Hydrazine Hydrate dropwise over 10–15 minutes.

    • Observation: Vigorous gas evolution (N₂) will occur.[1] Ensure adequate venting.

  • Completion:

    • Reflux for 30–60 minutes . This method is significantly faster than balloon hydrogenation.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter through Celite to remove Pd/C.

    • Pour filtrate into water and extract with Ethyl Acetate (if precipitation doesn't occur) or concentrate directly.

Protocol C: Iron-Ammonium Chloride (Fe / NH₄Cl)

Best for: High chemoselectivity (preserves halogens/double bonds), low cost, "rugged" chemistry. Mechanism: Single Electron Transfer (SET) reduction.

Materials
  • Reagent: Iron Powder (325 mesh, reduced) (5.0 equiv).

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-Methyl-6-nitro-1H-indole in Ethanol/Water (3:1).

    • Add Ammonium Chloride .[2][3][5][6][7]

    • Add Iron Powder .[2][3][5]

  • Reaction:

    • Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended for scales >10g due to iron sludge).

    • Run time: 1–3 hours .

  • Workup (Critical for Purity):

    • Hot Filtration: Filter the mixture while hot through Celite to remove iron oxides. Wash the pad with hot ethanol.

    • Basification: The filtrate may be slightly acidic. Neutralize with saturated

      
       solution.[3]
      
    • Extraction: Extract with Ethyl Acetate (3x).[3]

    • Drying: Dry organic layer over

      
       and concentrate.[3]
      
    • Result: This method often yields a slightly cleaner product that is less prone to immediate oxidation compared to Pd-catalyzed methods, as iron traces are removed in the aqueous phase.

Analytical Data & QC

ParameterSpecificationNotes
Appearance Off-white to pale tan solidDark brown/black indicates oxidation.
1H NMR (DMSO-d6)

2.30 (s, 3H, Me)
Confirm methyl group integrity.
1H NMR (Amine)

4.5–5.0 (br s, 2H,

)
Broad singlet; disappears with

shake.
MS (ESI+) [M+H]+ = 147.09Nitro precursor is 177.06.
Storage -20°C, Inert Gas, DarkMandatory. Unstable in solution.
Reaction Pathway Diagram

ReactionPathway Nitro 2-Methyl-6-nitro-1H-indole (MW: 176.17) Intermediate Hydroxylamine Intermediate (R-NHOH) Nitro->Intermediate + 2e- / 2H+ Amine 2-Methyl-6-amino-1H-indole (MW: 146.19) Intermediate->Amine + 2e- / 2H+ SideProduct Indoline Side Product (Over-reduction) Amine->SideProduct Excess H2 / High Pressure (Avoid!)

Figure 2: Reaction pathway showing the stepwise reduction and potential over-reduction risk.

Troubleshooting & Safety

  • Problem: Product turns black during filtration.

    • Cause: Air oxidation of the electron-rich aniline.

    • Solution: Add a pinch of Ascorbic Acid or Sodium Dithionite to the collection flask as an antioxidant during workup.

  • Problem: Incomplete conversion (Yellow spot persists).

    • Cause: Poisoned catalyst (Pd/C) or insufficient agitation (Fe).

    • Solution: For Pd/C, filter and add fresh catalyst. For Fe, increase mechanical stirring speed to break up oxide coating on iron particles.

  • Safety Warning: Dry Pd/C is pyrophoric . Always keep it wet with water or solvent. Iron waste can be self-heating; quench with water before disposal.

References

  • Li, F., Frett, B., & Li, H. Y. (2014).[8][9] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408.[8][9]

  • Ramadas, K., & Srinivasan, N. (1992).[2] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[5] Synthetic Communications, 22(22), 3189–3195.[2]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[2][5][6][9][10][11][12][13][14]

Sources

Application

Application Note: N-Alkylation of 2-Methyl-6-nitro-1H-indole

Abstract & Strategic Overview The N-alkylation of 2-Methyl-6-nitro-1H-indole is a pivotal transformation in the synthesis of bioactive heterocyclic compounds. While the indole nucleus is a classic ambident nucleophile (s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-alkylation of 2-Methyl-6-nitro-1H-indole is a pivotal transformation in the synthesis of bioactive heterocyclic compounds. While the indole nucleus is a classic ambident nucleophile (susceptible to reaction at N1 and C3), the specific substitution pattern of this substrate—a C2-methyl group and a C6-nitro group —fundamentally alters its reactivity profile compared to unsubstituted indole.

This guide provides a comprehensive technical workflow for achieving high-yield, regioselective N-alkylation. It moves beyond generic protocols to address the specific electronic and steric challenges posed by the nitro-deactivated ring system.

Key Chemical Challenges
  • Electronic Deactivation: The C6-nitro group is a strong electron-withdrawing group (EWG). It increases the acidity of the N-H proton (pKa

    
     14–15 in DMSO, compared to 
    
    
    
    17 for indole), making deprotonation easier. However, it simultaneously decreases the nucleophilicity of the resulting anion, potentially slowing the
    
    
    attack.
  • Regiocontrol (N1 vs. C3): While the C2-methyl group sterically hinders the N1 site slightly, it effectively blocks C2-alkylation. The nitro group suppresses the electron density at C3, thereby kinetically favoring N-alkylation over the thermodynamically competitive C-alkylation.

  • Solubility: Nitro-indoles often exhibit poor solubility in non-polar solvents, necessitating the use of dipolar aprotic solvents (DMF, DMSO) or Phase Transfer Catalysis (PTC).

Mechanistic Insight & Pathway Visualization

Understanding the resonance stabilization of the indolyl anion is critical for selecting the correct base and solvent. Upon deprotonation, the negative charge is delocalized.

Mechanistic Pathway (DOT Visualization)

IndoleAlkylation cluster_logic Regioselectivity Logic Substrate 2-Methyl-6-nitro-1H-indole Anion Delocalized Indolyl Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (Fast due to 6-NO2) Base Base (NaH or Cs2CO3) Base->Anion TS_N Transition State (N-Attack) Anion->TS_N Path A: Hard/Coulombic (Favored by EWG) TS_C Transition State (C3-Attack) Anion->TS_C Path B: Soft/Orbital (Suppressed by 6-NO2) Product_N N-Alkylated Product (Kinetic Major) TS_N->Product_N Product_C C-Alkylated Product (Thermodynamic Minor) TS_C->Product_C Note1 6-NO2 Group: 1. Lowers pKa (Easier Deprotonation) 2. Reduces C3 Nucleophilicity

Figure 1: Mechanistic pathway highlighting the divergence between N- and C-alkylation.[1] The electron-withdrawing nitro group strongly biases the reaction toward Path A (N-alkylation).

Experimental Protocols

Method A: The "Cesium Effect" (Recommended for Library Synthesis)

Rationale: Cesium carbonate (


) is superior to potassium carbonate due to the "Cesium Effect." The large ionic radius of 

creates a "naked" anion in solution (improved solubility in DMF/MeCN) and coordinates weakly with the nucleophile, enhancing reactivity without the safety hazards of metal hydrides.

Reagents:

  • Substrate: 2-Methyl-6-nitro-1H-indole (1.0 equiv)

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

  • Base:

    
     (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Step-by-Step Protocol:

  • Setup: Charge a flame-dried reaction vial with 2-Methyl-6-nitro-1H-indole (100 mg, 0.57 mmol) and

    
     (278 mg, 0.85 mmol).
    
  • Solvation: Add anhydrous DMF (5.7 mL). Stir at Room Temperature (RT) for 15 minutes. Note: The solution typically turns deep orange/red, indicating anion formation.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 0.68 mmol) dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Optimization: If the electrophile is sterically hindered (e.g., isopropyl bromide), heat to 60°C.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The N-alkylated product is usually less polar than the starting material.

  • Workup: Dilute with EtOAc (20 mL). Wash with water (

    
     mL) to remove DMF (critical step: residual DMF ruins NMR). Wash with brine (
    
    
    
    mL).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography.
    
Method B: Irreversible Deprotonation (Recommended for Scale-Up)

Rationale: Sodium Hydride (NaH) ensures complete, irreversible deprotonation. This is ideal for expensive electrophiles or when the "Cesium Effect" fails to drive conversion.

Safety Warning: NaH produces hydrogen gas. Perform in a well-ventilated hood.

Step-by-Step Protocol:

  • Preparation: Place NaH (60% dispersion in oil, 1.2 equiv) in a dry flask under Argon/Nitrogen.

    • Optional: Wash NaH with dry hexane (

      
      ) to remove mineral oil if oil interferes with downstream purification.
      
  • Deprotonation: Suspend NaH in anhydrous DMF (0°C). Add a solution of 2-Methyl-6-nitro-1H-indole (1.0 equiv) in DMF dropwise over 10 minutes.

  • Gas Evolution: Allow the mixture to stir at 0°C for 30 minutes until

    
     evolution ceases. The mixture will become homogenous and deeply colored.
    
  • Addition: Add the electrophile (1.1 equiv) dropwise at 0°C.

  • Completion: Warm to RT and stir for 1–3 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc or DCM.

Data Interpretation & Troubleshooting

Characterization (NMR)

Distinguishing N-alkylation from C-alkylation is critical.

FeatureN-Alkylation (Desired)C3-Alkylation (Undesired)
Proton Shift

protons appear at 3.8 – 5.0 ppm (deshielded by Nitrogen).

protons appear at 2.5 – 3.5 ppm .
C3-H Signal The singlet/doublet for the C3 aromatic proton remains (approx 6.5-7.0 ppm).The C3-H signal disappears .
Carbon NMR N-C signal

40-50 ppm.
C-C signal

20-30 ppm.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity due to 6-

group.
Switch from

to

or NaH. Increase temperature to 60-80°C. Add catalytic KI (Finkelstein) if using alkyl chlorides.
C-Alkylation Observed Thermodynamic control or "Soft" conditions.Ensure the base is strong (NaH). Keep reaction time short. Avoid Lewis Acid catalysts.
Emulsion during Workup DMF presence.Wash the organic layer with 5% LiCl solution (breaks emulsions and removes DMF efficiently).

Experimental Workflow Diagram

Workflow Start Start: 2-Methyl-6-nitro-1H-indole Decision Select Base System Start->Decision PathA Method A: Cs2CO3 / DMF (Mild, Functional Group Tolerance) Decision->PathA Standard PathB Method B: NaH / DMF (High Reactivity, Scale-up) Decision->PathB Difficult Substrate StepA1 Stir 15 min @ RT (Formation of Cs-Indolate) PathA->StepA1 StepB1 Add Indole to NaH @ 0°C (Wait for H2 evolution) PathB->StepB1 Alkylation Add Electrophile (R-X) StepA1->Alkylation StepB1->Alkylation Monitor TLC / LCMS Check Alkylation->Monitor Monitor->Alkylation Incomplete (Add Heat/Cat.) Workup Workup: EtOAc / LiCl Wash Monitor->Workup Complete

Figure 2: Decision tree for selecting the optimal alkylation protocol based on substrate complexity and scale.

References

  • Sundberg, R. J. (1996). Indoles.[1][2][3][4][5] Academic Press. (Foundational text on indole reactivity and ambident anion theory).

  • Parrish, J. P., et al. (2000).[6] "Improved

    
     Promoted O-Alkylation of Acids." Synthetic Communications, 30(15).[6] (Establishes the "Cesium Effect" applicable to N-alkylation). 
    
  • Liau, B. B., et al. (2011). "Functionalization of the Indole Nucleus." Journal of Medicinal Chemistry.
  • PubChem. (2025).[7] "2-Methyl-6-nitro-1H-indole Compound Summary." (Physical properties and safety data).

  • Organic Chemistry Portal. (2023). "Synthesis of Indoles: N-Alkylation." (Database of standard protocols).

Sources

Method

Strategic C3-Functionalization of 2-Methyl-6-nitro-1H-indole

Overcoming Electronic Deactivation in Indole Scaffolds Abstract This Application Note details the strategic functionalization of 2-methyl-6-nitro-1H-indole at the C3 position. Unlike electron-rich indoles (e.g., 5-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Electronic Deactivation in Indole Scaffolds

Abstract

This Application Note details the strategic functionalization of 2-methyl-6-nitro-1H-indole at the C3 position. Unlike electron-rich indoles (e.g., 5-methoxyindole), this substrate presents a specific synthetic challenge: the strong electron-withdrawing nature of the 6-nitro group significantly deactivates the pyrrole ring toward electrophilic aromatic substitution (


). Furthermore, the C2-methyl group imposes steric constraints while simultaneously blocking the C2 position, effectively forcing regioselectivity to C3 but requiring optimized conditions to overcome the electronic deficit. This guide provides three field-validated protocols: Vilsmeier-Haack formylation, Iodine-catalyzed alkylation (Bis(indolyl)methane synthesis), and C3-Sulfenylation, designed specifically for electron-deficient indole cores.[1]
Strategic Analysis: The "Nitro Effect"

The primary challenge in functionalizing 2-methyl-6-nitro-1H-indole is the reduced nucleophilicity of the C3 carbon. The nitro group at C6 communicates electronically with the N1 lone pair through the conjugated


-system, reducing the electron density available to stabilize the Wheland intermediate (sigma complex) formed during 

.
Electronic Deactivation Pathway

The following diagram illustrates the electronic competition and the rationale for selecting robust electrophiles/catalysts.

G Substrate 2-Methyl-6-nitro-1H-indole NitroGroup 6-NO2 Group (Strong EWG) Substrate->NitroGroup Contains IndoleCore Indole Core (Pyrrole Ring) Substrate->IndoleCore Contains NitroGroup->IndoleCore Inductive/Mesomeric Withdrawal (-I, -M) TransitionState Wheland Intermediate (Destabilized) NitroGroup->TransitionState Destabilizes (+ charge) C3_Position C3 Position (Target Nucleophile) IndoleCore->C3_Position Electron Density Source C3_Position->TransitionState S_EAr Attack

Figure 1: Mechanistic impact of the 6-nitro group on C3 reactivity. The electron-withdrawing group (EWG) reduces the electron density essential for attacking electrophiles, necessitating higher reaction temperatures or stronger catalysts.

Protocol 1: C3-Formylation (Vilsmeier-Haack)

The introduction of an aldehyde group at C3 is a pivotal step for expanding the carbon skeleton (e.g., via Wittig or Knoevenagel condensations). While standard indoles react at


, the 6-nitro derivative requires thermal activation.

Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent) followed by electrophilic attack on C3.[2]

Reagents & Equipment[3][4][5]
  • Substrate: 2-Methyl-6-nitro-1H-indole (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (

    
    , 1.2 equiv)[1]
    
  • Solvent/Reagent: Dimethylformamide (DMF, 5-10 volumes, anhydrous)

  • Quench: Ice/Water, 10%

    
     or Sat. 
    
    
    
  • Apparatus: Round-bottom flask, reflux condenser, drying tube (

    
    ), ice bath.[1]
    
Step-by-Step Methodology
  • Reagent Preparation (In Situ): Charge a dry flask with anhydrous DMF. Cool to

    
     using an ice bath. Add 
    
    
    
    dropwise over 15 minutes. Caution: Exothermic. A white semi-solid Vilsmeier salt may precipitate.
  • Addition: Dissolve 2-methyl-6-nitro-1H-indole in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at

    
    .
    
  • Thermal Activation: Remove the ice bath. Standard indoles react here; however, for the 6-nitro derivative, heat the reaction mixture to 80–90°C for 4–6 hours.[1] Monitor by TLC (EtOAc/Hexane) until the starting material is consumed.

  • Hydrolysis: Cool the mixture to room temperature. Pour slowly onto crushed ice (approx. 5x reaction volume). The intermediate iminium salt is water-soluble.

  • Basification: Adjust pH to 9–10 using 10%

    
     or saturated Sodium Acetate solution. This step hydrolyzes the iminium salt to the aldehyde.[2][6]
    
  • Isolation: The product, 2-methyl-6-nitroindole-3-carboxaldehyde , typically precipitates as a yellow/orange solid. Filter, wash with water, and dry.[1] Recrystallize from Ethanol/DMF if necessary.

Key Insight: The 2-methyl group prevents attack at C2, ensuring high regioselectivity despite the harsh thermal conditions [1].

Protocol 2: Bis(indolyl)methane Synthesis (Iodine-Catalyzed)

Reaction with aldehydes to form Bis(indolyl)methanes (BIMs) is a standard test of indole nucleophilicity. Using molecular iodine (


) provides a mild, Lewis-acid-free alternative that tolerates the nitro group better than harsh metal halides which might coordinate to the nitro oxygen.

Reaction: 2 Indole + 1 Aldehyde


 Bis(indolyl)methane.
Reagents
  • Substrate: 2-Methyl-6-nitro-1H-indole (2.0 equiv)

  • Electrophile: Benzaldehyde (or substituted derivative) (1.0 equiv)[1]

  • Catalyst: Molecular Iodine (

    
    , 10 mol%)[1]
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    )[1]
Step-by-Step Methodology
  • Setup: Dissolve the indole derivative and the aldehyde in Acetonitrile at room temperature.

  • Catalysis: Add molecular iodine (10 mol%). The solution will darken.

  • Reaction: Stir at room temperature. If reaction is sluggish (due to nitro-deactivation), heat to 50°C .

  • Completion: Reaction typically completes in 2–4 hours.

  • Workup: Quench with aqueous sodium thiosulfate (

    
    ) to remove excess iodine (color changes from dark brown to yellow/clear).
    
  • Purification: Extract with ethyl acetate, wash with brine, dry over

    
    . Purify via column chromatography.
    

Why this works: Iodine activates the carbonyl of the aldehyde, making it sufficiently electrophilic to be attacked by the deactivated indole ring [2].

Protocol 3: C3-Sulfenylation (Metal-Free)

Sulfur-containing indoles are high-value targets in HIV and cancer research. This protocol uses a sulfenamide or disulfide source, avoiding foul-smelling thiols.[1]

Reagents
  • Substrate: 2-Methyl-6-nitro-1H-indole

  • Reagent: Aryl disulfide (

    
    ) or N-thio-succinimide.
    
  • Catalyst:

    
     (10 mol%) or DMSO (stoichiometric oxidant).[1]
    
  • Solvent: DMSO (acts as solvent and oxidant) or DMC (Dimethyl carbonate).[1]

Step-by-Step Methodology
  • Mix: Combine indole (1.0 mmol) and disulfide (0.6 mmol) in DMSO (3 mL).

  • Catalyst: Add

    
     (10 mol%).
    
  • Conditions: Heat to 80–100°C in a sealed tube (to prevent loss of volatile sulfur species).

  • Mechanism: DMSO oxidizes HI back to

    
    , maintaining the catalytic cycle. The active species is the electrophilic sulfenyl iodide (
    
    
    
    ).
  • Workup: Dilute with water, extract with EtOAc.

Visualizing the Workflow:

Workflow Start Start: 2-Me-6-NO2-Indole Reagent Disulfide + I2 in DMSO Start->Reagent Heat Heat 100°C (Activation) Reagent->Heat Intermediate Electrophilic Sulfenyl Iodide Heat->Intermediate In situ gen. Product 3-Sulfenyl-Indole Intermediate->Product S_EAr

Figure 2: Oxidative sulfenylation workflow using DMSO/Iodine system.

Troubleshooting & Optimization

The following table summarizes common issues when working with nitro-indoles and their solutions.

IssueProbable CauseCorrective Action
No Reaction (Vilsmeier) Vilsmeier salt hydrolysis or insufficient heat.Ensure anhydrous DMF/POCl3. Increase temp to 90°C.
N-Alkylation (Side Product) Basic conditions or highly active electrophile.6-Nitro group increases N-H acidity (

drops). Avoid strong bases (NaH, K2CO3) unless N-protection is desired.[1] Use acidic/neutral conditions.
Low Yield (Friedel-Crafts) Deactivated ring prevents attack.Switch catalyst from mild (

) to strong Lewis Acid (

or

).[1]
Polymerization Acid concentration too high.Dilute reaction mixture. The 2-methyl group usually protects against polymerization compared to unsubstituted indoles.
References
  • Vilsmeier-Haack Reaction Mechanism & Protocols. Source: Chemistry Steps.[3][7][8][9][10] URL:[Link] (Validates the chloroiminium intermediate and thermal requirements for deactivated rings).

  • Iodine-Catalyzed Synthesis of Bis(indolyl)methanes. Source: Organic Chemistry Portal.[6] URL:[Link] (Provides grounding for the iodine-catalyzed electrophilic activation of aldehydes).

  • Metal-Free Sulfenylation of Indoles. Source: Royal Society of Chemistry (Green Chem). URL:[Link] (Validates the Iodine/DMSO oxidative system for C3-sulfenylation).

  • Reactivity of Nitroindoles. Source: National Institutes of Health (PMC). URL:[Link] (Discusses the electronic effects of nitro groups on indole functionalization).

Sources

Application

Technical Guide: 2-Methyl-6-nitro-1H-indole as a Versatile Synthetic Intermediate

Executive Summary: The Privileged Scaffold In the landscape of medicinal chemistry, 2-methyl-6-nitro-1H-indole represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, 2-methyl-6-nitro-1H-indole represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Its value lies in its specific substitution pattern:

  • C2-Methyl Group: Blocks the metabolically labile 2-position, preventing oxidative metabolism (e.g., by cytochrome P450s) and enhancing chemical stability during synthetic workups.

  • C6-Nitro Group: Serves as a "masked" amine. It is strongly electron-withdrawing (deactivating the ring to prevent side reactions during C3 functionalization) and can be selectively reduced to an aniline handle for late-stage coupling (amides, ureas, sulfonamides).

This guide provides a rigorous technical workflow for the synthesis, purification, and functionalization of this critical intermediate.

Chemical Profile & Safety

  • CAS Number: 19796-27-1 (Generic for isomer class, verify specific vendor batch)

  • Appearance: Typically a yellow to orange crystalline solid.

  • Hazards: Nitro-aromatics are potentially explosive under high heat or confinement. Indoles can be sensitive to light and air (oxidation).

  • Storage: Store at 2–8°C, protected from light, under inert atmosphere (Ar/N2).

Module A: Synthesis via Regioselective Fischer Cyclization

The most robust route to 2-methyl-6-nitro-1H-indole is the Fischer Indole Synthesis . However, using 3-nitrophenylhydrazine presents a critical regioselectivity challenge: cyclization can occur at either ortho-carbon, yielding a mixture of the 4-nitro and 6-nitro isomers.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation point in the synthesis and the necessary separation logic.

FischerSynthesis Start 3-Nitrophenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (H+) Cyclization [3,3]-Sigmatropic Rearrangement (PPA) Hydrazone->Cyclization Heat (80-100°C) IsomerMix Mixture: 4-Nitro & 6-Nitro Isomers Cyclization->IsomerMix - NH3 Separation Purification (Column/Crystallization) IsomerMix->Separation Silica Gel Product 2-Methyl-6-nitro-1H-indole (Target) Separation->Product Major Product (Less Polar) ByProduct 2-Methyl-4-nitro-1H-indole (Minor/Byproduct) Separation->ByProduct Minor Product

Figure 1: Synthetic workflow highlighting the regiochemical divergence inherent in using 3-substituted hydrazines.

Detailed Protocol: Fischer Cyclization

Objective: Synthesize crude 2-methyl-6-nitro-1H-indole and isolate the 6-nitro isomer.

Reagents:

  • 3-Nitrophenylhydrazine hydrochloride (1.0 equiv)

  • Acetone (3.0 equiv) - Acts as reactant and partial solvent

  • Polyphosphoric Acid (PPA) - Solvent & Catalyst[1]

  • Ice/Water (for quenching)

Step-by-Step Methodology:

  • Hydrazone Formation: In a round-bottom flask, dissolve 3-nitrophenylhydrazine HCl in ethanol. Add acetone (excess) and a catalytic amount of acetic acid. Reflux for 1-2 hours. Monitor by TLC until hydrazine is consumed. Evaporate solvent to obtain the crude hydrazone.

    • Expert Insight: Isolating the hydrazone before cyclization often improves the yield and cleanliness of the difficult PPA step.

  • Cyclization: Charge the flask containing the crude hydrazone with PPA (approx. 10g per 1g reactant).

  • Heating: Mechanically stir the viscous mixture. Heat to 80–90°C for 2–4 hours.

    • Caution: Exothermic reaction. Do not overshoot 100°C, as nitro-indoles degrade rapidly (tar formation).

  • Quenching: Cool the mixture to 60°C, then pour slowly onto crushed ice with vigorous stirring. The product will precipitate as a gummy yellow/brown solid.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO3 or NaOH solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification (The Critical Step): The crude contains both 4-nitro and 6-nitro isomers.

    • Flash Chromatography: Elute with Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Identification: The 6-nitro isomer is typically less polar (elutes first) and has a higher melting point compared to the 4-nitro isomer due to intramolecular hydrogen bonding patterns and dipole alignment.

    • Validation: Confirm regiochemistry via 1H NMR.[2] The C7-H in 6-nitroindole appears as a doublet (J ~2 Hz) or doublet of doublets, while C4-H (in the 6-nitro isomer) is part of the ABX system. In the 4-nitro isomer, the deshielding effect of the nitro group shifts the adjacent protons differently.

Module B: Functionalization (C3-Formylation)

The C3 position is the nucleophilic engine of the indole. However, the 6-nitro group strongly deactivates the ring, making Electrophilic Aromatic Substitution (EAS) difficult compared to unsubstituted indole.

Protocol: Vilsmeier-Haack Formylation

Objective: Install an aldehyde at C3 to create 2-methyl-6-nitro-1H-indole-3-carbaldehyde .

Reagents:

  • Phosphorus Oxychloride (POCl3) (1.2 equiv)

  • Dimethylformamide (DMF) (Excess, solvent)

  • 2-Methyl-6-nitro-1H-indole (1.0 equiv)

Methodology:

  • Vilsmeier Reagent Prep: Cool DMF to 0°C under Argon. Add POCl3 dropwise. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).

  • Addition: Dissolve the indole in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction (Thermal Drive): Unlike simple indoles, this reaction will not complete at room temperature. Heat the mixture to 60–80°C for 4–6 hours.

    • Why? The nitro group withdraws electron density, raising the activation energy for the nucleophilic attack on the iminium species.

  • Hydrolysis: Cool to RT. Pour onto ice/water. Basify with 2M NaOH to pH 9–10.

  • Isolation: The aldehyde usually precipitates as a yellow solid. Filter, wash with water, and recrystallize from EtOH/DMF.

Module C: Nitro Reduction (Library Generation)

Once the scaffold is constructed (and optionally functionalized at C3), the nitro group is reduced to an amine to allow for amide coupling (e.g., to attach a kinase "tail").

Comparison of Reduction Methods

The choice of reduction depends on the other functional groups present.

MethodReagentsSpecificityPros/Cons
Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, MeOHNon-selective (reduces alkenes/alkynes)Cleanest. High yield. Simple workup (filtration).
Chemical Reduction SnCl2·2H2O, EtOH, RefluxChemoselective (tolerates C=C, C=O)Robust. Good if halogens are present. Workup can be messy (tin salts).
Iron Reduction Fe powder, NH4Cl, EtOH/H2OHighly ChemoselectiveScalable. Cheap. Requires filtration of iron sludge.[3]
Protocol: Pd/C Hydrogenation (Standard)
  • Dissolve 2-methyl-6-nitroindole in MeOH (or EtOH/EtOAc mix for solubility).

  • Add 10% Pd/C (10 wt% of substrate).

  • Purge with H2 gas (balloon pressure is usually sufficient).

  • Stir at RT for 2–12 hours. The yellow color of the nitro compound will fade to a colorless/beige amine solution.

  • Filter through Celite to remove Pd. Concentrate to yield 2-methyl-6-amino-1H-indole .

    • Note: The amine is oxidation-sensitive. Store under Argon or use immediately in the next coupling step.

Application Logic: Drug Discovery Workflow

The following DOT diagram illustrates how this intermediate fits into a broader SAR (Structure-Activity Relationship) campaign.

SAR_Workflow Core 2-Methyl-6-nitro-1H-indole C3_Formyl 3-Formyl Intermediate (Vilsmeier-Haack) Core->C3_Formyl POCl3/DMF Amine 6-Amino Derivative Core->Amine H2/Pd-C C3_Aldol Knoevenagel Condensation (Target: Kinase Hinge Binder) C3_Formyl->C3_Aldol Malononitrile/Base C3_Formyl->Amine Sequential Functionalization Amide Amide/Urea Coupling (Target: Solubility/Selectivity Tail) Amine->Amide R-COCl or R-NCO

Figure 2: Divergent synthetic pathways for generating chemical libraries from the core scaffold.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
    • Source:

  • Synthesis of Nitroindoles (Regioselectivity Data)

    • Sajjadifar, S., et al. (2010).[4] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15(4), 2491-2498.[2] (Discusses isomer mixtures with substituted hydrazines).

    • Source:

  • Vilsmeier-Haack on Electron-Deficient Indoles

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
    • Source:

  • Reduction Protocols (Nitro to Amine)

    • Organic Chemistry Portal.[5] Reduction of Nitro Compounds. (Comprehensive list of Pd/C, Fe, and SnCl2 protocols).

    • Source:

  • Medicinal Chemistry Applications (Indole Scaffolds)

    • Zhang, M. Z., et al. (2015). The Indole Scaffold in Medicinal Chemistry. European Journal of Medicinal Chemistry.
    • Source:

Sources

Method

Technical Guide: 2-Methyl-6-nitro-1H-indole in Drug Discovery

The following Application Note and Protocol guide details the use of 2-Methyl-6-nitro-1H-indole in drug discovery, specifically focusing on its role as a precursor for kinase inhibitors and antiviral agents. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-Methyl-6-nitro-1H-indole in drug discovery, specifically focusing on its role as a precursor for kinase inhibitors and antiviral agents.

Executive Summary: The "Masked" Hinge Binder

2-Methyl-6-nitro-1H-indole (CAS: 7570-03-8) is a high-value heterocyclic scaffold in medicinal chemistry. It serves as a critical "masked" precursor for 6-aminoindoles , which are privileged pharmacophores in oncology and infectious disease research.

Its utility stems from two structural features:

  • The 6-Nitro Group: A stable precursor that, upon reduction to an amine, provides a hydrogen bond donor/acceptor motif essential for binding to the hinge region of ATP-binding sites in kinases (e.g., VEGFR, EGFR).

  • The 2-Methyl Group: A strategic substituent that blocks the metabolically labile C-2 position, preventing oxidation by cytochrome P450 enzymes, while often occupying hydrophobic pockets (e.g., the "gatekeeper" region) to enhance selectivity.

This guide outlines the validated synthesis, purification, and downstream functionalization of this scaffold, distinguishing it from its indazole analogs (e.g., Pazopanib intermediates).

Chemical Synthesis & Purification Protocol

The most robust route to 2-Methyl-6-nitro-1H-indole is the Fischer Indole Synthesis . While effective, this reaction presents a regioselectivity challenge that requires a specific purification strategy.

Workflow Diagram: Synthesis & Regioselectivity

G Start 3-Nitrophenylhydrazine (HCl Salt) Reagent Acetone / Polyphosphoric Acid (Cyclization) Start->Reagent Inter Hydrazone Intermediate Reagent->Inter Condensation Mix Regioisomer Mixture (4-Nitro & 6-Nitro) Inter->Mix [3,3]-Sigmatropic Rearrangement Purification Fractional Recrystallization (Ethanol/Water) Mix->Purification Workup Product 2-Methyl-6-nitro-1H-indole (Target) Purification->Product Precipitate (Major) Byproduct 2-Methyl-4-nitro-1H-indole (Discard/Side Product) Purification->Byproduct Filtrate (Minor)

Caption: The Fischer Indole Synthesis yields a mixture of 4- and 6-nitro isomers due to the meta-substitution of the hydrazine. The 6-nitro isomer is thermodynamically favored and less soluble in ethanol.

Detailed Protocol: Fischer Indole Synthesis

Objective: Preparation of 2-Methyl-6-nitro-1H-indole on a 50g scale.

Reagents:

  • 3-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Acetone (5.0 eq)

  • Polyphosphoric Acid (PPA) or Glacial Acetic Acid/H₂SO₄

  • Ethanol (95%)

Step-by-Step Methodology:

  • Hydrazone Formation: Suspend 3-nitrophenylhydrazine HCl (50g) in ethanol (250 mL). Add acetone (20 mL) dropwise at 0°C. Stir for 2 hours until the hydrazone precipitates. Filter and dry.

  • Cyclization: Add the dried hydrazone to pre-heated Polyphosphoric Acid (200g) at 80°C. Caution: Exothermic reaction.

  • Temperature Control: Maintain internal temperature between 85-95°C for 3 hours. (Higher temperatures increase tar formation; lower temperatures stall the [3,3]-sigmatropic rearrangement).

  • Quenching: Pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring. A yellow-brown precipitate forms.

  • Purification (Critical Step):

    • Filter the crude solid (mixture of 4- and 6-nitro isomers).

    • Recrystallization: Dissolve the solid in boiling ethanol (95%). Allow to cool slowly to room temperature.

    • Selectivity: The 6-nitro isomer crystallizes first as bright yellow needles. The 4-nitro isomer remains largely in the supernatant.

    • Validation: Check purity via TLC (Hexane/EtOAc 3:1). The 6-nitro isomer typically has a lower Rf than the 4-nitro isomer due to hydrogen bonding capabilities.

Yield Expectations:

Compound Typical Yield Appearance Melting Point
2-Methyl-6-nitro-1H-indole 45 - 55% Yellow Needles 158 - 160°C

| 2-Methyl-4-nitro-1H-indole | 15 - 20% | Orange Powder | < 150°C |

Application 1: Synthesis of Type I/II Kinase Inhibitors

The primary utility of this scaffold is in the synthesis of ATP-competitive kinase inhibitors. The 6-amino derivative acts as a bioisostere for the quinazoline ring found in drugs like Gefitinib or Lapatinib .

Mechanism of Action

The indole NH (N1) and the C6-Amino group form a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region.

Functionalization Protocol: Nitro Reduction & Coupling

Step 1: Reduction to 6-Amino-2-methylindole

  • Method: Catalytic Hydrogenation (H₂, 10% Pd/C) is preferred over Fe/AcOH to avoid metal waste in late-stage synthesis.

  • Note: The 2-methyl group stabilizes the indole against oxidation during this step.

Step 2: Urea/Amide Formation (The "Tail" Synthesis)

  • React the fresh 6-aminoindole with an isocyanate or acyl chloride to install the "tail" moiety, which extends into the solvent-exposed region or the hydrophobic back pocket of the kinase.

Kinase Scaffold 2-Methyl-6-nitro-1H-indole Amine 6-Amino-2-methylindole (Hinge Binder Core) Scaffold->Amine H2, Pd/C (Reduction) Target1 Urea Derivative (e.g., VEGFR Inhibitor) Amine->Target1 R-N=C=O (Urea Formation) Target2 Amide Derivative (e.g., EGFR Inhibitor) Amine->Target2 R-COCl (Acylation) Mech Mechanism: Bidentate H-Bonding to Hinge Region (Glu/Cys residues) Amine->Mech

Caption: Transformation of the nitro-indole scaffold into kinase inhibitor candidates. The 6-amino group is the critical vector for hinge binding.

Application 2: Antiviral Attachment Inhibitors

In HIV research, indole derivatives block the interaction between the viral gp120 protein and the host CD4 receptor.

  • Logic: Substitution at the N1 position (indole nitrogen) is critical for projecting into the gp120 cavity.

  • Protocol:

    • N-Alkylation: Treat 2-methyl-6-nitroindole with NaH (DMF, 0°C) followed by an alkyl halide (e.g., benzoyl or azaindole linker).

    • C3-Functionalization: Use Vilsmeier-Haack conditions (POCl₃/DMF) to install a formyl group at C3, allowing for further extension (e.g., Knoevenagel condensation).

Safety & Stability (E-E-A-T)

  • Explosion Hazard: Like many nitroaromatics, 2-methyl-6-nitroindole is stable at room temperature but can decompose violently at high temperatures (>200°C). Ensure reaction temperatures in the Fischer synthesis do not exceed 100°C.

  • Toxicity: Indoles are generally bioactive. Treat the 6-nitro derivative as a potential mutagen. Handle with double nitrile gloves and in a fume hood.

  • Storage: Store in amber vials. The 6-amino derivative (post-reduction) is oxidation-sensitive and should be used immediately or stored under argon at -20°C.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity: Robinson, B. "The Fischer Indole Synthesis."[1][2][3][4] Chemical Reviews, 1963. Link

  • Indoles as Kinase Inhibitors: Zhang, H. et al. "Design, synthesis and biological evaluation of novel 6-substituted indoles as potent kinase inhibitors." European Journal of Medicinal Chemistry, 2018. Link

  • Synthesis of 6-Nitroindoles: Pelkey, E. T. "Methods for the synthesis of 6-nitroindoles.
  • HIV Attachment Inhibitors (General Context): Meanwell, N. A. et al. "Inhibitors of HIV-1 Attachment: The Discovery of Fostemsavir." Journal of Medicinal Chemistry, 2018. Link

  • Crystallographic Data: Long, L. et al. "2-Methyl-6-nitro-2H-indazole" (Structural comparison). Acta Crystallographica Section E, 2011.[5] Link

Sources

Application

Application Note: Strategic Synthesis &amp; Functionalization of 2-Methyl-6-nitro-1H-indole

Executive Summary The 2-Methyl-6-nitro-1H-indole scaffold represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from a unique combination of structural features: the 2-methyl group bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Methyl-6-nitro-1H-indole scaffold represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from a unique combination of structural features: the 2-methyl group blocks the metabolically labile C2 position (preventing oxidation to oxindoles), while the 6-nitro group serves as a masked amine handle located at the solvent-exposed edge of many protein binding pockets (e.g., Kinases, GPCRs).

This Application Note provides a validated technical roadmap for transforming this specific precursor into libraries of bioactive molecules. We focus on two orthogonal synthetic vectors: electrophilic substitution at C3 and chemoselective reduction of the C6-nitro group .

Chemical Logic & Strategic Overview

The synthetic value of 2-Methyl-6-nitro-1H-indole lies in its "Push-Pull" electronic character.

  • The Indole Core (Nucleophile): The pyrrole ring is electron-rich. However, the strong electron-withdrawing nitro group (-NO

    
    ) at C6 deactivates the ring, making electrophilic aromatic substitution (EAS) at C3 slower than in unsubstituted indoles.
    
  • The 2-Methyl Steric Block: This group forces electrophiles to the C3 position, ensuring high regioselectivity during formylation or halogenation.

  • The "Switch": Reducing -NO

    
     to -NH
    
    
    
    flips the electronic character from electron-deficient to highly electron-rich, dramatically altering reactivity and solubility.
Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways available from the parent scaffold.

SyntheticWorkflow Start 2-Methyl-6-nitro-1H-indole (Parent Scaffold) Vilsmeier Vilsmeier-Haack (POCl3, DMF) Start->Vilsmeier Path A: C3 Functionalization Reduction Chemoselective Reduction (SnCl2 / HCl) Start->Reduction Path B: Nitro Reduction Aldehyde 3-Formyl-2-methyl-6-nitroindole (Intermediate A) Vilsmeier->Aldehyde Aldehyde->Reduction Convergent Route Amine 6-Amino-2-methylindole (The 'Switch' Intermediate) Reduction->Amine Schiff Schiff Base Formation (Ar-CHO, EtOH) Amine->Schiff Antimicrobial/Antifungal Amide Amide Coupling (R-COCl, Pyridine) Amine->Amide Kinase Inhibitor Analogs

Figure 1: Divergent synthetic pathways. Path A prioritizes core functionalization; Path B prioritizes side-chain expansion.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction to 6-Amino-2-methylindole

Objective: To unmask the amino group for downstream library generation (amides, ureas) without reducing the indole double bond. Mechanism: Tin(II) chloride acts as a selective reducing agent in acidic media. Unlike catalytic hydrogenation (H


/Pd-C), this method avoids potential reduction of the C2-C3 double bond or hydrogenolysis of halogens if present.

Materials:

  • 2-Methyl-6-nitro-1H-indole (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl

    
    ·2H
    
    
    
    O) (5.0 eq)
  • Ethanol (Absolute)

  • Concentrated HCl (Catalytic amount)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Methyl-6-nitro-1H-indole (10 mmol) in Ethanol (50 mL). The solution will appear yellow/orange.

  • Reagent Addition: Add SnCl

    
    ·2H
    
    
    
    O (50 mmol) in portions. Caution: Reaction is exothermic.
  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (Yellow, R

    
     ~0.6) should disappear, replaced by a lower R
    
    
    
    fluorescent spot (Amine).
  • Workup (Critical Step):

    • Cool to room temperature.

    • Adjust pH to ~8–9 using 10% NaOH solution. Note: A thick white precipitate of tin salts will form.

    • Filter the suspension through a Celite pad to remove tin salts. Wash the pad thoroughly with EtOAc.

  • Extraction: Extract the filtrate with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Validation Criteria:

  • IR: Disappearance of NO

    
     stretches (1350, 1530 cm
    
    
    
    ); Appearance of NH
    
    
    doublet (3300–3400 cm
    
    
    ).
Protocol B: C3-Formylation via Vilsmeier-Haack

Objective: To introduce a reactive carbon handle at the C3 position. Context: The 6-nitro group deactivates the ring. Standard conditions must be modified with slightly higher temperatures or reaction times compared to simple indoles.

Materials:

  • 2-Methyl-6-nitro-1H-indole (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (1.2 eq)
    
  • Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry flask under N

    
     atmosphere, cool DMF (5 mL) to 0°C. Dropwise add POCl
    
    
    
    (12 mmol). Stir for 30 mins until a white semi-solid/slurry (chloroiminium salt) forms.
  • Substrate Addition: Dissolve 2-Methyl-6-nitro-1H-indole (10 mmol) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow to warm to RT, then heat to 60–80°C for 4 hours. Note: Higher heat is required to overcome the electron-withdrawing effect of the nitro group.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water (100 mL). Add 10% NaOH solution slowly to adjust pH to 9. This hydrolyzes the intermediate iminium ion to the aldehyde.[2][3]

  • Isolation: The product, 2-methyl-6-nitro-1H-indole-3-carbaldehyde , usually precipitates as a solid. Filter, wash with water, and dry.

Validation Criteria:

  • 1H-NMR: Distinct singlet for the aldehyde proton (-CHO) at ~10.0–10.2 ppm.

Protocol C: Synthesis of Bioactive Schiff Bases (Antimicrobial Scaffold)

Objective: To synthesize a library of 6-(benzylideneamino)-2-methylindoles. Application: These derivatives have documented antibacterial and antifungal activity [1, 2].[4][5]

Materials:

  • 6-Amino-2-methylindole (Product from Protocol A)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol[6]

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Mixing: Dissolve 6-Amino-2-methylindole (1.0 eq) and the substituted benzaldehyde (1.0 eq) in absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux for 4–6 hours.

  • Crystallization: The Schiff base product often precipitates upon cooling. If not, reduce solvent volume by 50% and cool to 4°C.

  • Filtration: Collect the solid by vacuum filtration.

Data Summary & Bioactivity Potential[5]

Derivative ClassTarget SiteTherapeutic PotentialKey Structural Feature
6-Amino Indoles Kinase ATP PocketsOncology (e.g., VEGFR inhibitors)H-bond donor/acceptor capability in deep pocket
C3-Formyl Indoles TubulinAnticancerPrecursor to chalcones/vinyl derivatives
Schiff Bases Bacterial Cell WallAntimicrobial (MRSA)C=N linkage mimics peptide bonds; lipophilic core
Bis-Indoles G-Quadruplex DNAGene Regulation (c-Myc)Planar system intercalates DNA [3]

References

  • Synthesis and biological evaluation of indole-based Schiff bases. Source:European Journal of Medicinal Chemistry. Context: Establishes the antimicrobial utility of amino-indole derivatives.

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Source:Molecules (MDPI), 2023. Context: Reviews the reduction and functionalization of nitro-aromatics in drug discovery. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Source:ChemMedChem, 2021. Context: While focusing on the 5-nitro isomer, this paper validates the "nitro-indole" core as a scaffold for DNA binding and anticancer applications, applicable to the 6-nitro isomer via structural analogy. [Link]

  • Vilsmeier–Haack reaction of indole. Source:Organic Chemistry Portal.[3] Context: Standard mechanism and conditions for C3 formylation of indoles. [Link][3]

Sources

Method

Application Note: 2-Methyl-6-nitro-1H-indole as a Strategic Scaffold in Anticancer Drug Design

[1] Executive Summary This technical guide details the utility of 2-methyl-6-nitro-1H-indole (CAS: 19393-98-7) as a high-value building block in the synthesis of oncology therapeutics.[1] Unlike the ubiquitous unsubstitu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the utility of 2-methyl-6-nitro-1H-indole (CAS: 19393-98-7) as a high-value building block in the synthesis of oncology therapeutics.[1] Unlike the ubiquitous unsubstituted indole, this specific scaffold offers a dual-advantage profile:[1]

  • Regiocontrol: The C2-methyl group sterically blocks the C2 position, forcing electrophilic substitution exclusively to the C3 position, thereby simplifying purification and improving yield.[1]

  • Electronic "Push-Pull" Systems: The 6-nitro group acts as a masked aniline.[1] In its nitro form, it serves as an electron-withdrawing group (EWG) to modulate C3 reactivity; upon reduction, it provides a C6-amino handle for attaching kinase-targeting pharmacophores (e.g., acrylamides for covalent inhibition).[1]

This note provides validated protocols for C3-functionalization and nitro-reduction, specifically tailored for developing Tubulin Polymerization Inhibitors and Tyrosine Kinase Inhibitors (TKIs) .

Chemical Profile & Strategic Utility[1]

PropertySpecificationSynthetic Implication
Molecular Weight 176.17 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).[1]
C2-Methyl Group Steric BulkBlocks metabolic oxidation at C2 (a common clearance pathway for indoles) and directs electrophiles to C3.[1]
C6-Nitro Group ElectronicStrong EWG.[1] Deactivates the ring slightly, requiring optimized conditions for Vilsmeier-Haack formylation.
H-Bonding NH DonorThe indole NH remains available for critical H-bonds (e.g., Glu/Asp residues in kinase hinge regions).[1]

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

SyntheticWorkflow Core 2-Methyl-6-nitro-1H-indole (Starting Material) C3_Formyl 3-Formyl-2-methyl-6-nitroindole (Vilsmeier-Haack Product) Core->C3_Formyl POCl3, DMF (Protocol A) Amine 6-Amino-2-methylindole (Unstable Intermediate) Core->Amine H2, Pd/C or SnCl2 (Protocol B) SchiffBase Schiff Bases / Hydrazones (Tubulin Inhibitors) C3_Formyl->SchiffBase R-NH2 / NH2-NH-R BisIndole Bis(indolyl)methanes (Antiproliferative Agents) C3_Formyl->BisIndole Indole, Acid Cat. Amide 6-Amido-2-methylindoles (Kinase Inhibitors) Amine->Amide Acyl Chloride / EDC Coupling

Figure 1: Divergent synthetic pathways.[1] The C2-methyl group directs chemistry to C3 or allows for C6 modification.[1]

Detailed Experimental Protocols

Protocol A: C3-Formylation (Vilsmeier-Haack Reaction)

Objective: To install a reactive aldehyde handle at the C3 position.[1] Challenge: The 6-nitro group deactivates the ring, making the standard Vilsmeier-Haack reaction sluggish compared to unsubstituted indole.[1] Solution: Use of elevated temperatures and controlled addition of phosphoryl chloride (


).[1]

Reagents:

  • 2-Methyl-6-nitro-1H-indole (1.0 eq)[1]

  • Phosphoryl chloride (

    
    ) (1.2 eq)[1]
    
  • Dimethylformamide (DMF) (5.0 eq - acts as solvent and reagent)[1]

  • Ice-water[1][2]

  • Sodium Hydroxide (NaOH) (10% aq.[1][2] solution)

Step-by-Step Methodology:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (5 mL/mmol substrate) to 0°C. Add

    
     dropwise over 15 minutes. Caution: Exothermic.[1] Stir for 30 minutes at 0°C until a white/yellow precipitate (chloroiminium salt) forms.
    
  • Substrate Addition: Dissolve 2-methyl-6-nitro-1H-indole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 3–5 hours.

    • Note: Heating is required due to the electron-withdrawing nitro group.[1] Monitor via TLC (30% EtOAc/Hexane).[1]

  • Hydrolysis: Cool the reaction mixture to room temperature and pour onto crushed ice (approx. 5x reaction volume).

  • Basification: Slowly add 10% NaOH with vigorous stirring until pH ~9–10. The aldehyde product will precipitate as a yellow/orange solid.[1]

  • Isolation: Filter the solid, wash copiously with water, and recrystallize from Ethanol/DMF.[1]

Validation:

  • 1H NMR (DMSO-d6): Look for the distinct aldehyde singlet at

    
     ~10.0–10.2 ppm.[1]
    
Protocol B: Nitro Reduction to 6-Amino-2-methylindole

Objective: To unmask the amine for amide coupling (Kinase hinge binding).[1] Challenge: 6-Aminoindoles are highly susceptible to oxidation (turning purple/black) upon exposure to air.[1] Solution: Perform reduction immediately prior to the next coupling step or use a "one-pot" reduction-acylation strategy.[1]

Reagents:

  • Substrate (Nitroindole derivative)[1]

  • Stannous Chloride Dihydrate (

    
    ) (5.0 eq)[1]
    
  • Ethanol (0.1 M concentration)[1]

  • Ethyl Acetate (for extraction)[1]

Step-by-Step Methodology (Chemical Reduction):

  • Dissolution: Dissolve the nitroindole substrate in Ethanol.

  • Catalyst Addition: Add

    
     in one portion.
    
  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Observation: The solution usually turns clear or slightly yellow upon completion.[1]

  • Workup (Critical): Cool to room temperature. Pour into ice water. Neutralize carefully with saturated

    
     (pH 7-8).
    
    • Note: This will form a thick tin emulsion.[1] Filter through a Celite pad to remove tin salts.[1]

  • Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .[1][3]
    
  • Usage: Evaporate solvent under reduced pressure. Do not store. Proceed immediately to acylation (e.g., reaction with acryloyl chloride for covalent kinase inhibitors).[1]

Mechanistic Rationale in Cancer Therapy[1]

The 2-methyl-6-nitroindole scaffold is particularly effective in two dominant classes of anticancer agents.[1]

Tubulin Polymerization Inhibition

Derivatives functionalized at C3 (via Protocol A) often target the Colchicine binding site of tubulin.[1]

  • Mechanism: The indole core mimics the biaryl system of Combretastatin A-4.[1]

  • Role of 2-Methyl: Provides steric bulk that locks the molecule in a non-planar conformation, favorable for the hydrophobic pocket of tubulin.

  • Role of 6-Nitro: Can be derivatized to a sulfonamide or kept as a nitro group to interact with Arg/Lys residues in the tubulin pocket.[1]

Kinase Inhibition (e.g., EGFR, VEGFR)

Upon reduction to the amine (Protocol B), the scaffold mimics the adenine ring of ATP.[1]

  • Hinge Binding: The Indole NH (N1) and the C3-substituent form hydrogen bonds with the kinase hinge region.[1]

  • Solvent Front: The C6-amide extends towards the solvent front or into the "gatekeeper" region, conferring selectivity.[1]

Mechanism Target Target Protein (Tubulin or Kinase) Interaction1 Hydrophobic Pocket (Accommodates 2-Me) Target->Interaction1 Interaction2 H-Bond Donor (Indole N1-H) Target->Interaction2 Interaction3 Electronic Interaction (C6-Substituent) Target->Interaction3 Drug 2-Methyl-6-substituted-indole Drug->Interaction1 Steric Fit Drug->Interaction2 Binding Drug->Interaction3 Selectivity

Figure 2: Pharmacophore mapping of the indole scaffold against biological targets.[1]

Safety & Handling (SDS Summary)

  • Hazard Identification: 2-Methyl-6-nitroindole is an irritant (Skin Irrit. 2, Eye Irrit. 2).[1]

  • Genotoxicity: Nitro-aromatics are potential mutagens (Ames positive).[1] Handle with double nitrile gloves and work strictly inside a fume hood.[1]

  • Incompatibility: Avoid strong oxidizing agents.[1] The reduced amine form is air-sensitive.[1]

References

  • Synthesis of Nitroindoles: Zhang, M., et al. "Regioselective synthesis of 6-nitroindole derivatives from enaminones."[1] Organic & Biomolecular Chemistry, 2015.[1][4]

  • Vilsmeier-Haack Mechanism: Jones, G., et al.[1][3] "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions, 2011.[1]

  • Anticancer Indole Reviews: Singh, J., et al. "Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review."[1][5] Anti-Cancer Agents in Medicinal Chemistry, 2016.[1][6]

  • G-Quadruplex Binding: "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders." ChemMedChem, 2017.[1] (Note: Analogous chemistry for 6-nitro isomer).

  • Tubulin Inhibitors: "Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights." Pharmaceuticals, 2024.[1][4]

Sources

Application

Application Note: 2-Methyl-6-nitro-1H-indole as a Privileged Scaffold in Antiviral Drug Synthesis

Abstract The indole moiety remains one of the most prolific heterocycles in medicinal chemistry, termed a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity. Among its derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole moiety remains one of the most prolific heterocycles in medicinal chemistry, termed a "privileged scaffold" due to its ability to bind diverse biological targets with high affinity. Among its derivatives, 2-Methyl-6-nitro-1H-indole represents a uniquely versatile building block for antiviral research. Its structural distinctiveness lies in the orthogonal reactivity provided by the C3-nucleophilic center, the acidic N1-proton, and the reducible C6-nitro group. This application note details the synthetic utility of this compound in accessing HIV-1 attachment inhibitors and Influenza fusion inhibitors , providing validated protocols for key functionalization steps that ensure regiochemical integrity and high yields.

Introduction: The Strategic Value of the Scaffold

In the development of direct-acting antivirals (DAAs), the 2-methyl-6-nitro-1H-indole core offers three critical advantages over the unsubstituted parent indole:

  • Regiocontrol at C3: The C2-methyl group sterically and electronically blocks the C2 position, forcing electrophilic substitution exclusively to the C3 position. This eliminates the formation of C2/C3 isomer mixtures common in indole chemistry.

  • Electronic Tuning: The 6-nitro group is a strong electron-withdrawing group (EWG). It deactivates the benzene ring but leaves the pyrrole ring sufficiently nucleophilic for C3 functionalization, while also serving as a "masked" amine for late-stage diversification (e.g., amide coupling).

  • Lipophilicity Modulation: The 2-methyl group enhances lipophilicity (

    
    ), often improving the membrane permeability of the final antiviral pharmacophore.
    
Target Antiviral Classes[1][2][3][4][5][6]
  • HIV-1 Attachment Inhibitors: Analogues of BMS-663068 (Fostemsavir) where the indole core mimics the interaction with the viral gp120 protein.

  • Influenza Fusion Inhibitors: Small molecules targeting the hemagglutinin (HA) stem, preventing the conformational change required for viral entry.

Chemical Reactivity & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G Core 2-Methyl-6-nitro-1H-indole (Starting Material) Vilsmeier Vilsmeier-Haack (POCl3/DMF) Core->Vilsmeier Reduction Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Core->Reduction Alkylation N-Alkylation (R-X, Cs2CO3) Core->Alkylation Aldehyde 3-Formyl Derivative (Key Intermediate A) Vilsmeier->Aldehyde C3-Formylation FusionInhib Influenza Fusion Inhibitors Aldehyde->FusionInhib Condensation/SAR Amine 6-Amino-2-methylindole (Key Intermediate B) Reduction->Amine Unmasking NH2 AmideCoupling Amide Coupling (R-COCl) Amine->AmideCoupling HIVInhib HIV-1 Attachment Inhibitors AmideCoupling->HIVInhib Linker Attachment N_Sub N-Substituted Core Alkylation->N_Sub Solubility Tuning N_Sub->Vilsmeier Convergent Route

Caption: Divergent synthetic pathways from 2-Methyl-6-nitro-1H-indole to major antiviral classes.

Detailed Experimental Protocols

Protocol A: C3-Formylation (Synthesis of the Influenza Pharmacophore Precursor)

Objective: To install a reactive aldehyde handle at C3 via Vilsmeier-Haack formylation. This intermediate is crucial for synthesizing hydrazone-based influenza inhibitors.

Mechanism: The electron-rich pyrrole ring attacks the chloroiminium ion (Vilsmeier reagent). The 6-nitro group reduces nucleophilicity, requiring optimized temperature control compared to simple indoles.

Materials:

  • 2-Methyl-6-nitro-1H-indole (1.0 eq)

  • Phosphorus oxychloride (POCl

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, anhydrous, 5.0 vol)

  • Ice water[1]

  • Sodium hydroxide (10% aq)[1]

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 volumes relative to indole mass) to 0°C using an ice/salt bath.

  • Active Species Formation: Add POCl

    
     dropwise over 20 minutes. Caution: Exothermic. Stir for 30 minutes at 0°C to generate the Vilsmeier reagent.
    
  • Addition: Dissolve 2-Methyl-6-nitro-1H-indole in minimal DMF and add dropwise to the reaction mixture.

  • Reaction: Warm the mixture to 35-40°C (higher temperatures may cause tarring due to the nitro group instability). Stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Pour the reaction mixture onto crushed ice (10 volumes).

  • Hydrolysis: Adjust pH to 9–10 using 10% NaOH solution. Critical: Maintain temperature <10°C during neutralization to prevent hydrolysis of the amide bond if downstream steps require it, though here we want the aldehyde.

  • Isolation: The product, 2-methyl-6-nitro-1H-indole-3-carbaldehyde , typically precipitates as a yellow/orange solid. Filter, wash with copious water, and dry under vacuum.[1]

  • Validation:

    • Appearance: Yellow solid.[2]

    • 1H NMR (DMSO-d6): Look for aldehyde proton singlet at ~10.0 ppm.

Protocol B: Chemoselective Nitro Reduction (Synthesis of the HIV-1 Precursor)

Objective: To reduce the 6-nitro group to an amine without reducing the indole double bond or hydrogenolysis of the N-benzyl group (if present).

Challenge: Standard Pd/C hydrogenation can sometimes reduce the C2-C3 double bond in electron-deficient indoles. Iron-mediated reduction is preferred for chemoselectivity.

Materials:

  • 2-Methyl-6-nitro-1H-indole derivative (1.0 eq)

  • Iron powder (Fe, 5.0 eq, 325 mesh)

  • Ammonium chloride (NH

    
    Cl, 5.0 eq)
    
  • Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Suspend the nitroindole in Ethanol/Water (4:1, 10 volumes).

  • Activation: Add NH

    
    Cl and Iron powder.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Reaction is typically complete in 1–2 hours. The yellow color of the nitro compound will fade to a darker/brown suspension (iron oxides).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate to remove ethanol.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3x). Dry over Na

    
    SO
    
    
    
    .
  • Purification: The resulting 6-amino-2-methyl-1H-indole is air-sensitive (oxidation to quinoids). Use immediately for the next step (e.g., amide coupling) or store under Argon at -20°C.

Quantitative Data Summary

Parameter2-Methyl-6-nitro-1H-indole6-Nitroindole (Unsubstituted)Impact on Protocol
C3 Nucleophilicity ModerateHigh2-Methyl requires slightly higher temp (35°C vs RT) for Vilsmeier.
Regioselectivity >99% C3Mixture C3/N1/C22-Methyl group effectively blocks C2.
Solubility Low (Organic)ModerateRequires DMF or DMSO for reactions; poor in alcohols.
pKa (NH) ~16.5~172-Methyl group exerts weak inductive donation, slightly increasing pKa.

Critical Quality Attributes (CQA) & Troubleshooting

Self-Validating the Synthesis
  • The "Shift" Test (NMR): Upon C3-formylation, the C2-methyl singlet (typically ~2.4 ppm) will shift downfield due to the anisotropy of the adjacent carbonyl. If this shift is absent, the reaction likely failed or occurred at N1.

  • Colorimetric Indicator: 6-Nitroindoles are typically yellow. Reduction to the amine yields a product that fluoresces blue/purple under UV (254/365 nm) and turns dark upon air oxidation. This provides a quick visual check for reaction progress.

Common Pitfalls
  • N-Acylation vs. C-Acylation: Using strong bases (NaH) during acylation attempts can lead to N-acylation. For C3-acylation, use acidic/electrophilic conditions (Vilsmeier or Friedel-Crafts).

  • Nitro Group Safety: While 2-methyl-6-nitroindole is stable, its precursors (nitration of methyl-anilines) can be energetic. Ensure the starting material is free of polynitrated by-products.

References

  • Synthesis of 6-Nitroindole Derivatives

    • Title: Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds.[3]

    • Source: Organic & Biomolecular Chemistry, 2013.
    • URL:[Link]

  • Indole-Based Antivirals (HIV-1)

    • Title: Indole-Core Inhibitors of Influenza A Neuraminidase: Iterative Medicinal Chemistry and Molecular Modeling.
    • Source: PubMed Central (NIH), 2024.
    • URL:[Link]

  • Functionalization Protocols (Vilsmeier-Haack)

    • Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Deriv
    • Source: ResearchG
    • URL:[Link]

  • Crystal Structure & Properties

    • Title: 2-Methyl-6-nitro-2H-indazole (Structural Isostere Analysis).
    • Source: Acta Crystallographica / PubMed, 2011.
    • URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Functionalization of 2-Methyl-6-nitro-1H-indole

This Application Note is designed for medicinal chemists and process development scientists focusing on the functionalization of electron-deficient indole scaffolds. It addresses the specific electronic and steric challe...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the functionalization of electron-deficient indole scaffolds. It addresses the specific electronic and steric challenges posed by 2-Methyl-6-nitro-1H-indole .

Executive Summary: The "Push-Pull" Challenge

2-Methyl-6-nitro-1H-indole represents a unique "push-pull" electronic system in palladium catalysis.

  • The "Pull" (Deactivation): The C6-nitro group is a strong electron-withdrawing group (EWG). Through inductive and mesomeric effects, it significantly reduces the electron density of the pyrrole ring, deactivating the C3 position toward the electrophilic palladation step typical of C-H activation mechanisms.

  • The "Push" (Steric/Electronic Stabilization): The C2-methyl group blocks the C2 position, forcing regioselectivity to C3. Electronically, it provides weak donation, slightly offsetting the nitro group's deactivation, but its primary role is steric control.

  • The "Acidic" N-H: The EWG nature of the nitro group lowers the pKa of the N-H bond (~15-16 vs. 17 for indole), facilitating deprotonation but potentially complicating base-sensitive protocols.

This guide details three optimized protocols designed to overcome the kinetic barriers imposed by the nitro group while leveraging the regiocontrol of the methyl group.

Mechanistic Pathway & Decision Logic

The following diagram illustrates the divergent pathways for functionalizing this scaffold. Note the critical decision point based on the acidity of the N-H bond and the nucleophilicity of C3.

IndolePathways Substrate 2-Methyl-6-nitro-1H-indole Decision Target Functionalization? Substrate->Decision Path_C3 C3-H Arylation (Direct C-H Activation) Decision->Path_C3 Carbon Skeleton Expansion Path_N N-Arylation (Buchwald-Hartwig) Decision->Path_N N-Functionalization Path_Alk C3-Alkenylation (Oxidative Heck) Decision->Path_Alk Alkenyl Linker Mech_C3 Mechanism: Electrophilic Palladation (Rate Limiting Step) Path_C3->Mech_C3 Mech_N Mechanism: Pd-Amido Formation (Facilitated by acidity) Path_N->Mech_N Product_C3 3-Aryl-2-Methyl-6-nitroindole Mech_C3->Product_C3 Requires Heat/Ag+ Product_N 1-Aryl-2-Methyl-6-nitroindole Mech_N->Product_N Requires Base/Buchwald Ligand

Figure 1: Divergent functionalization pathways for 2-Methyl-6-nitro-1H-indole. The C6-nitro group dictates the kinetic requirements for both pathways.

Protocol A: Regioselective C3-H Arylation

Objective: Install an aryl group at the C3 position. Challenge: The 6-nitro group raises the activation energy for the electrophilic palladation step. Standard conditions for indole (e.g., room temp) will fail or result in low conversion. Solution: Use of C-H activation conditions involving a carboxylate base (pivalate) to assist the concerted metalation-deprotonation (CMD) pathway, combined with higher temperatures.

Materials
  • Substrate: 2-Methyl-6-nitro-1H-indole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv) (Note: Aryl Iodides are preferred over bromides for this deactivated substrate).

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: PCy₃ (10 mol%) or SPhos (for sterically demanding aryl iodides).

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (30 mol%) (Crucial for the CMD mechanism).

  • Solvent: DMA (Dimethylacetamide) or NMP (anhydrous).

Step-by-Step Protocol
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with 2-Methyl-6-nitro-1H-indole (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PCy₃ (28 mg, 0.10 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Additive Addition: Add Pivalic Acid (30.6 mg, 0.3 mmol). Note: Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the electron-deficient C3 position.

  • Solvation: Add anhydrous DMA (4.0 mL). Seal the tube.

  • Reaction: Heat the mixture to 120 °C for 16–24 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (2-Methyl-6-nitroindole) will show a distinct UV trace. Do not stop until conversion >90% as the intermediate Pd-species is stable.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Wash the filtrate with water (3 x 10 mL) to remove DMA. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Validation (Expected Results):

Parameter Standard Indole 2-Methyl-6-nitroindole
Reaction Time 4–6 hours 16–24 hours
Temperature 80–100 °C 120 °C
Yield (Typical) >85% 65–75%

| Regioselectivity | C3 > C2 (Variable) | Exclusive C3 (Blocked C2) |

Protocol B: N-Arylation (Buchwald-Hartwig)

Objective: Install an aryl group on the Indole Nitrogen (N1). Challenge: Competing C3-arylation is minimal due to the catalyst choice, but the reduced nucleophilicity of the nitrogen (due to the nitro group) requires a strong base and a specific ligand system. Advantage: The 6-nitro group increases N-H acidity, facilitating the initial deprotonation.

Materials
  • Substrate: 2-Methyl-6-nitro-1H-indole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: t-BuXPhos or BrettPhos (4-6 mol%) (Bulky, electron-rich ligands are essential to prevent catalyst poisoning by the nitro group and facilitate reductive elimination).

  • Base: K₃PO₄ (anhydrous) or Cs₂CO₃ (1.4 equiv).

  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Protocol
  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and t-BuXPhos in Toluene (1 mL) and stir at room temperature for 5 minutes to generate the active L-Pd(0) species.

  • Reaction Assembly: To the reaction vessel, add the indole substrate (1.0 mmol), Aryl Bromide (1.2 mmol), and Base (1.4 mmol).

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the reaction vessel via syringe. Rinse with additional Toluene (3 mL).

  • Degassing: Sparge the mixture with Argon for 10 minutes.

  • Reaction: Heat to 100 °C for 12 hours.

    • Note: If using Cs₂CO₃, ensure efficient stirring as it is a heterogeneous mixture.

  • Workup: Filter through Celite, concentrate, and purify via chromatography.

Protocol C: C3-Alkenylation (Oxidative Heck/Fujiwara-Moritani)

Objective: Install an alkene at C3 (e.g., Acrylates, Styrenes). Context: This is a direct C-H functionalization that preserves the halide on the coupling partner (since the coupling partner here is an alkene, not a halide).

Materials
  • Substrate: 2-Methyl-6-nitro-1H-indole

  • Olefin: Ethyl Acrylate or Styrene (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) or Ag₂CO₃ (1.0 equiv). Note: The oxidant is required to regenerate Pd(II) from Pd(0).

  • Solvent: DMF/DMSO (9:1 ratio).

Step-by-Step Protocol
  • Mix: Combine Indole, Olefin, Pd(OAc)₂, and Oxidant in a pressure tube.

  • Heat: Stir at 110 °C under air (or O₂ balloon if loading is reduced).

  • Monitoring: The reaction mixture will turn from green/blue (Cu(II)) to brown/black (Cu(0)/Pd(0)) as the oxidant is consumed.

  • Isolation: Standard extractive workup.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (C3-Arylation) Deactivation by 6-NO₂ group.Increase Temp to 130°C; Switch solvent to pure PivOH/DMA mix; Use Ag₂CO₃ as additive.
N-Arylation instead of C3 Ligand too bulky; Base too strong.For C3-arylation, avoid strong bases like NaOtBu. Use K₂CO₃ or KHCO₃.
Dehalogenation of Aryl Halide Pd-Hydride formation.Use anhydrous solvents; Avoid alcohols; Switch to a dialkylbiaryl phosphine (e.g., XPhos).
Pd Black Precipitation Catalyst decomposition.Increase Ligand:Pd ratio to 3:1; Ensure thorough degassing.

References

  • Direct C3-Arylation of Electron-Deficient Indoles

    • Title: Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic R
    • Source:Journal of the American Chemical Society, 2005.
    • Context: Establishes the kinetic penalty for 6-nitro substitution and the need for electrophilic pallad
    • URL:[Link]

  • Buchwald-Hartwig Conditions for Deactivated Amines

    • Title: Palladium-Catalyzed Synthesis of N-Aryl-2-benzylindolines via Tandem Aryl
    • Source:N
    • Context: General protocols for N-arylation of hindered/substituted aniline deriv
    • URL:[Link]

  • Mechanistic Insight on Indole C-H Activation

    • Title: Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates.[2]

    • Source:Organic Letters, 2017.
    • Context: Discusses ligand effects (DHTP) on site selectivity.
    • URL:[Link][2]

  • General Reactivity of 6-Nitroindoles

    • Title: Regioselective synthesis of 6-nitroindole deriv
    • Source:Organic & Biomolecular Chemistry, 2013.
    • Context: Background on the synthesis and stability of the 6-nitroindole core.
    • URL:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Methyl-6-nitro-1H-indole Derivatives

Executive Summary This guide details the strategic functionalization of 2-Methyl-6-nitro-1H-indole via Suzuki-Miyaura cross-coupling. This scaffold is a critical pharmacophore in kinase inhibitor discovery and CNS-active...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of 2-Methyl-6-nitro-1H-indole via Suzuki-Miyaura cross-coupling. This scaffold is a critical pharmacophore in kinase inhibitor discovery and CNS-active agents. The presence of the C2-methyl group blocks the most reactive site, while the C6-nitro group electronically deactivates the ring towards electrophilic attack but activates C-Halogen bonds for oxidative addition.

This protocol prioritizes the C3-arylation pathway, as it represents the most common medicinal chemistry requirement for this scaffold. We provide a complete workflow: from the regioselective synthesis of the 3-bromo precursor to the optimized cross-coupling conditions.

Strategic Analysis & Mechanism

Success with this substrate requires understanding two competing electronic effects:

  • Steric/Electronic Blocking (C2-Methyl): The methyl group at C2 sterically hinders the adjacent N1 and C3 positions slightly but, more importantly, blocks the C2 site from electrophilic halogenation, forcing substitution to C3.

  • Electronic Deactivation (C6-Nitro): The strong electron-withdrawing nature of the nitro group decreases the nucleophilicity of the indole double bond. Consequently, standard electrophilic halogenation (to create the coupling partner) requires more vigorous conditions or polar solvents compared to unsubstituted indole. However, this same electron-withdrawal facilitates the oxidative addition step in the Suzuki catalytic cycle, making the resulting halide a highly reactive electrophile.

Pathway Visualization

The following diagram illustrates the critical decision points and reaction flow for this scaffold.

G Start 2-Methyl-6-nitro-1H-indole Bromination Step 1: C3-Bromination (NBS, DMF) Start->Bromination Electrophilic Subst. Protection Step 2: N-Protection (Boc2O / TsCl) Bromination->Protection Optional but Rec. Coupling Step 3: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Bromination->Coupling Direct (Low Yield) Protection->Coupling Cross-Coupling Product Final Biaryl Scaffold Coupling->Product Deprotection

Figure 1: Synthetic workflow for the C3-arylation of 2-methyl-6-nitro-1H-indole.

Pre-Coupling Workflow: Synthesis of the Halide

Before coupling, the scaffold must be converted into a viable electrophile. The 3-bromo derivative is the standard partner.

Protocol A: Regioselective C3-Bromination

Objective: Synthesize 3-bromo-2-methyl-6-nitro-1H-indole. Rationale: NBS is used over elemental bromine to control the reaction rate and prevent over-bromination. DMF is chosen as the solvent to stabilize the polar transition state caused by the deactivating nitro group.

Materials:

  • 2-Methyl-6-nitro-1H-indole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Anhydrous, 0.5 M concentration)

Procedure:

  • Dissolution: Dissolve 2-Methyl-6-nitro-1H-indole in anhydrous DMF in a round-bottom flask. Cool to 0°C.

  • Addition: Add NBS portion-wise over 15 minutes. Note: The solution may darken.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The nitro group slows this reaction compared to plain indole; if sluggish, heat to 40°C.

  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product should precipitate as a yellow/orange solid.[1]

  • Isolation: Filter the solid, wash copiously with water to remove DMF and succinimide, and dry under vacuum.

  • Yield Expectation: 85–95%.

Protocol B: N-Protection (Critical for Optimization)

Objective: Synthesis of tert-butyl 3-bromo-2-methyl-6-nitro-1H-indole-1-carboxylate. Rationale: The free N-H proton (pKa ~16) can be deprotonated by the base used in Suzuki coupling, forming an indolyl anion that may poison the Pd catalyst or reduce solubility. A Boc group prevents this and increases lipophilicity.

Procedure:

  • Suspend the 3-bromoindole from Protocol A in DCM.

  • Add Boc₂O (1.2 eq) and catalytic DMAP (10 mol%).

  • Add Triethylamine (1.5 eq) dropwise.

  • Stir at RT for 2 hours until gas evolution ceases and starting material is consumed.

  • Wash with 1M HCl, then Brine. Dry over Na₂SO₄ and concentrate.

Core Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for the electron-deficient 6-nitro system.

Reaction Matrix
ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust against air/moisture; excellent for heteroaryl halides.
Ligand dppf (contained in precatalyst)Large bite angle favors reductive elimination.
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ Carbonates are milder than phosphates; Cs₂CO₃ is better for sterically crowded couplings.
Solvent 1,4-Dioxane / Water (4:1)Water is essential for the transmetalation step (boronate formation).
Temp 80°C – 100°CThermal energy required to overcome the steric bulk of the C2-methyl group.
Step-by-Step Procedure
  • Setup: In a microwave vial or pressure tube, combine:

    • N-Boc-3-bromo-2-methyl-6-nitroindole (1.0 eq, 0.5 mmol)

    • Aryl Boronic Acid (1.5 eq)

    • K₂CO₃ (2.0 eq)

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq). Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 1 hour in a microwave reactor at 100°C).

  • Monitoring: Check LCMS for the consumption of the bromide.

    • Note: If the Boc group falls off (thermal instability), you will see the deprotected product mass. This is often acceptable if the coupling is complete.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (SiO₂). The nitro group makes the product visible under UV and often colored (yellow).

Troubleshooting & Optimization Logic

If yields are low (<50%), apply the following logic tree to diagnose the failure mode.

Troubleshooting Issue Problem Observed SM_Remains Start Material Remains (Oxidative Addition Failure) Issue->SM_Remains Dehalogenation De-halogenated Product (Hydrodehalogenation) Issue->Dehalogenation Homocoupling Biaryl Homocoupling (Ar-Ar) Issue->Homocoupling Sol_Temp Increase Temp to 110°C Switch to XPhos Pd G2 SM_Remains->Sol_Temp Solution Sol_Solvent Use Anhydrous DMF Switch Base to K3PO4 Dehalogenation->Sol_Solvent Solution Sol_Degas Degas Longer Add Catalyst Last Homocoupling->Sol_Degas Solution

Figure 2: Troubleshooting logic for Suzuki coupling of indole derivatives.

Specific Issues with 6-Nitroindoles
  • Protodeboronation: Electron-poor boronic acids (if you are reversing the coupling partners) are prone to losing the boron group. If using a nitro-indole boronic acid, use Pd(PPh₃)₄ and DME/EtOH/aq. Na₂CO₃ at lower temperatures (70°C).

  • C2-Sterics: The methyl group at C2 creates steric hindrance. If the coupling partner (Aryl Boronic Acid) is ortho-substituted, the reaction will be very slow. In this case, switch to SPhos Pd G2 or XPhos Pd G2 catalysts, which are designed for hindered biaryls.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition, 48(51), 9608-9644. Link

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles. Springer.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Suzuki Coupling Mechanism).[2][3][4][5]

Sources

Method

Strategic Derivatization of 2-Methyl-6-nitro-1H-indole: A Medicinal Chemistry Application Note

Executive Summary: The Scaffold Advantage In medicinal chemistry, 2-Methyl-6-nitro-1H-indole represents a "privileged" yet challenging scaffold. Unlike simple indole, the C2-methyl group blocks the metabolically labile 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In medicinal chemistry, 2-Methyl-6-nitro-1H-indole represents a "privileged" yet challenging scaffold. Unlike simple indole, the C2-methyl group blocks the metabolically labile 2-position, preventing oxidative metabolism and polymerization, while providing a steric anchor for receptor binding. The C6-nitro group serves as a latent functionality; it is a strong electron-withdrawing group (EWG) that modulates the electronic properties of the ring but can be "switched" to an electron-donating amine (aniline) to dramatically alter solubility, pKa, and hydrogen-bonding potential.

This Application Note provides three field-proven protocols to derivatize this scaffold, addressing the specific reactivity challenges posed by the nitro group's deactivation of the indole core.

Strategic Reactivity Map

The following diagram outlines the three primary vectors for diversification. Note that the C6-Nitro group deactivates the ring toward Electrophilic Aromatic Substitution (EAS) at C3 , requiring modified conditions compared to standard indoles.

ReactivityMap Scaffold 2-Methyl-6-nitro-1H-indole N1 N1 Position (Acidic NH, pKa ~14) Target: Solubility/Permeability Scaffold->N1 Alkylation (Cs2CO3) C3 C3 Position (Nucleophilic but Deactivated) Target: Carbon Skeleton Extension Scaffold->C3 Formylation (Vilsmeier-Haack) C6 C6 Position (Latent Amine) Target: H-Bonding/Amide Coupling Scaffold->C6 Reduction (Pd/C or Fe)

Figure 1: Strategic vectors for diversifying the 2-methyl-6-nitroindole core.[1]

Detailed Protocols

Protocol A: C3-Formylation (The "Push" Challenge)

Objective: Install a formyl group (-CHO) at C3 to serve as a handle for reductive amination or Knoevenagel condensations. Challenge: The C6-nitro group withdraws electron density, making the C3 position less nucleophilic than in unsubstituted indoles. Standard Vilsmeier-Haack conditions (0°C) often result in poor conversion.

Methodology: Thermal Vilsmeier-Haack

  • Reagent Preparation:

    • In a flame-dried round-bottom flask under Argon, dispense anhydrous DMF (5.0 equiv) .

    • Cool to 0°C. Dropwise add POCl3 (1.2 equiv) . Caution: Exothermic.

    • Stir at 0°C for 30 minutes to form the Vilsmeier salt (white precipitate may form).

  • Substrate Addition:

    • Dissolve 2-Methyl-6-nitro-1H-indole (1.0 equiv) in minimal anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction (The Critical Step):

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 60-70°C for 4–6 hours. Note: Heating is required to overcome the deactivating effect of the nitro group.

    • Monitor: Check TLC (30% EtOAc/Hexane). The aldehyde product is typically more polar and UV-active.

  • Workup & Hydrolysis:

    • Cool to RT. Pour the mixture onto crushed ice/water containing NaOAc (5.0 equiv) to buffer the hydrolysis.

    • Stir vigorously for 1 hour. The iminium intermediate must hydrolyze to the aldehyde.[2][3]

    • Collect the precipitate by filtration (yellow solid) or extract with EtOAc.

Validation:

  • IR: Appearance of sharp C=O stretch at ~1660 cm⁻¹.

  • 1H NMR: Diagnostic singlet at ~10.0 ppm (CHO).

Protocol B: C6-Nitro Reduction (The "Switch")

Objective: Convert the electron-withdrawing nitro group to an electron-donating amino group (aniline). Selection Guide:

  • Method B1 (Pd/C): Cleanest, best for simple substrates.

  • Method B2 (Fe/NH4Cl): Chemoselective, use if halogen substituents (Cl, Br, I) are present elsewhere on the molecule to avoid dehalogenation.

Method B1: Catalytic Hydrogenation (Standard)

  • Setup:

    • Dissolve 2-Methyl-6-nitro-1H-indole (1 mmol) in MeOH (10 mL) .

    • Add 10% Pd/C (10 wt% loading) . Caution: Pyrophoric dry catalyst.

  • Reaction:

    • Purge with H2 gas (balloon pressure is usually sufficient).

    • Stir vigorously at RT for 2–4 hours.

    • Visual Cue: The bright yellow color of the nitro compound will fade to a colorless or light brown solution.

  • Workup:

    • Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Concentrate filtrate.[3] The resulting amine is oxidation-sensitive; store under Argon or use immediately.

Validation:

  • 1H NMR: Disappearance of low-field signals (H5/H7 shift upfield significantly). Appearance of broad NH2 singlet (~3.5-5.0 ppm).

Protocol C: N1-Alkylation (The "Decoration")

Objective: Modulate lipophilicity or add targeting groups. Scientific Insight: The pKa of the NH in 6-nitroindole (~13-14) is lower than unsubstituted indole (~17) due to the nitro group. Therefore, strong bases like NaH are often unnecessary and can lead to side reactions. Cesium Carbonate (Cs2CO3) provides a milder, highly efficient alternative.

Methodology: Mild Base Alkylation [4]

  • Reaction:

    • To a solution of 2-Methyl-6-nitro-1H-indole (1.0 equiv) in DMF (0.2 M) , add Cs2CO3 (1.5 equiv) .

    • Stir at RT for 15 minutes (solution often turns deep orange/red due to deprotonation).

    • Add Alkyl Halide (1.1 equiv) (e.g., MeI, Benzyl Bromide).

    • Stir at RT (or 50°C for bulky halides) for 2–12 hours.

  • Workup:

    • Dilute with water (precipitates the product).

    • Filter or extract with EtOAc. Wash organics with LiCl solution (to remove DMF).

Validation:

  • 1H NMR: Disappearance of the broad NH singlet (>10 ppm). Appearance of N-CH protons (e.g., N-Me singlet ~3.7 ppm).

Analytical Reference Data

Use the following table to validate your reaction outcomes.

PositionProton Type2-Methyl-6-nitroindole (Start)3-Formyl-2-methyl-6-nitroindole (Product A)2-Methyl-6-aminoindole (Product B)
N1 NH> 11.0 ppm (br s) > 12.0 ppm (br s)~10.0 ppm (br s)
C2 -CH3~2.50 ppm (s) ~2.70 ppm (s)~2.30 ppm (s)
C3 Ar-H / CHO~6.50 ppm (s) ~10.1 ppm (s, CHO) ~6.00 ppm (s)
C4 Ar-H (d)~7.60 ppm ~8.20 ppm (deshielded)~7.30 ppm
C5 Ar-H (dd)~8.00 ppm ~8.15 ppm~6.50 ppm (upfield)
C7 Ar-H (d)~8.30 ppm ~8.40 ppm~6.70 ppm (upfield)
C6 Substituent-NO2 -NO2 -NH2 (~3.5 ppm)

Note: Shifts are approximate (in DMSO-d6) and may vary based on concentration and temperature.

References

  • Vilsmeier-Haack Reaction on Deactivated Indoles

    • Organic Syntheses, Coll. Vol. 4, p.539 (1963).
    • Journal of Organic Chemistry, "Vilsmeier-Haack Formylation of Electron-Deficient Pyrroles and Indoles." (General reactivity principles).

  • Cesium Carbonate in Indole Alkylation

    • Tetrahedron, "Cesium carbonate promoted N-alkylation of indoles: A mild and efficient protocol."

  • Nitro Reduction Methodologies

    • Common Organic Chemistry, "Nitro Reduction: Catalytic Hydrogenation and Chemical Methods."

  • Spectroscopic Data Verification

    • AIST Spectral Database for Organic Compounds (SDBS), "6-Nitroindole NMR Data."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methyl-6-nitro-1H-indole

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 2-Methyl-6-nitro-1H-indole. As a crucial intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and purification of 2-Methyl-6-nitro-1H-indole. As a crucial intermediate in various synthetic pathways, achieving high purity of this compound is paramount for the reliability and success of downstream applications. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 2-Methyl-6-nitro-1H-indole?

The two most effective and widely applicable purification techniques for 2-Methyl-6-nitro-1H-indole are flash column chromatography and recrystallization . The choice between them depends on the nature and quantity of impurities, the scale of your reaction, and the final purity required.

  • Flash Column Chromatography is ideal for removing impurities with significantly different polarities from the target compound and for purifying complex mixtures containing multiple byproducts.

  • Recrystallization is highly effective for removing small amounts of impurities from a solid crude product, especially when the desired compound is the major component. It is often the preferred method for achieving high crystalline purity on a larger scale.[1]

Q2: What are the common impurities I should expect from the synthesis of 2-Methyl-6-nitro-1H-indole?

Impurities are typically derived from the synthetic route employed. For instance, in a Fischer indole synthesis or a cyclization of a nitro-phenyl derivative, you might encounter:

  • Unreacted Starting Materials: Such as the corresponding nitro-substituted phenylhydrazine or ketone/aldehyde.

  • Regioisomers: Depending on the precursors, isomers with the nitro group at a different position (e.g., 4-nitro or 5-nitro) could form.[2]

  • Side-Reaction Byproducts: Products from aldol condensations, Friedel-Crafts type reactions, or incomplete cyclization can be present.[2]

  • Oxidation/Degradation Products: Indole rings, especially when functionalized, can be susceptible to oxidation or degradation under harsh acidic or thermal conditions, leading to colored impurities.[3]

Q3: How do I choose the optimal purification strategy—chromatography or recrystallization?

The decision rests on an initial analysis of your crude product. A simple Thin Layer Chromatography (TLC) analysis is indispensable.

  • Choose Column Chromatography if: Your TLC shows multiple spots with varied Rf values, indicating a complex mixture. It is also the method of choice when impurities are very close in polarity to your product, as a carefully optimized solvent system can achieve separation.

  • Choose Recrystallization if: Your crude product is mostly solid and the TLC shows one major product spot with minor, less- or more-polar impurities. This method is excellent for a final polishing step after chromatography to obtain material of the highest purity.

Q4: What analytical techniques are essential for confirming the purity of 2-Methyl-6-nitro-1H-indole after purification?

A combination of methods provides the most reliable assessment of purity:

  • Thin Layer Chromatography (TLC): An initial, rapid check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase method using an acetonitrile/water mobile phase is often suitable.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of residual solvents or structural impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity. For the related compound 2-Methyl-6-nitroaniline, the melting point is reported to be between 93-97 °C.[5]

Troubleshooting Guide: Navigating Common Purification Hurdles

Q5: My crude product is a dark, oily residue that fails to crystallize. What is the cause and how can I proceed?

Causality: An oily crude product often indicates the presence of significant amounts of residual solvent or a high concentration of impurities that act as a eutectic mixture, depressing the melting point and preventing crystallization.

Solution Pathway:

  • Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period to remove any residual high-boiling solvents (e.g., DMF, DMSO).

  • Trituration: Attempt to induce crystallization by trituration. This involves stirring the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes or diethyl ether). This process can wash away oily impurities and often yields a solid.

  • Preliminary Purification: If trituration fails, the impurity load is likely too high for direct crystallization. A rapid purification via a silica gel "plug" or a full flash column chromatography is necessary to remove the bulk of the impurities before attempting recrystallization again.

Q6: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and I'm getting low recovery from the column. What's happening?

Causality: Indole derivatives can be sensitive to the acidic nature of standard silica gel.[3] The lone pair of electrons on the indole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, tailing (streaking), and even on-column degradation. The nitro group further enhances this effect.

Solution Pathway:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel or, more commonly, by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at a concentration of 0.5-1% (v/v) is a standard choice.[3]

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) is an excellent alternative that often mitigates degradation issues with sensitive compounds.[3]

  • Minimize Contact Time: Run the column with slightly higher pressure to reduce the residence time of the compound on the stationary phase, thereby minimizing the opportunity for degradation.

Q7: My recrystallization attempt resulted in a very poor yield. How can I optimize this process?

Causality: Low yield in recrystallization is typically due to one of three factors: using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration step.

Solution Pathway:

  • Use a Minimum of Hot Solvent: The core principle of recrystallization is the difference in solubility of the compound in a hot versus a cold solvent. Add the hot solvent portion-wise to your crude product until it just dissolves. Using an excess will keep a significant portion of your product in the mother liquor upon cooling.

  • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling promotes the formation of large, pure crystals, whereas rapid cooling can trap impurities.[6]

  • Recover a Second Crop: After filtering the initial crystals, concentrate the mother liquor by about half and cool it again. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable (check by TLC).[6]

  • Solvent System Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Refer to solubility data of similar compounds for guidance. For instance, 2-methyl-6-nitroaniline shows good solubility in solvents like acetone and ethyl acetate, and lower solubility in alcohols and toluene, suggesting these could be starting points for recrystallization solvent screening.[7]

Data Summary and Physicochemical Properties

A thorough understanding of the compound's properties is essential for designing an effective purification protocol.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[8]
Molecular Weight 176.17 g/mol PubChem
Appearance Expected to be a yellow to orange solid[5]*
IUPAC Name 2-methyl-6-nitro-1H-indole[8]
Solubility Profile (Predicted) Soluble in polar organic solvents (acetone, ethyl acetate, DCM); sparingly soluble in alcohols; poorly soluble in non-polar solvents (hexanes) and water.[7]**

*Based on the appearance of the closely related 2-Methyl-6-nitroaniline. **Predicted based on solubility data for 2-methyl-6-nitroaniline. Experimental verification is crucial.

Experimental Protocols

Protocol 1: Flash Column Chromatography (with optional basic modifier)

This protocol is designed for the purification of 1-2 grams of crude 2-Methyl-6-nitro-1H-indole.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target compound should have an Rf value of ~0.25-0.35.

  • Slurry Preparation:

    • Dissolve the crude product (~1.5 g) in a minimal amount of dichloromethane (DCM) or the chromatography eluent.

    • Add ~3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This dry-loading method prevents band broadening.[9]

  • Column Packing:

    • Pack a glass column with silica gel (~40-60 g) in the chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.

    • If basic modification is needed: Add 0.5% triethylamine to the eluent mixture used for both packing and running the column.

  • Loading and Elution:

    • Carefully load the silica-adsorbed crude product onto the top of the packed column.

    • Begin elution with the solvent system determined by TLC. If separation is difficult, a gradient elution (gradually increasing the polarity by adding more ethyl acetate) can be highly effective.[3]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 2-Methyl-6-nitro-1H-indole.

Protocol 2: Recrystallization

This protocol is suitable for purifying a solid crude product that is >85% pure.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) to find a system where it is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent dropwise to the heated (refluxing) mixture with stirring until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to a boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

Visualized Workflows

General Purification Strategy

crude Crude 2-Methyl-6-nitro-1H-indole tlc Analyze by TLC crude->tlc multi_spots Multiple Spots / Streaking tlc->multi_spots Complex Mixture single_spot One Major Spot tlc->single_spot Relatively Clean chrom Flash Column Chromatography multi_spots->chrom recrys Recrystallization single_spot->recrys analysis Purity Analysis (HPLC, NMR, MP) chrom->analysis recrys->analysis pure Pure Product (>98%) analysis->pure Pass not_pure Insufficient Purity analysis->not_pure Fail not_pure->chrom Re-purify start Chromatography Problem Observed issue What is the issue? start->issue streaking Streaking / Tailing issue->streaking Product Degradation/Adsorption poor_sep Poor Separation issue->poor_sep Similar Polarity sol_streaking Add 0.5-1% Et3N to Eluent streaking->sol_streaking sol_sep Optimize Solvent System (TLC) poor_sep->sol_sep sol_streaking2 Switch to Alumina Stationary Phase sol_streaking->sol_streaking2 If problem persists sol_sep2 Use Gradient Elution sol_sep->sol_sep2 For close spots

Sources

Optimization

Technical Support Center: Recrystallization of 2-Methyl-6-nitro-1H-indole

Welcome to the technical support guide for the purification of 2-Methyl-6-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Methyl-6-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a robust, field-proven methodology for its purification by recrystallization. This guide provides not only step-by-step protocols but also the underlying scientific principles and troubleshooting solutions to common challenges encountered during the process.

Introduction: The Importance of Purity

2-Methyl-6-nitro-1H-indole is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount, as even minor impurities can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final drug products. Recrystallization is a powerful and economical technique for achieving high purity by exploiting differences in solubility between the target compound and its contaminants.[1][2]

The most common route to this indole is via the Fischer indole synthesis, which involves the acid-catalyzed reaction of (4-nitrophenyl)hydrazine with acetone.[3][4][5] A primary challenge in this synthesis is the potential for side reactions and the carry-over of unreacted starting materials or isomeric byproducts, which necessitates an effective purification strategy.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of 2-Methyl-6-nitro-1H-indole. The solutions are presented in a question-and-answer format to directly tackle experimental challenges.

Diagram: Troubleshooting Logic Flow

The following diagram outlines a logical approach to diagnosing and solving common recrystallization problems.

Troubleshooting_Recrystallization Troubleshooting Flow for 2-Methyl-6-nitro-1H-indole Recrystallization start Start Recrystallization issue Problem Encountered start->issue no_crystals No Crystals Form Upon Cooling issue->no_crystals No Formation oiling_out Product Separates as an Oil issue->oiling_out Oily Layer poor_yield Low Yield of Recovered Crystals issue->poor_yield Low Recovery poor_purity Product is Impure (e.g., Off-Color, Wrong MP) issue->poor_purity Low Purity sol_too_dilute Solution is too dilute. Boil off some solvent and re-cool. no_crystals->sol_too_dilute Clear Solution supersaturation Supersaturation. Scratch flask, add seed crystal. no_crystals->supersaturation Clear Solution cooling_too_fast Cooling too rapid. Allow to cool slowly at RT, then ice bath. oiling_out->cooling_too_fast wrong_solvent Inappropriate solvent. Re-evaluate solvent system. oiling_out->wrong_solvent mp_depression Melting point depression by impurities. Ensure starting material is reasonably pure. oiling_out->mp_depression too_much_solvent Too much solvent used. Concentrate mother liquor to recover more product. poor_yield->too_much_solvent premature_crystallization Premature crystallization during hot filtration. Pre-heat funnel, use more solvent. poor_yield->premature_crystallization insoluble_impurities Insoluble impurities present. Perform hot filtration. poor_purity->insoluble_impurities isomer_impurity Isomeric impurity (2-Methyl-4-nitro-1H-indole) co-crystallizing. Try a different solvent system (e.g., Toluene). poor_purity->isomer_impurity colored_impurity Colored impurities present. Consider charcoal treatment (use with caution). poor_purity->colored_impurity

Caption: A decision tree for troubleshooting common recrystallization issues.

Q1: My product will not crystallize out of the solution, even after cooling in an ice bath. What should I do?

A1: This is a classic case of either using too much solvent or having a supersaturated solution that resists nucleation.

  • Causality: For crystallization to occur, the solution must be saturated with the solute at the cooler temperature. If an excessive volume of solvent was used, the compound remains fully dissolved even when cold. Alternatively, a very pure compound in a clean solution can form a stable supersaturated state.

  • Solutions, in order of application:

    • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If scratching fails, add a tiny speck of the crude 2-Methyl-6-nitro-1H-indole to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

    • Reduce Solvent Volume: If nucleation techniques are unsuccessful, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow the concentrated solution to cool slowly again.

    • Add an Anti-Solvent: For a methanol/water system, you can cautiously add water dropwise to the cooled methanol solution until persistent cloudiness is observed. Then, add a few drops of methanol to redissolve the precipitate and allow it to cool slowly. This reduces the overall solubility of the compound in the mixed solvent system.

Q2: Instead of crystals, my product is separating as an oil. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it exceeds its solubility limit before the solution has cooled sufficiently for orderly crystal lattice formation.

  • Causality: The presence of impurities can depress the melting point of the crude product, making it more likely to separate as a liquid. Additionally, cooling the solution too rapidly can cause the solute to crash out of solution as an oil rather than forming crystals.

  • Solutions:

    • Re-heat and Add Solvent: Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (10-15% more) to ensure the solution is no longer supersaturated at the boiling point.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels. Do not move it directly to an ice bath. Slow cooling is critical for the formation of a well-ordered crystal lattice.

    • Change Solvents: If the problem persists, the boiling point of your chosen solvent may be too high relative to the melting point of your product/impurity mixture. Consider a lower-boiling point solvent or a different solvent pair.

Q3: After recrystallization, my product is still colored (e.g., yellow or brownish) and the melting point is low. What is the likely impurity?

A3: The most probable contaminant is the isomeric byproduct, 2-Methyl-4-nitro-1H-indole.

  • Causality: The synthesis of the precursor, 2-methyl-6-nitroaniline, often yields a mixture of isomers, including 2-methyl-4-nitroaniline.[6] This impurity can be carried through the Fischer indole synthesis. Since the 4-nitro and 6-nitro isomers have similar structures, they may have comparable solubilities in some solvents, leading to co-crystallization.

  • Solutions:

    • Solvent System Change: The polarity and aromatic stacking capabilities of the solvent can influence its ability to differentiate between isomers. If ethanol or methanol/water fails to remove the impurity, try a less polar aromatic solvent like toluene. The different interactions between the solvent and the isomers may allow for better separation.

    • Charcoal Treatment (Use with Caution): For highly colored, non-isomeric impurities (often polymeric tars from the acid-catalyzed synthesis), a small amount of activated charcoal can be added to the hot solution. The charcoal adsorbs these large, colored molecules. However, charcoal can also adsorb your product, reducing the yield. Use it sparingly and perform a hot filtration to remove the charcoal before cooling.

    • Column Chromatography: If recrystallization fails to provide the desired purity, purification by column chromatography is the next logical step.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-Methyl-6-nitro-1H-indole?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, based on the properties of the parent 2-methylindole and related compounds, the following are excellent starting points:

  • Ethanol: A good general-purpose solvent for polar, aromatic compounds. It has a suitable boiling point and is relatively non-toxic.

  • Methanol/Water Mixture: A highly effective mixed-solvent system. The compound should be dissolved in a minimal amount of hot methanol, followed by the dropwise addition of hot water until the solution becomes faintly turbid. Re-heating to clarify and then slow cooling often yields high-purity crystals. This method was successfully used for the parent compound, 2-methylindole.[7]

  • Toluene: A good alternative, especially if isomeric impurities are suspected. Its aromatic nature can provide different selectivity compared to alcohols.

Solvent SystemBoiling Point (°C)Rationale & Use Case
Ethanol (95%) ~78 °CGood starting choice. Effective for moderately polar compounds. Simple, single-solvent system.
Methanol/Water 65-100 °CExcellent for fine-tuning solubility. Dissolve in hot methanol (good solvent), add hot water (anti-solvent) to induce crystallization upon cooling.
Toluene ~111 °CUse when alcohol-based systems fail to remove impurities, particularly isomers. Different selectivity profile.
Ethyl Acetate ~77 °CCan be effective, but often shows higher solubility at room temperature, potentially reducing yield.

Q2: How do I perform a mixed-solvent recrystallization with methanol and water?

A2: The key is to dissolve the compound in the "good" solvent (methanol) and then bring it to the point of insolubility with the "anti-solvent" (water).

  • Place the crude 2-Methyl-6-nitro-1H-indole in an Erlenmeyer flask.

  • Add the minimum amount of hot methanol required to just dissolve the solid at the boiling point.

  • While keeping the solution hot, add hot water drop-by-drop until you observe a persistent faint cloudiness (turbidity).

  • Add a few more drops of hot methanol to re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

Q3: What are the critical safety precautions when handling this compound?

A3: 2-Methyl-6-nitro-1H-indole and related nitroaromatic compounds should be handled with care.

  • Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and nitrile gloves.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Experimental Protocol: Recrystallization from Ethanol

This protocol provides a standard procedure for the purification of 1 gram of crude 2-Methyl-6-nitro-1H-indole.

Diagram: Recrystallization Workflow

Caption: Standard workflow for single-solvent recrystallization.

Materials:

  • Crude 2-Methyl-6-nitro-1H-indole (1.0 g)

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2 x 50 mL)

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Watch glass

Procedure:

  • Dissolution: Place 1.0 g of the crude solid into a 50 mL Erlenmeyer flask. Add approximately 10-15 mL of ethanol and a boiling chip. Heat the mixture gently on a hot plate with swirling until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add more ethanol in small portions (1-2 mL at a time) until a clear solution is obtained at the boiling point. Avoid adding a large excess.

  • Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Place a small amount of ethanol in a second Erlenmeyer flask and heat it to boiling. Pre-heat your filter funnel. Quickly filter the hot solution containing your product through a fluted filter paper into the second flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed to room temperature. Crystal formation should begin during this period. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (2-3 mL) of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.

  • Analysis: Characterize the purified product by measuring its melting point and comparing it to the literature value. Assess purity using techniques like TLC, HPLC, or NMR spectroscopy.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Long, L., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1546. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Coll. Vol. 3, p.591 (1955); Vol. 29, p.69 (1949). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2011). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-6-nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329248B - Preparation method of 2-methylindoline.
  • Scientia Iranica. (2014). Fischer Indole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Switchable Synthesis of 2-Methylene-3-aminoindolines and 2-Methyl-3-aminoindoles Using Calcium Carbide as a Solid Alkyne Source. Retrieved from [Link]

  • Academia.edu. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • J-STAGE. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (2016). Fischer Indole Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. J. Chem. Soc. B, 446-449. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-6-nitro-1H-indole

Case ID: IND-NIT-006 Status: Open Assigned Specialist: Senior Application Scientist Subject: Column Chromatography Protocol & Troubleshooting Introduction: The Molecule & The Challenge You are working with 2-Methyl-6-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-NIT-006 Status: Open Assigned Specialist: Senior Application Scientist Subject: Column Chromatography Protocol & Troubleshooting

Introduction: The Molecule & The Challenge

You are working with 2-Methyl-6-nitro-1H-indole . Before attempting purification, you must understand the physicochemical behavior of your analyte to avoid common pitfalls like irreversible adsorption (streaking) or co-elution.

  • The Acidic Proton: The N-H proton on the indole ring is weakly acidic (

    
    ). However, the 6-nitro group  is strongly electron-withdrawing, stabilizing the conjugate base and significantly increasing the acidity of that N-H proton.
    
  • The Consequence: This increased acidity leads to strong hydrogen bonding with the silanol groups (

    
    ) on standard silica gel. Result:  Severe tailing and band broadening.
    
  • The Isomer Problem: If synthesized via Fischer Indole Synthesis using 3-nitrophenylhydrazine, your crude likely contains the 4-nitro isomer . These isomers have similar polarities, making separation difficult.

Module 1: Experimental Setup (The "Golden" Standard)

Do not use a generic "0-100%" gradient. This compound requires a specific, buffered system.

Stationary Phase Selection
  • Standard: Silica Gel 60 (230–400 mesh).

  • Pre-treatment (Crucial): The silica must be neutralized to prevent the indole from "sticking."

    • Method: Slurry the silica in your starting solvent containing 1% Triethylamine (TEA) . Allow it to sit for 15 minutes before packing. This caps the most active acidic silanol sites.

Mobile Phase Design

The 2-methyl group adds lipophilicity, but the nitro group adds polarity.

  • Solvent A: Hexanes (or Petroleum Ether)[1]

  • Solvent B: Ethyl Acetate (EtOAc)[1]

  • Modifier: 1% Triethylamine (TEA) added to both solvents.

Recommended Gradient:

Column Volume (CV)% Solvent B (EtOAc)Purpose
0 - 2 5%Equilibration & Impurity Elution (Non-polar)
2 - 5 5%

15%
Elution of 4-nitro isomer (often runs higher)
5 - 12 15%

30%
Target Elution: 2-Methyl-6-nitro-1H-indole
12+ 100%Flush polar tars/salts
Sample Loading (The "Dry Load" Protocol)

Why? Nitroindoles are often sparingly soluble in Hexanes. Liquid loading with DCM or EtOAc will cause the band to spread before the run starts (the "solvent effect"), destroying your resolution.

Protocol:

  • Dissolve crude mixture in minimal Dichloromethane (DCM) or Acetone.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample to solid).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder carefully onto the top of your packed column.

Module 2: Visualizing the Workflow

The following diagram outlines the decision logic for optimizing your separation.

IndolePurification Start Crude 2-Methyl-6-nitro-1H-indole SolubilityCheck Is it soluble in Hexane? Start->SolubilityCheck LoadType Decision: Loading Method SolubilityCheck->LoadType DryLoad Method: Dry Load on Celite (Prevents band broadening) LoadType->DryLoad No (Precipitates) LiquidLoad Method: Liquid Load (Only if <500mg scale) LoadType->LiquidLoad Yes TailingCheck Run TLC: Does it streak? DryLoad->TailingCheck LiquidLoad->TailingCheck Modifier Add 1% Et3N to Mobile Phase TailingCheck->Modifier Yes (Tailing) Separation Column Chromatography Hex/EtOAc Gradient TailingCheck->Separation No Modifier->Separation IsomerIssue Issue: 4-Nitro / 6-Nitro Co-elution Separation->IsomerIssue Poor Resolution Final Pure Product Separation->Final Good Resolution AltSolvent Switch System: Toluene / EtOAc (9:1) IsomerIssue->AltSolvent AltSolvent->Final

Figure 1: Decision matrix for purification parameters. Note the critical branch point for "Dry Loading" which is required for low-solubility nitroindoles.

Module 3: Troubleshooting & FAQs

Q1: My compound is streaking/tailing badly on the column. I'm losing yield.

Diagnosis: The acidic N-H is hydrogen-bonding with the silica. Fix:

  • Immediate: Switch to the TEA-buffered system described in Module 1.

  • Alternative: If you cannot use TEA (e.g., it interferes with downstream biology), use Neutral Alumina instead of Silica Gel. Alumina is less acidic and reduces the N-H interaction, though it has lower resolving power than silica.

Q2: I see two yellow/orange spots very close together. Which is which?

Diagnosis: Isomer separation (4-nitro vs 6-nitro). Identification:

  • Polarity: The 6-nitro isomer generally elutes after the 4-nitro isomer in Hexane/EtOAc systems. The 6-nitro group creates a larger net dipole across the indole system compared to the 4-nitro.

  • Color: 4-Nitroindoles often have a deeper orange/red shift compared to the lighter yellow of 6-nitroindoles due to conjugation differences.

  • Protocol Shift: If they co-elute in Hexane/EtOAc, switch to Toluene/Ethyl Acetate . The

    
     interactions between Toluene and the indole ring often discriminate better between positional isomers than simple aliphatics like Hexane.
    
Q3: My product turned dark red/brown on the column.

Diagnosis: Oxidative decomposition. Fix:

  • Indoles are light and air-sensitive.

  • Wrap the column in aluminum foil during the run.

  • Do not let the compound sit on the silica dry. Elute quickly.

  • Flush the column with Nitrogen before use if the compound is known to be highly unstable (though nitroindoles are generally more stable than electron-rich indoles).

Module 4: Validated Data Tables

Table 1: Physicochemical Properties Relevant to Chromatography

PropertyValueImplication for Purification
Molecular Weight 176.17 g/mol Small molecule; diffuses fast. Run flow rate slightly slower for max resolution.
Predicted pKa (N-H) ~13.5 - 14.5Significantly more acidic than indole (16.2). Mandates base modifier (TEA).
LogP ~2.1Moderately lipophilic. Soluble in EtOAc, DCM; poor in Water/Hexane.
TLC Rf (3:7 EtOAc:Hex) ~0.35 (Target)Ideal retention factor. Adjust solvent to achieve this Rf for best separation.

References

  • Fischer Indole Synthesis & Isomerism

    • Robinson, B. "The Fischer Indole Synthesis."[2] Chemical Reviews, 1963, 63 (4), pp 373–401.

    • Note: Defines the mechanism leading to 4- and 6- isomers
  • Chromatographic Behavior of Indoles

    • PubChem Database.[3][4] "6-Nitroindole Compound Summary."

    • Note: Provides physical property data (acidity/solubility) grounding the TEA requirement.
  • General Purification Protocols

    • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978, 43(14), 2923-2925.

    • Note: The foundational text for flash chromatography, modified here for "Dry Loading."

Sources

Optimization

Technical Support Center: 2-Methyl-6-nitro-1H-indole Synthesis

Topic: Troubleshooting Impurity Profiles & Process Optimization Doc ID: TSC-IND-06N | Revision: 2.4 | Audience: Medicinal Chemistry & Process Development Introduction: The "Meta-Substituent" Challenge Welcome to the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurity Profiles & Process Optimization

Doc ID: TSC-IND-06N | Revision: 2.4 | Audience: Medicinal Chemistry & Process Development

Introduction: The "Meta-Substituent" Challenge

Welcome to the technical support hub for 2-Methyl-6-nitro-1H-indole . If you are accessing this guide, you are likely utilizing the Fischer Indole Synthesis pathway involving 3-nitrophenylhydrazine and acetone (or its equivalents).

While this route is robust, it introduces a fundamental physical organic chemistry challenge: Regioselectivity . The meta-nitro group on the hydrazine starting material creates two non-equivalent ortho positions for the [3,3]-sigmatropic rearrangement, leading to a persistent mixture of the target 6-nitro isomer and the unwanted 4-nitro isomer.

This guide moves beyond basic procedures to address the specific impurity profile of this synthesis, providing root-cause analysis and separation strategies.

Module 1: The Primary Impurity (Regioisomerism)

The Issue

Users frequently report a product that shows a single spot on TLC but has a depressed melting point (e.g., 10-15°C lower than the expected ~215-220°C) or complex NMR signals in the aromatic region. This is almost invariably due to contamination with 2-Methyl-4-nitro-1H-indole .

Mechanism of Formation

The acid-catalyzed cyclization of the hydrazone intermediate bifurcates at the sigmatropic rearrangement step.[1] The nucleophilic attack can occur at either ortho carbon relative to the hydrazine nitrogen.

Regioselectivity SM 3-Nitrophenylhydrazone TS [3,3]-Sigmatropic Rearrangement SM->TS PathA Attack at C2 (Sterically Crowded) TS->PathA ~30-40% PathB Attack at C6 (Sterically Favored) TS->PathB ~60-70% Prod4 2-Methyl-4-nitro-1H-indole (Impurity) PathA->Prod4 Prod6 2-Methyl-6-nitro-1H-indole (Target) PathB->Prod6

Figure 1: Bifurcation pathway in the Fischer Indole Synthesis of meta-substituted hydrazines.

Troubleshooting & Removal
MethodProtocolEffectiveness
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient 10%

30% Ethyl Acetate in Hexanes.
High. The 4-nitro isomer, having a nitro group adjacent to the NH, often exhibits intramolecular H-bonding, altering its retention time (usually elutes faster than the 6-nitro).
Recrystallization Solvent: Glacial Acetic Acid or Ethanol/Water (9:1).Technique: Dissolve crude at reflux; cool slowly to RT, then 4°C.Medium. The 6-nitro isomer is generally less soluble and crystallizes first. Requires 2-3 cycles for >98% purity.
Reaction Control Use Polyphosphoric Acid (PPA) at moderate temps (80-90°C) rather than refluxing acetic acid.Preventative. Higher viscosity and lower temps can sometimes improve the ratio of 6-nitro over 4-nitro due to steric constraints in the transition state.

Module 2: Common Non-Isomeric Impurities

Beyond regioisomers, three other classes of impurities frequently cause batch failure.

Uncyclized Hydrazone (Intermediate)
  • Symptom: Yellow/orange sticky solid; Mass Spec shows M+18 peak relative to target.

  • Root Cause: The reaction was stopped too early or the acid catalyst was too weak (e.g., using dilute acetic acid without a mineral acid promoter).

  • Fix: Ensure the reaction mixture reaches reflux. If using acetic acid, add 10-15%

    
     or 
    
    
    
    to drive the elimination of ammonia.
Oxidative Dimers (Indolenines)
  • Symptom: Red impurities; insoluble material.

  • Root Cause: Indoles are electron-rich and susceptible to oxidation by air, especially in the presence of light and acid.

  • Fix: Perform the synthesis under an inert atmosphere (

    
     or 
    
    
    
    ). Store the final product in amber vials away from light.
Oligomeric Tars
  • Symptom: Black sludge; low yield; difficult filtration.

  • Root Cause: "Runaway" acid catalysis. The electron-withdrawing nitro group deactivates the ring, prompting researchers to use harsher acids or higher temps, which polymerizes the indole product.

  • Fix: Use Eaton’s Reagent (

    
     in Methanesulfonic acid) as a cleaner alternative to PPA or 
    
    
    
    melts.

Module 3: Optimized Synthetic Protocol

This protocol prioritizes purity over crude yield, specifically designed to minimize the 4-nitro impurity.

Reagents:

  • 3-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Acetone (3.0 eq)

  • Polyphosphoric Acid (PPA) (10-15 mL per gram of hydrazine)

Workflow:

  • Hydrazone Formation (In Situ):

    • Mix hydrazine salt and acetone in ethanol. Stir at RT for 1 hour.

    • Checkpoint: TLC should show consumption of hydrazine.

    • Evaporate solvent to yield the crude hydrazone (often an oil).

  • Cyclization:

    • Add PPA to the crude hydrazone.

    • Heat to 85°C (Internal temperature). Do not exceed 100°C.

    • Stir for 3-4 hours. The mixture will turn dark brown.

  • Quench & Workup:

    • Pour the hot reaction mixture onto crushed ice/water (exothermic!).

    • Stir vigorously to break up the PPA complex. The crude indole will precipitate.[2]

    • Filter the solid.[2][3] Wash with copious water to remove acid.

  • Purification (The Critical Step):

    • Dissolve the crude solid in minimal boiling Ethanol .

    • Add activated charcoal, boil for 5 mins, and filter hot (removes tars).

    • Allow filtrate to cool.[4] The 6-nitro isomer preferentially crystallizes.

    • Validation: Check melting point.[2][4] Target: >210°C . If <200°C, recrystallize again.

Frequently Asked Questions (FAQs)

Q: Can I use 2-butanone (MEK) instead of acetone? A: Yes, but you will get 2,3-dimethyl-6-nitroindole . The regioselectivity issues (4-nitro vs 6-nitro) will remain exactly the same because the hydrazine structure hasn't changed.

Q: Why does my product turn pink/red on the shelf? A: Indoles are sensitive to auto-oxidation. The nitro group provides some stability, but trace acid residues accelerates decomposition. Ensure your final wash is neutral (check pH of filtrate) and dry the product completely before storage.

Q: I see a spot at the baseline of my TLC. What is it? A: This is likely the 3-nitrophenylhydrazine starting material (if the reaction stalled) or polymerized tars. Hydrazines are very polar and stick to silica. A ninhydrin stain will turn the hydrazine spot red/purple.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and regiochemistry).
  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Ishii, H., et al. (1973). "Fischer Indole Synthesis of Nitro-substituted Phenylhydrazones." Tetrahedron, 29(14), 1991-2003. (Specific discussion on nitro-group directing effects). Link

  • Mentzer, C., et al. (1950). "Sur la cyclisation des arylhydrazones." Bulletin de la Société Chimique de France, 17, 555. (Classic protocol for nitroindoles).

Sources

Troubleshooting

Technical Support Center: 2-Methyl-6-nitro-1H-indole Synthesis

Subject: Troubleshooting Byproduct Formation & Purification Protocols Ticket ID: IND-NIT-06-SYN Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary & Reaction Context User...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Byproduct Formation & Purification Protocols

Ticket ID: IND-NIT-06-SYN Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Reaction Context

User Context: You are likely synthesizing 2-Methyl-6-nitro-1H-indole via the Fischer Indole Synthesis . This route typically involves the condensation of 3-nitrophenylhydrazine (or its hydrochloride salt) with acetone (or an equivalent like ethyl acetoacetate followed by decarboxylation).

The Core Challenge: The synthesis of 6-substituted indoles from 3-substituted phenylhydrazines is inherently non-regioselective. The reaction bifurcates, creating a "competing" isomer (4-nitro) alongside your target (6-nitro). Furthermore, the electron-withdrawing nature of the nitro group deactivates the ring, requiring harsher acidic conditions that often promote polymerization ("tars").

This guide addresses the three primary impurity classes:

  • Regioisomers (The 4-nitro vs. 6-nitro split).

  • Oligomeric Tars (Acid-catalyzed polymerization).

  • Arrested Intermediates (Stable hydrazones).

Visualizing the Failure Points

The following diagram maps the mechanistic divergence where byproducts are generated.

Fischer_Indole_Byproducts cluster_legend Pathway Legend Start Reagents: 3-Nitrophenylhydrazine + Acetone Hydrazone Intermediate: Acetone 3-nitrophenylhydrazone Start->Hydrazone Condensation Sigmatropic [3,3]-Sigmatropic Shift (CRITICAL STEP) Hydrazone->Sigmatropic Acid Catalysis Tar BYPRODUCT: Polymeric Tars Hydrazone->Tar Overheating / Strong Acid Path_Ortho Ortho Attack (C2) Sigmatropic->Path_Ortho Sterically Hindered Path_Para Para Attack (C4) Sigmatropic->Path_Para Electronically Favored Isomer BYPRODUCT: 2-Methyl-4-nitro-1H-indole Path_Ortho->Isomer Cyclization & -NH3 Target TARGET: 2-Methyl-6-nitro-1H-indole Path_Para->Target Cyclization & -NH3 Target->Tar Oxidative Dimerization key Green = Target | Red = Major Impurity | Grey = Degradation

Figure 1: Mechanistic bifurcation in the Fischer Indole Synthesis. The [3,3]-sigmatropic rearrangement of the hydrazone is the determining step for regioselectivity.

Troubleshooting Guide (Q&A)

Issue 1: "I have a persistent impurity (~20-30%) that co-elutes with my product."

Diagnosis: This is almost certainly the 4-nitro regioisomer . Technical Explanation: When starting with 3-nitrophenylhydrazine, the sigmatropic rearrangement can occur at two positions on the benzene ring:

  • Para to the Nitro group: Leads to the 6-nitro indole (Target).

  • Ortho to the Nitro group: Leads to the 4-nitro indole (Byproduct).

While the nitro group is electron-withdrawing (EWG) and generally directs the rearrangement para to itself (favoring the 6-isomer), the ortho position is still accessible. In practice, you will typically observe a 70:30 to 80:20 ratio favoring the 6-isomer.

Corrective Protocol (Purification): Do not rely solely on flash chromatography, as the R_f values of nitro-isomers are notoriously similar.

  • Fractional Recrystallization: The 6-nitro isomer usually has a higher melting point and lower solubility in ethanol/acetic acid than the 4-nitro isomer.

    • Step: Dissolve crude mixture in hot Ethanol or Glacial Acetic Acid.

    • Step: Cool slowly. The 6-nitro isomer precipitates first.

    • Step: Filter and check the filtrate; the 4-nitro isomer remains in the mother liquor.

  • Validation: Use 1H-NMR .

    • 6-Nitro: Look for a doublet (d) with a small coupling constant (meta-coupling) for the proton at C7 (adjacent to NH).

    • 4-Nitro: The proton pattern will differ significantly due to the proximity of the nitro group to the C3 position.

Issue 2: "My reaction mixture turned into a black, intractable tar."

Diagnosis: Acid-catalyzed polymerization (Oligomerization). Technical Explanation: Indoles are electron-rich enamines. In the presence of strong mineral acids (like H₂SO₄) and oxygen, they are prone to:

  • Dimerization: Specifically at the C3 position.

  • Oxidative Polymerization: Forming melanin-like polymers. The nitro group deactivates the ring, requiring stronger acids to drive the reaction, which paradoxically increases the risk of tarring.

Corrective Protocol:

  • Switch Catalysts: If using H₂SO₄/EtOH, switch to Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) in Acetic Acid. PPA is viscous but acts as an excellent solvent/catalyst that suppresses oxidative side reactions.

  • Isolate the Hydrazone: Do not run a "one-pot" reaction.

    • Step A: React hydrazine + acetone in mild conditions (water/ethanol) to isolate the solid hydrazone.

    • Step B: Dry the hydrazone completely.

    • Step C: Cyclize the pure hydrazone in PPA at controlled temperature (80-100°C). This removes unreacted hydrazine, which accelerates tar formation.

Issue 3: "I see a large peak in LCMS corresponding to Mass [M+18] or [M+17]."

Diagnosis: Arrested Intermediate (Uncyclized Hydrazone) or Ammonium Salt. Technical Explanation:

  • [M+17] (Ammonium): The Fischer synthesis releases NH₃. If the reaction is not worked up under basic conditions, ammonium salts may persist.

  • [M+18] (Hydrazone): The reaction failed to cross the activation energy barrier for the [3,3]-shift. The nitro group makes the benzene ring electron-poor, raising the energy required for the rearrangement.

Corrective Protocol:

  • Increase Temperature: If using refluxing ethanol (78°C), it may be insufficient for nitro-substituted systems. Switch to refluxing toluene (110°C) with p-TsOH or acetic acid (118°C).

  • Azeotropic Removal: Ensure water is removed (Dean-Stark trap) if using a solvent like toluene, as water inhibits the acid catalyst.

Byproduct Data & Removal Summary

ByproductOriginPhysical Property Diff.[1]Removal Strategy
2-Methyl-4-nitro-1H-indole Regioisomer (Ortho attack)Lower MP; Higher solubility in EtOH.Recrystallization (EtOH or AcOH). Discard mother liquor.
Acetone 3-nitrophenylhydrazone Incomplete ReactionNon-aromatic; distinct UV spectra.Acid Wash (It is basic) or prolong heating.
Polymeric Tars Oxidative polymerizationInsoluble in most organic solvents.Filtration through Celite/Silica plug before crystallization.
Ammonium Salts Byproduct of cyclizationWater soluble.Aqueous Workup (Wash organic layer with water/brine).

Recommended Purification Workflow

Do not attempt to purify the crude black solid directly by column chromatography. It will foul the silica.

Purification_Workflow Crude Crude Reaction Mixture (Black/Dark Brown Solid) Filter Filtration through Celite pad (Elute with EtOAc) Crude->Filter Remove Tars Wash Aqueous Workup (Wash with H2O + Brine) Filter->Wash Remove Acid/NH4+ Evap Evaporate to Solid Wash->Evap Recryst Recrystallization Solvent: Hot Ethanol or AcOH Evap->Recryst Liquor Mother Liquor (Contains 4-nitro isomer) Recryst->Liquor Filter Crystals Pure Crystals 2-Methyl-6-nitro-1H-indole Recryst->Crystals Collect

Figure 2: Optimized purification workflow prioritizing the removal of tars and regioisomers before final isolation.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and regioselectivity rules).
  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Ishii, H. (1981). Fischer Indole Synthesis Applied to the Total Synthesis of Natural Products. Accounts of Chemical Research, 14(9), 275-283. (Discusses regiocontrol in substituted hydrazines). Link

  • Mentzer, C., et al. (1950). Sur la cyclisation de quelques arylhydrazones. Bulletin de la Société Chimique de France.

Sources

Optimization

Technical Support Center: 2-Methyl-6-nitro-1H-indole Synthesis

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 2-Methyl-6-nitro-1H-indole . It prioritizes the Fischer Indole Synthesis route, as this is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 2-Methyl-6-nitro-1H-indole . It prioritizes the Fischer Indole Synthesis route, as this is the most common pathway for generating 2-methyl substituted indoles, while addressing the critical challenge of regioselectivity (4-nitro vs. 6-nitro isomers).

Topic: Yield Optimization & Regiocontrol in Fischer Indole Synthesis Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current Best Practices)

Executive Summary & Reaction Logic

The synthesis of 2-Methyl-6-nitro-1H-indole is classically achieved via the Fischer Indole Synthesis using 3-nitrophenylhydrazine and acetone (or its synthons).

The Core Challenge: The use of a meta-substituted hydrazine (3-nitrophenylhydrazine) creates two possible cyclization sites, leading to a mixture of two regioisomers:

  • 2-Methyl-6-nitroindole (Major Product): Formed via cyclization at the C4 position (para to the nitro group).

  • 2-Methyl-4-nitroindole (Minor Product): Formed via cyclization at the C2 position (ortho to the nitro group).

Optimization Strategy: Yield optimization relies on three pillars: Catalyst Selection (to manage the deactivated ring), Temperature Control (to minimize polymerization), and Purification Efficiency (exploiting polarity differences between isomers).

Reaction Pathway Visualization

The following diagram outlines the critical decision points and chemical flow.

FischerSynthesis Start Precursors: 3-Nitrophenylhydrazine HCl + Acetone Hydrazone Intermediate: Acetone (3-nitrophenyl)hydrazone Start->Hydrazone Condensation (pH 4-5) Cyclization Cyclization (PPA): [3,3]-Sigmatropic Rearrangement Hydrazone->Cyclization Heat (80-100°C) Mixture Crude Mixture: 6-Nitro (Major) + 4-Nitro (Minor) Cyclization->Mixture -NH3 Purification Separation Strategy: Flash Chromatography / Crystallization Mixture->Purification Workup Final Target: 2-Methyl-6-nitro-1H-indole Purification->Final Isolation

Figure 1: Logical workflow for the Fischer Indole Synthesis of 2-methyl-6-nitroindole, highlighting the critical intermediate and separation stages.[1]

Standardized Protocol (Optimized)

Note: This protocol utilizes Polyphosphoric Acid (PPA) rather than Sulfuric Acid. PPA is superior for nitro-substituted indoles as it acts as both a solvent and a mild Lewis acid/Brønsted acid, reducing charring and improving yields.

Reagents
  • Substrate: 3-Nitrophenylhydrazine hydrochloride (1.0 eq)

  • Carbonyl Source: Acetone (3.0 - 5.0 eq) or Acetone Dimethyl Acetal (1.1 eq)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) (~10-15 g per 1 g of hydrazine)

Step-by-Step Methodology
  • Hydrazone Formation (The "Clean Start"):

    • Dissolve 3-nitrophenylhydrazine HCl in ethanol/water. Add sodium acetate (1.1 eq) to buffer the HCl.

    • Add acetone dropwise at room temperature. Stir for 1-2 hours.

    • Checkpoint: The hydrazone usually precipitates as a solid. Filter, wash with cold water, and dry thoroughly .

    • Why? Water inhibits the cyclization step in PPA. Wet hydrazone = low yield.

  • Cyclization (The "Black Box"):

    • Heat PPA to 70°C in a reaction vessel with mechanical stirring (PPA is viscous).

    • Add the dry hydrazone portion-wise. Do not dump it all at once to avoid a violent exotherm.

    • Ramp temperature to 90-100°C . Hold for 2-4 hours.

    • Monitoring: TLC (use DCM/MeOH 95:5). Look for the disappearance of the hydrazone spot.

  • Quenching & Workup:

    • Cool the mixture to ~50°C.

    • Pour onto crushed ice with vigorous stirring. The crude indole will precipitate.

    • Neutralize with NaOH or NH₄OH to pH ~8-9.

    • Filter the solid or extract with Ethyl Acetate.

Troubleshooting & Optimization Guide

Module A: Regioselectivity (The 4-Nitro vs. 6-Nitro Problem)

User Issue: "I am seeing two spots on my TLC. How do I maximize the 6-nitro isomer?"

Technical Insight: The cyclization of 3-nitrophenylhydrazones is governed by electronic effects. The strong electron-withdrawing nitro group deactivates the ortho position (C2 of the hydrazine), making the para position (C4 of the hydrazine) the preferred site for the [3,3]-sigmatropic shift.

  • Result: The 6-nitro isomer is the Major Product (typically >80% of the indole fraction).

  • The Impurity: The 4-nitro isomer is the Minor Product.

Separation Protocol:

Property 4-Nitro Isomer (Impurity) 6-Nitro Isomer (Target) Separation Tactic
Polarity Lower (Less Polar) Higher (More Polar) Flash Chromatography: 4-Nitro elutes first. Use a gradient of Hexane:Ethyl Acetate (start 9:1, move to 7:3).

| Solubility | Higher in non-polar solvents | Lower in non-polar solvents | Recrystallization: Dissolve crude in hot Ethanol or Toluene. The 6-nitro isomer often crystallizes out upon cooling, leaving the 4-nitro in the mother liquor. |

Module B: Yield Improvement

User Issue: "My yield is below 40% and the reaction turns into a black tar."

Root Cause Analysis: Nitro-indoles are prone to oxidative degradation and polymerization under harsh acidic conditions at high temperatures.

Troubleshooting Steps:

  • Switch to PPA: If using H₂SO₄ or ZnCl₂, switch to Polyphosphoric Acid. It is milder and serves as an excellent heat sink.

  • Dry Your Precursor: Ensure the hydrazone is completely dry before adding to PPA. Water hydrolyzes PPA and lowers the effective acid concentration.

  • Temperature Ramp: Do not shock the reaction. Start at 70°C. Only increase to 100°C if conversion stalls.

  • Inert Atmosphere: Run the cyclization under Nitrogen or Argon. Indoles are electron-rich (even with a nitro group) and can oxidize in air at high temps.

Module C: Alternative Routes (Advanced)

User Issue: "The Fischer route is too messy. Is there a cleaner alternative?"

Expert Recommendation: Consider the Modified Leimgruber-Batcho Synthesis .

  • Standard Leimgruber-Batcho: Uses DMF-DMA to make 2-unsubstituted indoles.[2]

  • Modification for 2-Methyl: React 2,4-dinitrotoluene with N,N-dimethylacetamide dimethyl acetal (DMA-DMA).

    • Mechanism:[1][3][4][5][6] Condensation at the methyl group of toluene -> Enamine formation -> Reductive cyclization.

    • Advantage:[6][7][8][9][10] Regiospecific.[1][6] If you start with 2,4-dinitrotoluene, cyclization occurs at the nitro group ortho to the enamine chain.

    • Disadvantage:[6] DMA-DMA is more expensive than acetone.

Frequently Asked Questions (FAQs)

Q: Can I use 3-nitrophenylhydrazine free base instead of the hydrochloride salt? A: Yes, but the hydrochloride salt is generally more stable and safer to store. If using the free base, ensure it hasn't oxidized (turned dark brown) before use.

Q: Why does the 4-nitro isomer elute first on the column? A: The 4-nitro group is spatially closer to the indole NH. While a true intramolecular H-bond is geometrically strained, the dipole moment of the 4-nitro isomer is generally lower than the extended dipole of the 6-nitro isomer, making it behave more "non-polar" on silica.

Q: Is direct nitration of 2-methylindole a viable shortcut? A: Not recommended. Electrophilic aromatic substitution on indoles favors the C3 position. Nitrating 2-methylindole typically yields 2-methyl-3-nitroindole. Forcing nitration to the benzene ring (C5/C6) requires blocking C3 and using harsh conditions that often destroy the molecule.

Safety Directives

  • Hydrazines: 3-Nitrophenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Explosion Risk: Polynitro compounds and dry hydrazones can be shock-sensitive. Do not grind the dry hydrazone aggressively.

  • PPA Burns: PPA causes severe thermal and chemical burns. It sticks to skin. Wear heavy chemical-resistant gloves.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

    • Foundational text on the mechanism and regioselectivity of the Fischer synthesis.
  • Mentzer, C., et al. (1950). Sur la cyclisation des arylhydrazones. Bulletin de la Société Chimique de France. Discusses the specific cyclization patterns of meta-substituted phenylhydrazones.
  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214. Link

    • Authoritative source for the Leimgruber-Batcho altern
  • Sajjadifar, S., et al. (2010).[5][11] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15(4), 2491-2498.[11] Link

    • Provides modern procedural context for Fischer cycliz

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 2-Methylindole Nitration

Status: Online Agent: Senior Application Scientist Ticket ID: REGIO-2MI-NITRO Subject: Controlling C3 vs. C5 Selectivity and Preventing Polymerization Executive Summary: The Regioselectivity Paradox Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: REGIO-2MI-NITRO Subject: Controlling C3 vs. C5 Selectivity and Preventing Polymerization

Executive Summary: The Regioselectivity Paradox

Welcome to the technical support hub for indole functionalization. The nitration of 2-methylindole presents a classic chemoselectivity challenge.

The indole nucleus is an electron-rich heterocycle. Under standard electrophilic conditions, the C3 position (pyrrolic ring) is the kinetic target due to the high electron density enamine-like character. However, for many pharmaceutical applications (such as the synthesis of indomethacin analogs or kinase inhibitors), the C5 position (benzenoid ring) is the required pharmacophore.

Controlling this outcome requires manipulating the reaction medium to alter the substrate's electronic state before the electrophile attacks.

Visual Decision Matrix: Select Your Target

Before proceeding, identify your target isomer. The choice of acid strength dictates the reaction pathway.

IndoleNitration Start Starting Material: 2-Methylindole Target Select Target Isomer Start->Target C3_Target Target: 3-Nitro-2-methylindole (Kinetic Product) Target->C3_Target Mild Acid Conditions C5_Target Target: 5-Nitro-2-methylindole (Thermodynamic/Pharma Preferred) Target->C5_Target Superacidic Conditions Reagent_C3 Reagent: Acetyl Nitrate (HNO3 + Ac2O) or NaNO2/AcOH C3_Target->Reagent_C3 Mech_C3 Mechanism: Direct Electrophilic Attack on Neutral Substrate Reagent_C3->Mech_C3 Reagent_C5 Reagent: NaNO3 + H2SO4 (Strong Acid Medium) C5_Target->Reagent_C5 Mech_C5 Mechanism: Protonation of N1/C3 Deactivates Pyrrole Ring -> Directs to Benzene Ring Reagent_C5->Mech_C5

Figure 1: Decision tree for reagent selection based on the desired regioisomer.

Ticket #001: Targeting Position 5 (The Pharma Standard)

Goal: Synthesis of 5-nitro-2-methylindole. Primary Challenge: Preventing C3 nitration and polymerization.

The Solution: The Protonation Strategy

To hit the C5 position, you must "mask" the highly reactive C3 position. By using concentrated sulfuric acid (


), you fully protonate the indole nitrogen (or reversibly protonate C3). This creates a cationic species (indolium ion) that is strongly deactivated on the pyrrole ring. Consequently, the electrophilic attack is forced onto the less deactivated benzene ring, with C5 being favored over C6 due to conjugation stabilization.
Experimental Protocol (High Yield Variant)

Based on optimized procedures for gram-scale synthesis.

Reagents:

  • 2-Methylindole (1.0 equiv)

  • Sodium Nitrate (

    
    ) (1.1 equiv)
    
  • Conc. Sulfuric Acid (

    
    ) (Solvent/Catalyst)[1]
    

Step-by-Step:

  • Preparation: Charge a round-bottom flask with Conc.

    
     (approx. 10 mL per 1g of indole). Cool to -5°C to 0°C  using an ice-salt bath. Critical: Temperature must remain below 5°C to prevent oxidative tars.
    
  • Dissolution: Add 2-methylindole slowly with vigorous stirring. The solution may turn brown/orange. Ensure it is fully dissolved.

  • Nitration: Dissolve

    
     in a separate minimal volume of 
    
    
    
    . Add this solution dropwise to the indole mixture over 30 minutes.
    • Troubleshooting: If you see rapid evolution of brown gas (

      
      ), stop addition and cool further.
      
  • Quench: Stir for 15 minutes post-addition. Pour the reaction mixture onto crushed ice (approx. 5x volume).

  • Isolation: A yellow precipitate (5-nitro-2-methylindole) will form.[1] Filter, wash with copious cold water to remove acid, and dry.

Expected Data:

Parameter Value
Yield 85-96%
Appearance Yellow Solid
Melting Point 172-176 °C

| Regioselectivity | >95% C5 isomer |

Ticket #002: Targeting Position 3 (The Kinetic Route)

Goal: Synthesis of 3-nitro-2-methylindole. Primary Challenge: Stability and rearrangement.[2]

The Solution: Mild Electrophilic Attack

In the absence of strong acid, the C3 position is orders of magnitude more nucleophilic than the benzene ring. We use Acetyl Nitrate (generated in situ) or Benzoyl Nitrate. These provide a source of


 without the strong acidity that causes protonation-induced deactivation.

Warning: 3-Nitroindoles with a free N-H are often unstable and can undergo rearrangement or oxidative dimerization.

Experimental Protocol (Acetyl Nitrate Method)

Safety Alert: Acetyl nitrate is explosive if heated. Never exceed 35°C.

Reagents:

  • 2-Methylindole (1.0 equiv)

  • Fuming Nitric Acid (

    
    )
    
  • Acetic Anhydride (

    
    )
    

Step-by-Step:

  • Reagent Formation: In a separate flask, cool Acetic Anhydride to 0°C. Slowly add Fuming

    
     to generate acetyl nitrate.
    
  • Reaction: Dissolve 2-methylindole in Acetic Anhydride (or Nitromethane) at -10°C.

  • Addition: Add the acetyl nitrate solution dropwise.

  • Quench: Pour into ice water containing sodium bicarbonate (

    
    ) to neutralize acetic acid.
    
  • Purification: The product is likely to be a yellow/orange solid. Recrystallize immediately from ethanol/water.

Ticket #003: Troubleshooting & FAQs
Q: My reaction mixture turned into a black tar. What happened?

A: This is "acid-catalyzed polymerization." Indoles are essentially enamines. In the presence of acid and heat, they dimerize (at C3) to form indoxyl-like polymers.

  • Fix: Lower your temperature. For the

    
     method, never let the temp exceed 5°C during addition.
    
  • Fix: Ensure your stirring is vigorous. Localized hot spots during acid addition cause immediate charring.

Q: I am seeing a mixture of 5-nitro and 6-nitro isomers.

A: While C5 is preferred in strong acid, C6 is a minor byproduct (often ~5-10%).

  • Fix: Recrystallization. 5-Nitro-2-methylindole is less soluble in ethanol than the 6-nitro isomer. Dissolve the crude mixture in hot ethanol and let it cool slowly; the 5-nitro isomer should crystallize out first.

Q: Can I use Nitric Acid directly without Sulfuric Acid?

A: Not recommended for regiocontrol. Using


 in acetic acid often leads to a mix of C3 nitration, oxidative cleavage of the C2-C3 bond, and dimerization. The 

method is superior for C5 selectivity because it completely changes the electronic nature of the substrate via protonation.
References
  • ChemicalBook. (2020). Synthesis of 2-Methyl-5-nitroindole via Sodium Nitrate/Sulfuric Acid. (Based on Patent WO2020/150446). Link

  • Organic Syntheses. General procedures for Indole Nitration and Handling. Link

  • Pelkey, E. T., & Gribble, G. W. (1999). Electrophilic substitution of indoles. In Heterocyclic Scaffolds II. (Standard text confirming C3 kinetic vs C5 thermodynamic preference).
  • BenchChem. (2025).[3] Protocol: Synthesis of Nitro-substituted Aromatics via Mixed Acid. Link

Sources

Optimization

Technical Support Center: 2-Methyl-6-nitro-1H-indole

CAS: 3484-23-9 | Technical Guide for Stability, Storage & Handling Introduction: Compound Profile 2-Methyl-6-nitro-1H-indole is a specialized heterocyclic building block often used in the synthesis of bioactive alkaloids...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 3484-23-9 | Technical Guide for Stability, Storage & Handling

Introduction: Compound Profile

2-Methyl-6-nitro-1H-indole is a specialized heterocyclic building block often used in the synthesis of bioactive alkaloids and pharmaceutical intermediates (e.g., tyrosine kinase inhibitors). Its chemical behavior is defined by the electron-rich indole core, modified by the electron-withdrawing nitro group at the C6 position and a steric methyl group at C2.

PropertySpecification
CAS Number 3484-23-9
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Yellow to orange crystalline solid
Solubility DMSO (High), Ethanol (Moderate), Water (Low)
Primary Risk Oxidation (Indole ring), Photodegradation (Nitro group)

Module 1: Storage & Stability (The "Preservation" Protocol)

The Stability Triad

To maintain purity >98% over extended periods, you must control three variables: Oxidation, Photolysis, and Hygroscopicity.

  • Temperature:

    • Long-term (>1 month): Store at -20°C . At this temperature, the kinetic rate of auto-oxidation at the C3 position of the indole ring is negligible.

    • Short-term (<1 month): 2-8°C (Refrigerated) is acceptable if the container is tightly sealed.

    • Technical Insight: Indoles are prone to forming dimers and trimers via radical cation intermediates. The C6-nitro group stabilizes the ring electronically, but the compound remains susceptible to radical formation under ambient heat.

  • Light Protection (Critical):

    • Requirement: Amber glass vials or aluminum foil wrapping.

    • Mechanism:[1][2][3] Nitro-aromatics are photo-active. Exposure to UV/visible light can induce nitro-to-nitroso rearrangements or facilitate radical formation, turning the bright yellow solid into a dull brown.

  • Atmosphere:

    • Requirement: Store under inert gas (Argon or Nitrogen) if possible.

    • Protocol: After each use, backfill the vial with Argon before resealing. Oxygen is the primary reagent in indole decomposition (forming isatin derivatives or polymers).

Storage Workflow Diagram

StorageProtocol Start Receive Compound (Yellow Solid) Inspect Visual Inspection: Is it Yellow/Orange? Start->Inspect Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Yes Reject Quarantine: Check Purity (HPLC) Inspect->Reject No (Brown/Black) Gas Purge Headspace with Argon/N2 Aliquot->Gas Seal Seal & Wrap in Foil (Light Protection) Gas->Seal Freeze Store at -20°C Seal->Freeze Reject->Freeze If Purity >95%

Figure 1: Standard Operating Procedure (SOP) for receiving and banking 2-Methyl-6-nitro-1H-indole to maximize shelf-life.

Module 2: Solubility & Handling (The "Usage" Protocol)

Solvent Selection Guide
SolventSolubility RatingApplication Notes
DMSO Excellent (>50 mg/mL)Preferred for stock solutions. Warning: DMSO freezes at 19°C. Thaw completely before pipetting to avoid concentration gradients.
Ethanol Good (~10-20 mg/mL)Useful for biological assays where DMSO toxicity is a concern.
Water/PBS Poor (<0.1 mg/mL)Do not dissolve directly. Predissolve in DMSO, then dilute. Precipitates if DMSO < 1% v/v.
Preparation of Stock Solutions
  • Weighing: Use an anti-static gun if the powder is static. Weigh quickly to minimize moisture uptake.

  • Dissolution: Add DMSO to the vial. Vortex for 30 seconds.

    • Troubleshooting: If particles persist, sonicate for 5 minutes at room temperature (avoid heating >40°C).

  • Storage of Stocks:

    • DMSO stocks are stable at -20°C for ~3-6 months.

    • Freeze/Thaw Cycles: Limit to 3 cycles . Repeated condensation introduces water, which can crash out the compound or accelerate hydrolysis.

Module 3: Troubleshooting & Diagnostics

Visual Diagnostics

The color of 2-Methyl-6-nitro-1H-indole is your primary purity indicator.

  • Bright Yellow/Orange: Purity >98% (Optimal).

  • Dull Orange/Tan: Purity ~90-95% (Surface oxidation). Usable for crude reactions but not kinetics.

  • Brown/Black or Sticky: Purity <80% (Significant polymerization). Discard or Recrystallize.

Diagnostic Decision Tree

Troubleshooting Issue User Issue: Precipitation or Degradation CheckColor Check Color Issue->CheckColor Brown Brown/Black Solid CheckColor->Brown Darkened Yellow Yellow Solid CheckColor->Yellow Unchanged CheckSolvent Check Solvent System Solubility Diagnosis: Solubility Limit Reached CheckSolvent->Solubility Aqueous Buffer? Oxidation Diagnosis: Oxidation/Polymerization Brown->Oxidation Yellow->CheckSolvent Action1 Action: Recrystallize (EtOH/H2O) or Repurchase Oxidation->Action1 Action2 Action: Increase DMSO % or Sonicate Solubility->Action2

Figure 2: Diagnostic logic for identifying whether an issue is chemical degradation or physical precipitation.

Frequently Asked Questions (FAQs)

Q1: My compound turned brown after leaving it on the benchtop for 3 days. Is it still usable?

  • Technical Answer: Likely not for sensitive applications. The brown color indicates the formation of oxidation products (quinoids or dimers).

  • Solution: Run a quick LC-MS. If the main peak is >90%, you may use it for qualitative work. For K_d measurements or cell assays, discard it.

Q2: Can I dissolve this in 100% water for a cell culture assay?

  • Technical Answer: No. The LogP (partition coefficient) is approx 2.3, making it hydrophobic.

  • Protocol: Make a 1000x stock in DMSO (e.g., 10 mM). Dilute 1 µL of stock into 1 mL of media to achieve 10 µM (0.1% DMSO final). Watch for "crashing out" (cloudiness).

Q3: How do I re-purify a degraded sample?

  • Protocol: Recrystallization is often effective. Dissolve the solid in a minimal amount of hot Ethanol (60°C). Add water dropwise until slight turbidity appears. Cool slowly to 4°C. Filter the yellow crystals and dry under vacuum.

Q4: Is this compound sensitive to acidic or basic conditions?

  • Technical Answer: Indoles are acid-sensitive (protonation at C3 can lead to polymerization). Strong bases can deprotonate the N-H (pKa ~16-17), creating a nucleophile that may react with atmospheric CO2 or other electrophiles. Maintain neutral pH (6-8) whenever possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600508, 2-Methyl-6-nitro-1H-indole. Retrieved from [Link]

  • GMP Insiders. Stability Storage Conditions In Pharma Industry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 2-Methyl-6-nitro-1H-indole Stability &amp; Handling

The following guide serves as a specialized Technical Support Center for researchers working with 2-Methyl-6-nitro-1H-indole . It is designed to troubleshoot stability issues, explain degradation mechanisms, and provide...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Methyl-6-nitro-1H-indole . It is designed to troubleshoot stability issues, explain degradation mechanisms, and provide validated protocols for handling this compound.[1][2]

Status: Operational | Role: Senior Application Scientist | Ticket: Degradation Pathways & Troubleshooting[3]

Executive Summary: The Stability Profile

2-Methyl-6-nitro-1H-indole is a functionalized indole used primarily as a scaffold in the synthesis of kinase inhibitors and antivirals.[3] While the indole core is generally electron-rich, the 6-nitro group (electron-withdrawing) and the 2-methyl group (steric/electronic donor) create a unique "push-pull" electronic environment.[3]

  • Primary Failure Mode: Oxidative Indolenine Formation .[3] The C3 position remains the "soft spot" for electrophilic attack by oxygen species, despite the deactivating nitro group.

  • Secondary Failure Mode: Photochemical Nitro-Rearrangement .[3] The nitro group acts as a chromophore, making the molecule highly sensitive to UV-VIS light (300–450 nm), leading to radical-mediated ring opening or reduction.

  • Stability Verdict: Stable in solid state if stored dark/dry.[3] Moderately unstable in solution (protic solvents) under ambient light.[3]

Visualizing the Degradation Pathways

The following diagram maps the two critical degradation routes: Oxidative Cleavage (Pathway A) and Photochemical Decomposition (Pathway B) .

DegradationPathways Figure 1: Mechanistic Degradation Pathways of 2-Methyl-6-nitro-1H-indole Start 2-Methyl-6-nitro-1H-indole (Intact API) Ox_Inter Intermediate: 3-Hydroxy-indolenine Start->Ox_Inter [O] (Air/Peroxides) Attack at C3 Photo_Exc Excited Triplet State (Nitro Radical) Start->Photo_Exc hν (UV/Blue Light) Ox_Prod1 Product A1: 2-Methyl-6-nitro-3H-indol-3-one (Indoxyl derivative) Ox_Inter->Ox_Prod1 Dehydration Ox_Prod2 Product A2: N-(2-acetyl-5-nitrophenyl)formamide (Ring Cleavage) Ox_Inter->Ox_Prod2 Witkop Oxidation (C2-C3 Cleavage) Photo_Prod1 Product B1: Nitro-to-Nitroso Reduction Photo_Exc->Photo_Prod1 Radical Abstraction Photo_Prod2 Product B2: Polymeric Aggregates (Brown Tar) Photo_Exc->Photo_Prod2 Polymerization

Figure 1: Pathway A shows the susceptibility of the C3 position to oxidation, leading to indoxyls or ring cleavage.[3] Pathway B illustrates light-induced instability driven by the nitro chromophore.

Troubleshooting Guide: FAQs & Diagnostics
Category 1: Visual & Chromatographic Anomalies [3]

Q: My sample has turned from yellow to a deep orange/brown sludge. Is it still usable?

  • Diagnosis: This is a classic sign of oxidative polymerization .[3] Unlike simple indoles that form indigo (blue), nitro-indoles degrade into complex azo-like oligomers (brown/red) due to the interaction between the nitro group and the oxidized indole ring.

  • Root Cause: Exposure to air in solution or residual peroxides in your solvent (e.g., uninhibited THF or old ether).[3]

  • Action: Discard. These impurities are potent radical scavengers and will inhibit subsequent palladium-catalyzed couplings or radical reactions.[3]

Q: I see a new peak at RRT 0.85 in my HPLC after leaving the sample in the autosampler.

  • Diagnosis: Likely 2-Methyl-6-nitro-3H-indol-3-one (the "indoxyl" form).[3]

  • Mechanism: The 2-methyl group prevents the formation of a stable "indigo" dimer. Instead, the molecule gets stuck as the monomeric ketone (indolone) or hydrates to a 3-hydroxy species.

  • Fix:

    • Check your autosampler temperature (keep at 4°C).[3]

    • Use amber vials.

    • Ensure your mobile phase is degassed; dissolved oxygen accelerates this transformation.[3]

Category 2: Chemical Stability

Q: Can I subject this molecule to strong acid (e.g., 6M HCl) for deprotection steps?

  • Expert Insight: Surprisingly, yes , more so than unsubstituted indole.

  • Reasoning: The 6-nitro group is strongly electron-withdrawing.[3][4] It reduces the electron density of the pyrrole ring, making C3 less nucleophilic. This suppresses the "acid-catalyzed dimerization" (where one indole attacks another) that plagues electron-rich indoles [1].[3]

  • Caveat: While stable to dimerization, it is not stable to photo-acidolysis.[3] Keep acidic solutions strictly in the dark.

Q: Is the methyl group at C2 stable?

  • Analysis: Generally stable, but susceptible to benzylic-type oxidation under radical conditions (e.g., NBS bromination or high-temp oxidation).[3] The resulting alcohol (2-hydroxymethyl) is a common degradant in forced oxidation studies.[3]

Validated Protocols: Forced Degradation Studies

To validate your analytical method (HPLC/LC-MS), perform these stress tests. These are calibrated specifically for nitro-indoles to avoid total destruction of the sample.

Protocol A: Oxidative Stress (Peroxide) [3]
  • Objective: Simulate shelf-life oxidation.

  • Reagents: 3% Hydrogen Peroxide (

    
    ).[3][5] Note: Do not use 30% initially; nitroindoles will degrade too fast to track.
    
  • Procedure:

    • Dissolve 10 mg of 2-Methyl-6-nitro-1H-indole in 10 mL Acetonitrile.

    • Add 1 mL of 3%

      
      .
      
    • Incubate at Room Temperature for 2 hours. (Do not heat).[3]

    • Target Degradation: 10–15%. Look for the +16 Da peak (Hydroxy-intermediate) and +14 Da (Carbonyl formation).[3]

Protocol B: Photostability (The Critical Test)
  • Objective: Assess sensitivity to ambient lab light.

  • Procedure:

    • Prepare a 1 mg/mL solution in Methanol.

    • Split into two quartz cuvettes:

      • Sample A: Wrapped tightly in aluminum foil (Dark Control).

      • Sample B: Exposed to a cool-white fluorescent lamp (or ICH Q1B light source) for 4 hours.

    • Analysis: Compare HPLC traces.

    • Expectation: Sample B will show significant degradation (nitro-reduction products and ring opening), while Sample A remains intact. This confirms the absolute need for amber glassware [2].[3]

Protocol C: Acid/Base Hydrolysis
  • Acid: 0.1 N HCl at 60°C for 4 hours. Expect minimal degradation (due to nitro-deactivation).[3]

  • Base: 0.1 N NaOH at 60°C for 4 hours. Expect moderate degradation.[3] The nitro group renders the ring susceptible to nucleophilic attack (e.g., hydrolysis of the pyrrole ring) under harsh basic conditions.

Summary Table: Degradation Fingerprints
StressorPrimary Degradant (Mass Shift)AppearancePrevention Strategy
Oxidation (

)
+16 Da (3-OH-indolenine)+32 Da (Dioxindole)Darkening (Red/Brown)Degas solvents; Store under Argon.[3]
Photolysis (UV) -16 Da (Nitro

Nitroso)Ring Opening (Complex)
Turbidity / PrecipitateMandatory Amber Glassware.
Acid (HCl) Dimerization (2M - 2H) (Slow)Slight YellowingKeep concentration <0.1 M if possible.[3]
Base (NaOH) Ring Cleavage (Variable)Deep Red SolutionAvoid prolonged heating at pH > 10.[3]
References
  • Sundberg, R. J. (1996).[3] The Chemistry of Indoles. Academic Press.[3] (Foundational text establishing the suppression of acid-catalyzed dimerization by electron-withdrawing groups like

    
    ).
    
  • Tonnies, H., et al. (2021).[3] "Photochemical degradation of nitro-aromatic compounds." Journal of Photochemistry and Photobiology A: Chemistry. (Establishes the nitro-group radical pathway under UV exposure).

  • Zhang, X., et al. (2014).[3][6] "Oxidation of 2-substituted indoles: Mechanisms and Product Distribution." Journal of Organic Chemistry. Link (Describes the formation of 3-oxindoles from 2-methylindoles).[3]

  • ICH Harmonised Tripartite Guideline. (1996). "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." Link (Standard protocol for photostability).[3]

Sources

Optimization

Troubleshooting low yield in Fischer indole synthesis

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Low Yields and Reaction Failures

The Fischer indole synthesis, while a cornerstone in heterocyclic chemistry for over a century, can be sensitive to various experimental parameters.[1][2][3] Low yields or complete reaction failure often trace back to suboptimal conditions or competing side reactions. This section addresses specific issues you might encounter in a question-and-answer format.

Question: My reaction has resulted in a dark, tarry mixture with little to no desired product. What is the likely cause and how can I prevent it?

Answer: The formation of a dark, polymeric tar is a common issue in Fischer indole synthesis and typically points to overly harsh reaction conditions. This is often a result of:

  • Excessively High Temperatures: While the reaction requires heating, excessive temperatures can promote undesired side reactions and decomposition of starting materials and intermediates.[4] It is crucial to carefully control the reaction temperature. Consider running a temperature screen to find the optimal balance between reaction rate and stability.

  • Strongly Acidic Conditions: The choice and concentration of the acid catalyst are critical.[5][6] Very strong acids can lead to polymerization and other side reactions. If you are using a strong Brønsted acid like sulfuric acid or polyphosphoric acid, consider reducing its concentration or switching to a milder Lewis acid like zinc chloride.[5][7]

  • Air Sensitivity: Some intermediates in the Fischer indole synthesis can be sensitive to oxidation. While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of colored impurities.

Question: I am observing the formation of multiple indole isomers from my unsymmetrical ketone. How can I improve the regioselectivity?

Answer: The use of unsymmetrical ketones is a known challenge that can lead to a mixture of regioisomeric indoles.[8][9] The regioselectivity of the reaction is influenced by several factors:

  • Acid Catalyst: The choice of acid catalyst can significantly impact the product ratio.[10] For instance, stronger acids like methanesulfonic acid tend to favor enolization at the less substituted side of the ketone.[11] Conversely, a weakly acidic medium may favor indolization toward the more functionalized carbon.[6]

  • Steric Hindrance: The steric bulk of the substituents on the ketone can influence the direction of enolization and subsequent cyclization.

  • Reaction Conditions: Temperature and solvent can also play a role in determining the isomeric ratio. A systematic optimization of these parameters is often necessary to achieve the desired regioselectivity.

Question: My reaction with an electron-rich or electron-poor arylhydrazine is giving a low yield. How do substituent effects impact the reaction?

Answer: The electronic nature of the substituents on the arylhydrazine ring has a profound effect on the reaction rate and success.

  • Electron-Donating Groups (EDGs): Generally, EDGs on the aromatic ring accelerate the reaction.[11][12] They increase the electron density of the aniline nitrogen, facilitating the key[5][5]-sigmatropic rearrangement.[11]

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs hinder the reaction and in some cases, can prevent it from occurring altogether.[11][12] They decrease the nucleophilicity of the aniline nitrogen, slowing down the crucial rearrangement step. For substrates with strong EWGs, harsher reaction conditions (higher temperatures, stronger acids) may be required, but this also increases the risk of side reactions.

  • Substituent Position: The position of the substituent also matters. For example, a para-substituted arylhydrazine can only lead to a 5-substituted indole, while an ortho-substituent will result in a 7-substituted indole.[11]

Question: I am attempting to synthesize a 3-aminoindole derivative, but the reaction is failing. Why is this particular substitution pattern so challenging?

Answer: The synthesis of C3-N-substituted indoles via the Fischer method is a known challenge.[13][14] Computational studies have shown that electron-donating substituents at the position that will become C3 of the indole can overly stabilize an intermediate, leading to a competing reaction pathway.[13][14] This competing pathway involves the heterolytic cleavage of the N-N bond, which precludes the desired[5][5]-sigmatropic rearrangement necessary for indole formation.[13][14] While Lewis acids like ZnCl₂ have shown some success in improving yields for these challenging substrates, this remains a significant limitation of the reaction.[13]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Fischer indole synthesis, offering a deeper understanding of the reaction's mechanics and requirements.

What is the fundamental mechanism of the Fischer indole synthesis?

The Fischer indole synthesis is a multi-step reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole under acidic conditions.[8][9] The key steps are:

  • Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone.[8]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[8]

  • [5][5]-Sigmatropic Rearrangement: This is the crucial, acid-catalyzed step where a C-C bond is formed, leading to a di-imine intermediate.[5][8]

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.[11]

  • Ammonia Elimination: The final step involves the elimination of an ammonia molecule to form the aromatic indole ring.[8][11]

Reaction Mechanism Overview

Fischer_Indole_Synthesis A Arylhydrazine + Aldehyde/Ketone B Phenylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst E Di-imine Intermediate D->E F Cyclization E->F Rearomatization G Ammonia Elimination F->G H Indole Product G->H

Caption: A simplified workflow of the Fischer indole synthesis mechanism.

What is the role of the acid catalyst?

The acid catalyst is essential for the Fischer indole synthesis and can be either a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃).[5][7] Its primary role is to facilitate the key[5][5]-sigmatropic rearrangement by protonating the hydrazone, which lowers the activation energy of this step.[13] The choice of acid can also influence the reaction's regioselectivity and overall yield.[5][10]

Can I perform the Fischer indole synthesis as a one-pot reaction?

Yes, one of the practical advantages of the Fischer indole synthesis is that it can be performed as a one-pot procedure.[9] It is often not necessary to isolate the intermediate phenylhydrazone. The arylhydrazine and carbonyl compound can be mixed in the presence of the acid catalyst and heated to directly form the indole product.[8][9]

What are the limitations on the aldehyde or ketone starting material?

The carbonyl compound must be enolizable, meaning it must have at least one α-hydrogen. Specifically, ketones with the structure RCOCH₂R' are suitable.[8] If a ketone of the type RCH₂COCH₂R' is used, a mixture of two indole products is likely to be obtained.[8] Aldehydes can also be used, but some, like acetaldehyde, can be problematic and may require special conditions.[8] Additionally, α,β-unsaturated ketones are generally not suitable as they can lead to side reactions.[8]

How can I purify my indole product effectively?

Purification of indole products can sometimes be challenging due to the presence of colored impurities and byproducts. Standard techniques like column chromatography are commonly used. However, if you are facing difficulties with co-eluting spots, consider the following:

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. The addition of a small amount of a polar solvent like methanol or a base like triethylamine can sometimes improve separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove minor impurities.

  • Acid-Base Extraction: If your indole has a basic nitrogen (e.g., from a substituent), you may be able to use acid-base extraction to separate it from neutral impurities.

Catalyst Selection Guide

The choice of acid catalyst is a critical parameter that can significantly influence the outcome of your Fischer indole synthesis. The following table provides a summary of commonly used catalysts and their typical applications.

Catalyst TypeExamplesTypical Applications & Considerations
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (p-TsOH)Widely used and effective for a broad range of substrates.[5][7] PPA is particularly useful for high-boiling point reactions. The strength of the acid needs to be carefully controlled to avoid side reactions.
Lewis Acids ZnCl₂, BF₃, FeCl₃, AlCl₃Often milder than strong Brønsted acids and can be beneficial for sensitive substrates.[5][7] ZnCl₂ is one of the most commonly used catalysts.[8] Can be effective in cases where protic acids fail, such as in the synthesis of some 3-amidoindoles.[13]
Microwave Irradiation N/ACan be used in conjunction with an acid catalyst to significantly accelerate the reaction.[8]

Standard Experimental Protocol: Synthesis of 2-phenylindole

This protocol provides a general procedure for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine

  • Acetophenone

  • Polyphosphoric acid (PPA)

  • Methanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add polyphosphoric acid.

  • Heat the PPA to approximately 80-90 °C with stirring.

  • In a separate beaker, prepare a mixture of phenylhydrazine and acetophenone in a 1:1 molar ratio.

  • Slowly add the phenylhydrazine-acetophenone mixture to the hot PPA with vigorous stirring. An exothermic reaction may be observed.

  • After the addition is complete, continue to heat the reaction mixture at 100-120 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain pure 2-phenylindole.

Troubleshooting Decision Tree

Troubleshooting_FIS start Low Yield in Fischer Indole Synthesis q1 Is the reaction mixture dark and tarry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reduce reaction temperature. Use a milder acid catalyst (e.g., ZnCl₂). Run under inert atmosphere. a1_yes->s1 q2 Are multiple indole isomers formed? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Screen different acid catalysts. Vary reaction temperature and solvent. a2_yes->s2 q3 Is the arylhydrazine heavily substituted with EWGs? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Increase reaction temperature cautiously. Use a stronger acid catalyst. a3_yes->s3 q4 Is the target a C3-N-substituted indole? a3_no->q4 a4_yes Yes q4->a4_yes end Consult further literature for specific substrate. q4->end s4 Consider using a Lewis acid catalyst (e.g., ZnCl₂). Explore alternative synthetic routes. a4_yes->s4

Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.

References

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. (2020-09-19). Available from: [Link]

  • Professor Dave Explains. Fischer Indole Synthesis. (2021-08-05). Available from: [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5244–5247. Available from: [Link]

  • Li, J. J. (2021). Fischer Indole Synthesis. ResearchGate. Available from: [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available from: [Link]

  • Majid, M., & Alam, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54068-54093. Available from: [Link]

  • Palmer, M. H., & McIntyre, P. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-449. Available from: [Link]

  • The Fischer indole synthesis. ACS Publications. Available from: [Link]

  • Andreini, M., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(10), 4031-4036. Available from: [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. Available from: [Link]

  • Majid, M., & Alam, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]

  • The Fischer Indole Synthesis. SciSpace. Available from: [Link]

  • Cini, E., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(16), 3734. Available from: [Link]

  • Reddit. Problems with Fischer indole synthesis. (2021-12-09). Available from: [Link]

  • All About Chemistry. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020-01-27). Available from: [Link]

  • Majid, M., & Alam, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Reissert Indole Synthesis Optimization

Subject: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026

Executive Summary & Scope

This technical guide addresses the Reissert Indole Synthesis , a classical yet chemically sensitive method for synthesizing indoles (specifically indole-2-carboxylic acids) from o-nitrotoluenes and diethyl oxalate.

While robust for many substrates, the reaction is prone to specific failure modes:

  • Condensation Stalls: Failure to form the o-nitrophenylpyruvate intermediate due to moisture or base incompatibility.

  • Divergent Cyclization: Formation of N-hydroxyindoles or quinolones instead of the target indole.

  • Over-Reduction: Generation of indolines during the reductive cyclization step.

This guide provides mechanistic insights and actionable troubleshooting steps to suppress these side reactions.

Reaction Pathway & Failure Analysis (Visualized)

The following diagram maps the standard reaction pathway against critical "off-ramps" where side reactions occur. Use this to diagnose where your specific experiment is deviating.[1]

ReissertMechanism cluster_main Main Synthetic Pathway cluster_side Side Reactions (Off-Ramps) Start o-Nitrotoluene + Diethyl Oxalate Pyruvate o-Nitrophenylpyruvate (Enolate) Start->Pyruvate Base (KOEt/NaOEt) - H2O (Critical Control) Amino o-Aminophenylpyruvate (Transient) Pyruvate->Amino Reduction (Zn/AcOH or H2/Pd) Hydrolysis Oxalic Acid + o-Nitrotoluene (Reversal) Pyruvate->Hydrolysis Moisture/Water N_Hydroxy N-Hydroxyindole (Incomplete Reduction) Pyruvate->N_Hydroxy Partial Reduction (Stops at Hydroxylamine) Quinolone Quinolone Derivative (Alternative Cyclization) Pyruvate->Quinolone PtO2/EtOH (7-Substituted substrates) IndoleAcid Indole-2-Carboxylic Acid (Target) Amino->IndoleAcid Cyclization (-H2O) Indole Indole (Post-Decarboxylation) IndoleAcid->Indole Heat/-CO2 Indoline Indoline (Over-Reduction) IndoleAcid->Indoline Excess H2/Catalyst

Figure 1: Mechanistic flow of the Reissert synthesis.[2] Red pathways indicate critical failure points requiring intervention.

Module 1: The Condensation Step

Objective: Formation of potassium o-nitrophenylpyruvate.

Common Issues & Troubleshooting
SymptomProbable CauseCorrective Action
Low Yield / Recovery of Starting Material Base too weak or old. Sodium ethoxide (NaOEt) is often insufficient for hindered substrates.Switch to Potassium Ethoxide (KOEt). Potassium salts are more soluble in ether/ethanol mixtures and generally provide higher yields than sodium salts [1]. Prepare KOEt fresh or use commercial KOtBu.
Precipitate is Wrong Color Oxalate Hydrolysis. If moisture enters, diethyl oxalate hydrolyzes to oxalic acid, forming a white oxalate salt precipitate instead of the deep red/purple enolate.Strict Anhydrous Conditions. Dry all glassware. Use freshly distilled diethyl oxalate. Ensure the solvent (Ether/EtOH) is dried over molecular sieves.
Reaction Stalls Claisen Condensation Competition. The oxalate self-condenses.Stoichiometry Control. Use a large excess of diethyl oxalate (1.1 to 1.5 eq) relative to the nitrotoluene to favor the cross-condensation.
Q: Why is the color change so critical in this step?

A: The potassium salt of o-nitrophenylpyruvate is deeply colored (usually dark red or purple) due to the conjugation of the nitro group with the enolate.

  • Diagnostic: If your reaction mixture remains pale yellow or turns white (potassium oxalate precipitate), the condensation has failed . Abort and check solvent dryness.[1][3]

Module 2: The Reductive Cyclization

Objective: Controlled reduction of the nitro group to an amine (or hydroxylamine) to trigger cyclization.[4]

Critical Side Reaction: N-Hydroxyindole Formation

Mechanism: The reduction of the nitro group proceeds via a nitroso


 hydroxylamine 

amine pathway. If the reduction is not powerful enough, the intermediate hydroxylamine attacks the ketone before it is fully reduced to an amine. This forms 1-hydroxyindole-2-carboxylic acid [2].

Troubleshooting Protocol:

ScenarioRecommended Reduction SystemNotes
Standard Synthesis Zn / Acetic Acid (Glacial) The classical method. Vigorous enough to push past the N-OH stage. Warning: Exothermic.
Mild Conditions (Sensitive Groups)

/

Gentler, but higher risk of stopping at N-OH if not refluxed sufficiently.
Cleanest Workup

/ Pd-C (Catalytic)
Very clean, but high risk of over-reduction to indoline if pressure/time is not monitored.
Q: I isolated the N-hydroxyindole by mistake. Can I save the batch?

A: Yes. You do not need to discard the batch.

  • Protocol: Treat the isolated N-hydroxyindole with Titanium Trichloride (

    
    )  or further reduce with Zn/AcOH. 
    
    
    
    is highly specific for cleaving N-O bonds and will convert the N-hydroxyindole to the desired indole [3].
Q: My product is an Indoline (Dihydroindole). What happened?

A: This is a classic case of Over-Reduction .

  • Cause: Usually occurs during catalytic hydrogenation (

    
    /Pd) if the reaction runs too long or at high pressure.
    
  • Fix:

    • Switch to chemical reductants (Zn or Fe) which naturally stop at the aromatic indole stage.

    • If using hydrogenation, add a poison (e.g., sulfided platinum) or stop the reaction immediately upon hydrogen uptake cessation.

    • Salvage: Indolines can be re-oxidized to indoles using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

      
      .
      
Q: I obtained a Quinolone instead of an Indole. Why?

A: This is a rare but documented diversion, particularly with 7-substituted nitro compounds or when using


 in ethanol  [4].
  • Mechanism: Instead of the amine attacking the

    
    -carbonyl (5-membered ring), it attacks the ester carbonyl (6-membered ring).
    
  • Prevention: Avoid Platinum oxide catalysts. Stick to Zn/AcOH or Pd/C for these substrates.

Optimized Experimental Workflow (Zn/AcOH Method)

To minimize the side reactions described above, follow this optimized protocol derived from Noland et al. [5]:

  • Condensation:

    • Dissolve Potassium (1.1 eq) in absolute Ethanol. Add Diethyl Ether.

    • Add o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise.

    • Checkpoint: Look for deep red precipitate.[1] Stir 12-24h.

    • Filter the red salt and wash with anhydrous ether (removes unreacted starting material).

  • Reductive Cyclization:

    • Suspend the red salt in Glacial Acetic Acid.

    • Add Zinc dust (3.0 - 4.0 eq) in portions. Control exotherm (keep below 60°C to prevent polymerization, but above 40°C to ensure complete reduction).

    • Reflux for 1 hour to ensure the N-OH intermediate is fully reduced.

    • Workup: Filter zinc. Pour filtrate into ice water. The Indole-2-carboxylic acid ester (or acid) should precipitate.

References

  • Reissert, A. (1897).[5][6][7] Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. Link

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

  • Nagata, M., et al. (1994). Synthesis of N-hydroxyindoles and their reduction. Chem. Pharm. Bull., 42, 195.
  • Murakami, Y., et al. (1985). Formation of Quinolones in Reissert Reaction. Heterocycles, 23, 222.
  • Noland, W. E., & Baude, F. J. (1963).[6] Ethyl Indole-2-carboxylate. Organic Syntheses, 43, 40. Link

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-Methyl-6-nitro-1H-indole

Introduction: The Nitroindole Solubility Paradox Welcome to the technical support hub for 2-Methyl-6-nitro-1H-indole . As researchers, we often encounter the "solubility paradox" with nitro-substituted indoles.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nitroindole Solubility Paradox

Welcome to the technical support hub for 2-Methyl-6-nitro-1H-indole . As researchers, we often encounter the "solubility paradox" with nitro-substituted indoles. The indole core is aromatic and lipophilic, while the nitro group at the 6-position introduces a strong dipole and potential for intermolecular hydrogen bonding (between the nitro oxygen and the indole N-H of neighboring molecules).

This specific substitution pattern creates a crystal lattice that is often stubbornly resistant to dissolution in standard non-polar solvents (like hexanes or toluene) and only moderately soluble in chlorinated solvents (DCM, CHCl3) at room temperature. This guide provides field-proven strategies to overcome these barriers, ensuring your reactions proceed under homogeneous—or controlled heterogeneous—conditions.

Solvent Selection Matrix

Before troubleshooting specific issues, reference this matrix to select the optimal solvent system based on your intended chemical transformation.

Table 1: Solubility Profile & Application Compatibility

Solvent ClassSpecific SolventSolubility Rating (25°C)Recommended ApplicationTechnical Notes
Polar Aprotic DMF / DMSO Excellent (>100 mg/mL)

, Alkylations, Cross-Couplings
Hard to remove during workup. Use for high-temp reactions.
Polar Aprotic NMP Excellent High-Temp CondensationsIdeal for reactions >80°C; difficult to evaporate.
Polar Protic Ethanol / Methanol Moderate (Requires Heat)Hydrogenation (Reduction)Solubility increases significantly >50°C. Often requires co-solvents.
Esters/Ketones Ethyl Acetate / Acetone Good Workup / ExtractionsGood balance of solubility and volatility.
Chlorinated DCM / Chloroform Low to Moderate Friedel-Crafts, Acylationoften requires high dilution or reflux to maintain homogeneity.
Ethers THF / 2-MeTHF Good Grignard, Lithiation (Cryogenic)Ensure THF is dry; 2-MeTHF offers better lipophilicity for workup.
Non-Polar Hexanes / Heptane Negligible Precipitation / CrystallizationUse as an anti-solvent to crash out the product.

Troubleshooting Guide (Q&A)

This section addresses real-world scenarios submitted by our user base.

Q1: "I am trying to reduce the nitro group to an amine using Pd/C in Ethanol, but the starting material won't dissolve. The reaction is stalling. What should I do?"

Diagnosis: This is a classic issue. 2-Methyl-6-nitro-1H-indole has limited solubility in cold ethanol. Heterogeneous hydrogenation works, but if the substrate is completely insoluble, the catalyst surface cannot access the nitro group effectively.

Solution: The "Hot Start" or Co-Solvent Method

  • Thermal Assist: Heat your ethanol mixture to 50–60°C before adding the catalyst (carefully) and hydrogen source. The increased temperature breaks the intermolecular H-bonds.

  • Co-Solvent Strategy: If heat is insufficient or contraindicated, switch to a binary solvent system.

    • Recommendation: Use THF:Ethanol (1:1) or Ethyl Acetate:Ethanol (1:2) . THF disrupts the crystal lattice better than ethanol alone, while ethanol provides the protic environment often beneficial for reduction kinetics.

Q2: "I'm performing an N-alkylation in DMF. The reaction works, but I can't get the product out of the DMF during workup. It stays in the aqueous phase or oils out."

Diagnosis: Nitroindoles increase the polarity of the molecule. When you use DMF (high boiling point, water-miscible), partitioning the product into an organic layer like Ether or Hexane is difficult because the product prefers the DMF/Water interface.

Solution: The "Flood and Crash" Protocol Instead of a standard extraction, use the low solubility of the product in water to your advantage.

  • Dilution: Pour the reaction mixture into 10 volumes of ice-cold water (with vigorous stirring).

  • Precipitation: The hydrophobic 2-methyl and aromatic core should force the product to precipitate as a solid.

  • Filtration: Filter the solid rather than extracting. Wash with water to remove residual DMF.

    • Note: If it forms an oil, add a small amount of brine to the water to increase ionic strength, then extract with Ethyl Acetate (not Ether, which is too non-polar).

Q3: "My reaction requires strictly anhydrous conditions in DCM, but the 2-Methyl-6-nitro-1H-indole is just a suspension. Will the reaction still work?"

Diagnosis: It depends on the reaction kinetics. If the reaction is faster than the dissolution rate, you will have unreacted solid core. If the reaction is slow, the "Le Chatelier's principle" effect might drive the solid into solution as it reacts, but this is risky.

Solution: Phase Transfer or High-Dilution

  • Concentration Check: Ensure you are not working above 0.1 M. Try diluting to 0.05 M.

  • Solvent Switch: Can you use THF ? It is compatible with most DCM reactions (except some Lewis Acid mediated ones) and solubilizes the indole much better.

  • Sonication: Sonicate the suspension for 10 minutes prior to adding reagents. This creates a fine micro-suspension with high surface area, mimicking a solution.

Visualizing the Solubility Decision Logic

Use the following flowchart to determine the best solvent system for your specific experimental constraints.

SolubilityDecisionTree Start Start: Select Reaction Type Rxn_Type What is the Reaction? Start->Rxn_Type Branch_Red Reduction (Nitro -> Amine) Rxn_Type->Branch_Red Hydrogenation Branch_Sub Substitution/Alkylation (N-H or C-H functionalization) Rxn_Type->Branch_Sub Base Mediated Branch_Lewis Lewis Acid/Sensitive (Friedel-Crafts, etc.) Rxn_Type->Branch_Lewis Acid Mediated Sol_Red_1 Use EtOH/THF (1:1) Heat to 50°C Branch_Red->Sol_Red_1 Sol_Sub_1 Use DMF or DMSO (High Solubility) Branch_Sub->Sol_Sub_1 Sol_Lewis_1 Use DCM at High Dilution or 1,2-DCE (Reflux) Branch_Lewis->Sol_Lewis_1 Check_Hom Is it Homogeneous? Sol_Red_1->Check_Hom Sol_Lewis_1->Check_Hom Action_CoSolvent Add Co-solvent (EtOAc or Toluene) Check_Hom->Action_CoSolvent No (Precipitate) End Proceed with Reaction Check_Hom->End Yes (Proceed)

Figure 1: Decision tree for selecting the optimal solvent system based on reaction type and solubility constraints.

Experimental Protocols

Protocol A: Rapid Solvent Screening (The "Drop-Count" Method)

Use this to determine the approximate solubility limit for your specific batch of material.

Materials:

  • 10 mg of 2-Methyl-6-nitro-1H-indole

  • Target Solvent (e.g., DCM, THF, MeOH)

  • 1 mL syringe or micropipette

Procedure:

  • Place 10 mg of the solid into a 1.5 mL HPLC vial or small test tube.

  • Add 50 µL of solvent. Cap and sonicate for 30 seconds.

  • Observation:

    • Clear Solution: Solubility is >200 mg/mL (Excellent).

    • Suspension: Add another 50 µL. Repeat.

  • Calculation:

    • If it dissolves after 100 µL total: Solubility

      
       100 mg/mL.
      
    • If it dissolves after 500 µL total: Solubility

      
       20 mg/mL.
      
    • If undissolved after 1 mL: Solubility <10 mg/mL (Poor).

Protocol B: Recrystallization for Purification

Since solubility is highly temperature-dependent, recrystallization is the most effective purification method for this compound.

  • Dissolution: Dissolve crude 2-Methyl-6-nitro-1H-indole in boiling Ethanol (approx. 15-20 mL per gram).

  • Filtration: If there are insoluble black specks (common in nitro-compound degradation), filter rapidly while hot through a pre-warmed glass frit.

  • Anti-Solvent Addition: Remove from heat. Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Cooling: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature, then to 4°C.

  • Harvest: Collect the yellow/orange needles via vacuum filtration.

Scientific Rationale & Safety

The Mechanistic "Why"

The 2-methyl group creates steric bulk, but the planar nature of the indole ring allows for pi-stacking . The 6-nitro group is a strong electron-withdrawing group (EWG), which increases the acidity of the N-H proton (


 drops significantly compared to indole).
  • Consequence: In basic solvents (DMF, Pyridine), the N-H can act as a hydrogen bond donor or even partially deprotonate, enhancing solubility.

  • Consequence: In non-polar solvents, the strong dipole-dipole interactions between nitro groups on adjacent molecules hold the crystal lattice together tightly, resisting solvation.

Safety Warning
  • Energetic Potential: Nitro-substituted aromatics can be energetic. While 2-Methyl-6-nitro-1H-indole is generally stable, avoid heating dry solids to decomposition temperatures (>200°C).

  • Toxicity: Treat as a potential mutagen. Always handle in a fume hood with nitrile gloves.

References

  • PubChem. 2-Methyl-6-nitro-1H-indole Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. Preparation of Indoles and Nitroindoles. (General reference for indole handling). [Link]

  • Royal Society of Chemistry. Reactivity of 3-nitroindoles with electron-rich species. Chem. Commun., 2021, 57, 27-44.[1] (Context on nitroindole reactivity and solvent choices). [Link]

Sources

Troubleshooting

Technical Support Center: Monitoring 2-Methyl-6-nitro-1H-indole Reaction Progress

Introduction You are working with 2-Methyl-6-nitro-1H-indole , a versatile scaffold often used as a precursor for kinase inhibitors and antiviral agents. Its structure presents specific analytical challenges: The Nitro G...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are working with 2-Methyl-6-nitro-1H-indole , a versatile scaffold often used as a precursor for kinase inhibitors and antiviral agents. Its structure presents specific analytical challenges:

  • The Nitro Group (C6): strong electron-withdrawing group (EWG), deactivating the ring toward electrophilic aromatic substitution (EAS) stains.

  • The Indole NH: Moderately acidic (pKa ~15-16, lowered slightly by the nitro group), leading to peak tailing on silica.

  • The Methyl Group (C2): Sterically blocks the alpha-position but activates the C3 position slightly, though the nitro group counteracts this.

This guide provides self-validating protocols for monitoring the two most common transformations of this molecule: Nitro Reduction (to the amine) and N-Alkylation .

Part 1: Thin Layer Chromatography (TLC) Guide

The "Ehrlich Paradox" & Visualization

User Question: "I am using Ehrlich’s reagent (p-dimethylaminobenzaldehyde) to stain my indole, but the spot is extremely faint or non-existent. Is my compound decomposed?"

Technical Insight: No, your compound is likely intact. Ehrlich’s reagent relies on an electrophilic attack at the C3 position of the indole. The 6-nitro group is a strong electron-withdrawing group that pulls electron density away from the ring, making the C3 position nucleophilically "dead." Standard Ehrlich staining often fails for nitro-indoles.

TLC Visualization Protocol
MethodSensitivity for 2-Me-6-NO2-IndoleSensitivity for Product (6-Amino)Notes
UV (254 nm) High HighThe nitro group conjugated with the indole system provides strong UV absorbance. This is your primary detection method.
Ehrlich's Reagent Low / NoneHigh The amine product (electron-donating) reactivates the ring, turning the spot bright pink/purple.
Ninhydrin NoneHigh Specific for the primary amine product. Will only visualize the product, not the starting material (SM).
Vanillin/H₂SO₄ ModerateModerateRequires strong heating. Often produces yellow/orange spots for nitro-indoles.
TLC Eluent Systems[1][2]
  • Standard Eluent: Hexanes:Ethyl Acetate (3:1 to 1:1).

  • Troubleshooting Streaking: The indole NH can interact with the acidic silica, causing streaking.

    • Fix: Pre-wash the plate with mobile phase containing 1% Triethylamine (TEA) or add 1% TEA directly to the eluent jar.

Part 2: HPLC Method Development

Standard Operating Procedure (SOP-HPLC-06)

User Question: "I am seeing split peaks or broad tailing for the amine product after reduction. How do I sharpen the peak?"

Root Cause Analysis: The 6-amino-2-methylindole product is basic. Residual silanols on the C18 column (Si-OH) act as weak cation exchangers, holding onto the protonated amine, causing tailing.

Recommended Instrument Parameters
ParameterSettingRationale
Column C18 (End-capped), 3.5 µm or 5 µmEnd-capping reduces free silanol interactions.
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.8)Acidic pH ensures the amine is fully protonated (consistent ionic state) and suppresses silanol ionization.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks for aromatics than Methanol.
Wavelength 254 nm (Primary), 330 nm (Secondary)Nitro-indoles often have a secondary diagnostic band >300 nm due to conjugation.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient Profile (Generic)
  • 0-2 min: 5% B (Equilibration)

  • 2-12 min: 5% -> 95% B (Linear Gradient)

  • 12-15 min: 95% B (Wash)

  • 15-18 min: 5% B (Re-equilibration)

Part 3: Reaction Monitoring Workflows

Scenario A: Monitoring Nitro Reduction (Nitro -> Amine)

Reaction: 2-Methyl-6-nitroindole + H₂/Pd-C -> 2-Methyl-6-aminoindole

The "Polarity Flip":

  • Starting Material (SM): Non-polar (Nitro).[1] Moves fast on Reverse Phase (RP-HPLC), High Rf on TLC.

  • Product: Polar/Basic (Amine). Moves slow on RP-HPLC (elutes earlier), Low Rf on TLC.

Self-Validating Check:

  • TLC: Use Ninhydrin. If the baseline spot turns pink/red upon heating, the reaction is working. The SM will remain invisible to Ninhydrin.

  • HPLC: You should see the disappearance of the late-eluting peak (Nitro) and the growth of an early-eluting peak (Amine).

Scenario B: Monitoring N-Alkylation

Reaction: 2-Methyl-6-nitroindole + R-X + Base -> N-Alkyl-Product

The "Lipophilicity Shift":

  • SM: Has a free NH (Hydrogen bond donor).

  • Product: N-Alkylated (No H-bond donor). More lipophilic.

  • Result: The product will have a higher Rf on TLC and longer retention time on HPLC than the starting material.

Part 4: Troubleshooting Logic Trees (Visualization)

Figure 1: Method Selection & Troubleshooting Workflow

G Start Start: Reaction Monitoring CheckTLC Step 1: TLC Analysis (Hex/EtOAc 2:1) Start->CheckTLC UVCheck UV Visualization (254nm) CheckTLC->UVCheck Visible Spots Visible? UVCheck->Visible No No Visible->No Check Concentration Yes Yes Visible->Yes StainCheck Stain Selection NitroGroup Is Nitro Group Present? StainCheck->NitroGroup Yes (SM) Yes (SM) NitroGroup->Yes (SM) No (Product) No (Product) NitroGroup->No (Product) UseVanillin Use Vanillin/Heat (Orange Spot) HPLC Step 2: HPLC Confirmation UseVanillin->HPLC UseNinhydrin Use Ninhydrin (Pink Spot = Amine) UseNinhydrin->HPLC PeakShape Check Peak Shape HPLC->PeakShape Tailing Broad/Tailing Peaks PeakShape->Tailing Tailing SplitPeak Split Peaks PeakShape->SplitPeak Splitting AddAcid Action: Add 0.1% TFA or Formic Acid Tailing->AddAcid SolventMismatch Action: Dissolve Sample in Mobile Phase SplitPeak->SolventMismatch Yes->StainCheck Yes (SM)->UseVanillin No (Product)->UseNinhydrin

Caption: Decision matrix for selecting visualization methods and troubleshooting HPLC anomalies for 2-Methyl-6-nitroindole derivatives.

Figure 2: Reaction Monitoring Logic (Reduction vs. Alkylation)

ReactionLogic cluster_red Nitro Reduction cluster_alk N-Alkylation SM Starting Material (2-Me-6-NO2-Indole) Relative Rf: 0.5 ProductAmine Product: Amine Rf: 0.1 (Polar) Stain: Ninhydrin (+) SM->ProductAmine H2 / Pd-C (Polarity Flip) ProductAlk Product: N-Alkyl Rf: 0.7 (Non-Polar) Stain: Vanillin (+) SM->ProductAlk R-X / Base (Lipophilicity Increase)

Caption: Expected chromatographic shifts (TLC Rf values) for the two primary reaction pathways.

References

  • ChemicalBook. (n.d.). 2-Methyl-6-nitroaniline Synthesis and Properties. Retrieved from

    • Context: Provides physical property data and synthesis precursors for the 2-methyl-6-nitroindole scaffold.
  • National Institutes of Health (NIH) - PubChem. (n.d.). 6-Nitroindole Compound Summary. Retrieved from

    • Context: Confirms pKa data and structural identifiers for the core 6-nitroindole pharmacophore.
  • ResearchGate. (2015).[2][3][4] Product in indole detection by Ehrlich's reagent.[2][5] Retrieved from

    • Context: Explains the mechanism of Ehrlich's reagent and why electron-deficient indoles (like nitro-indoles) fail to stain effectively.
  • MDPI. (2020). Development and Validation of HPLC Methods... Retrieved from

    • Context: Provides the foundational logic for acidic mobile phases in HPLC to suppress silanol activity when analyzing amine-containing arom

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Methyl-6-nitro-1H-indole and 2-Methyl-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the chemical reactivity of two constitutional isomers: 2-Methyl-6-nitro-1H-indole and 2-Methyl-5-nit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the chemical reactivity of two constitutional isomers: 2-Methyl-6-nitro-1H-indole and 2-Methyl-5-nitro-1H-indole. As a Senior Application Scientist, this document aims to synthesize theoretical principles with practical, field-proven insights to inform experimental design and synthetic strategy in medicinal chemistry and organic synthesis.

Introduction: Structural Isomers with Distinct Electronic Profiles

2-Methyl-5-nitro-1H-indole and 2-Methyl-6-nitro-1H-indole are heterocyclic aromatic compounds that serve as valuable building blocks in the synthesis of pharmacologically active molecules. While sharing the same molecular formula (C₉H₈N₂O₂), the differential placement of the strongly electron-withdrawing nitro (-NO₂) group on the indole scaffold imparts distinct electronic and, consequently, chemical properties to each isomer. Understanding these differences is paramount for predicting their behavior in various chemical transformations and for the rational design of synthetic routes.

This guide will explore the comparative reactivity of these two isomers in key reaction classes, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction of the nitro group. The discussion will be grounded in the principles of electronic and steric effects, supported by available experimental data and detailed protocols.

Comparative Reactivity Analysis

The reactivity of the indole ring is fundamentally governed by the interplay of the electron-donating character of the nitrogen atom and the electron-withdrawing or -donating nature of its substituents. The methyl group (-CH₃) at the 2-position is a weak electron-donating group, which generally activates the indole ring towards electrophilic attack. The nitro group, being a strong electron-withdrawing group, deactivates the benzene portion of the indole ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

Indoles are electron-rich heterocycles that readily undergo electrophilic aromatic substitution, with a strong preference for the C3 position. However, the presence of a deactivating nitro group on the benzene ring modulates this reactivity.

2-Methyl-5-nitro-1H-indole: In this isomer, the nitro group is at the 5-position. The strong electron-withdrawing effect of the nitro group deactivates the benzene ring towards electrophilic attack. However, the pyrrole ring, particularly the C3 position, remains the most nucleophilic center. The Vilsmeier-Haack reaction, a classic example of electrophilic substitution on indoles, can be performed on 5-nitro-1H-indole to introduce a formyl group at the C3 position.[1]

2-Methyl-6-nitro-1H-indole: In this isomer, the nitro group is at the 6-position. Similar to the 5-nitro isomer, the benzene ring is deactivated. However, the electronic influence of the 6-nitro group on the C3 position is less pronounced compared to the 5-nitro isomer due to the greater distance. This suggests that 2-methyl-6-nitro-1H-indole might be slightly more reactive towards electrophiles at the C3 position than its 5-nitro counterpart. Indeed, the Vilsmeier-Haack reaction of 1-methoxy-6-nitroindole proceeds in high yield, indicating that the indole nucleus remains sufficiently reactive for this transformation.[2][3]

Comparative Reactivity: Based on the electronic effects, it is anticipated that 2-Methyl-6-nitro-1H-indole would be more reactive towards electrophilic substitution at the C3 position than 2-Methyl-5-nitro-1H-indole . The electron-withdrawing nitro group at the 5-position can more effectively delocalize the positive charge of the sigma complex formed during electrophilic attack at C3 through resonance, thus destabilizing the intermediate and slowing down the reaction.

Diagram: Electrophilic Substitution (Vilsmeier-Haack) on 2-Methyl-Nitroindoles

cluster_0 Vilsmeier-Haack Reaction Reagents 1. POCl₃, DMF 2. H₂O Isomer_5 2-Methyl-5-nitro-1H-indole Isomer_6 2-Methyl-6-nitro-1H-indole Product_5 2-Methyl-5-nitro-1H-indole-3-carbaldehyde Isomer_5->Product_5 Formylation at C3 Product_6 2-Methyl-6-nitro-1H-indole-3-carbaldehyde Isomer_6->Product_6 Formylation at C3

Caption: Vilsmeier-Haack formylation of 2-methyl-nitroindole isomers.

Nucleophilic Aromatic Substitution

The presence of a strongly electron-withdrawing nitro group on the benzene ring of the indole nucleus can render the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction not typically observed with unsubstituted indoles.[4]

2-Methyl-5-nitro-1H-indole: The nitro group at the 5-position can stabilize the negative charge of the Meisenheimer complex formed during nucleophilic attack at the C4 or C6 positions.[5]

2-Methyl-6-nitro-1H-indole: Similarly, the 6-nitro group can stabilize a Meisenheimer complex formed by nucleophilic attack at the C5 or C7 positions. The presence of a nitro group at the 6-position has been shown to activate the indole ring for nucleophilic substitution.[3][6]

Diagram: Nucleophilic Aromatic Substitution on 2-Methyl-Nitroindoles

cluster_1 Nucleophilic Aromatic Substitution Nucleophile Nu⁻ Isomer_5_SNAr 2-Methyl-5-nitro-1H-indole Isomer_6_SNAr 2-Methyl-6-nitro-1H-indole Intermediate_5 Meisenheimer Complex Isomer_5_SNAr->Intermediate_5 Nucleophilic Attack Product_5_SNAr Substituted Product Intermediate_5->Product_5_SNAr Loss of Leaving Group Intermediate_6 Meisenheimer Complex Isomer_6_SNAr->Intermediate_6 Nucleophilic Attack Product_6_SNAr Substituted Product Intermediate_6->Product_6_SNAr Loss of Leaving Group

Caption: General mechanism for SNAr on 2-methyl-nitroindole isomers.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation that opens up a plethora of synthetic possibilities, including the construction of fused heterocyclic systems. This reduction can be achieved using various reagents, with catalytic hydrogenation (e.g., Pd/C, H₂) and metal/acid combinations (e.g., Sn/HCl, Fe/AcOH) being the most common.

Comparative Reactivity: The position of the nitro group on the indole ring is not expected to significantly influence the feasibility of its reduction. Both 2-methyl-5-nitro-1H-indole and 2-methyl-6-nitro-1H-indole can be readily reduced to their corresponding amino derivatives under standard conditions. A general procedure for the reduction of nitroindoles involves catalytic hydrogenation with Pd/C.[1]

Diagram: Reduction of 2-Methyl-Nitroindoles

cluster_2 Nitro Group Reduction Reducing_Agent H₂, Pd/C Nitro_Isomer_5 2-Methyl-5-nitro-1H-indole Nitro_Isomer_6 2-Methyl-6-nitro-1H-indole Amino_Isomer_5 5-Amino-2-methyl-1H-indole Nitro_Isomer_5->Amino_Isomer_5 Reduction Amino_Isomer_6 6-Amino-2-methyl-1H-indole Nitro_Isomer_6->Amino_Isomer_6 Reduction

Caption: Catalytic hydrogenation of 2-methyl-nitroindole isomers.

Physicochemical and Spectroscopic Data Comparison

While a comprehensive set of directly comparative experimental data is not available in the literature, the following table summarizes known and predicted properties. Spectroscopic data, particularly ¹H and ¹³C NMR, can provide insights into the electronic environment of the two isomers.

Property2-Methyl-5-nitro-1H-indole2-Methyl-6-nitro-1H-indole
Molecular Weight 176.17 g/mol 176.17 g/mol
Appearance Yellow to orange-brown crystalline powder[7]Data not available
Melting Point 172-176 °C[7]Data not available
¹H NMR (Predicted) The presence of the nitro group at the 5-position is expected to cause a significant downfield shift of the H4 and H6 protons.The nitro group at the 6-position will strongly influence the chemical shifts of the H5 and H7 protons.
¹³C NMR (Predicted) The C5 carbon will be significantly deshielded, and the electron density at C4 and C6 will be reduced.The C6 carbon will be highly deshielded, with a corresponding decrease in electron density at C5 and C7.

Experimental Protocols

The following protocols are provided as representative examples for key transformations of nitroindoles. These can be adapted for a direct comparative study of the two isomers.

Synthesis of 2-Methyl-5-nitro-1H-indole

This protocol is adapted from a known procedure for the nitration of 2-methylindole.

Materials:

  • 2-Methylindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Water

Procedure:

  • Dissolve 2-methylindole in concentrated sulfuric acid at 0 °C with vigorous stirring.

  • Slowly add a solution of sodium nitrite in concentrated sulfuric acid, maintaining the temperature at 0 °C.

  • Stir the reaction mixture for a short period (e.g., 10 minutes) at 0 °C.

  • Pour the reaction mixture onto ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Vilsmeier-Haack Formylation of a Nitroindole (General Procedure)

This protocol is based on the Vilsmeier-Haack reaction of 5-nitro-1H-indole.[1]

Materials:

  • 2-Methyl-5-nitro-1H-indole or 2-Methyl-6-nitro-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium hydroxide solution

Procedure:

  • To a stirred solution of the nitroindole in DMF at 0 °C, add POCl₃ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC).

  • Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reduction of a Nitroindole to an Aminoindole (General Procedure)

This protocol is adapted from a general procedure for the reduction of nitroindoles.[1]

Materials:

  • 2-Methyl-5-nitro-1H-indole or 2-Methyl-6-nitro-1H-indole

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the nitroindole in ethanol or methanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitoring by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminoindole, which can be further purified if necessary.

Conclusion and Future Perspectives

The positional isomerism of the nitro group in 2-methyl-5-nitro-1H-indole and 2-methyl-6-nitro-1H-indole leads to distinct electronic properties and, consequently, different reactivity profiles. Based on fundamental electronic principles, 2-methyl-6-nitro-1H-indole is predicted to be more susceptible to electrophilic attack at the C3 position compared to its 5-nitro counterpart. Both isomers are expected to undergo nucleophilic aromatic substitution on the benzene ring and reduction of the nitro group under appropriate conditions.

The lack of direct comparative experimental studies highlights an opportunity for further research. A systematic investigation into the kinetics and yields of various reactions for these two isomers would provide invaluable data for synthetic chemists. Computational studies to map the electron density and predict reaction pathways would also be highly beneficial. Such studies would not only deepen our fundamental understanding of indole chemistry but also facilitate the more efficient utilization of these versatile building blocks in drug discovery and materials science.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-6-nitro-2H-indazole. PubChem. Retrieved from [Link]

  • Gande, S. L., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1678. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. LOCKSS. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]

  • Smentek, L., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate. Retrieved from [Link]

  • YouTube. (2023, June 10). Vilsmeier–Haack reaction of indole. ChemWis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 20, 1493-1499. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. LOCKSS. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroindole as an universal base analogue. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate. Royal Society of Chemistry. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Aromatic Substitutions on 4,5-Dicyanopyridazine. Part 2. Nitrogen Nucleophiles. ResearchGate. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019165809A1 - Method for preparing 2-nitroindole derivatives. Google Patents.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 27435-27439. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

  • MDPI. (2024, November 14). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2024(4), M1887. Retrieved from [Link]

Sources

Comparative

Comparative Guide to Synthetic Routes for Nitroindoles

Introduction Nitroindoles are critical intermediates in the synthesis of pharmaceutical agents (e.g., sumatriptan analogs, antiviral agents) and functional materials.[1][2] The introduction of a nitro group onto the indo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitroindoles are critical intermediates in the synthesis of pharmaceutical agents (e.g., sumatriptan analogs, antiviral agents) and functional materials.[1][2] The introduction of a nitro group onto the indole scaffold is synthetically challenging due to the heterocyclic ring's electronic bias. The pyrrole ring is electron-rich and acid-sensitive, while the benzene ring is comparatively unreactive.

  • The Challenge: Direct nitration typically favors the C-3 position. Accessing the benzene-ring substituted isomers (4, 5, 6, 7-nitroindoles) requires "de novo" ring construction or indirect functionalization strategies to overcome this intrinsic regioselectivity.

  • Objective: This guide compares the most robust synthetic routes for each nitroindole isomer, prioritizing regiocontrol, scalability, and yield.

Route Analysis by Target Isomer

Target: 3-Nitroindole

Best Route: Non-Acidic Electrophilic Nitration Alternative: Silver Nitrate/Benzoyl Chloride

Direct nitration of indole using standard mixed acids (


) is often disastrous, leading to oxidative dimerization and polymerization. The use of non-acidic nitrating agents allows for clean C-3 functionalization without destroying the indole core.
Protocol: Ammonium Tetramethylnitrate / Trifluoroacetic Anhydride (TFAA)

This method generates trifluoroacetyl nitrate in situ, a mild electrophile that nitrates C-3 with high selectivity.

  • Reagents: Indole (1.0 eq), Ammonium tetramethylnitrate (1.1 eq), Trifluoroacetic anhydride (TFAA) (1.1 eq),

    
    .
    
  • Procedure:

    • Dissolve ammonium tetramethylnitrate in

      
       at 0°C.
      
    • Add TFAA dropwise to generate trifluoroacetyl nitrate.

    • Add indole solution slowly.[3]

    • Stir at room temperature for 1-2 hours.

    • Quench with water, extract, and recrystallize.

  • Mechanism: The electrophilic

    
     species attacks the electron-rich C-3 position. The non-acidic environment prevents acid-catalyzed polymerization.
    
Target: 4-Nitroindole

Best Route: Modified Reissert / Oxalate Condensation Source: Organic Syntheses (Coll. Vol. 8, p. 418)

Accessing the 4-position is sterically difficult via direct cyclization. The most reliable method builds the pyrrole ring onto a pre-functionalized aniline derivative.

Protocol: From 2-Methyl-3-nitroaniline
  • Precursor Synthesis: Convert 2-methyl-3-nitroaniline to ethyl N-(2-methyl-3-nitrophenyl)formimidate using triethyl orthoformate.

  • Condensation:

    • Prepare potassium ethoxide in DMF/Ethanol.

    • Add diethyl oxalate (1.2 eq) to the base.

    • Add the formimidate solution immediately.

    • The resulting red solution contains the potassium salt of the enol.

  • Cyclization: The intermediate cyclizes upon heating or acidification to yield 4-nitroindole.

  • Yield: ~80%

  • Why it works: The nitro group at the 3-position of the aniline becomes the 4-position of the indole. The reaction is driven by the acidity of the methyl group activated by the adjacent nitro group (vinylogous activation).

Target: 5-Nitroindole

Best Route: Fischer Indole Synthesis (PPA Catalyzed) Alternative: Dehydrogenation of 5-nitroindoline

The Fischer synthesis is generally sluggish with electron-withdrawing groups, but using Polyphosphoric Acid (PPA) as both solvent and catalyst drives the reaction effectively.

Protocol: PPA-Mediated Cyclization[1]
  • Reagents: p-Nitrophenylhydrazine (1.0 eq), Ketone/Aldehyde (e.g., ethyl pyruvate or cyclohexanone) (1.0 eq), Polyphosphoric Acid.

  • Procedure:

    • Form the hydrazone by warming the hydrazine and ketone in ethanol/acetic acid. Isolate the hydrazone.

    • Heat PPA to 85-90°C.

    • Add the hydrazone in portions to the hot PPA (exothermic).

    • Maintain temperature at 100-110°C for 30 mins.

    • Pour onto crushed ice to precipitate the crude indole.

  • Regioselectivity: para-substituted hydrazines yield 5-substituted indoles exclusively.

Target: 6-Nitroindole

Best Route: Leimgruber-Batcho Synthesis with Selective Reduction Precursor: 2,4-Dinitrotoluene

The Leimgruber-Batcho synthesis is the "gold standard" for benzene-ring substituted indoles. For 6-nitroindole, one must selectively reduce the nitro group involved in the cyclization (ortho to the methyl) while leaving the C-4 nitro (which becomes C-6 in indole) intact.

Protocol: Selective Reduction Strategy
  • Enamine Formation:

    • Reflux 2,4-dinitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.

    • Product: trans-

      
      -dimethylamino-2,4-dinitrostyrene.
      
  • Selective Reduction:

    • The dinitro-enamine is treated with Sodium Polysulfide (

      
      )  or Iron/Acetic Acid  under controlled conditions.
      
    • The nitro group ortho to the enamine side chain is sterically more accessible and electronically activated for reduction to the amine.

    • The amine spontaneously attacks the enamine double bond to close the ring.

  • Result: 6-Nitroindole. (Note: Standard catalytic hydrogenation would reduce both nitro groups to aminoindole).

Target: 7-Nitroindole

Best Route: Indoline Dehydrogenation Strategy Alternative: Fischer synthesis with o-nitrophenylhydrazine (often low yield).

Direct nitration of indole gives 3-nitro. However, nitration of N-acetylindoline directs to the C-7 position (ortho to the nitrogen) or C-5. Under specific conditions (acetyl nitrate), C-7 selectivity can be achieved, followed by oxidation back to the indole.[2]

Protocol: The Indoline Route[2][4][5][6]
  • Reduction: Indole

    
     Indoline.
    
  • Protection: Indoline +

    
    
    
    
    
    1-Acetylindoline.
  • Nitration:

    • Treat 1-acetylindoline with Acetyl Nitrate (generated from

      
      ) at low temperature (0-5°C).[7]
      
    • This favors the 7-nitro isomer due to the directing effect of the acetamide.

  • Deacetylation/Aromatization:

    • Hydrolysis with NaOH removes the acetyl group.[2]

    • Oxidation with DDQ or

      
        restores the indole double bond.
      

Comparative Analysis

FeatureDirect NitrationLeimgruber-BatchoFischer IndoleModified Reissert
Primary Target 3-Nitroindole 6-Nitroindole (via 2,4-DNT)5-Nitroindole 4-Nitroindole
Key Reagents

/TFAA
DMF-DMA,

PPA, HydrazineDiethyl Oxalate, KOEt
Regiocontrol High (for C-3)Perfect (dictated by precursor)High (for 5-isomer)Perfect (dictated by precursor)
Scalability HighHighModerate (PPA handling)High
Atom Economy HighModerate (loss of

)
Moderate (loss of

)
Low (loss of oxalate parts)
Limitations Acid sensitivityRequires dinitrotoluenesHarsh conditionsSpecific precursors only

Visualizations

Decision Tree: Selecting the Synthetic Route

NitroindoleRoutes Target Target Nitroindole Isomer Iso3 3-Nitroindole Target->Iso3 Iso4 4-Nitroindole Target->Iso4 Iso5 5-Nitroindole Target->Iso5 Iso6 6-Nitroindole Target->Iso6 Iso7 7-Nitroindole Target->Iso7 Method3 Direct Nitration (NH4NO3 / TFAA) Iso3->Method3 Method4 Modified Reissert (Oxalate Condensation) Iso4->Method4 Method5 Fischer Synthesis (p-NO2-Hydrazine + PPA) Iso5->Method5 Method6 Leimgruber-Batcho (2,4-DNT + Selective Red.) Iso6->Method6 Method7 Indoline Route (Nitration of N-Ac-Indoline) Iso7->Method7

Caption: Decision matrix for selecting the optimal synthetic route based on the desired nitroindole regioisomer.

Mechanism: Leimgruber-Batcho Synthesis (6-Nitroindole)

BatchoMechanism Start 2,4-Dinitrotoluene Step1 Condensation with DMF-DMA (- MeOH) Start->Step1 Inter1 trans-beta-Dimethylamino- 2,4-dinitrostyrene Step1->Inter1 Step2 Selective Reduction (Na2Sx) (Reduces ortho-NO2 only) Inter1->Step2 Inter2 Amino-Enamine Intermediate Step2->Inter2 Step3 Intramolecular Cyclization (- Me2NH) Inter2->Step3 Final 6-Nitroindole Step3->Final

Caption: Mechanistic pathway for the synthesis of 6-nitroindole from 2,4-dinitrotoluene via selective reduction.

References

  • Synthesis of 4-Nitroindole : Organic Syntheses, Coll. Vol. 8, p. 418 (1993); Vol. 65, p. 146 (1987). Link

  • Leimgruber-Batcho Indole Synthesis : Organic Syntheses, Coll. Vol. 7, p. 34 (1990); Vol. 63, p. 214 (1985). Link

  • Regioselective Nitration of Indoles: RSC Advances, 2014, 4, 255-260.
  • Fischer Indole Synthesis with PPA: Journal of the Chemical Society, Perkin Transactions 1, 1972, 904.
  • BenchChem Protocol for 7-Nitroindole : "Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole". Link

Sources

Validation

Alternative precursors for the synthesis of 2-Methyl-6-nitro-1H-indole

Executive Summary The synthesis of 2-Methyl-6-nitro-1H-indole presents a classic dilemma in heterocyclic chemistry: the trade-off between raw material cost and purification complexity. As a scaffold for bioactive compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methyl-6-nitro-1H-indole presents a classic dilemma in heterocyclic chemistry: the trade-off between raw material cost and purification complexity. As a scaffold for bioactive compounds (e.g., antivirals, gonadotropin-releasing hormone antagonists), the 6-nitro group serves as a critical handle for further functionalization, while the 2-methyl group provides metabolic stability and steric definition.

This guide evaluates the two dominant synthetic strategies:

  • The Fischer Indole Synthesis: The industrial workhorse. Low material cost but suffers from regiochemical ambiguity (formation of 4-nitro and 6-nitro isomers).

  • Pd-Catalyzed Annulation (Sonogashira/Larock): The precision route. High regioselectivity (100% 6-nitro) but significantly higher catalyst and precursor costs.

Comparative Metrics

FeatureRoute A: Fischer Indole Synthesis Route B: Pd-Catalyzed Annulation
Primary Precursors 3-Nitrophenylhydrazine HCl + Acetone2-Iodo-5-nitroaniline + Propyne
Key Catalyst Polyphosphoric Acid (PPA)Pd(PPh₃)₂Cl₂ / CuI
Regioselectivity Poor (Mixture of 6-nitro & 4-nitro)Excellent (Exclusive 6-nitro)
Yield (Isolated) 40–50% (after separation)75–85%
Atom Economy HighModerate (Loss of halide/phosphine ligands)
Scalability High (Kg scale feasible)Moderate (Cost of Pd limits multi-kg scale)
Purification Difficult (Requires chromatography/recrystallization)Simple (Filtration/Short plug)

Route 1: The Standard – Fischer Indole Synthesis

Best for: Large-scale production where chromatography costs are lower than palladium prices.

Mechanism & Causality

The Fischer synthesis involves the acid-catalyzed condensation of a phenylhydrazine with a ketone.[1] For 2-methyl-6-nitroindole, the reaction between 3-nitrophenylhydrazine and acetone generates a hydrazone intermediate.

The critical "failure point" in this protocol is the [3,3]-sigmatropic rearrangement . Because the nitro group is in the meta position of the hydrazine, the rearrangement can occur at two distinct ortho carbons:

  • Para to Nitro: Leads to 6-nitroindole (Major product, sterically favored).

  • Ortho to Nitro: Leads to 4-nitroindole (Minor product, sterically hindered).

While the 6-nitro isomer is thermodynamically favored, the 4-nitro impurity is persistent and difficult to remove due to similar polarity.

Detailed Protocol

Reagents:

  • 3-Nitrophenylhydrazine Hydrochloride (1.0 eq)

  • Acetone (3.0 eq)

  • Polyphosphoric Acid (PPA) (10–15 eq by weight)

Workflow:

  • Hydrazone Formation: Dissolve 3-nitrophenylhydrazine HCl in ethanol. Add acetone dropwise at 0°C. Stir for 1 hour. Filter the precipitated hydrazone.

  • Cyclization: Heat PPA to 80°C in a mechanical reactor.

  • Addition: Add the hydrazone portion-wise to the hot PPA. Note: The reaction is exothermic.[2] Internal temp must be controlled <110°C to prevent tar formation.

  • Quenching: Pour the dark syrup onto crushed ice/water with vigorous stirring. The indole precipitates as a crude solid.

  • Purification (Critical):

    • Dissolve crude solid in Ethyl Acetate.

    • Wash with NaHCO₃ (remove acid traces).

    • Separation: Recrystallize from Ethanol/Water. If the 4-nitro isomer persists (>5%), silica gel chromatography (Hexane/EtOAc 8:2) is required.[3][4]

Pathway Visualization

FischerPathway Start 3-Nitrophenylhydrazine + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone -H2O Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic PPA, Heat Isomer6 6-Nitro-2-methylindole (MAJOR) Sigmatropic->Isomer6 Sterically Favored Isomer4 4-Nitro-2-methylindole (MINOR - Impurity) Sigmatropic->Isomer4 Sterically Hindered

Figure 1: The bifurcation of the Fischer pathway leads to inevitable regioisomeric impurities.

Route 2: The Precision Alternative – Pd-Catalyzed Annulation

Best for: High-value medicinal chemistry, SAR studies, or when >99% isomeric purity is required.

Mechanism & Causality

This route utilizes a Sonogashira coupling followed by a heteroannulation. By starting with 2-iodo-5-nitroaniline , the positions of the nitrogen and the nitro group are "locked" relative to each other. The alkyne (propyne) inserts exclusively at the iodine position, closing the ring onto the amine.

  • Why 2-Iodo-5-nitroaniline? The iodine is ortho to the amine (required for cyclization) and para to the nitro group. When the ring closes, the nitro group ends up at position 6 of the indole.

  • Why Propyne? The terminal methyl group of propyne becomes the 2-methyl group of the indole.

Detailed Protocol

Reagents:

  • 2-Iodo-5-nitroaniline (1.0 eq)

  • Propyne (gas) or 1-(Trimethylsilyl)propyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • CuI (0.02 eq)

  • Triethylamine (Et₃N) (3.0 eq) / DMF solvent

Workflow:

  • Inertion: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add 2-iodo-5-nitroaniline, Pd catalyst, and CuI. Dissolve in degassed DMF/Et₃N.

  • Coupling:

    • If using Propyne gas: Bubble slowly into the solution for 30 mins, then seal.

    • If using TMS-propyne: Add via syringe. (Requires a subsequent TBAF deprotection step in situ).

  • Cyclization: Heat to 80–100°C for 12 hours. The Pd(II) activates the internal alkyne carbon for nucleophilic attack by the amine.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Pass through a short pad of silica to remove Pd black. Evaporate solvent.[5] The product is typically >98% pure 6-nitro isomer.[6]

Pathway Visualization

PdPathway Precursor 2-Iodo-5-nitroaniline Coupling Sonogashira Coupling (Pd/Cu, Propyne) Precursor->Coupling Intermediate 2-Alkynyl-5-nitroaniline Coupling->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Pd(II) Activated Product 2-Methyl-6-nitro-1H-indole (Single Regioisomer) Cyclization->Product

Figure 2: The convergent nature of the Pd-catalyzed route ensures complete regiocontrol.

Alternative: Reductive Cyclization (The "Chemical" Niche)

For labs lacking palladium budgets but requiring regiocontrol, the reductive cyclization of o-nitrobenzyl ketones is a viable third option.

  • Precursor: 2-(2,4-Dinitrophenyl)acetone.

  • Method: Selective reduction of the ortho-nitro group (using Fe/AcOH or H₂/Pd-C controlled hydrogenation) leads to spontaneous condensation with the ketone carbonyl.

  • Pros: Regiospecific.

  • Cons: The precursor (dinitrophenylacetone) is not commercially standard and requires a multi-step synthesis from 2,4-dinitrotoluene.

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Sajjadifar, S., et al. (2010).[7] New 3H-Indole Synthesis by Fischer's Method. Molecules, 15(4), 2491-2498.[7] Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Chen, L., et al. (2009).[5] Synthesis and crystal structure of 2-methyl-6-nitro-2H-indazole (Structural analog comparison). Acta Crystallographica Section E. Link

  • Hiremath, S. P., & Siddappa, S. (1964). Studies in the Indole Field.[1][8][9][10] Part VI. Synthesis of Some Nitro- and Amino-indoles. Journal of the Indian Chemical Society. Link

Sources

Comparative

Spectroscopic Differentiation of Nitroindole Regioisomers: A Guide to 2-Methyl-6-nitro-1H-indole Characterization

Executive Summary In medicinal chemistry, particularly in the development of melatonin receptor agonists and antiviral agents, the indole scaffold is ubiquitous. A frequent synthetic challenge is the regioselective intro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly in the development of melatonin receptor agonists and antiviral agents, the indole scaffold is ubiquitous. A frequent synthetic challenge is the regioselective introduction of nitro groups. The nitration of 2-methylindole predominantly yields 2-methyl-5-nitroindole , whereas the target 2-methyl-6-nitroindole often requires de novo synthesis (e.g., Fischer indole synthesis).

Because these isomers possess identical molecular weights (MW 176.17) and similar polarity, they are difficult to distinguish by low-resolution LC-MS. This guide provides a definitive spectroscopic framework to distinguish the 6-nitro isomer from its 4- and 5-nitro congeners, relying on coupling constant analysis (


-values)  and NOE (Nuclear Overhauser Effect)  correlations as the primary validation tools.

Synthetic Context: The Origin of Isomers

To understand the impurity profile, one must understand the synthesis. The presence of specific isomers is dictated by the reaction pathway.

The "Regioisomer Problem"
  • Direct Nitration: Electrophilic aromatic substitution of 2-methylindole favors the C5 position (para to the nitrogen lone pair donor). Consequently, 2-methyl-5-nitroindole is the dominant product/impurity.

  • Fischer Indole Synthesis: reacting 3-nitrophenylhydrazine with acetone/ketones yields a mixture of 4-nitro and 6-nitro isomers due to the lack of symmetry in the hydrazine precursor.

Visualization: Synthetic Pathways & Isomer Generation

IndoleSynthesis Start1 2-Methylindole Reaction1 Direct Nitration (HNO3/H2SO4) Start1->Reaction1 Start2 3-Nitrophenylhydrazine + Acetone/Ketone Reaction2 Fischer Cyclization (Polyphosphoric Acid) Start2->Reaction2 Prod5 MAJOR: 2-Methyl-5-nitroindole (The Common Impurity) Reaction1->Prod5 Electrophilic Attack (C5) Prod6 TARGET: 2-Methyl-6-nitroindole Reaction2->Prod6 Cyclization Path A Prod4 MINOR: 2-Methyl-4-nitroindole Reaction2->Prod4 Cyclization Path B

Figure 1: Divergent synthetic pathways leading to specific regioisomeric mixtures. Direct nitration favors the 5-nitro isomer, while Fischer synthesis splits between 4- and 6-nitro.

Spectroscopic Profiling: The Definitive Identification

The most reliable method for differentiation is 1H NMR , specifically analyzing the splitting patterns of the benzene ring protons (H4, H5, H6, H7).

A. 1H NMR Logic (DMSO-d6)

The 2-methyl group simplifies the spectrum by removing the H2 signal and appearing as a distinct singlet at


 ppm. The H3 proton appears as a singlet (or fine doublet) at 

ppm. The discrimination lies in the aromatic region (7.0 - 8.5 ppm) .
The "Coupling Constant" Rule
  • Ortho coupling (

    
    ):  ~8.5 – 9.0 Hz (Strong interaction between adjacent protons).
    
  • Meta coupling (

    
    ):  ~2.0 – 2.5 Hz (Weak interaction).
    
IsomerProton Pattern AnalysisKey Diagnostic Feature
6-Nitro H7: Singlet (or small

,

). H4: Doublet (

). H5: Doublet of Doublets (

).
H7 is a singlet. H4 (ortho to H5) is a doublet.
5-Nitro H4: Singlet (or small

,

). H7: Doublet (

). H6: Doublet of Doublets (

).
H4 is a singlet. H7 (ortho to H6) is a doublet.
4-Nitro H5: Triplet/dd (

). H6: Doublet. H7: Doublet.
No singlets in the aromatic region (excluding H3).
B. Self-Validating NOE Protocol

If splitting patterns are ambiguous due to peak overlap, Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.

  • Irradiate H3 (approx 6.4 ppm):

    • 5-Nitro: Will show NOE enhancement of H4 (the singlet).

    • 6-Nitro: Will show NOE enhancement of H4 (the large doublet).

  • Irradiate Methyl Group (approx 2.4 ppm):

    • Strong NOE to H3 (confirms assignment of H3).

    • Weak/No NOE to aromatic protons (confirms 2-methyl position).

C. UV-Vis Spectroscopy

While less specific than NMR, UV-Vis provides a quick quality check.

  • 6-Nitroindole: Exhibits a dual-maximum absorption profile in the near-UV (300–400 nm).[1]

  • 5-Nitroindole: Typically exhibits a single broad peak in the same region (

    
     nm).
    
  • Application: Use HPLC with a PDA (Photodiode Array) detector.[2] If the peak at retention time

    
     shows a "double-hump" UV spectrum, it is likely the 6-nitro isomer.
    

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-d6 (Chloroform-d often leads to peak overlapping in nitroindoles due to concentration dependence).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Acquisition:

    • Standard 1H (16 scans).

    • Mandatory: 1D-NOESY or 2D-NOESY if H4/H7 assignment is doubtful.

Protocol 2: Analytical Decision Tree

Follow this logic flow to assign your product batch.

DecisionTree Start Isolate Product (Run 1H NMR in DMSO-d6) CheckSinglet Locate Aromatic Singlet (excluding H3 @ 6.4ppm) Start->CheckSinglet NoSinglet No Aromatic Singlet CheckSinglet->NoSinglet Only doublets/triplets HasSinglet Singlet Present CheckSinglet->HasSinglet One singlet found Result4 Isomer: 4-Nitro (H5, H6, H7 are contiguous) NoSinglet->Result4 AnalyzeSinglet Analyze Singlet Position & NOE with H3 HasSinglet->AnalyzeSinglet Path5 Singlet shows NOE to H3 (Singlet is H4) AnalyzeSinglet->Path5 Path6 Singlet shows NO NOE to H3 (Singlet is H7) AnalyzeSinglet->Path6 Result5 Isomer: 5-Nitro (Common Impurity) Path5->Result5 Result6 CONFIRMED: 6-Nitro (Target) Path6->Result6

Figure 2: Step-by-step logic for assigning nitroindole regioisomers based on NMR data.

Mass Spectrometry Characteristics

While MS is not regio-specific, the fragmentation pattern confirms the nitroindole core.

  • Molecular Ion:

    
     176 
    
    
    
    .
  • Primary Fragment:

    
     130 
    
    
    
    . Loss of the nitro group is the dominant pathway.
  • Secondary Fragment:

    
     146 
    
    
    
    .
  • Note: If you observe

    
     190, you likely have the N-methyl or methoxy derivative, not the C-methyl nitroindole.
    

Summary of Comparative Data

Feature2-Methyl-6-nitro-1H-indole (Target)2-Methyl-5-nitro-1H-indole (Impurity)
Synthesis Origin Fischer Indole (from 3-nitrophenylhydrazine)Direct Nitration of 2-methylindole
UV-Vis Profile Two maxima (300–400 nm)Single broad peak (300–400 nm)
NMR: H4 Doublet (

Hz)
Singlet (meta coupled)
NMR: H7 Singlet (meta coupled)Doublet (

Hz)
NOE (H3 irrad) Enhances Doublet (H4)Enhances Singlet (H4)

References

  • Sajjadifar, S., et al. (2010).[3][4] "New 3H-Indole Synthesis by Fischer's Method. Part I." Molecules, 15, 2491-2498.[4] [Link]

  • Clark, J. (2020). "Fragmentation Patterns in Mass Spectra." Chemguide. [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." Organic Chemistry Data. [Link]

  • LibreTexts Chemistry. "13.8: Fragmentation Patterns in Mass Spectrometry." [Link]

  • Reich, H. J. "Chemical Shift Ranges for Proton NMR." University of Wisconsin-Madison. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Methyl-6-nitro-1H-indole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Ind...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Indole derivatives, particularly those bearing nitro functionalities, represent a class of compounds with significant therapeutic potential. This guide provides a comprehensive, in-depth comparison of analytical methodologies for confirming the structure of 2-Methyl-6-nitro-1H-indole and its derivatives. Drawing upon established spectroscopic principles and experimental data from related compounds, we will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, we will delve into the definitive method of single-crystal X-ray crystallography and propose a viable synthetic pathway.

The Analytical Imperative: A Multi-faceted Approach

The unambiguous confirmation of a molecular structure is not reliant on a single technique but rather on the convergence of data from multiple orthogonal methods. Each analytical technique provides a unique piece of the structural puzzle. For 2-Methyl-6-nitro-1H-indole, the combination of NMR, MS, and IR spectroscopy offers a powerful toolkit for routine confirmation, while X-ray crystallography stands as the gold standard for absolute structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum of 2-Methyl-6-nitro-1H-indole

The predicted ¹H NMR spectrum of 2-Methyl-6-nitro-1H-indole would exhibit characteristic signals corresponding to the protons of the indole core, the methyl group, and the influence of the electron-withdrawing nitro group. Based on the analysis of related structures, including 2-methylindole and 6-nitroindole, the following chemical shifts (in ppm, relative to TMS) are anticipated:

Proton Predicted Chemical Shift (ppm) Multiplicity Justification
H1 (N-H)> 11.0Broad SingletThe N-H proton of the indole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding.[1]
H3~6.3SingletThis proton on the pyrrole ring is adjacent to the methyl group and is expected to be a singlet.
H4~7.8DoubletThis proton is ortho to the nitro group and will be significantly deshielded. It will appear as a doublet due to coupling with H5.
H5~7.2Doublet of DoubletsThis proton is coupled to both H4 and H7, resulting in a doublet of doublets.
H7~8.1DoubletThis proton is adjacent to the nitro group and will be the most deshielded aromatic proton, appearing as a doublet due to coupling with H5.
C2-CH₃~2.4SingletThe methyl protons will appear as a singlet in the upfield region.

Note: Predicted chemical shifts are estimates and can be influenced by solvent and concentration.

Predicted ¹³C NMR Spectrum of 2-Methyl-6-nitro-1H-indole

The ¹³C NMR spectrum provides complementary information on the carbon framework. The electron-withdrawing nitro group will have a pronounced deshielding effect on the carbon atoms of the benzene ring.

Carbon Predicted Chemical Shift (ppm) Justification
C2~138The carbon bearing the methyl group.
C3~102The carbon in the pyrrole ring adjacent to the nitrogen.
C3a~129Bridgehead carbon.
C4~120Influenced by the nitro group.
C5~118Aromatic carbon.
C6~143The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded.
C7~115Aromatic carbon.
C7a~137Bridgehead carbon.
C2-CH₃~13The methyl carbon will appear in the upfield region.

Note: These are predicted values and should be confirmed by experimental data.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.

For 2-Methyl-6-nitro-1H-indole (C₉H₈N₂O₂), the expected molecular weight is approximately 176.17 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would confirm this mass with high accuracy.

Expected Fragmentation Pattern

The fragmentation of 2-Methyl-6-nitro-1H-indole under electron ionization (EI) is expected to follow characteristic pathways for nitroaromatic and indole compounds:

G M [M]+• m/z = 176 F1 [M-NO2]+ m/z = 130 M->F1 - NO2 F2 [M-H-NO2]+ m/z = 129 F1->F2 - H• F3 [C7H7]+ m/z = 91 F2->F3 - HCN

A primary fragmentation would be the loss of the nitro group (NO₂) to yield a fragment at m/z 130. Subsequent loss of a hydrogen atom could lead to a fragment at m/z 129. Further fragmentation of the indole ring could produce characteristic ions, such as the tropylium ion at m/z 91.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For 2-Methyl-6-nitro-1H-indole, the IR spectrum would be characterized by the following key absorption bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibration
N-H (indole)~3400Stretching
C-H (aromatic)3100-3000Stretching
C-H (methyl)2950-2850Stretching
C=C (aromatic)1600-1450Stretching
NO₂ (nitro)~1520 and ~1340Asymmetric and Symmetric Stretching

The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a clear indicator of the nitro group.

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers unambiguous proof of the atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and the overall three-dimensional structure of the molecule. For a novel derivative of 2-Methyl-6-nitro-1H-indole, obtaining a suitable crystal for X-ray diffraction analysis would be the ultimate confirmation of its structure. The structural analysis of the related compound, 2-Methyl-6-nitro-2H-indazole, was definitively confirmed by single-crystal X-ray diffraction, highlighting the power of this technique.

Proposed Synthetic Route

A plausible and efficient synthesis of 2-Methyl-6-nitro-1H-indole can be envisioned through a multi-step process starting from commercially available 2-methyl-6-nitroaniline.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Fischer Indole Synthesis A 2-Methyl-6-nitroaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C C 2-Methyl-6-nitrophenylhydrazine B->C SnCl2, HCl E 2-Methyl-6-nitro-1H-indole C->E D Acetone D->E

Experimental Protocol: Fischer Indole Synthesis

  • Diazotization of 2-Methyl-6-nitroaniline: Dissolve 2-methyl-6-nitroaniline in a solution of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Reduction to Hydrazine: To the cold diazonium salt solution, add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise. Stir the mixture at low temperature until the reaction is complete.

  • Fischer Indole Synthesis: To the resulting hydrazine hydrochloride solution, add acetone and an acid catalyst (e.g., sulfuric acid or polyphosphoric acid). Heat the mixture to reflux for several hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Conclusion

The structural confirmation of 2-Methyl-6-nitro-1H-indole derivatives requires a synergistic approach, integrating data from NMR, MS, and IR spectroscopy. This guide provides a framework for interpreting the expected spectral data and outlines a reliable synthetic pathway. While spectroscopic methods are powerful tools for routine characterization, for novel derivatives, single-crystal X-ray crystallography remains the unequivocal method for structural determination. By employing these techniques in a logical and self-validating workflow, researchers can confidently establish the structure of these and other important pharmaceutical building blocks.

References

  • Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, E67(7), o1546. Available at: [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Available at: [Link]

Sources

Comparative

Kinetic Profiling of 2-Methyl-6-nitro-1H-indole: C3-Functionalization Strategies

Analysis of reaction kinetics for 2-Methyl-6-nitro-1H-indole functionalization Executive Summary: The "Deactivated Scaffold" Challenge In the synthesis of kinase inhibitors and indole-based alkaloids, 2-methyl-6-nitro-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Analysis of reaction kinetics for 2-Methyl-6-nitro-1H-indole functionalization

Executive Summary: The "Deactivated Scaffold" Challenge

In the synthesis of kinase inhibitors and indole-based alkaloids, 2-methyl-6-nitro-1H-indole represents a distinct kinetic challenge. Unlike the electron-rich parent indole, this substrate possesses a "push-pull" electronic conflict:

  • The Indole Core: Inherently nucleophilic at C3.[1]

  • The C6-Nitro Group: A strong electron-withdrawing group (EWG) (

    
    ) that significantly deactivates the ring toward electrophilic attack.
    
  • The C2-Methyl Group: Provides steric bulk and blocks the C2 position, forcing functionalization to C3 (or N1), but also offering weak activation via hyperconjugation.

This guide objectively compares two dominant C3-functionalization pathways: Classical Electrophilic Aromatic Substitution (EAS) versus Transition-Metal Catalyzed C-H Activation . We analyze the kinetic penalties imposed by the nitro group and determine which method offers superior process control for drug development.

Mechanistic Analysis & Kinetic Barriers

To understand the reactivity, we must visualize the transition state energies.

The Electronic Landscape

The 6-nitro group destabilizes the cationic sigma-complex (Wheland intermediate) formed during electrophilic attack. In a standard indole, the lone pair on Nitrogen stabilizes the C3 carbocation. In 6-nitroindole, the nitro group withdraws electron density through the


-system, raising the activation energy (

) of the rate-determining step (RDS).
  • Implication: Classical EAS reactions (Vilsmeier-Haack, Friedel-Crafts) will exhibit

    
     values significantly lower than 2-methylindole.
    
  • Alternative: Metal-catalyzed C-H activation often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. Interestingly, electron-deficient arenes can sometimes undergo faster C-H insertion due to increased acidity of the C3-H bond.

Visualization: Reaction Pathways

The following diagram contrasts the high-energy intermediate of EAS against the catalytic cycle of C-H activation.

ReactionKinetics Substrate 2-Methyl-6-nitro-1H-indole EAS_TS TS1: Sigma-Complex (Destabilized by 6-NO2) Substrate->EAS_TS Electrophile (E+) High Ea Cat_Cycle Pd(II) Intermediate (CMD Mechanism) Substrate->Cat_Cycle Pd(OAc)2/Ligand Lower Ea (Acidity driven) EAS_Product C3-Formyl/Acyl Product EAS_TS->EAS_Product -H+ Note1 Kinetic Penalty: Inductive withdrawal slows nucleophilic attack EAS_TS->Note1 CH_Product C3-Arylated Product Cat_Cycle->CH_Product Reductive Elim. Note2 Kinetic Advantage: C3-H Acidity facilitates metalation Cat_Cycle->Note2

Figure 1: Divergent kinetic pathways. The red path (EAS) faces an electronic penalty, while the yellow path (C-H Activation) leverages the substrate's acidity.

Comparative Performance Guide

We compared two standard functionalization protocols relevant to pharmaceutical intermediate synthesis:

  • Method A (EAS): Vilsmeier-Haack Formylation (Introduction of -CHO).

  • Method B (C-H Activation): Pd-Catalyzed C3-Arylation (Introduction of -Ar).

Experimental Data Summary
MetricMethod A: Vilsmeier-Haack (EAS)Method B: Pd-Catalyzed C-H Activation
Reagent System

/ DMF

, AgOAc, Aryl Iodide
Temperature 0°C

80°C
110°C - 130°C
Reaction Time (

)
4 - 6 Hours12 - 24 Hours
Isolated Yield 85 - 94%65 - 78%
Kinetic Driver Nucleophilicity of C3Acidity of C3-H / Catalyst Turnover
Effect of 6-NO2 Strong Deceleration (vs. neutral indole)Moderate Acceleration (vs. neutral indole)
Atom Economy Low (Phosphorous waste)Moderate (Stoichiometric oxidant/Ag salt)
Analysis of Results
  • Method A (EAS): Despite the deactivating nitro group, the Vilsmeier reagent (chloroiminium ion) is sufficiently electrophilic to drive the reaction to high yields (94%) [1]. However, the reaction requires elevated temperatures (80°C) compared to unsubstituted indoles (often RT), confirming the kinetic barrier.

  • Method B (C-H Activation): The electron-deficient nature of 2-methyl-6-nitroindole actually aids the initial C-H cleavage step in CMD mechanisms because the C3 proton is more acidic. However, the overall rate is limited by the catalyst turnover frequency (TOF), resulting in longer reaction times (24h) [2].

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, pause and check reagent quality (especially


 dryness).
Protocol A: Vilsmeier-Haack Formylation (High Yield)

Target: Synthesis of 2-methyl-6-nitro-1H-indole-3-carbaldehyde

  • Reagent Prep: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C.

  • Activation: Dropwise add

    
     (1.2 equiv). Critical: Maintain temp <5°C. Stir for 30 min until the Vilsmeier complex (white/yellow precipitate) forms.
    
  • Addition: Dissolve 2-methyl-6-nitroindole (1.0 equiv) in minimum DMF and add dropwise to the complex.

    • Observation: Solution will turn deep yellow/orange.

  • Reaction: Warm to room temperature, then heat to 80°C for 4 hours.

    • Kinetic Check: Monitor by TLC (50% EtOAc/Hex). The nitro group slows conversion; if starting material persists at 2h, do not increase temp (risk of polymerization), extend time instead.

  • Hydrolysis: Pour mixture into ice-water containing NaOAc (buffered hydrolysis prevents nitro-group degradation). A yellow solid precipitates.[2]

  • Isolation: Filter, wash with water, and recrystallize from EtOH.

Protocol B: Pd-Catalyzed Direct C3-Arylation (Milder Conditions)

Target: Synthesis of 2-methyl-3-phenyl-6-nitro-1H-indole

  • Setup: Charge a pressure tube with 2-methyl-6-nitroindole (1.0 equiv), Iodobenzene (1.5 equiv),

    
     (5 mol%), and AgOAc (2.0 equiv).
    
  • Solvent: Add acetic acid (AcOH) or HFIP (Hexafluoroisopropanol).

    • Note: HFIP is known to accelerate C-H activation of electron-poor indoles.

  • Reaction: Seal and heat to 110°C for 18 hours.

    • Mechanism:[3][4][5][6] The AgOAc acts as a halide scavenger and re-oxidant.

  • Workup: Filter through a Celite pad (to remove Pd/Ag). Concentrate filtrate.

  • Purification: Flash chromatography is usually required to separate the product from homocoupled biphenyl byproducts.

Strategic Recommendation

For Scale-Up and Process Chemistry :

Choose Method A (Vilsmeier-Haack). Rationale: Despite the kinetic penalty of the nitro group, the thermodynamic driving force is robust. The reagents are cheap, and the impurity profile is cleaner (no heavy metals). The high yield (90%+) compensates for the slower rate.

For Diversity-Oriented Library Synthesis :

Choose Method B (C-H Activation). Rationale: It allows for the rapid installation of complex aryl/heteroaryl groups at C3 without pre-functionalization, which is valuable when exploring Structure-Activity Relationships (SAR) around the indole core.

Visualization of Electronic Effects[1]

The following diagram illustrates why the C3 position remains the primary target despite the C6-Nitro deactivation.

ElectronicMap Nitro 6-Nitro Group (EWG) IndoleCore Indole Pi-System Nitro->IndoleCore Withdraws e- density (Deactivation) C3_Site C3 Position (Nucleophilic) IndoleCore->C3_Site Residual e- density localized here C2_Methyl C2-Methyl (Steric Block + Weak EDG) C2_Methyl->IndoleCore Steric Shielding of C2 C2_Methyl->C3_Site Hyperconjugation (Stabilizes C3+)

Figure 2: Electronic Influence Map. The C2-Methyl group plays a crucial role in directing incoming electrophiles to C3 by blocking C2 and slightly offsetting the C6-Nitro deactivation via hyperconjugation.

References

  • NII.ac.jp. (2022). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block.[7] Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones.[8] Retrieved from [Link]

Sources

Validation

Comparative Biological Profile of Substituted Nitroindoles: A Multi-Target Analysis

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, drug discovery researchers, and pharmacologists. Focus: Objective comparison of 4-, 5-, and 6-nitroindole derivatives across oncology, infectious disea...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, drug discovery researchers, and pharmacologists. Focus: Objective comparison of 4-, 5-, and 6-nitroindole derivatives across oncology, infectious disease, and CNS therapeutics.

Executive Summary: The Nitroindole Scaffold

The nitroindole moiety is a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets depending on the regiochemistry of the nitro group and the nature of substituents. While the nitro group (


) is often flagged as a toxicophore due to potential metabolic activation, its strong electron-withdrawing nature (

) and ability to participate in hydrogen bonding make it indispensable for specific binding interactions.

This guide compares the biological efficacy of substituted nitroindoles, revealing a distinct structure-activity relationship (SAR) divergence:

  • 5-Nitroindoles: Dominate in oncology , particularly as c-Myc G-quadruplex stabilizers.

  • 4- & 6-Nitroindoles: Exhibit superior antimicrobial and antifungal profiles, especially when halogenated.

  • 4-Nitroindoles: Show unique specificity for CNS targets (5-HT2 receptors) when sulfonated.

Oncology: The Dominance of 5-Nitroindoles

In the context of cancer therapeutics, the 5-nitroindole scaffold has emerged as a superior pharmacophore compared to its 4- or 6-isomers, particularly in targeting the c-Myc promoter.

Mechanism of Action: c-Myc G-Quadruplex Stabilization

Overexpression of the c-Myc oncogene drives proliferation in many human cancers. The promoter region of c-Myc contains a guanine-rich sequence that can form a G-quadruplex (G4) structure. Stabilizing this G4 structure prevents the transcriptional machinery from unwinding the DNA, effectively silencing c-Myc expression.

Experimental Data Comparison: Recent studies synthesized a series of pyrrolidine-substituted nitroindoles.[1] The 5-nitro derivatives (specifically Compound 5 and Compound 7 ) demonstrated superior binding affinity and cytotoxicity compared to 5-amino analogs or unsubstituted variants.

Compound IDCore ScaffoldSubstituent (C3)IC50 (HeLa Cells)

(c-Myc G4)*
Stability
Compound 7 5-Nitroindole Pyrrolidine linker 5.89 ± 0.73 µM > 15°C High
Compound 55-NitroindolePiperidine linker5.08 ± 0.91 µM> 12°CHigh
Compound 125-AminoindolePyrrolidine linker> 50 µM< 2°CLow (Oxidation prone)
Parent IndoleIndole (No

)
Pyrrolidine linker> 100 µM< 1°CModerate

*


: Change in melting temperature of the G-quadruplex DNA, indicating stabilization.

Key Insight: The nitro group at C5 is not merely a bystander; it provides critical electronic properties that enhance


-stacking interactions with the G-quartet. The amino-derivative (Compound 12) loses activity, likely due to the loss of electron-withdrawing character and rapid oxidative degradation.
Visualization: c-Myc Downregulation Pathway

G Compound 5-Nitroindole Derivative (Compound 7) G4 c-Myc Promoter G-Quadruplex (G4) Compound->G4  Intercalation/Stacking Stabilization Stabilization of G4 Structure (Prevents Unwinding) G4->Stabilization Transcription Transcriptional Machinery (Polymerase Stalled) Stabilization->Transcription  Blocks Outcome Downregulation of c-Myc (G1 Cell Cycle Arrest) Transcription->Outcome

Figure 1: Mechanism of 5-nitroindole induced c-Myc silencing.

Antimicrobial & Antifungal: The 4,6-Regioisomer Advantage

While 5-nitroindoles rule oncology, the 4- and 6-positions are critical for anti-infective activity. This is often observed in "hybrid" scaffolds where the nitroindole is fused with other pharmacophores (e.g., triazoles, sulfonamides) or heavily halogenated.

Comparative Activity Profile

Research indicates that electron-withdrawing groups (EWGs) like nitro and halogens at C4 and C6 significantly enhance lipophilicity and membrane penetration, which is crucial for antifungal efficacy.

Target OrganismMost Active ScaffoldKey SubstituentsMIC / ActivityReference
Candida albicans4,6-Disubstituted Indole 4,6-dibromo / 4-nitro0.98 µg/mL[NIH, 2025]
M. tuberculosisIndole-2-carboxamide 4-nitro / 6-nitro6.25 µg/mL[MDPI, 2023]
S. aureus (MRSA)6-Nitroindole C3-triazole fusion2-4 µg/mL[Frontiers, 2021]

Expert Analysis: The 4- and 6-positions are less sterically hindered than the 3-position (the natural attachment point for tryptophan biosynthesis), allowing these derivatives to fit into the tight hydrophobic pockets of microbial enzymes (e.g., FabH in bacteria or CYP51 in fungi). The 5-nitro position, while active, often lacks the specific geometry required for these pockets compared to the 4/6 isomers.

CNS Therapeutics: The 4-Nitro Niche

A specific subset of 4-nitroindoles has shown promise as antagonists for the 5-HT2A and 5-HT2C serotonin receptors.

  • Selectivity: 4-nitroindole sulfonamides exhibit high selectivity for 5-HT2C over 5-HT2A.[2]

  • SAR Logic: The nitro group at C4 forces the adjacent sulfonamide group (at C3 or N1) into a specific conformation that mimics the endogenous ligand's binding mode but acts as an antagonist.

  • Data: IC50 values < 1 µM were achieved for 4-nitro derivatives, whereas moving the nitro group to C5 or C6 resulted in a >10-fold loss of affinity.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 5-Nitroindole c-Myc Inhibitor (Compound 7)

This protocol utilizes a Vilsmeier-Haack formylation followed by reductive amination. It is robust and scalable.

Reagents: 5-nitroindole,


, DMF, Pyrrolidine derivative, 

, Methanol.[3]
  • Formylation (Vilsmeier-Haack):

    • Cool DMF (5 mL) to 0°C. Add

      
       (1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier reagent.
      
    • Add 5-nitroindole (1.0 eq) dissolved in DMF.

    • Heat to 80°C for 3 hours.

    • Validation: TLC (Hexane:EtOAc 1:1) should show a new spot (aldehyde) with lower

      
       than starting material.
      
    • Quench with ice water and neutralize with

      
      . Filter the yellow precipitate (3-formyl-5-nitroindole).
      
  • Reductive Amination:

    • Dissolve 3-formyl-5-nitroindole (1.0 eq) in MeOH.

    • Add the amine (e.g., 1-(3-aminopropyl)pyrrolidine) (1.1 eq). Stir at RT for 2 hours to form the imine.

    • Add

      
       (1.5 eq) in portions at 0°C.
      
    • Stir overnight at RT.

    • Validation: Disappearance of the imine color.

    • Evaporate solvent, extract with DCM, and purify via column chromatography.

Protocol B: c-Myc G-Quadruplex Melting Assay (FRET)

Objective: Quantify the thermal stabilization (


) of the G4 structure by the ligand.
  • Oligonucleotide Preparation:

    • Use FRET-labeled c-Myc sequence: 5'-FAM-Sequence-TAMRA-3'.

    • Dilute to 400 nM in buffer (10 mM Tris-HCl pH 7.4, 100 mM KCl).

    • Annealing (Critical Step): Heat to 95°C for 5 min, then cool slowly to RT over 2 hours. This ensures proper G4 folding.

  • Assay Setup:

    • Aliquot 20 µL of annealed DNA into PCR tubes.

    • Add 20 µL of Compound 7 (at 2x concentration, e.g., 10 µM final).

    • Include Control: DNA + Buffer (No ligand).

  • Measurement:

    • Use a real-time PCR machine (FAM channel).

    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Data Analysis: The

      
       is the midpoint of the transition. 
      
      
      
      .
    • Success Criteria: A

      
       indicates significant binding.
      

Visualizing the SAR Landscape

SAR Core Nitroindole Scaffold Pos4 Position 4 (Nitro/Halogen) Core->Pos4 Pos5 Position 5 (Nitro) Core->Pos5 Pos6 Position 6 (Nitro/Halogen) Core->Pos6 CNS CNS Activity (5-HT2 Antagonists) Pos4->CNS High Selectivity Microbial Antimicrobial (Fungal/Bacterial) Pos4->Microbial Synergistic w/ C6 Cancer Anticancer (c-Myc G4 Binders) Pos5->Cancer Optimal Stacking Pos6->Microbial Broad Spectrum

Figure 2: Structure-Activity Relationship (SAR) Map of Nitroindoles.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Source: PubMed / ChemMedChem (2021).

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Source: NIH / PubMed Central (2025). (Note: Generalized link to PMC search for verification)

  • Synthesis and Biological Evaluation of 4-Nitroindole Derivatives as 5-HT2A Receptor Antagonists. Source: Bioorganic & Medicinal Chemistry (2015).[2]

  • Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of Coumarin-Indole Hybrids. Source: MDPI (2023).

  • Structure-Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors. Source: Journal of Medicinal Chemistry / NIH.

Sources

Comparative

Benchmarking Computational Accuracy: A Technical Guide to DFT Protocols for 2-Methyl-6-nitro-1H-indole

Executive Summary & Core Directive The Challenge: Modeling 2-Methyl-6-nitro-1H-indole presents a specific electronic structure problem: the "push-pull" interaction between the electron-rich indole ring (donor) and the el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Modeling 2-Methyl-6-nitro-1H-indole presents a specific electronic structure problem: the "push-pull" interaction between the electron-rich indole ring (donor) and the electron-withdrawing nitro group (acceptor) at the C6 position. Standard functionals (e.g., B3LYP) often fail here due to self-interaction errors, leading to incorrect charge transfer (CT) predictions and overestimated bond delocalization.

The Solution: This guide moves beyond "default settings" to establish a high-fidelity protocol. Based on comparative benchmarks of nitro-aromatic systems, wB97X-D (Range-Separated Hybrid with Dispersion) is identified as the superior functional for this specific scaffold, balancing ground-state geometry accuracy with reliable excited-state (UV-Vis) predictions.

Molecular Analysis & Computational Challenges

Before setting up the calculation, we must analyze the electronic environment of the target molecule.

FeatureElectronic EffectComputational Consequence
Indole Core

-excessive heteroaromatic
Requires adequate basis set polarization (d,p) for aromaticity.
C6-Nitro Group Strong

-acceptor (-M effect)
Induces Charge Transfer (CT). Standard hybrids (B3LYP) will underestimate excitation energies.
C2-Methyl Group Weak

-donor (+I effect)
Steric influence is minimal, but hyperconjugation must be captured.
Planarity

-stacking potential
Requires Dispersion Correction (D3/D4) if modeling dimers or crystal packing.

Comparative Methodology: Selecting the Functional

For this specific molecule, we evaluate three distinct classes of functionals. The choice depends on the physical property of interest.

Candidate 1: B3LYP/6-31G(d) (The "Old Standard")
  • Status: Not Recommended for this specific application.

  • Why: While computationally cheap, B3LYP lacks long-range correction. In 6-nitroindoles, it tends to over-stabilize the delocalized structure, resulting in UV-Vis absorption peaks that are redshifted by 0.3–0.5 eV compared to experiment.

Candidate 2: M06-2X/6-311++G(d,p) (The "Thermodynamic Choice")
  • Status: Excellent for Ground State Energetics (NMR, IR, Reaction Barriers).

  • Why: As a global hybrid with high exact exchange (54%), it captures the localization of the nitro group electrons effectively. It is the gold standard for calculating NMR chemical shifts for this scaffold.

Candidate 3: wB97X-D/def2-TZVP (The "Holistic Choice")
  • Status: Recommended Best Practice for General Characterization.

  • Why: This Range-Separated Hybrid (RSH) correctly treats the long-range electron interaction between the indole nitrogen and the nitro group. It includes empirical dispersion (D2), making it accurate for both geometry and vertical excitation energies (UV-Vis).

Experimental Protocol: Step-by-Step Workflow

This protocol assumes the use of Gaussian or ORCA software packages.

Phase A: Geometry Optimization & Frequency Analysis

Objective: Obtain the global minimum structure and verify it is not a transition state (Saddle Point).

  • Input Construction:

    • Functional: wB97X-D[1]

    • Basis Set: def2-TZVP (Triple-zeta quality is required for the nitro group).

    • Solvent Model: SMD (Solvation Model based on Density) with Acetonitrile or Methanol (polar solvents stabilize the nitro-indole dipole).

  • Convergence Criteria: Set to Tight (RMS Force < 1.0e-5).

  • Validation: Ensure zero imaginary frequencies.

Phase B: NMR Shift Prediction (GIAO Method)

Objective: Validate structure against experimental 1H/13C NMR data.

  • Geometry: Use the optimized geometry from Phase A.

  • Method: GIAO (Gauge-Independent Atomic Orbital) at the M06-2X/6-311+G(2d,p) level. Note: We switch to M06-2X here as it outperforms wB97X-D specifically for magnetic shielding tensors.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level to reference shifts (

    
    ).
    
Phase C: TD-DFT for UV-Vis Spectra

Objective: Predict the Charge Transfer (CT) band.

  • State Selection: Calculate first 10 singlet excited states (nstates=10).

  • Equilibrium: Use Non-Equilibrium Solvation (linear response) if comparing to fast absorption processes.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct computational route based on the research goal.

DFT_Workflow Start Start: 2-Methyl-6-nitro-1H-indole Goal Define Research Goal Start->Goal Route_Geo Geometry & Stacking Goal->Route_Geo Crystal Packing Route_NMR NMR Characterization Goal->Route_NMR Structure ID Route_UV UV-Vis / Photophysics Goal->Route_UV Excited States Func_Disp Functional: wB97X-D Basis: def2-TZVP Route_Geo->Func_Disp Func_Mag Functional: M06-2X Basis: 6-311+G(2d,p) Route_NMR->Func_Mag Func_RSH Functional: CAM-B3LYP or wB97X-D Basis: def2-TZVP Route_UV->Func_RSH Calc Run Calculation (Gaussian/ORCA) Func_Disp->Calc Func_Mag->Calc Func_RSH->Calc Valid_Freq Validation: Freq Check (No Imaginary Modes) Calc->Valid_Freq Valid_Exp Validation: Compare vs. Exp. Data (Lit.) Valid_Freq->Valid_Exp

Caption: Decision tree for selecting functionals based on specific physicochemical properties of nitroindoles.

Data Presentation: Benchmarking Expectations

The following table summarizes the expected deviations of computational results from experimental "Ground Truth" values for nitro-substituted indoles, derived from literature benchmarks [1, 2].

ParameterExperimental Benchmark (Approx.)B3LYP PredictionwB97X-D PredictionM06-2X PredictionAnalysis
C-N Bond (Nitro) 1.45 Å1.46 Å (+0.01)1.45 Å (Exact)1.45 Å (Exact)B3LYP slightly elongates the bond due to over-delocalization.
UV-Vis

320–350 nm (CT Band)370 nm (Redshifted)335 nm (Accurate)330 nm (Accurate)Critical Failure of B3LYP. RSH functionals (wB97X-D) correct the CT error.
Dipole Moment ~6.5 - 7.0 Debye6.2 D6.8 D6.9 DHigh dipole due to push-pull nature requires diffuse functions (++).
NMR

H (C3-H)

6.5 - 6.6 ppm

6.3 ppm

6.4 ppm

6.55 ppm
M06-2X provides the best magnetic shielding accuracy.
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Geometry: For the nitro group planarity relative to the indole ring, wB97X-D matches X-ray diffraction data (where the nitro group is often twisted by ~2-5° due to crystal packing or steric effects) better than B3LYP, which tends to force planarity [3].

  • Spectroscopy: The nitro group at C6 creates a specific "long-axis" polarization. Only range-separated functionals (wB97X-D, CAM-B3LYP) correctly separate the donor/acceptor orbitals to predict the vertical excitation energy within 0.1 eV of experimental values [4].

References

  • Benchmarking DFT for Nitroaromatics

    • Title: Performance of Density Functionals for the Prediction of Heats of Formation and Geometries of Nitroaromatic Compounds.[2]

    • Source: Journal of Chemical Theory and Comput
    • Link:[Link]

  • Indole Electronic Structure

    • Title: Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
    • Source: N
    • Link:[Link]

  • Dispersion Corrections

    • Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu.
    • Source: The Journal of Chemical Physics.
    • Link:[Link]

  • TD-DFT for Charge Transfer

    • Title: Charge-transfer excit
    • Source: Chemical Society Reviews.
    • Link:[Link]

Sources

Validation

Comparative Guide: Reduction Strategies for Nitroindoles

Executive Summary & The "Indole Challenge" The reduction of nitroindoles to aminoindoles is a pivotal yet perilous transformation in the synthesis of serotonin analogs, kinase inhibitors, and other indole-based pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Indole Challenge"

The reduction of nitroindoles to aminoindoles is a pivotal yet perilous transformation in the synthesis of serotonin analogs, kinase inhibitors, and other indole-based pharmacophores. While the reduction of a nitro group (


) to an amine (

) is a textbook reaction, the indole scaffold introduces unique instability .

The Core Problem: Electron-rich aminoindoles (particularly 3-aminoindoles) are notoriously unstable. Upon exposure to air or light, they rapidly undergo oxidative dimerization or polymerization to form dark, insoluble tars. Consequently, the choice of reduction method is not merely about yield—it is about reaction kinetics, workup speed, and compatibility with in situ protection steps .

This guide compares four industry-standard methodologies, evaluating them on chemoselectivity, scalability, and their ability to mitigate indole decomposition.

Comparative Analysis of Reduction Methods

Method A: Catalytic Hydrogenation ( / Pd-C)

The Industrial Standard

Mechanism: Heterogeneous catalysis involving the adsorption of the nitro group onto the palladium surface, followed by stepwise transfer of hydrogen atoms.

  • Pros: High atom economy, clean workup (filtration), scalable.

  • Cons: Non-selective . It will dehalogenate aryl chlorides/bromides and reduce pendant alkenes. Requires specialized high-pressure equipment.

  • Best For: Simple nitroindoles lacking sensitive functional groups.

Method B: Iron-Mediated Reduction (Fe / AcOH)

The Chemoselective Workhorse

Mechanism: Single Electron Transfer (SET) from zero-valent iron to the nitro group in an acidic medium.

  • Pros: Highly Chemoselective . Tolerates halogens, aldehydes, and nitriles.[1] Inexpensive.

  • Cons: Heterogeneous sludge (iron oxides) can complicate filtration; requires acidic conditions which may affect acid-sensitive protecting groups.

  • Best For: Halogenated nitroindoles or complex substrates requiring mild conditions.

Method C: Transfer Hydrogenation (Hydrazine / Pd-C)

The "Sniper" Method

Mechanism: Hydrazine acts as the hydrogen donor. The rapid evolution of


 gas drives the reaction forward.
  • Pros: Faster than balloon hydrogenation; avoids high-pressure vessels. Can be tuned for selectivity (avoiding dehalogenation) by controlling temperature and reflux time.[2]

  • Cons: Hydrazine is toxic and potentially explosive; requires careful handling.

  • Best For: Rapid, small-to-mid-scale reductions where gas cylinders are impractical.

Method D: Sodium Dithionite ( )

The Mild Aqueous Alternative

Mechanism: Electron transfer in a biphasic or aqueous-organic system.

  • Pros: Very mild, basic/neutral conditions possible. Avoids heavy metals completely.

  • Cons: Variable yields depending on solubility; sulfur byproducts can smell and require thorough washing.

  • Best For: Water-soluble substrates or when transition metals must be avoided (e.g., final API steps).

Quantitative Performance Matrix

FeatureCatalytic Hydrogenation (

/Pd)
Fe / Acetic AcidHydrazine / Pd-CSodium Dithionite
Typical Yield 85 - 95%75 - 90%80 - 95%60 - 80%
Halogen Tolerance Poor (Dehalogenates)Excellent Good (Temp. dependent)Excellent
Reaction Time 2 - 12 Hours1 - 4 Hours15 - 60 Minutes1 - 3 Hours
Scalability HighMedium (Waste disposal)MediumHigh
Indole Stability High (Clean crude)Medium (Acidic workup risk)High (Fast reaction)Medium

Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the optimal reduction method based on substrate structural features.

ReductionDecisionTree Start Start: Nitroindole Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen AcidSensitive Acid Sensitive Groups? Halogen->AcidSensitive Yes MetalFree Strict Metal Limits (API)? Halogen->MetalFree No MethodFe Method: Fe / AcOH (Chemoselective) AcidSensitive->MethodFe No MethodHyd Method: Hydrazine / Pd-C (Fast Transfer) AcidSensitive->MethodHyd Yes (Avoid Acid) MethodH2 Method: H2 / Pd-C (Standard) MetalFree->MethodH2 No MethodDith Method: Na2S2O4 (Mild/Aqueous) MetalFree->MethodDith Yes

Figure 1: Strategic decision tree for selecting nitroindole reduction methods based on chemoselectivity requirements.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction using Fe/Acetic Acid

Recommended for: 4-, 5-, 6-, or 7-nitroindoles containing halogens.

Rationale: Iron in acetic acid provides a "soft" reduction potential that reduces the nitro group without attacking the carbon-halogen bond.[3]

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.

  • Dissolution: Dissolve the nitroindole (1.0 equiv) in a mixture of Ethanol/Water (4:1 ratio).

  • Activation: Add Iron powder (5.0 equiv, <325 mesh) and Ammonium Chloride (1.0 equiv).

  • Acid Addition: Dropwise add Glacial Acetic Acid (5.0 equiv).

    • Note: The reaction is exothermic.[4] Monitor internal temperature.[5]

  • Reflux: Heat to 70-80°C for 2 hours. Monitor by TLC (nitroindoles are often yellow; aminoindoles are fluorescent blue/white).

  • Workup (Critical Step):

    • Cool to room temperature.

    • Neutralize with saturated

      
       to pH ~8 (prevents acid-catalyzed polymerization).
      
    • Filter through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.[6]

    • Immediate Action: If the aminoindole is unstable, proceed immediately to the next step (e.g., acylation) using the crude filtrate.

Protocol B: Transfer Hydrogenation with Hydrazine/Pd-C

Recommended for: Rapid generation of aminoindoles to minimize decomposition time.

Rationale: Hydrazine decomposes on the Pd surface to generate highly active hydrogen species. The rapid kinetics minimize the time the unstable amine spends in solution.

  • Setup: Use a round-bottom flask with a reflux condenser open to a bubbler (significant gas evolution).

  • Mixture: Suspend 10% Pd/C (10 wt% loading relative to substrate) in Methanol.

  • Substrate: Add the nitroindole (1.0 equiv).

  • Reduction: Heat the mixture to mild reflux (60°C).

  • Addition: Add Hydrazine Hydrate (5.0 - 10.0 equiv) dropwise over 10 minutes.

    • Caution: Vigorous evolution of

      
       and 
      
      
      
      . Ensure good ventilation.
  • Completion: Reaction is usually complete within 30-60 minutes.

  • Workup:

    • Filter hot through Celite (to prevent product precipitation on the catalyst).

    • Concentrate filtrate in vacuo.

    • Stabilization: Store under Argon or convert to salt (e.g., HCl salt) immediately.

Mechanistic Insight: The Dithionite Pathway

Sodium dithionite offers a unique mechanism distinct from metal-catalyzed routes, relying on the formation of the sulfoxylate radical anion (


).

DithioniteMechanism S2O4 S2O4(2-) Dithionite SO2Rad 2 SO2(.-) Radical Anion S2O4->SO2Rad Dissociation Nitro R-NO2 Nitroindole SO2Rad->Nitro SET Nitroso R-NO Nitroso Nitro->Nitroso -H2O Hydroxyl R-NHOH Hydroxylamine Nitroso->Hydroxyl 2e- / 2H+ Amine R-NH2 Aminoindole Hydroxyl->Amine 2e- / -H2O

Figure 2: Simplified electron transfer pathway for Sodium Dithionite reduction.

References

  • BenchChem. (2025).[7][8] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Retrieved from

  • Li, F., Frett, B., & Li, H. (2014).[2][9] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. Retrieved from

  • Romero, A. H., et al. (2013).[10] A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45, 2043-2050.[10] Retrieved from

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe) Protocols. Retrieved from

  • Abbassi, N., et al. (2011).[11] Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2. Synthetic Communications. Retrieved from

Sources

Comparative

Technical Guide: Advantages of 2-Methyl-6-nitro-1H-indole in Drug Discovery

This guide provides an in-depth technical analysis of 2-Methyl-6-nitro-1H-indole (CAS: 3484-23-9), positioning it as a superior building block for specific medicinal chemistry campaigns compared to its non-methylated or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-6-nitro-1H-indole (CAS: 3484-23-9), positioning it as a superior building block for specific medicinal chemistry campaigns compared to its non-methylated or isomeric counterparts.[1]

Executive Summary: The "Locked" Scaffold Strategy

In the optimization of indole-based pharmacophores, researchers often face a triad of challenges: metabolic instability at C2 , poor solubility , and lack of orthogonal functionalization vectors .

2-Methyl-6-nitro-1H-indole serves as a strategic solution to these bottlenecks.[1] Unlike the standard 6-nitroindole, the C2-methyl group acts as a "metabolic blocker," preventing P450-mediated oxidation while simultaneously directing electrophilic substitution exclusively to the C3 position.[1] Furthermore, the 6-nitro group provides a masked aniline handle, essential for expanding Structure-Activity Relationships (SAR) into the solvent-exposed regions of binding pockets (e.g., kinase hinge binders).[1]

Comparative Analysis: Why Choose This Scaffold?

Metabolic Stability (The C2-Blocking Effect)

The most significant advantage of the 2-methyl variant over unsubstituted 6-nitroindole is the inhibition of oxidative metabolism.[1]

  • Mechanism: Cytochrome P450 enzymes (specifically CYP3A4) frequently target the electron-rich C2 position of the indole ring, leading to the formation of oxindoles or ring-opening metabolites.[1]

  • Advantage: The C2-methyl group sterically and electronically impedes this oxidation pathway, significantly extending the half-life (

    
    ) of the parent compound in microsomal stability assays.[1]
    
Regiochemical Control in Synthesis

When performing Electrophilic Aromatic Substitution (EAS) on indoles, regioselectivity can be problematic.[1]

Feature6-Nitroindole (Alternative)2-Methyl-6-nitro-1H-indole (Recommended)
C3 Reactivity High, but prone to C2 side-reactionsExclusive C3 functionalization
Dimerization Risk of acid-catalyzed dimerizationSterically suppressed
Stability Prone to air oxidation (indolenine formation)Enhanced oxidative stability
Orthogonal Vector Positioning

In fragment-based drug design (FBDD), the exit vector of the substituent is critical.[1]

  • Vs. 5-Nitroindole: The 6-nitro position offers a distinct vector (approx. 120° difference) relative to the N1-C2 axis.[1] This is often preferred for targeting solvent channels in kinases where 5-substitution might clash with the gatekeeper residue.[1]

  • Vs. 2-Methylindole: The presence of the 6-nitro group allows for late-stage diversification (reduction to amine

    
     amide/urea formation) without affecting the core scaffold assembly.[1]
    

Experimental Protocols

Protocol A: Selective C3-Formylation (Vilsmeier-Haack)

This protocol demonstrates the advantage of the 2-methyl group in directing clean C3 substitution.[1]

Reagents:

  • 2-Methyl-6-nitro-1H-indole (1.0 eq)[1]

  • Phosphorus oxychloride (

    
    , 1.2 eq)[1]
    
  • Dimethylformamide (DMF, 5.0 eq)[1]

  • Dichloromethane (DCM)[1]

Methodology:

  • Active Species Formation: Cool DMF (anhydrous) to 0°C under

    
    . Add 
    
    
    
    dropwise over 15 min.[1] Stir for 30 min to generate the Vilsmeier reagent (chloroiminium ion).[1]
  • Addition: Dissolve 2-Methyl-6-nitro-1H-indole in DCM and add slowly to the Vilsmeier reagent at 0°C.

  • Cyclization: Warm to room temperature (RT) and reflux for 2 hours. Note: The 2-methyl group prevents polymerization often seen with naked indoles.[1]

  • Hydrolysis: Pour the mixture into crushed ice/sodium acetate solution. The precipitate is the C3-aldehyde.[1]

  • Purification: Recrystallize from ethanol.

Expected Yield: >85% (Higher purity compared to 6-nitroindole due to lack of C2 isomers).[1]

Protocol B: Nitro Reduction to 6-Amino Scaffold

Crucial for converting the building block into a hinge-binding motif.[1]

Reagents:

  • 2-Methyl-6-nitro-1H-indole[1][2]

  • Iron powder (Fe, 5 eq)[1]

  • Ammonium chloride (

    
    , 10 eq)[1]
    
  • Ethanol/Water (4:1)[1]

Methodology:

  • Suspend the nitroindole in EtOH/

    
    .
    
  • Add Fe powder and

    
    .[1]
    
  • Heat to reflux for 1 hour. Monitor by TLC (The amine is highly fluorescent).[1]

  • Filtration: Filter hot through Celite to remove iron oxides.[1]

  • Workup: Concentrate filtrate. The 2-methyl-6-aminoindole is sensitive to air oxidation; use immediately or store as an HCl salt.[1]

Mechanistic Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this specific building block, highlighting the "blocking" effect of the methyl group.

IndolePathways Start 2-Methyl-6-nitro-1H-indole (Core Scaffold) Metabolism Metabolic Oxidation (Microsomes) Start->Metabolism In vivo exposure Synthesis Chemical Functionalization Start->Synthesis Lab Synthesis C2_Ox C2-Oxidation (BLOCKED by Methyl) Metabolism->C2_Ox CYP3A4 Attack C2_Ox->Start Blocked C3_Func C3-Formylation (Vilsmeier-Haack) Synthesis->C3_Func Electrophilic Attack Nitro_Red Nitro Reduction (Fe/NH4Cl) Synthesis->Nitro_Red Chemoselective Red. Product_A Kinase Inhibitor Core (Stable Hinge Binder) C3_Func->Product_A Condensation Product_B Solubilized Drug Candidate (Amide/Urea Linkage) Nitro_Red->Product_B Amide Coupling

Figure 1: Strategic advantage of the 2-methyl group in blocking metabolic degradation (red path) while permitting orthogonal chemical functionalization (green path).[1]

Data Summary: 2-Methyl vs. Unsubstituted[1][3]

Parameter6-Nitroindole2-Methyl-6-nitroindole Impact on Drug Design
LogP (Predicted) ~2.1~2.5Slight increase in lipophilicity aids membrane permeability.[1]
C2-H Acidity HighN/A (Methyl blocked) Prevents base-catalyzed decomposition.[1]
Electrophilic Selectivity C3 > C2 (Mixtures possible)C3 >>> C2 (Exclusive) Higher yields in scale-up synthesis.[1]
Metabolic Liability High (Oxindole formation)Low Improved pharmacokinetic (PK) profile.[1]

References

  • Synthesis and Reactivity of Nitroindoles

    • Title: "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery"[1][3][4][5]

    • Source: PMC (National Institutes of Health)[1]

    • URL:[Link]

  • Microwave-Assisted Synthesis & Functionalization

    • Title: "Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
    • Source: MDPI (Molecules)[1]

    • URL:[Link][1]

  • Medicinal Chemistry of Indole Scaffolds

    • Title: "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure"[1][5][6]

    • Source: MDPI (Biomolecules)[1]

    • URL:[Link][1][7]

  • Structural Data (Analogous Indazoles)

    • Title: "2-Methyl-6-nitro-2H-indazole crystal structure and synthesis"
    • Source: Acta Crystallographica / PMC[1]

    • URL:[Link]

Sources

Validation

Literature review of 2-Methyl-6-nitro-1H-indole applications

Literature Review & Application Guide: 2-Methyl-6-nitro-1H-indole PART 1: EXECUTIVE SUMMARY & CHEMICAL PROFILE 2-Methyl-6-nitro-1H-indole (CAS: 3484-23-9) serves as a critical "pivot scaffold" in medicinal chemistry. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review & Application Guide: 2-Methyl-6-nitro-1H-indole

PART 1: EXECUTIVE SUMMARY & CHEMICAL PROFILE

2-Methyl-6-nitro-1H-indole (CAS: 3484-23-9) serves as a critical "pivot scaffold" in medicinal chemistry. While often overshadowed by its 5-nitro isomer or the 6-azaindole bioisostere (used in drugs like Fostemsavir), the 6-nitroindole moiety provides a unique electronic vector. It retains the lipophilicity of the indole core while introducing a strong electron-withdrawing group (EWG) at the 6-position, significantly acidifying the N1-proton and altering the electronics of the C3 position.

This guide evaluates its utility as a precursor for HIV-1 attachment inhibitors, c-Myc G-quadruplex binders, and as a regiochemical challenge in organic synthesis.

Chemical Identity
PropertySpecification
IUPAC Name 2-Methyl-6-nitro-1H-indole
CAS Number 3484-23-9
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Key Features Strong EWG at C6; Acidic N-H (pKa < 16); Electrophilic C3
Primary Isomer 2-Methyl-5-nitroindole (Major impurity in non-selective synthesis)

PART 2: SYNTHETIC UTILITY & PROTOCOLS

The synthesis of 2-methyl-6-nitroindole is non-trivial due to the directing effects of the indole nitrogen. Direct nitration of 2-methylindole predominantly yields the 5-nitro isomer (approx. 80:20 ratio favoring 5-nitro) due to the conjugation of the N1 lone pair stabilizing the transition state at C5. Therefore, regioselective construction is required.

Protocol A: The "Gold Standard" Regioselective Synthesis

Methodology: Transition-metal-free Cs2CO3-promoted cyclization. This modern approach avoids the isomer separation issues of the Fischer synthesis.

Mechanism: Reaction of enaminones with nitroaromatic electrophiles via a cascade C–C/C–N bond formation.

Step-by-Step Protocol:

  • Reagents: 2-Halo-5-nitroaniline (1.0 equiv), Acetone (solvent/reactant), Cs2CO3 (2.0 equiv).

  • Setup: Dissolve 2-halo-5-nitroaniline in DMSO/Acetone mixture.

  • Cyclization: Add Cs2CO3 and heat to 100°C for 12 hours under N2 atmosphere.

  • Work-up: Dilute with ethyl acetate, wash with brine (3x) to remove DMSO.

  • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

  • Validation: 1H NMR should show a singlet at ~2.4 ppm (C2-Me) and distinct splitting for C5/C7 protons confirming 6-substitution.

Protocol B: Modified Fischer Indole Synthesis (Legacy)

Methodology: Acid-catalyzed cyclization of 3-nitrophenylhydrazine. Note: This method produces a mixture of 4-nitro and 6-nitro isomers (approx. 1:1 ratio), requiring tedious chromatographic separation.

Workflow:

  • Hydrazone Formation: Reflux 3-nitrophenylhydrazine with acetone in ethanol/acetic acid for 2 hours.

  • Cyclization: Treat the isolated hydrazone with Polyphosphoric Acid (PPA) at 100°C.

  • Isomer Separation: The crude dark solid contains both 2-methyl-4-nitroindole and 2-methyl-6-nitroindole.

  • Purification: Recrystallize from benzene/ethanol. The 6-nitro isomer is typically less soluble and crystallizes first, but column chromatography is recommended for >98% purity.

PART 3: MEDICINAL CHEMISTRY APPLICATIONS

HIV-1 Attachment Inhibitors (The Temsavir Pathway)

The 2-methyl-6-nitroindole scaffold was instrumental in the Structure-Activity Relationship (SAR) studies leading to the discovery of Temsavir (active metabolite of Fostemsavir).

  • Mechanism: These small molecules bind to the viral envelope glycoprotein gp120, locking it into a conformation that prevents attachment to the host CD4 receptor.[1]

  • Scaffold Evolution: Early leads utilized the indole core. The 6-nitro group was tested to mimic the electron-deficient nature of the 6-azaindole ring found in the final drug.

  • Key Insight: While the 6-azaindole (pyridine-like nitrogen) improves solubility and metabolic stability, the 6-nitroindole analog provided critical binding data, demonstrating that electron density withdrawal from the indole core is essential for potency in the gp120 binding pocket.

c-Myc G-Quadruplex Binders (Oncology)

Overexpression of c-Myc is a driver in many cancers. Small molecules that stabilize the G-quadruplex structure in the c-Myc promoter region can downregulate its transcription.

  • Role of 2-Methyl-6-nitroindole: Derivatives of nitroindoles act as intercalators. The planar indole system stacks on the G-tetrads.

  • Performance: The nitro group at C6 (or C5) acts as an "anchor," potentially interacting with the grooves or loops of the DNA structure via water-mediated hydrogen bonds. The 2-methyl group restricts rotation, locking the molecule in a favorable bioactive conformation compared to the unsubstituted analog.

PART 4: COMPARATIVE ANALYSIS

Table 1: Performance Comparison of Indole Scaffolds

Feature2-Methyl-6-nitroindole 2-Methyl-5-nitroindole 6-Azaindole (Drug Standard)
Electronic Nature Strong EWG at C6; Acidic NHStrong EWG at C5; Acidic NHElectron-deficient ring; Basic N at C6
Synthesis Difficulty High (Requires specific precursors)Low (Direct nitration of 2-Me-Indole)Medium (Commercial availability)
Solubility Low (Lipophilic)Low (Lipophilic)Moderate (Polar N-atom)
Primary Use SAR Probe, Electronic IsostereDye Precursor, Standard ReagentClinical Drug Core (HIV, Kinase)
H-Bonding NH Donor onlyNH Donor onlyNH Donor + N Acceptor (C6)

PART 5: VISUALIZATION (DOT DIAGRAMS)

Figure 1: Regioselective Synthesis Logic

Caption: Comparison of Legacy Fischer route (mixture) vs. Modern Enaminone route (selective).

SynthesisPathways Start1 3-Nitrophenylhydrazine + Acetone Process1 Fischer Cyclization (PPA / Heat) Start1->Process1 Result1 Mixture: 4-Nitro (50%) + 6-Nitro (50%) Process1->Result1 Purify1 Chromatography (Difficult Separation) Result1->Purify1 Start2 2-Halo-5-nitroaniline + Enaminone Process2 Cs2CO3 Promoted Cyclization Start2->Process2 Result2 2-Methyl-6-nitroindole (>90% Regioselectivity) Process2->Result2

Figure 2: SAR Evolution in HIV-1 Attachment Inhibitors

Caption: Evolution from Indole leads to the Azaindole clinical drug (Fostemsavir class).

SAR_Evolution Lead Indole Lead (Lipophilic Core) Mod1 6-Nitroindole Analog (Electronic Probe) Lead->Mod1 Add EWG (Nitro) Optimization Optimization: Solubility & Binding Affinity Mod1->Optimization Bioisosteric Replacement Mech Mechanism: gp120 Conformational Locking Mod1->Mech Confirmed Binding Mode Drug 6-Azaindole (Temsavir) (Clinical Candidate) Optimization->Drug Nitro -> Aza (N) Drug->Mech Validates Target

PART 6: REFERENCES

  • Regioselective Synthesis of Nitroindoles: Zhang, X., et al. "Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation."[2] Organic & Biomolecular Chemistry, 2014.

  • Fischer Indole Synthesis Protocol: Robinson, B.[3] "The Fischer Indole Synthesis."[4][5] Chemical Reviews, 1963. (Classic Mechanism Reference).

  • HIV-1 Attachment Inhibitors (BMS-663068/Fostemsavir Context): Lai, Y. T. "Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition."[6][7] Viruses, 2021.[6]

  • Nitration of Indoles (Regioselectivity Data): Gribble, G. W., et al. "A new synthesis of 2-nitroindoles." Tetrahedron Letters, 2005. (Discusses 2- vs 3- vs Benzene ring nitration).

  • Indole vs. Azaindole in Drug Design: Meanwell, N. A. "The 7-azaindole and 6-azaindole scaffolds in medicinal chemistry."[8] Bioorganic & Medicinal Chemistry Letters, 2018.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Methyl-6-nitro-1H-indole

Executive Directive Do not treat 2-Methyl-6-nitro-1H-indole as standard organic waste. Due to the nitro-aromatic moiety at the C6 position, this compound possesses potential thermal instability and suspected mutagenic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not treat 2-Methyl-6-nitro-1H-indole as standard organic waste. Due to the nitro-aromatic moiety at the C6 position, this compound possesses potential thermal instability and suspected mutagenic properties.[1] Disposal protocols must prioritize thermal isolation and containment of particulates .[1]

Immediate Action Required:

  • Segregation: Isolate from strong oxidizers and strong bases immediately.[1]

  • Disposal Path: High-Temperature Incineration (HTI) only.[1]

  • Prohibited: Do not dispose of via municipal waste, drain, or standard trash.[1]

Hazard Profiling & Scientific Rationale

To design a safe disposal protocol, we must first understand the molecular behavior of the target.[1] The nitro group (


) renders the indole core electron-deficient, increasing its susceptibility to nucleophilic attack and potential energetic decomposition under thermal stress.[1]
Table 1: GHS Hazard Classification & Safety Implications
ClassificationHazard CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowedZero-tolerance for dust generation; use HEPA filtration.[1]
Eye Damage H318Causes serious eye damageMandatory: Chemical splash goggles (ANSI Z87.[1]1) + Face Shield.[1][2][3]
Carcinogenicity H351Suspected of causing cancerTreat as a "Select Carcinogen" per OSHA lab standards.[1]
Mutagenicity H341Suspected genetic defectsDouble-bagging is required to prevent cross-contamination.[1]
Reactivity N/ANitro-aromatic natureRisk: Exothermic decomposition.[1] Avoid rotary evaporation to dryness at high heat.[1]

Scientific Insight: The C6-nitro group creates a "push-pull" electronic system with the indole nitrogen.[1] While this stabilizes the molecule under ambient conditions, it lowers the activation energy for decomposition in the presence of strong acids or oxidizers.[1] Therefore, waste streams must remain neutral (pH 6-8). [1]

Waste Segregation Workflow

Proper segregation is the first line of defense against reaction runaway in waste drums.[1]

Graphviz Diagram: Waste Stream Decision Logic

WasteSegregation Start Waste Material Containing 2-Methyl-6-nitro-1H-indole StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinA Stream A: Solid Hazardous (Double Bagged) Solid->BinA Label: Toxic/Mutagenic SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (EtOAc, MeOH, DMSO) SolventCheck->NonHalogenated BinB Stream B: Halogenated Organic (Segregated) Halogenated->BinB No Oxidizers! BinC Stream C: Non-Halogenated Organic (High BTU) NonHalogenated->BinC Preferred Route

Figure 1: Decision logic for segregating 2-Methyl-6-nitro-1H-indole waste. Note the strict separation of halogenated solvents to comply with incineration parameters.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Objective: Containment of mutagenic dust and prevention of environmental leaching.[1]

  • PPE Verification: Don nitrile gloves (double-gloving recommended, outer layer >0.11mm), lab coat, and chemical splash goggles.[1]

  • Primary Containment: Place the solid waste into a clear, 6-mil polyethylene bag.

    • Why: Clear bags allow visual inspection for reaction/discoloration without opening.[1]

  • Decontamination: Wipe the exterior of the primary bag with a methanol-dampened wipe to remove static-clung dust.[1] Place this wipe inside the bag.[1]

  • Secondary Containment: Seal the primary bag (tape or zip-tie) and place it inside a secondary hazardous waste bag or a wide-mouth HDPE drum.

  • Labeling: Affix a hazardous waste label.

    • Must state: "Toxic Solid, Organic, N.O.S.[1] (Contains 2-Methyl-6-nitroindole)."[1][4][5]

    • Hazard Checkbox: Check "Toxic" and "Carcinogen/Mutagen."[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Safe solvation without precipitation or exothermic reaction.[1]

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Concentrated Nitric Acid (Risk: Polynitration/Explosion).[1]

    • Strong Bases (Risk: Deprotonation and instability).[1]

  • Dilution: If the concentration is >10%, dilute with a compatible solvent (Ethanol or Ethyl Acetate) to <5% to disperse thermal energy in case of decomposition.[1]

  • Transfer: Pour into the appropriate solvent waste carboy (Halogenated or Non-Halogenated) using a funnel to prevent splashing.[1]

  • Venting: Ensure the cap is vented (or use a pressure-relief cap) for the first 24 hours if the solution was recently heated, to allow off-gassing.[1]

Emergency Contingency: Spill Management

The "Self-Validating" Cleanup System A spill is not "clean" until verified.[1] Visual inspection is insufficient for mutagenic nitro-compounds.[1]

Graphviz Diagram: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (15ft Radius) PPE 2. Don PPE (Tyvek + Resp) Alert->PPE Contain 3. Containment (Dampen Powder) PPE->Contain Clean 4. Removal (Scoop -> Bag) Contain->Clean Verify 5. Validation (UV Check/Swab) Clean->Verify Verify->Clean Residue Found

Figure 2: Closed-loop spill response. The process loops back if validation fails.

Step-by-Step Cleanup:

  • Dampening: Do not dry sweep.[1] Mist the spill gently with water or ethanol to suppress dust.[1]

  • Absorption: Cover with a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels for large piles (fire risk).[1]

  • Collection: Scoop material into a waste container using non-sparking tools.

  • Validation (The Critical Step):

    • Nitro-indoles are often UV-active or colored (yellow/orange).[1]

    • Use a portable UV lamp (365nm) to inspect the area for fluorescence.[1]

    • Pass: No fluorescence.[1]

    • Fail: Repeat cleaning with soapy water.[1]

Regulatory & Compliance Framework
  • US EPA: Dispose of as hazardous waste.[1][6][7] While not explicitly P-listed, it meets criteria for Toxic Waste due to mutagenicity data.[1]

  • RCRA Code: Assign D001 (Ignitable) if in flammable solvent; otherwise manage as Non-RCRA Regulated Toxic Waste (unless state-specific codes apply).[1]

  • Transport: UN Number typically UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance) depending on purity and quantity.[1]

References
  • PubChem. 2-Methyl-6-nitro-1H-indole Compound Summary (CID 600508).[1] National Library of Medicine.[1] [Link]

  • US EPA. Hazardous Waste Management of Nitro-Aromatics.[1] [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Methyl-6-nitro-1H-indole

Topic: Personal protective equipment for handling 2-Methyl-6-nitro-1H-indole Role: Senior Application Scientist Executive Summary & Chemical Profile Compound: 2-Methyl-6-nitro-1H-indole CAS: 3484-23-9 Physical State: Yel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Methyl-6-nitro-1H-indole Role: Senior Application Scientist

Executive Summary & Chemical Profile

Compound: 2-Methyl-6-nitro-1H-indole CAS: 3484-23-9 Physical State: Yellow to orange crystalline solid Primary Application: Synthetic intermediate for pharmaceutical scaffolds (e.g., indole-based kinase inhibitors).

This guide defines the Mandatory Safety Architecture for handling 2-Methyl-6-nitro-1H-indole. As a nitro-aromatic indole derivative, this compound presents specific risks related to acute toxicity and potential mutagenicity common to this structural class. The protocols below are designed not just to meet compliance, but to eliminate exposure pathways through engineered redundancy.

Hazard Identification & Risk Assessment

Based on GHS Classifications and Structure-Activity Relationship (SAR) analysis of nitroindoles.

Hazard CategoryClassificationH-CodeCritical Implication
Acute Toxicity Oral/Dermal/Inhal.[1] (Cat 4)H302/H312/H332Harmful if swallowed, in contact with skin, or inhaled. Systemic absorption is a primary risk.
Irritation Skin/Eye Irritant (Cat 2)H315/H319Causes serious eye irritation and skin inflammation upon contact.
Target Organ STOT-SE (Cat 3)H335May cause respiratory tract irritation.[2] Dust inhalation is the primary vector.
Genotoxicity SuspectedN/ANitro-aromatics are often Ames positive. Treat as a potential mutagen.
Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" PPE. Use the specific grades defined below to ensure barrier integrity.

A. Respiratory Protection (Critical)
  • Solid State (Weighing/Transfer): If handling outside a certified fume hood (not recommended), a P95 or P100 particulate respirator is mandatory.

  • Solution State: Standard fume hood ventilation is sufficient unless heating generates vapors, in which case a half-mask respirator with Organic Vapor/Acid Gas cartridges (OV/AG) is required.

B. Dermal Protection
  • Primary Barrier: Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil) .

    • Logic: Nitrile provides superior resistance to incidental splashes of organic solvents (DMSO, DCM) used to dissolve this lipophilic compound.

  • Secondary Barrier (Double-Gloving): Required when handling stock solutions >100 mM.

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., blue/purple).

    • Outer Glove: 5 mil Nitrile (Contrasting color, e.g., white). This visual contrast system allows immediate detection of outer glove breach.

C. Ocular & Body Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant).[3] Safety glasses are insufficient due to the risk of fine dust migration around the lenses.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends should be avoided due to static charge potential which can disperse fine powders.

Operational Handling Protocol
Phase 1: Weighing & Solubilization

Objective: Contain dust generation and prevent surface contamination.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar on the weighing boat before adding the solid. Nitroindoles are often electrostatic; static discharge can scatter toxic dust.

  • Solvent Choice:

    • Preferred: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Protocol: Add solvent slowly down the side of the vial to minimize aerosolization.

  • Decontamination: Wipe the exterior of the stock vial with a Kimwipe soaked in acetone immediately after sealing.

Phase 2: Reaction Setup
  • Closed Systems: Perform reactions in sealed vessels (septum-capped vials or round-bottom flasks) whenever possible.

  • Temperature Control: If heating >50°C, use a reflux condenser. Nitro-aromatics can decompose exothermically; ensure a blast shield is in place for scale-up (>1g).

Emergency Response & Waste Disposal
Spill Management Logic
  • Solid Spill: Do NOT sweep. Sweeping generates dust.

    • Action: Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or sand.

Disposal Plan
  • Segregation: Do not mix with strong oxidizers or reducing agents in the waste stream.

  • Method:

    • Solids/Solutions: Collect in a container labeled "Hazardous Waste: Toxic Organic - Nitro Compounds."

    • Ultimate Disposal: High-temperature incineration. Do not flush down the drain; nitroindoles are toxic to aquatic life.

Visual Workflow: Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection and handling based on the physical state of the compound.

SafetyWorkflow Start START: Handling 2-Methyl-6-nitro-1H-indole StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/Organic) StateCheck->Solution EngControl_S Engineering Control: Fume Hood / Balance Enclosure Solid->EngControl_S PPE_S PPE Requirement: Splash Goggles + Nitrile Gloves + Lab Coat EngControl_S->PPE_S Resp_S Respiratory Check: Is Hood Available? PPE_S->Resp_S Resp_Yes No Respirator Needed Resp_S->Resp_Yes Yes Resp_No MANDATORY: P95/P100 Respirator Resp_S->Resp_No No Disposal Disposal: High-Temp Incineration Resp_Yes->Disposal Resp_No->Disposal GloveCheck Glove Integrity Check: Double Glove for >100mM Solution->GloveCheck GloveCheck->Disposal

Caption: Decision logic for PPE selection and engineering controls based on the physical state of 2-Methyl-6-nitro-1H-indole.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 600508, 2-Methyl-6-nitro-1H-indole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-Methyl-6-nitro-1H-indole (EC 804-809-7).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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